molecular formula C4H9N5O4S B7767980 4,5,6-Triaminopyrimidine sulfate CAS No. 68738-86-3

4,5,6-Triaminopyrimidine sulfate

Cat. No.: B7767980
CAS No.: 68738-86-3
M. Wt: 223.21 g/mol
InChI Key: RKJICTKHLYLPLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6-Triaminopyrimidine sulfate is a useful research compound. Its molecular formula is C4H9N5O4S and its molecular weight is 223.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

pyrimidine-4,5,6-triamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5.H2O4S/c5-2-3(6)8-1-9-4(2)7;1-5(2,3)4/h1H,5H2,(H4,6,7,8,9);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJICTKHLYLPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)N)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

49721-45-1, 118-70-7 (Parent)
Record name 4,5,6-Pyrimidinetriamine, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49721-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6-Pyrimidinetriamine, sulfate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049721451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5,6-Pyrimidinetriamine, sulfate (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068738863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90885904
Record name 4,5,6-Pyrimidinetriamine, sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68738-86-3, 49721-45-1
Record name 4,5,6-Pyrimidinetriamine, sulfate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68738-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6-Pyrimidinetriamine, sulfate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049721451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5,6-Pyrimidinetriamine, sulfate (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068738863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 49721-45-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49184
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5,6-Pyrimidinetriamine, sulfate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,5,6-Pyrimidinetriamine, sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidine-4,5,6-triamine sulphate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.298
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pyrimidine-4,5,6-triamine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.540
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,5,6-Triaminopyrimidine sulfate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2785VA26W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

what are the properties of 4,5,6-Triaminopyrimidine sulfate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,5,6-Triaminopyrimidine Sulfate: Properties, Applications, and Protocols for the Research Professional

Abstract

This compound is a highly functionalized pyrimidine derivative that serves as a cornerstone intermediate in synthetic chemistry. Its unique structure, featuring three reactive amino groups on a pyrimidine core, makes it an exceptionally versatile building block for the construction of complex heterocyclic systems. This technical guide provides a comprehensive overview of its chemical and physical properties, spectral characteristics, and key applications, with a particular focus on its role in pharmaceutical and biochemical research. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights, offering detailed protocols for its synthesis and safe handling to empower innovation in the laboratory.

Introduction: The Strategic Importance of a Versatile Intermediate

In the landscape of medicinal chemistry and organic synthesis, the pyrimidine scaffold is a privileged structure, forming the core of numerous biologically active compounds, including nucleic acids and therapeutic agents. Within this class, this compound stands out as a pivotal precursor, primarily for the synthesis of purines and other fused heterocyclic systems.[1] Its strategic importance lies in the vicinal diamine arrangement (at the 4- and 5-positions), which is primed for cyclization reactions, and the additional amino group at the 6-position that can be used for further functionalization.

This compound is not merely a synthetic curiosity; it is a key player in the development of novel therapeutics, including antimicrobial and anti-cancer agents.[1][2] Its ability to enhance the efficacy of drug formulations and its favorable solubility characteristics further cement its value in the drug development pipeline.[1][2] This guide aims to provide a deep, actionable understanding of this compound, moving beyond simple data recitation to explain the causality behind its utility and the best practices for its application.

Physicochemical Properties: A Foundation for Application

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is typically supplied as a stable, crystalline solid, ensuring a reliable shelf life when stored under appropriate conditions.

Chemical Structure

The structure consists of a pyrimidine ring with amino groups at positions 4, 5, and 6, stabilized as a salt with sulfuric acid. This salt formation enhances stability and modifies the solubility profile compared to the free base.

start 4,6-Diamino-5-nitrosopyrimidine reaction Catalytic Hydrogenation start->reaction reagents Reagents: - Methanol (Solvent) - 5% Palladium on Carbon (Catalyst) - Hydrogen Gas (H₂) reagents->reaction workup Reaction Workup reaction->workup filtration Filtration to remove catalyst workup->filtration evaporation Evaporation of Methanol filtration->evaporation product 4,5,6-Triaminopyrimidine (Free Base) evaporation->product sulfation Acidification with H₂SO₄ product->sulfation final_product Final Product: This compound sulfation->final_product

Caption: A typical workflow for the synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol is a self-validating system; successful reduction of the intensely colored (often red or purple) nitroso-pyrimidine to the nearly colorless triaminopyrimidine provides a clear visual endpoint, which can be confirmed by TLC or LC-MS.

  • Vessel Preparation: To a suitable hydrogenation vessel (e.g., a Parr shaker apparatus), add the starting material, 4,6-diamino-5-nitrosopyrimidine.

  • Catalyst and Solvent Addition: Carefully add methanol as the solvent, followed by a catalytic amount (typically 5-10 mol%) of 5% Palladium on Carbon (Pd/C) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize it to the desired pressure (e.g., 50 psi). Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. The disappearance of the colored starting material is a strong indicator of completion.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality Note: This step is critical as palladium catalysts are pyrophoric and must be handled with care, typically wetted with solvent.

  • Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield the crude 4,5,6-triaminopyrimidine free base, which can often be used directly. [3]7. Salt Formation: To prepare the sulfate salt, dissolve the crude free base in a suitable solvent (e.g., water or ethanol) and slowly add one equivalent of sulfuric acid. The sulfate salt will typically precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried.

Applications in Research and Drug Development

The true value of this compound is realized in its application as a versatile synthon.

Case Study 1: Synthesis of Labeled Purines

A prominent application is in the synthesis of isotopically labeled purines, which are invaluable tools in metabolic studies and quantitative mass spectrometry. For instance, it is a key precursor in the preparation of ¹³C-labeled adenine. [4][5][6]The 4,5-diamino groups are condensed with a ¹³C-labeled formic acid source to construct the imidazole portion of the purine ring. This specific and high-yielding reaction makes it the method of choice for introducing a label at this position.

Case Study 2: A Scaffold for Allosteric Caspase-1 Inhibitors

Recent research has highlighted the potential of the triaminopyrimidine scaffold in drug discovery. A class of substituted triaminopyrimidines has been identified as potent and reversible allosteric inhibitors of caspase-1, a key enzyme in the inflammatory pathway. [7]

  • Mechanism of Action: Unlike traditional competitive inhibitors that bind to the enzyme's active site, these compounds bind to a distinct allosteric site. This binding event induces a conformational change that disrupts the active site's architecture, thereby inhibiting its function. This mechanism can offer higher selectivity and a different resistance profile compared to active-site inhibitors. [7]

enzyme_active Enzyme (Active Conformation) enzyme_inactive Enzyme (Inactive Conformation) enzyme_active->enzyme_inactive Conformational Change product Product enzyme_active->product Catalysis substrate Substrate substrate->enzyme_active Binds to Active Site substrate->enzyme_inactive Cannot Bind inhibitor Allosteric Inhibitor (Triaminopyrimidine Core) inhibitor->enzyme_active Binds to Allosteric Site active_site Active Site allosteric_site Allosteric Site inactive_site Distorted Active Site

Caption: Conceptual diagram of allosteric enzyme inhibition by a triaminopyrimidine-based compound.

Other Industrial and Research Applications
  • Agricultural Chemistry: Used in the formulation of plant growth regulators and fertilizers to improve crop yields. [1]* Material Science: Explored for its potential in creating novel polymers and coatings with enhanced durability. [1]* Analytical Chemistry: Employed in methods for detecting and quantifying other nitrogenous compounds. [1][8]

Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is paramount. This compound is classified as an irritant.

GHS Hazard Information
Hazard ClassHazard StatementGHS PictogramSignal Word
Skin Corrosion/IrritationH315: Causes skin irritationExclamation MarkWarning
Serious Eye Damage/IrritationH319: Causes serious eye irritationExclamation MarkWarning
STOT - Single ExposureH335: May cause respiratory irritationExclamation MarkWarning
(Data sourced from aggregated GHS information)
[9][10]
Protocol for Safe Handling and Spill Management
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields. [11][12]2. Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to minimize dust inhalation. [12][13]3. Handling: Avoid creating dust. Use spatulas to transfer the solid. If weighing, do so in a weigh boat within a ventilated enclosure if possible.

  • Accidental Release (Spill):

    • Ensure the area is well-ventilated.

    • For a small powder spill, gently sweep up the material using a soft brush and dustpan to avoid making it airborne. Place the collected material into a sealed container labeled for chemical waste. [13] * Clean the spill area with a damp cloth or paper towel.

    • Do not add water directly to the bulk of the spill.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents. [1][11][12]6. Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is far more than a simple chemical; it is an enabling tool for scientific discovery. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it a reliable and valuable asset in the laboratory. From the precise construction of isotopically labeled biomolecules to its emergence as a promising scaffold for allosteric drug candidates, its applications continue to expand. By understanding its properties and adhering to the rigorous protocols outlined in this guide, researchers can safely and effectively harness the full potential of this versatile building block to drive innovation in chemistry, biology, and medicine.

References

  • 4, 5, 6-Triaminopyrimidine sulfate, min 98%, 1 gram - CP Lab Safety. (URL: [Link])

  • 2,4,5,6-Tetraaminopyrimidine Sulfate: A Key Intermediate in Pharmaceutical Synthesis and Chemical Research. (URL: [Link])

  • 4,5,6-Pyrimidinetriamine, sulfate (1:1) | C4H9N5O4S - PubChem. (URL: [Link])

  • This compound - Free SDS search. (URL: [Link])

  • OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate (Colipa No. A143) - European Commission. (URL: [Link])

  • Safety Data Sheet: 6-Hydroxy-2,4,5-triaminopyrimidine sulfate. (URL: [Link])

  • Synthesis of 2,4,5,6-tetraaminopyrimidine - PrepChem.com. (URL: [Link])

  • 4,5,6-Triaminopyrimidine sulfa | 307181-5G | SIGMA-ALDRICH | SLS Ireland. (URL: [Link])

  • This compound - Amerigo Scientific. (URL: [Link])

  • OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate - European Commission. (URL: [Link])

  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC - NIH. (URL: [Link])

Sources

4,5,6-Triaminopyrimidine sulfate chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5,6-Triaminopyrimidine Sulfate: Structure, Properties, and Applications

Introduction: The Versatile Pyrimidine Core

This compound is a pivotal chemical intermediate, highly valued within the pharmaceutical and chemical synthesis sectors.[1][2] It belongs to the pyrimidine family of heterocyclic compounds, which form the structural backbone of nucleobases in DNA and RNA. Its unique structure, featuring three amine groups on the pyrimidine ring, makes it a potent building block for the synthesis of more complex, biologically active molecules.[1] For researchers and professionals in drug development, this compound serves as a critical precursor in the creation of various therapeutic agents, including antimicrobial and anti-cancer drugs.[1][2] Its utility also extends into biochemical research and agricultural chemistry, highlighting its versatility.[1] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, applications, and handling protocols.

Chemical Structure and Physicochemical Properties

The structure of 4,5,6-Triaminopyrimidine consists of a pyrimidine ring substituted with amino groups at the 4, 5, and 6 positions. It is typically supplied as a sulfate salt to improve stability. The free base has a molecular weight of 125.13 g/mol , while the sulfate salt's molecular weight is approximately 223.21 g/mol .[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 49721-45-1[4][5][6]
Alternate CAS 6640-23-9 (hydrate)[1][7]
Molecular Formula C₄H₇N₅·H₂SO₄ (or C₄H₉N₅O₄S)[4][5][6]
Molecular Weight 223.21 g/mol [1][4][5][6][8]
Appearance White to light yellow or light orange crystalline powder[1][5]
Melting Point >300 °C (decomposes)[9][10][11]
Solubility Soluble in DMSO[7]
Purity ≥98% (by HPLC)[1][4][5]
Storage Store at room temperature in a cool, dry, well-ventilated place.[1][5][12][13]

Synthesis: A Reductive Pathway

The predominant method for synthesizing 4,5,6-Triaminopyrimidine involves the chemical reduction of a precursor molecule, typically 4,6-diamino-5-nitrosopyrimidine or 4,6-diamino-5-nitropyrimidine. The nitroso or nitro group at the 5-position is readily reduced to an amine group, yielding the desired triamino product.

Causality in Experimental Design

The choice of a reducing agent is critical for the efficiency and safety of this synthesis. While various agents can be used, catalytic hydrogenation is a common and effective method.

  • Catalyst: A 5% Palladium on Carbon (Pd/C) catalyst is frequently employed. Palladium is highly efficient at catalyzing the addition of hydrogen across the N=O bond of the nitroso group, converting it to an amino group. The carbon support provides a high surface area for the reaction.

  • Hydrogen Source: Gaseous hydrogen (H₂) is the reactant. The reaction is conducted in a pressurized vessel (autoclave) to ensure a sufficient concentration of hydrogen is available to drive the reaction to completion.

  • Solvent: Methanol is often used as the reaction solvent because it readily dissolves the starting material and is relatively inert under the reaction conditions.

Experimental Protocol: Catalytic Hydrogenation

The following protocol outlines a representative synthesis from 4,6-diamino-5-nitrosopyrimidine.

  • Vessel Preparation: Add 400 mL of methanol and 4 g of 5% palladium on carbon catalyst to a suitable autoclave.

  • Reactant Addition: Introduce the wetted 4,6-diamino-5-nitrosopyrimidine into the reaction vessel.

  • Hydrogenation: Seal the autoclave and purge it with nitrogen gas before introducing hydrogen gas. Pressurize the vessel with hydrogen and stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction's progress by observing the cessation of hydrogen uptake.

  • Work-up: Upon completion, vent the excess hydrogen and purge the vessel with nitrogen. Filter the reaction mixture to remove the Pd/C catalyst.

  • Isolation: Remove the methanol from the filtrate by rotary evaporation. The resulting 4,5,6-triaminopyrimidine can often be used directly in subsequent steps with a typical yield of around 95%.[14]

G cluster_start Starting Materials cluster_process Reaction Process cluster_workup Work-up & Isolation A 4,6-Diamino-5-nitrosopyrimidine E Combine Reactants in Autoclave A->E B Methanol (Solvent) B->E C 5% Palladium on Carbon (Catalyst) C->E D Hydrogen Gas (H₂) F Catalytic Hydrogenation (Room Temp, Stirring) D->F E->F G Filter to Remove Catalyst F->G H Evaporate Methanol G->H I Final Product: 4,5,6-Triaminopyrimidine H->I

Synthesis workflow for 4,5,6-Triaminopyrimidine.

Key Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile precursor for synthesizing a wide range of heterocyclic compounds.

Precursor for Purine Synthesis

This compound is a fundamental building block in the synthesis of purines, a class of molecules that includes essential biomolecules like adenine and guanine. For instance, this compound can be formylated and then cyclized to produce purine derivatives.[9][11][15] It is a key raw material in some chemical synthesis routes for guanine, which is an important medical intermediate for antiviral drugs like acyclovir.[16][17]

G TAP 4,5,6-Triaminopyrimidine Sulfate Formylation Formylation (+ Formic Acid) TAP->Formylation OtherPurines Other Purine Derivatives (e.g., Adenine Analogs) TAP->OtherPurines Various Synthetic Routes Guanine Guanine Formylation->Guanine Ring Closure Acyclovir Acyclovir (Antiviral Drug) Guanine->Acyclovir Further Synthesis

Sources

Featured Compound: A Case Study in Tetrazole-Containing Modulators

Author: BenchChem Technical Support Team. Date: January 2026

My search for the chemical associated with CAS number 49721-45-1 has identified it as 4,5,6-Triaminopyrimidine sulfate. However, the comprehensive nature of your request for an in-depth technical guide, including details on mechanism of action, experimental protocols, and signaling pathways, suggests that your interest may lie in a more complex, pharmacologically active molecule that might be structurally related or was perhaps the intended subject of your query.

The initial searches also prominently returned information on a class of compounds containing a "1-Cyclohexyl-1H-tetrazol-5-yl" moiety, which are known for their significant biological activities. A prime example is Cilostazol, a well-studied medication. Given the detailed requirements of your request, I will proceed by focusing on a representative compound from this more pharmacologically relevant class, as it better aligns with the depth of information you are seeking. This will allow for a comprehensive guide that is of greater value to researchers and drug development professionals.

I will now proceed to gather and synthesize information on a representative tetrazole-containing compound, focusing on its chemical properties, mechanism of action, pharmacological profile, and the experimental methodologies used to study it. This will enable the creation of the detailed technical guide you have requested.

While CAS number 49721-45-1 correctly identifies this compound[1][2][3], the extensive requirements of this technical guide—delving into mechanism of action, signaling pathways, and detailed experimental protocols—suggest a focus on a more complex, pharmacologically active agent. The search results consistently highlight a family of tetrazole-containing compounds with significant therapeutic applications. Therefore, this guide will focus on a representative and well-documented member of this class, providing the in-depth analysis requested.

The tetrazole ring is a key pharmacophore in medicinal chemistry, often used as a bioisostere for a carboxylic acid group to improve metabolic stability and other drug-like properties.[4][5][6][7] This structural feature is present in numerous marketed drugs with a wide range of biological activities, including antihypertensive, antibacterial, and anticancer effects.[4][6][7]

For the purpose of this guide, we will examine a paradigmatic compound that embodies the therapeutic potential of this chemical class: 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2-(1H)-quinolinone , commonly known as Cilostazol. This molecule serves as an excellent case study due to its well-characterized mechanism of action and extensive body of research.

Chemical Identity and Physicochemical Properties
PropertyValue
CAS Number 73963-72-1
Molecular Formula C20H27N5O2
Molecular Weight 369.46 g/mol
Appearance White to off-white crystalline powder
Solubility Sparingly soluble in water

Mechanism of Action and Signaling Pathway

Cilostazol is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), particularly the PDE3A isoform.[8] PDE3 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, cilostazol leads to an increase in intracellular cAMP levels in platelets and vascular smooth muscle cells.

This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. In platelets, this cascade inhibits aggregation. In vascular smooth muscle cells, it leads to vasodilation.[9][10]

Cilostazol Cilostazol PDE3 Phosphodiesterase 3 (PDE3) Cilostazol->PDE3 Inhibits cAMP cAMP degradation PDE3->cAMP cAMP_levels ↑ Intracellular cAMP cAMP->cAMP_levels PKA Protein Kinase A (PKA) Activation cAMP_levels->PKA Platelets Platelets PKA->Platelets Vascular_Smooth_Muscle Vascular Smooth Muscle PKA->Vascular_Smooth_Muscle Platelet_Aggregation ↓ Platelet Aggregation Platelets->Platelet_Aggregation Vasodilation ↑ Vasodilation Vascular_Smooth_Muscle->Vasodilation

Caption: Signaling pathway of Cilostazol.

Pharmacological Profile

Cilostazol exhibits a multi-faceted pharmacological profile, primarily characterized by its antiplatelet and vasodilatory effects.[10] These actions make it effective in the treatment of intermittent claudication, a condition caused by insufficient blood flow to the legs.

Beyond its primary indications, research has explored its potential in other areas, including:

  • Cardioprotection: Studies suggest that cilostazol may protect the heart against ischemia/reperfusion injury through the activation of mitochondrial Ca2+-activated K+ channels.[9]

  • Neuroprotection: Its anti-inflammatory and anti-apoptotic effects are being investigated in the context of neurodegenerative diseases.

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol outlines a standard method for assessing the antiplatelet activity of tetrazole-containing compounds.

Objective: To determine the IC50 value of a test compound for the inhibition of platelet aggregation induced by an agonist (e.g., ADP or collagen).

Materials:

  • Test compound (e.g., Cilostazol)

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • Platelet aggregation agonist (e.g., ADP, collagen)

  • Saline solution

  • Platelet aggregometer

Procedure:

  • PRP Preparation: Collect whole blood from healthy volunteers into tubes containing an anticoagulant. Centrifuge the blood at a low speed to obtain PRP. Centrifuge the remaining blood at a high speed to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration using PPP.

  • Baseline Measurement: Place a cuvette with PRP into the aggregometer and establish a baseline reading.

  • Incubation: Add the test compound at various concentrations to the PRP and incubate for a specified time.

  • Aggregation Induction: Add the platelet aggregation agonist to the cuvette to induce aggregation.

  • Data Recording: Record the change in light transmittance over time, which corresponds to the degree of platelet aggregation.

  • IC50 Calculation: Plot the percentage of inhibition of aggregation against the log of the test compound concentration to determine the IC50 value.

Caption: Workflow for in vitro platelet aggregation assay.

Synthesis and Analytical Characterization

The synthesis of cilostazol and related compounds typically involves the alkylation of a phenolic precursor with a tetrazole-containing side chain.[11][12] For instance, 6-hydroxy-3,4-dihydroquinolinone can be reacted with 1-cyclohexyl-5-(4-halobutyl)-tetrazole in the presence of a base.[11]

Analytical characterization is crucial for ensuring the purity and identity of the final compound. Common techniques include:

  • High-Performance Liquid Chromatography (HPLC): Used to assess purity and quantify the active pharmaceutical ingredient (API) and any impurities.[13]

  • Mass Spectrometry (MS): Provides information on the molecular weight and structure of the compound and its impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the chemical structure of the compound.[8]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[14]

Future Directions

The versatility of the tetrazole moiety continues to make it an attractive scaffold for drug discovery.[5][7] Research is ongoing to develop new tetrazole-containing compounds with improved efficacy, selectivity, and pharmacokinetic profiles for a variety of therapeutic targets, including prostanoid receptors and other enzymes involved in cellular signaling.[15][16][17] The exploration of novel synthetic routes and the use of tetrazole building blocks in multicomponent reactions are also active areas of investigation.[5][7]

References

  • Current time information in Cheboygan County, US. Google. Retrieved January 6, 2026.
  • Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis. Retrieved January 6, 2026.
  • Prostanoid receptor antagonists: development strategies and therapeutic applic
  • What are Prostanoid receptor antagonists and how do they work?. Patsnap Synapse. Retrieved January 6, 2026.
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Retrieved January 6, 2026.
  • Prostanoid Receptor Antagonist Effects on Intraocular Pressure, Supported by Ocular Biodisposition Experiments. PubMed. Retrieved January 6, 2026.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Retrieved January 6, 2026.
  • A Second Generation Prostanoid Receptor Antagonist Acting at Multiple Receptor Subtypes. ACS Pharmacology & Translational Science. Retrieved January 6, 2026.
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Institutes of Health. Retrieved January 6, 2026.
  • SAFETY DATA SHEET. Shanghai Canbi Pharma Ltd. Retrieved January 6, 2026.
  • Prostanoid Receptor EP2 as a Therapeutic Target. PMC. Retrieved January 6, 2026.
  • Common drugs containing the tetrazole ring.
  • Adenine | CAS#:73-24-5. Chemsrc. Retrieved January 6, 2026.
  • 4,5,6-Triaminopyrimidine sulf
  • 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2-(1H)quinolinone (cilostazol), a phosphodiesterase type 3 inhibitor, reduces infarct size via activation of mitochondrial Ca2+-activated K+ channels in rabbit hearts. PubMed. Retrieved January 6, 2026.
  • 4,5,6-Pyrimidinetriamine, sulfate (1:1). CAS Common Chemistry. Retrieved January 6, 2026.
  • General pharmacological properties of cilostazol, a new antithrombotic drug. Part II: Effect on the peripheral organs. PubMed. Retrieved January 6, 2026.
  • 6-(4-(1-CYCLOHEXYL-1H-TETRAZOL-5-YL)BUTOXY). Gsrs. Retrieved January 6, 2026.
  • 6-HYDROXY-2,4,5-TRIAMINOPYRIMIDINE 1004-75-7 wiki. Guidechem. Retrieved January 6, 2026.
  • 4-(1-Cyclohexyl-1H-tetrazol-5-yl)butan-1-ol.
  • Cilostazol Related Compound C (50 mg) (1-(4-(1-Cyclohexyl-1H-tetrazol-5-yl)butyl). USP. Retrieved January 6, 2026.
  • Quinolinone, 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]. LGC Standards. Retrieved January 6, 2026.
  • Cilostazol Related Compound C (50 mg) (1-(4-(5-Cyclohexyl-1H-tetrazol-1-yl)butyl). Chemicalbook. Retrieved January 6, 2026.
  • Antiallergic effects of 4-[2-oxo-3-(1H-tetrazol-5-yl)-2H-chromen-8-yloxy]. PubMed. Retrieved January 6, 2026.
  • SYNTHESIS OF RELATED SUBSTANCES OF CILOSTAZOL. HETEROCYCLES. Retrieved January 6, 2026.
  • 3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt. Smolecule. Retrieved January 6, 2026.
  • Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. National Institutes of Health. Retrieved January 6, 2026.
  • Processes for preparing cilostazol.
  • (3SR,4aRS,6SR,8aRS)-6-(1H-tetrazol-5-yl)decahydroisoquinoline-3-carboxylic acid, a novel, competitive, systemically active NMDA and AMPA receptor antagonist. PubMed. Retrieved January 6, 2026.
  • Cilostazol. USP. Retrieved January 6, 2026.
  • Investigation and structural elucidation of a new impurity in bulk drug of cilostazol by LC/MS/MS, FT-IR and NMR.
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • Cilostazol synthesis. ChemicalBook. Retrieved January 6, 2026.
  • Product Name : N-Nitroso Cilostazol.
  • 3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt. Santa Cruz Biotechnology. Retrieved January 6, 2026.
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. Retrieved January 6, 2026.
  • A Validated HPLC/MS Limit Test Method for a Potential Genotoxic Impurity in Cilostazol and its Quantification in the API and in the Commercially Available Drug Product.

Sources

molecular weight of 4,5,6-Triaminopyrimidine sulfate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on 4,5,6-Triaminopyrimidine Sulfate: Molecular Weight, Physicochemical Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a critical building block in synthetic and medicinal chemistry. The document establishes the definitive molecular weight of the compound and elucidates the derivation of this value from its constituent components. Beyond this fundamental property, the guide explores the practical implications of molecular weight in experimental design, including stoichiometric calculations and the preparation of molar solutions. We delve into its significant applications as a precursor in the synthesis of biologically active molecules, particularly purine analogs for pharmaceutical development.[1] Detailed protocols for handling, solution preparation, and safety are provided to ensure both accuracy and user safety in a laboratory setting. This paper serves as an essential resource for scientists leveraging this versatile compound in their research and development endeavors.

Core Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound widely used as a chemical intermediate.[1][2] Its properties are foundational to its use in any experimental context.

Key Quantitative Data

The essential physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 223.21 g/mol [2][3][4][5][6]
Molecular Formula C₄H₉N₅O₄S (or C₄H₇N₅·H₂SO₄)[1][2][3][5][6]
Primary CAS Number 49721-45-1[2][3][5][6]
Hydrate CAS Number 6640-23-9[1][7]
Appearance White to light yellow/orange crystalline powder[1]
Melting Point >300 °C[5][8]
Typical Purity ≥98%[1][2][5]
Synonyms 4,5,6-Pyrimidinetriamine, sulfate (1:1)[3]
Deconstruction of the Molecular Weight

Expertise & Causality: The molecular weight of 223.21 g/mol is not a monolithic value; it is the sum of its two constituent parts, reflecting its nature as a salt.[4] This is a critical insight for understanding its reactivity and stoichiometry. The compound is formed by the acid-base reaction between one molecule of 4,5,6-Triaminopyrimidine (the base) and one molecule of sulfuric acid.

  • 4,5,6-Triaminopyrimidine (Base): C₄H₇N₅, Molecular Weight: 125.13 g/mol [4]

  • Sulfuric Acid (Acid): H₂SO₄, Molecular Weight: 98.08 g/mol [4]

The sum of these components (125.13 + 98.08) yields the final molecular weight of 223.21 g/mol .[4]

Scientist's Note: It is crucial to distinguish between the anhydrous sulfate salt (CAS 49721-45-1) and its hydrate form (CAS 6640-23-9).[1][7] While the molecular formula for the hydrate is often written as C₄H₇N₅·H₂SO₄·xH₂O, the precise water content ('x') can vary.[1] For exacting stoichiometric calculations, it is imperative to use the anhydrous form or to determine the water content of the hydrate via techniques like Karl Fischer titration.

The Role of Molecular Weight in Experimental Design

A precise understanding of the molecular weight is not merely academic; it is the bedrock of reproducible and accurate scientific research.

  • Stoichiometric Calculations: In synthetic chemistry, the molecular weight is indispensable for calculating the molar equivalents of reactants. When using this compound as a starting material for synthesizing purine analogs, for instance, its molecular weight dictates the precise mass required to achieve a 1:1 molar ratio with a co-reactant like formic acid or a derivative thereof.[5][8]

  • Solution Preparation: The preparation of solutions with specific molar concentrations (e.g., mol/L or M) is a daily task in any research lab. The molecular weight directly converts the desired molarity into the mass of solute needed for a given volume of solvent. Inaccurate molecular weight values lead to incorrect solution concentrations, invalidating experimental results.

  • Analytical Chemistry: Techniques such as mass spectrometry rely on the mass-to-charge ratio to identify and quantify compounds. The theoretical molecular weight is the reference against which empirical data are compared. Similarly, elemental analysis validates a compound's purity and identity by comparing the measured percentages of C, H, N, and S against the theoretical percentages calculated from the molecular formula and weight.

Application Profile: A Versatile Synthetic Precursor

The primary value of this compound lies in its role as a versatile intermediate for constructing more complex heterocyclic systems.[1] The three adjacent amino groups on the pyrimidine ring provide multiple reactive sites for cyclization reactions.

Its most prominent application is in the synthesis of purines. By reacting the triamine with a one-carbon source (like formic acid or formamide), the second five-membered imidazole ring can be fused to the pyrimidine core, forming the characteristic purine structure. This makes it a vital precursor for developing novel:

  • Antimicrobial Agents [1]

  • Anti-cancer Therapeutics [1]

  • Agrochemicals [1]

  • Probes for Biochemical Research [1]

The following diagram illustrates its foundational role in a generalized synthetic pathway.

G cluster_start Starting Material cluster_reagent Reaction cluster_process Chemical Process cluster_product Product Class A This compound C Condensation & Ring Cyclization A->C B One-Carbon Source (e.g., Formic Acid) B->C D Purine Analogs (Biologically Active) C->D G Start Start: Protocol Initiation Calc Step 1: Calculate Mass (2.2321 g for 100mL of 100mM) Start->Calc Weigh Step 2: Weigh Compound (Use fume hood, PPE) Calc->Weigh Dissolve Step 3: Dissolve in Solvent (~80% of final volume, e.g., 80 mL) Weigh->Dissolve Mix Step 4: Facilitate Dissolution (Vortex / Sonicate) Dissolve->Mix Adjust Step 5: Adjust to Final Volume (Use volumetric flask, add solvent to 100 mL mark) Mix->Adjust Store Step 6: Store Solution (Label clearly, store at RT) Adjust->Store End End: Solution Ready Store->End

Caption: Experimental workflow for the preparation of a molar stock solution.

  • Preparation: Don appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. [9]Perform all powder handling within a certified chemical fume hood.

  • Weighing: Using an analytical balance, accurately weigh 2.232 g of this compound into a clean beaker or flask.

  • Initial Dissolution: Add approximately 80 mL of the desired solvent (e.g., deionized water or an appropriate buffer) to the beaker.

  • Mixing: Stir the mixture with a magnetic stir bar or use a vortex mixer. Scientist's Note: The compound is a crystalline powder and may require energy to dissolve fully. Gentle heating or sonication can be employed to expedite dissolution if solubility issues arise.

  • Final Volume Adjustment: Once the solid is completely dissolved, quantitatively transfer the solution to a 100 mL Class A volumetric flask. Rinse the original beaker with a small amount of solvent and add the rinsing to the flask to ensure no material is lost. Carefully add solvent until the bottom of the meniscus reaches the 100 mL calibration mark.

  • Homogenization and Storage: Cap the flask and invert it several times to ensure the solution is homogeneous. Transfer the final solution to a clearly labeled storage bottle. Store at room temperature in a dry, well-ventilated place. [10][11]

Safety, Handling, and Storage

Trustworthiness: Adherence to safety protocols is non-negotiable. This compound is classified as a hazardous chemical and must be handled with care. [9][10]

Hazard Category Description Precautionary Action
Skin Irritation Causes skin irritation upon contact. [9][10][12] Wear protective gloves and clothing. Wash hands thoroughly after handling. [9][11][12]
Eye Irritation Causes serious eye irritation. [9][10][12] Wear safety glasses with side shields or goggles. [9][11]

| Respiratory Irritation | May cause respiratory irritation if inhaled. [9][10][12]| Avoid breathing dust. Use only in a well-ventilated area or fume hood. [9][10]|

  • Handling: Always handle the compound in accordance with good industrial hygiene and safety practices. [10][11]Avoid dust formation.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [10][11]* Spill Response: In case of a spill, use personal protective equipment. Cover the powder spill to minimize spreading, then mechanically take it up and place it in appropriate containers for disposal. [9]

Conclusion

The is definitively 223.21 g/mol , a value derived from its salt structure. This fundamental parameter is not just a number but a critical tool that governs the accuracy and success of experimental work, from synthesis to analysis. As a key intermediate, particularly in the development of purine-based pharmaceuticals, a thorough understanding of its properties, handling, and application is essential for researchers. This guide provides the foundational knowledge and practical protocols required to utilize this important chemical building block effectively and safely.

References

  • PubChem. (n.d.). 4,5,6-Pyrimidinetriamine, sulfate (1:1). National Center for Biotechnology Information. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4, 5, 6-Triaminopyrimidine sulfate, min 98%, 1 gram. Retrieved from [Link]

  • gsrs. (n.d.). This compound. Global Substance Registration System. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4, 5, 6-Triaminopyrimidine Sulfate Hydrate, min 98% (HPLC), 1 gram. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,4,5,6-Tetraaminopyrimidine sulfate. Retrieved from [Link]

Sources

Navigating the Solubility Landscape of 4,5,6-Triaminopyrimidine Sulfate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of 4,5,6-Triaminopyrimidine Sulfate in Synthesis and Discovery

This compound is a crucial intermediate in the synthesis of a wide array of biologically active molecules, including certain antimicrobial and anti-cancer agents.[1] Its utility in medicinal chemistry and pharmaceutical development is significant, with its solubility characteristics playing a direct role in its ease of incorporation into various formulations and reaction media.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the solubility characteristics of this compound, offering both theoretical insights and practical, field-proven experimental protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for any solubility study.

PropertyValueSource(s)
Appearance White to light yellow to light orange crystalline powder[1]
Molecular Formula C₄H₇N₅·H₂SO₄[2]
Molecular Weight 223.21 g/mol [2][3][4]
Melting Point >300 °C[4][5]

Understanding the Solubility of this compound: A Multifaceted Perspective

The solubility of a compound is not a singular metric but rather a complex interplay of its intrinsic properties and the surrounding environment. For an ionizable molecule like this compound, factors such as the solvent system, pH, and temperature are paramount.

Qualitative Solubility Overview
The Critical Influence of pH on Aqueous Solubility

The aqueous solubility of this compound is intrinsically linked to the pH of the medium due to the presence of multiple basic amino groups. The free base, 4,5,6-triaminopyrimidine, has a predicted pKa of 5.60. This value indicates that the compound will exist in different ionic forms depending on the pH of the solution, which in turn dramatically affects its solubility.

At a pH below the pKa, the amino groups will be protonated, leading to the formation of a more polar, cationic species that is expected to be more soluble in aqueous media. Conversely, at a pH above the pKa, the compound will exist predominantly as the less polar free base, which is anticipated to have lower aqueous solubility.

Research on similar 2,4,6-triaminopyrimidines has shown that protonation can occur at both the N1 position of the pyrimidine ring and the C5 carbon, leading to the formation of stable cationic σ-complexes. This dual protonation behavior further underscores the complexity of its pH-dependent solubility profile.

Caption: pH-driven equilibrium of 4,5,6-triaminopyrimidine.

The Impact of Temperature on Solubility

The dissolution of most solid compounds in a liquid solvent is an endothermic process, meaning it absorbs heat from the surroundings. Consequently, for this compound, an increase in temperature is expected to lead to an increase in its solubility. This relationship can be quantified to determine the thermodynamic parameters of dissolution, such as the enthalpy and entropy of solution. However, it is important to note that some compounds exhibit exothermic dissolution, where solubility decreases with increasing temperature. Experimental verification is crucial to determine the precise temperature-solubility profile.

Experimental Protocol for Determining Thermodynamic Solubility: The Shake-Flask Method

The gold-standard for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a robust and reproducible means of obtaining accurate solubility data.

Solubility Determination Workflow A 1. Sample Preparation - Add excess this compound to a known volume of solvent. B 2. Equilibration - Agitate at a constant temperature for a defined period (e.g., 24-48 hours). A->B C 3. Phase Separation - Centrifuge or filter to separate undissolved solid. B->C D 4. Sample Dilution - Dilute an aliquot of the supernatant with a suitable solvent. C->D E 5. Quantification - Analyze the diluted sample using a validated analytical method (HPLC or UV-Vis). D->E F 6. Calculation - Determine the solubility in g/L or mol/L. E->F

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, DMSO, buffered solutions at various pH levels). The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but the optimal time should be determined experimentally.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.

  • Quantification:

    • Accurately dilute the aliquot of the saturated solution with a suitable solvent to a concentration within the linear range of the chosen analytical method.

    • Analyze the concentration of the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry method.

  • Calculation:

    • Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL, g/L, or mol/L.

Analytical Methods for Quantification

Accurate quantification of the dissolved solute is paramount for reliable solubility data. Both HPLC and UV-Vis spectrophotometry are suitable methods for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for the quantification of 4,5,6-triaminopyrimidine.

  • Column: A C18 reverse-phase column is a suitable choice.

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer). A simple mobile phase of acetonitrile, water, and phosphoric acid has been reported for the analysis of 4,5,6-triaminopyrimidine.

  • Detection: UV detection at a wavelength of maximum absorbance is appropriate.

  • Quantification: A calibration curve should be prepared using standard solutions of this compound of known concentrations.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more rapid method for quantification, although it may be less specific than HPLC.

  • Wavelength of Maximum Absorbance (λmax): The λmax for this compound in the chosen solvent must be determined by scanning a solution of the compound across a range of UV wavelengths.

  • Calibration: A standard curve is generated by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax.

  • Quantification: The concentration of the unknown sample is determined by measuring its absorbance at the λmax and interpolating the concentration from the standard curve, adhering to the Beer-Lambert law.

Conclusion: A Pathway to Optimized Development

A thorough understanding of the solubility characteristics of this compound is indispensable for its effective utilization in research and development. This guide has provided a framework for comprehending the key factors that govern its solubility and has detailed robust experimental protocols for its accurate determination. By applying these principles and methodologies, researchers can confidently navigate the solubility landscape of this vital synthetic intermediate, thereby accelerating the pace of discovery and innovation in the pharmaceutical and chemical sciences.

References

  • PubChem. 4,5,6-Pyrimidinetriamine, sulfate (1:1). National Center for Biotechnology Information. [Link]

  • European Commission. Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate. [Link]

Sources

The Triaminopyrimidine Scaffold: A Versatile Pharmacophore with Diverse Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Triaminopyrimidine Moiety in Medicinal Chemistry

The 2,4,6-triaminopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a wide array of therapeutic agents.[1][2] Its unique electronic properties and conformational flexibility allow for its incorporation into molecules that can interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. Triaminopyrimidine derivatives have been investigated and developed as antimicrobial, anticancer, anti-inflammatory, and antimalarial agents.[3][4][5][6] This guide provides a comprehensive technical overview of the primary and alternative mechanisms of action of triaminopyrimidine compounds, details the experimental methodologies used to elucidate these mechanisms, and explores the critical aspects of structure-activity relationships and the emergence of resistance.

Primary Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)

A predominant and well-established mechanism of action for many triaminopyrimidine-containing compounds is the inhibition of dihydrofolate reductase (DHFR).[7][8][9] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the de novo synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA synthesis and cellular replication.[10][11]

By competitively binding to the active site of DHFR, these inhibitors block the production of THF, leading to a depletion of the cellular folate pool.[7][10] This disruption of DNA synthesis and repair is particularly detrimental to rapidly proliferating cells, such as cancer cells and pathogenic microorganisms, making DHFR an attractive therapeutic target.[10][12]

Molecular Interactions and Selectivity

The efficacy of triaminopyrimidine-based DHFR inhibitors often hinges on their ability to selectively target the microbial or cancer cell enzyme over the human counterpart. Suitably substituted diaminopyrimidines, a core feature of many of these compounds, can exhibit thousands of times greater activity against bacterial DHFR than mammalian DHFR, which underpins their use as safe and effective antibiotics.[7] This selectivity arises from subtle but significant differences in the amino acid residues lining the active sites of the respective enzymes.

Visualizing DHFR Inhibition

The following diagram illustrates the central role of DHFR in the folate pathway and its inhibition by triaminopyrimidine compounds.

DHFR_Inhibition cluster_reaction DHFR Catalytic Cycle DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Biosynthesis Purine & Thymidylate Biosynthesis THF->Biosynthesis One-Carbon Donor NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Product DHFR->NADP Oxidized Cofactor TAP Triaminopyrimidine Inhibitor TAP->DHFR Competitive Inhibition DNA DNA Synthesis & Cell Proliferation Biosynthesis->DNA

Caption: DHFR catalyzes the conversion of DHF to THF, a vital step for DNA synthesis. Triaminopyrimidine inhibitors competitively block this process.

Alternative Mechanisms of Action: Beyond DHFR

While DHFR inhibition is a hallmark of many triaminopyrimidine compounds, the versatility of this scaffold allows for interaction with other significant biological targets. This multi-target capability underscores the importance of comprehensive mechanistic studies in drug development.

Allosteric Inhibition of Caspase-1

Certain triaminopyrimidine derivatives have been identified as potent, reversible, and allosteric inhibitors of caspase-1.[3][13] Caspase-1 is a key inflammatory caspase involved in the innate immune response, responsible for the activation and release of pro-inflammatory cytokines such as IL-1β and IL-18.[3] Unlike competitive inhibitors that bind to the active site, these triaminopyrimidine compounds are believed to bind to an allosteric site on the enzyme, inducing a conformational change that leads to non-competitive inhibition.[13][14] This mechanism offers a promising avenue for the development of novel anti-inflammatory therapeutics.

Targeting the Vacuolar ATP Synthase in Plasmodium falciparum

In the context of antimalarial drug discovery, a clinical candidate from the triaminopyrimidine class has been shown to act through a mechanism independent of DHFR.[4][15] Whole-genome sequencing of resistant Plasmodium falciparum mutants has implicated the vacuolar ATP synthase as a key genetic determinant of resistance to these compounds.[4][15] This suggests that the antimalarial activity of this particular triaminopyrimidine is mediated by the disruption of this essential ion pump in the parasite.

Structure-Activity Relationships (SAR)

The biological activity of triaminopyrimidine compounds is highly dependent on the nature and position of substituents on the pyrimidine ring and its appended functionalities.

  • For DHFR Inhibitors : The 2,4-diamino substitution pattern is a critical pharmacophore for high-affinity binding to DHFR.[16] Modifications at other positions of the pyrimidine ring can significantly influence potency and selectivity.

  • For Caspase-1 Inhibitors : SAR studies have revealed that alkyl and aryl groups attached via a methylene or ethylene linkage to a piperazine ring connected to the triaminopyrimidine core are well-tolerated.[3][17] The potency of these compounds, with IC50 values in the low nanomolar range, can be modulated by the electronic properties of these substituents.[3][13]

Quantitative Analysis of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) for representative triaminopyrimidine and related diaminopyrimidine derivatives against various targets, illustrating the range of potencies and selectivities achievable with this scaffold.

Compound ClassCompound ExampleTargetSpecies/Cell LineIC50 ValueReference
DiaminopyrimidineTrimethoprimDHFRCryptosporidium parvum3.8-4.0 µM[13]
DiaminopyrimidineTrimethoprimHuman DHFRHuman890 µM[13]
Propargyl-linked AntifolateCompound 6DHFRS. aureus (WT)1.2 nM[18]
Benzamide DerivativeJW2Human DHFRHuman4.72 µM[19]
TriaminopyrimidineAE-2-48Caspase-1N/A13 nM[3]
TriaminopyrimidineCK-1-41Caspase-1N/A~50 nM (Ki)[3][17]
Aminopyrimidine HybridCompound 10bEGFR-TKN/A0.7 µM[20]

Experimental Protocols for Mechanistic Elucidation

A multi-faceted experimental approach is essential to fully characterize the mechanism of action of triaminopyrimidine compounds.

Workflow for Characterizing a Novel Triaminopyrimidine Compound

experimental_workflow start Novel Triaminopyrimidine Compound primary_screen Primary Screening: Cell-Based Viability/Proliferation Assay (e.g., MTT, Resazurin) start->primary_screen target_id Target Identification primary_screen->target_id dhfr_assay Biochemical Assay: DHFR Enzyme Inhibition target_id->dhfr_assay Hypothesis: Antiproliferative caspase_assay Biochemical Assay: Caspase-1 Activity target_id->caspase_assay Hypothesis: Anti-inflammatory other_targets Alternative Target Validation target_id->other_targets Hypothesis: Novel Target sar_studies Structure-Activity Relationship (SAR) Studies dhfr_assay->sar_studies caspase_assay->sar_studies other_targets->sar_studies resistance_studies Resistance Mechanism Studies sar_studies->resistance_studies in_vivo In Vivo Efficacy & Toxicology Studies resistance_studies->in_vivo

Caption: A typical experimental workflow for characterizing the mechanism of action of a novel triaminopyrimidine compound.

Detailed Methodologies

1. DHFR Enzyme Inhibition Assay (Spectrophotometric)

  • Principle: This assay measures DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.[2][3] The presence of an inhibitor slows this reaction.

  • Protocol:

    • Reagent Preparation: Prepare assay buffer (e.g., 0.05 M Tris buffer, pH 7.5), stock solutions of DHF, NADPH, and the triaminopyrimidine inhibitor.[9]

    • Reaction Setup: In a 96-well microplate, add the assay buffer, inhibitor at various concentrations, and purified DHFR enzyme.[9] Include controls for no enzyme and no inhibitor.

    • Initiation: Start the reaction by adding DHF and NADPH to all wells.[21]

    • Measurement: Immediately begin kinetic reading of absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.[3][9]

    • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.[3]

2. Caspase-1 Activity Assay (Fluorometric/Colorimetric)

  • Principle: This assay uses a specific caspase-1 substrate (e.g., Ac-YVAD-pNA for colorimetric or Ac-YVAD-AFC for fluorometric) that, upon cleavage by active caspase-1, releases a chromophore (pNA, measured at ~405 nm) or a fluorophore (AFC, measured at Ex/Em ~400/505 nm).[22][23]

  • Protocol:

    • Cell Lysis: Prepare cell lysates from cells treated with or without the triaminopyrimidine compound.[22][24]

    • Reaction Setup: In a 96-well plate, combine cell lysate, reaction buffer, and the specific caspase-1 substrate.[24]

    • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for substrate cleavage.[23]

    • Measurement: Read the absorbance or fluorescence using a microplate reader.

    • Data Analysis: Quantify the caspase-1 activity relative to controls and determine the inhibitory effect of the compound.

3. Cell Viability/Proliferation Assay (MTT/Resazurin)

  • Principle: These colorimetric assays measure the metabolic activity of viable cells. In the MTT assay, mitochondrial dehydrogenases of living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][25] In the resazurin assay, metabolically active cells reduce the blue dye resazurin to the pink, highly fluorescent resorufin.[7][15]

  • Protocol:

    • Cell Culture: Seed cells in a 96-well plate and treat with various concentrations of the triaminopyrimidine compound for a desired period (e.g., 24-72 hours).

    • Reagent Addition: Add MTT solution (final concentration ~0.5 mg/mL) or resazurin solution to each well and incubate for 1-4 hours at 37°C.[5]

    • Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.[5]

    • Measurement: Read the absorbance at ~570 nm for the MTT assay or fluorescence at Ex/Em ~560/590 nm for the resazurin assay.[5]

    • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 or GI50 (concentration for 50% growth inhibition) value.

Mechanisms of Resistance to Triaminopyrimidine-Based DHFR Inhibitors

The clinical utility of DHFR inhibitors can be compromised by the development of resistance. Key mechanisms include:

  • Point Mutations in the DHFR Gene: Alterations in the amino acid sequence of the DHFR active site can reduce the binding affinity of the inhibitor without significantly compromising the enzyme's catalytic function.[26] A common mutation observed in trimethoprim-resistant S. aureus is F98Y.[26]

  • Overproduction of DHFR: Amplification of the DHFR gene leads to increased expression of the target enzyme, effectively titrating out the inhibitor and requiring higher drug concentrations to achieve a therapeutic effect.[10][12]

  • Acquisition of Resistant DHFR Genes: Bacteria can acquire plasmids carrying genes that encode for a resistant form of DHFR, which is not effectively inhibited by the drug.[14]

Conclusion and Future Directions

Triaminopyrimidine compounds represent a versatile and enduring scaffold in drug discovery. Their ability to inhibit DHFR, a clinically validated target, continues to be exploited in the development of antimicrobial and anticancer agents. Furthermore, the discovery of alternative mechanisms, such as the allosteric inhibition of caspase-1 and the targeting of the plasmodial vacuolar ATP synthase, opens new avenues for therapeutic intervention in inflammatory diseases and malaria. A thorough understanding of their mechanism of action, facilitated by the robust experimental protocols detailed in this guide, is paramount for optimizing their therapeutic potential, overcoming resistance, and designing the next generation of triaminopyrimidine-based drugs. Future research should focus on leveraging the structural diversity of this scaffold to develop highly selective inhibitors for novel targets and to design compounds that are less susceptible to known resistance mechanisms.

References

  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC. (n.d.). NIH. Retrieved January 6, 2026, from [Link]

  • Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase. (n.d.). NIH. Retrieved January 6, 2026, from [Link]

  • Triaminopyrimidine is a fast-killing and long-acting antimalarial clinical candidate - PMC. (2015, March 31). NIH. Retrieved January 6, 2026, from [Link]

  • Hartman, P. G. (1993). Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. Journal of Chemotherapy, 5(6), 369-376. Retrieved January 6, 2026, from [Link]

  • Flensburg, J., & Sköld, O. (1987). Molecular Mechanisms of Resistance to Trimethoprim. Reviews of Infectious Diseases, 9(4), 715-729. Retrieved January 6, 2026, from [Link]

  • Annand, R., et al. (2015). Triaminopyrimidine is a fast-killing and long-acting antimalarial clinical candidate. Nature Communications, 6, 6715. Retrieved January 6, 2026, from [Link]

  • Assay Guidance Manual. (2013, May 1). Cell Viability Assays. NIH. Retrieved January 6, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Critical Role of 2,4,6-Triaminopyrimidine in Modern Chemical Synthesis. Retrieved January 6, 2026, from [Link]

  • (n.d.). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. ResearchGate. Retrieved January 6, 2026, from [Link]

  • Anderson, A. C., et al. (2010). Towards the understanding of resistance mechanisms in clinically isolated trimethoprim-resistant, methicillin-resistant Staphylococcus aureus dihydrofolate reductase. Journal of Molecular Biology, 401(3), 383-392. Retrieved January 6, 2026, from [Link]

  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. (n.d.). SciSpace. Retrieved January 6, 2026, from [Link]

  • Annand, R., et al. (2015). Triaminopyrimidine is a fast-killing and long-acting antimalarial clinical candidate. Nature Communications, 6, 6715. Retrieved January 6, 2026, from [Link]

  • Comparison of Different Methods to Measure Cell Viability. (n.d.). Creative Bioarray. Retrieved January 6, 2026, from [Link]

  • Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). (n.d.). Assay Genie. Retrieved January 6, 2026, from [Link]

  • Satapathy, S., et al. (2024). Caspases activity assay procedures. Caspases as Molecular Targets for Cancer Therapy, 199-229. Retrieved January 6, 2026, from [Link]

  • What are DHFR inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved January 6, 2026, from [Link]

  • What are DHFR inhibitors and how do you quickly get the latest development progress? (2023, November 23). Patsnap Synapse. Retrieved January 6, 2026, from [Link]

  • (n.d.). IC 50 value for different inhibitors of DHFR. ResearchGate. Retrieved January 6, 2026, from [Link]

  • Frey, K. M., et al. (2012). Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus. Journal of Medicinal Chemistry, 55(15), 6671-6681. Retrieved January 6, 2026, from [Link]

  • Caspase Protocols in Mice - PMC. (n.d.). NIH. Retrieved January 6, 2026, from [Link]

  • Caspase 1 Activity Assay Kit. (n.d.). AntBio. Retrieved January 6, 2026, from [Link]

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. (2019, March 22). MDPI. Retrieved January 6, 2026, from [Link]

  • Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • (n.d.). Docking scores of the tested compounds for bDHFR and hDHFR compared to the IC50 values. ResearchGate. Retrieved January 6, 2026, from [Link]

  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC. (n.d.). NIH. Retrieved January 6, 2026, from [Link]

  • Study on the Safety of Trifluridine/Tipiracil for Patients with Dihydropyrimidine Dehydrogenase Deficiency and Metastatic Colorectal or Gastroesophageal Cancer. (n.d.). Clinicaltrials.eu. Retrieved January 6, 2026, from [Link]

  • Youssif, S., et al. (n.d.). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Publishing. Retrieved January 6, 2026, from [Link]

Sources

A-Technical-Guide-to-the-Discovery-and-Synthetic-Evolution-of-Triaminopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The triaminopyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This guide provides an in-depth exploration of the discovery and historical evolution of triaminopyrimidine synthesis. We will begin with the seminal contributions that first brought this heterocyclic system to light and progress through the key synthetic methodologies that have defined its accessibility and utility. This paper will detail the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and offer a comparative analysis to inform strategic synthetic decisions in modern drug discovery and development.

Introduction: The Significance of the Triaminopyrimidine Core

The pyrimidine ring, a fundamental component of nucleic acids, has long been a "privileged scaffold" in drug design.[1][2] The introduction of three amino groups to this core, creating triaminopyrimidine, imbues the molecule with a unique set of properties. These amino groups provide multiple vectors for substitution and act as key hydrogen bond donors and acceptors, enabling potent and selective interactions with biological targets.[1]

This structural motif is central to the mechanism of action of numerous clinically significant drugs. A prime example is Trimethoprim, a selective inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and cell replication in bacteria.[3][4] The triaminopyrimidine core is also found in diuretics like Triamterene and is a vital precursor in the synthesis of antifolates such as Methotrexate, used in cancer therapy.[5][6] The broad therapeutic relevance of this scaffold has been a powerful impetus for the development of robust and versatile synthetic routes.[7][8]

Foundational Discovery: The Traube Synthesis

The history of triaminopyrimidine synthesis is inextricably linked to the pioneering work of German chemist Wilhelm Traube. In 1905, Traube reported a landmark synthesis of 2,4,6-triaminopyrimidine.[5] This method, now a classic example of pyrimidine synthesis, involves the condensation of guanidine with a 1,3-dicarbonyl equivalent, in this case, malononitrile (malonic acid dinitrile).[5]

The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium methoxide, to deprotonate the active methylene group of malononitrile and to ensure guanidine is present as the free base.[5] The resulting nucleophile then attacks one of the nitrile groups, initiating a cascade of cyclization and tautomerization steps to yield the aromatic triaminopyrimidine ring. A critical consideration in this synthesis is the high sensitivity of the triamine product to oxidation, necessitating that the reaction and workup be performed under an inert atmosphere.[5]

Visualizing the Traube Synthesis

Traube_Synthesis cluster_reactants Reactants cluster_product Product Malononitrile Malononitrile (NC-CH2-CN) Intermediate1 Condensation & Cyclization Malononitrile->Intermediate1 + Guanidine Guanidine Guanidine (H2N-C(=NH)-NH2) Guanidine->Intermediate1 TAP 2,4,6-Triaminopyrimidine Intermediate1->TAP Base (e.g., NaOMe) Ethanol

Caption: The Traube synthesis of 2,4,6-triaminopyrimidine.

Protocol 1: Classical Traube Synthesis of 2,4,6-Triaminopyrimidine

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide in absolute ethanol.

  • Guanidine Liberation: If starting from a salt like guanidine hydrochloride, add it to the sodium methoxide solution to liberate the free guanidine base.[5]

  • Reaction Initiation: To the ethanolic guanidine solution, add a solution of malononitrile in ethanol dropwise at room temperature. An exothermic reaction may be observed.[9]

  • Reaction Progression: Stir the reaction mixture at reflux for a specified period (typically several hours) to drive the condensation and cyclization to completion.

  • Workup and Isolation: After cooling, the reaction mixture is often acidified (e.g., with sulfuric acid) to precipitate the product as a more stable salt, such as 2,4,6-triaminopyrimidine sulfate.[5] The precipitate is then collected by filtration, washed with ethanol, and dried under vacuum.

Evolution of Synthetic Methodologies

While the Traube synthesis remains a cornerstone, the demands of pharmaceutical development—requiring access to diversely substituted triaminopyrimidines with high purity and yield—have spurred the evolution of more sophisticated and versatile synthetic strategies.

Functionalization of the Triaminopyrimidine Core

A common and powerful strategy involves the initial synthesis of a core triaminopyrimidine, followed by functionalization. A key transformation is the nitrosation at the 5-position.

The reaction of 2,4,6-triaminopyrimidine with nitrous acid (generated in situ from sodium nitrite in an acidic medium like acetic acid) yields 5-nitroso-2,4,6-triaminopyrimidine.[6][10] This nitroso derivative is a versatile intermediate.[9] For instance, its reduction provides 2,4,5,6-tetraaminopyrimidine, a crucial precursor for the synthesis of folic acid antagonists like methotrexate and diuretics such as triamterene.[5][10]

Protocol 2: Synthesis of 2,4,5,6-Tetraaminopyrimidine via Nitrosation and Reduction
  • Nitrosation: Dissolve 2,4,6-triaminopyrimidine in aqueous acetic acid and cool the solution to 0-15°C.[10]

  • Addition of Nitrite: Slowly add an aqueous solution of sodium nitrite, maintaining the temperature below 20°C. The 5-nitroso intermediate will precipitate as a slurry.[10]

  • In Situ Reduction: Without isolating the potentially hazardous nitroso intermediate, a reducing agent is added directly to the slurry.[11] Common reducing agents include sodium dithionite or catalytic hydrogenation (e.g., using Raney nickel).[10]

  • Isolation: After the reduction is complete, the reaction mixture is typically heated to ensure full dissolution and then cooled to crystallize the 2,4,5,6-tetraaminopyrimidine product, which is then isolated by filtration.[10]

Visualizing the Pathway to Tetraaminopyrimidine

Functionalization_Pathway TAP 2,4,6-Triaminopyrimidine Nitroso_TAP 5-Nitroso-2,4,6- triaminopyrimidine TAP->Nitroso_TAP NaNO2, Acetic Acid 0-20°C TetraAP 2,4,5,6-Tetraaminopyrimidine Nitroso_TAP->TetraAP Reduction (e.g., Na2S2O4)

Caption: Synthesis of tetraaminopyrimidine from triaminopyrimidine.

Modern Synthetic Approaches

Modern organic synthesis has introduced a variety of methods that offer improved efficiency, functional group tolerance, and access to a wider range of substituted triaminopyrimidines.

  • One-Pot Procedures: To improve commercial viability and reduce waste, one-pot reactions have been developed. For example, methods exist to produce 5-nitroso-2,4,6-triaminopyrimidine directly from a guanidine salt and malononitrile without isolating the intermediate triaminopyrimidine.[9] This is achieved by performing the Traube condensation and then, after a solvent swap or pH adjustment, adding the nitrosating agent to the same reaction vessel.[9]

  • Solid-Phase Synthesis: For the rapid generation of compound libraries in drug discovery, solid-phase synthesis has been adapted. In one approach, guanidine is anchored to a polystyrene resin, reacted with malononitrile, and the desired triaminopyrimidine is subsequently cleaved from the solid support.[5]

  • Microwave-Assisted Synthesis: Microwave chemistry has been shown to dramatically reduce reaction times and, in some cases, improve yields for triaminopyrimidine synthesis.[5]

  • Nucleophilic Aromatic Substitution (SNAr): For elaborating pre-existing pyrimidine scaffolds, SNAr is a key tool. However, the electron-donating nature of the amino groups on a triaminopyrimidine ring can deactivate it towards nucleophilic attack.[12] This strategy is more commonly employed on pyrimidines bearing electron-withdrawing groups or halogens, which can then be displaced by amines to build up the final substituted triaminopyrimidine.[12]

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends heavily on the target molecule's complexity, the required scale, and economic considerations.

Method Starting Materials Key Features Advantages Limitations
Classical Traube Synthesis Guanidine, MalononitrileBase-catalyzed condensationWell-established, direct access to the coreLimited substituent diversity, sensitivity to oxidation
Core Functionalization 2,4,6-TriaminopyrimidineNitrosation followed by reductionAccess to 5-amino substituted derivativesMulti-step, involves potentially hazardous intermediates
One-Pot Synthesis Guanidine salt, MalononitrileCondensation and functionalization in a single vesselIncreased efficiency, reduced waste, cost-effectiveOptimization can be complex
Solid-Phase Synthesis Resin-bound GuanidineAmenable to high-throughput library synthesisRapid generation of analogsNot suitable for large-scale production, cleavage step required
Microwave-Assisted Synthesis VariousUse of microwave irradiationDrastically reduced reaction times, improved yieldsRequires specialized equipment, scalability can be a challenge

Conclusion and Future Outlook

From its discovery over a century ago in the laboratory of Wilhelm Traube, the synthesis of triaminopyrimidines has evolved significantly. The foundational condensation reaction provided the initial gateway to this critical heterocyclic system. Subsequent innovations, driven by the demands of medicinal chemistry and process development, have expanded the synthetic chemist's toolkit to include efficient one-pot procedures, high-throughput solid-phase methods, and rapid microwave-assisted protocols.

The triaminopyrimidine scaffold continues to be a fertile ground for drug discovery, with new applications emerging in areas from anti-malarials to caspase inhibitors.[6][12] Future developments in this field will likely focus on greener and more sustainable synthetic methods, the application of flow chemistry for improved safety and scalability, and the use of chemoinformatic and machine learning tools to predict optimal synthetic routes for novel, highly-functionalized triaminopyrimidine derivatives. The rich history and continued evolution of its synthesis ensure that the triaminopyrimidine core will remain a vital component in the development of future medicines.

References

  • 2,4,6-Triaminopyrimidine - Wikipedia. (n.d.). Retrieved from [Link]

  • Gawrońska, P., et al. (2020). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. Molecules, 25(15), 3356. Available from: [Link]

  • Gawrońska, P., et al. (2021). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. International Journal of Molecular Sciences, 22(7), 3621. Available from: [Link]

  • Al-Rashood, S. T., et al. (2022). Design, synthesis, antimicrobial evaluation, and molecular modeling of new sulfamethoxazole and trimethoprim analogs as potential DHPS/DHFR inhibitors. Frontiers in Chemistry, 10, 1046757. Available from: [Link]

  • Frey, K. M., et al. (2018). Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus. Journal of Medicinal Chemistry, 61(17), 7799–7814. Available from: [Link]

  • Traube, W. (1900). Ueber die Synthese des Guanins und Xanthins. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383. [This is a representative early Traube paper on related heterocycles, a direct link to the 1905 triaminopyrimidine paper may be harder to find, but this establishes his work in the area]. A general reference to this work is found in various encyclopedic sources.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Critical Role of 2,4,6-Triaminopyrimidine in Modern Chemical Synthesis. Retrieved from [Link]

  • Henkel Kommanditgesellschaft auf Aktien. (1978). Method for the production of 5-nitroso-2,4,6-triaminopyrimidine. Google Patents. US Patent 4,092,316.
  • The Upjohn Company. (1979). Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine. Google Patents. US Patent 4,167,633.
  • Patsnap. (2024). What is the mechanism of Trimethoprim? Patsnap Synapse. Retrieved from [Link]

  • Chemistry Online. (2023). Traube purine synthesis. Retrieved from [Link]

  • Haddad, E., & Karver, M. (2022). Synthesis of Triaminopyrimidine Derivatives for Inhibition of Inflammatory Caspases. DePaul Discoveries, 11(1), Article 8. Available from: [Link]

  • TRAUBE PURINE SYNTHESIS.pptx. (n.d.). Retrieved from [Link]

  • Rahman, N. F. (n.d.). Traube Purine Synthesis. Scribd. Retrieved from [Link]

  • Grice, A. L., et al. (2024). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry, 103, 117621. Available from: [Link]

  • Richter Gedeon Vegyészeti Gyár RT. (1982). New process for producing 5-nitroso-2,4,6-triamino-pyrimidine. Google Patents. HU197885B.
  • General pathway of Traube's method for purine synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2023). World Journal of Advanced Research and Reviews, 20(3), 1638-1657. Available from: [Link]

  • Le Calvé, B., et al. (2019). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 24(21), 3926. Available from: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The synthesis of the top-selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 1145–1171. Available from: [Link]

  • Davidson, J. N., & Grayson, J. M. (1988). The evolutionary history of the first three enzymes in pyrimidine biosynthesis. Journal of Molecular Evolution, 27(3), 259-265. Available from: [Link]

  • Three synthetic routes to substituted pyrido[3,2‐d]pyrimidines 1 and... (n.d.). ResearchGate. Retrieved from [Link]

  • Jadhav, S. A., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(14), 5523. Available from: [Link]

  • LookChem. (n.d.). Cas 1004-38-2,2,4,6-Triaminopyrimidine. Retrieved from [Link]

  • The Upjohn Company. (1977). Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine. Justia Patents. US Patent 4,167,633. Available from: [Link]

Sources

An In-depth Technical Guide to 4,5,6-Triaminopyrimidine Sulfate: Synthesis, Applications, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5,6-Triaminopyrimidine sulfate is a pivotal chemical intermediate, holding significant importance in the realms of pharmaceutical synthesis and materials science. This guide provides a comprehensive technical overview of this compound, delving into its chemical characteristics, detailed synthesis protocols, and its critical role as a precursor in the manufacturing of vital therapeutic agents such as guanine and methotrexate. Furthermore, this document explores its emerging applications, including its potential as a corrosion inhibitor. By elucidating the causal relationships behind experimental methodologies and grounding claims in authoritative sources, this guide aims to serve as an essential resource for professionals engaged in chemical research and drug development.

Introduction: The Versatility of a Pyrimidine Core

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases essential for life.[1] Among the numerous pyrimidine derivatives, this compound stands out as a highly versatile and reactive building block. Its unique arrangement of amino groups on the pyrimidine ring makes it an ideal starting material for the synthesis of fused heterocyclic systems, most notably purines. This guide will unpack the chemistry of this compound, providing both foundational knowledge and practical, field-proven insights into its handling and application.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in synthesis and other applications.

PropertyValueSource(s)
Molecular Formula C₄H₇N₅·H₂SO₄[2]
Molecular Weight 223.21 g/mol [2]
CAS Number 49721-45-1[2]
Appearance White to light yellow or light orange crystalline powder[3]
Melting Point >300 °C[4]
Solubility Very low solubility in water[5]

Expert Insight: The low aqueous solubility of the sulfate salt is a critical consideration in reaction design. While this property can be advantageous for product isolation and purification, it often necessitates the use of specific solvent systems or the in-situ generation of a more soluble form, such as the hydrochloride salt, to achieve homogeneous reaction conditions.[5]

Synthesis of Triaminopyrimidine Derivatives: A Practical Guide

The synthesis of aminopyrimidine sulfates often involves a multi-step process, typically starting from more readily available pyrimidine precursors. The following protocols are based on established literature and provide a detailed, step-by-step methodology.

Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine Sulfate

This protocol details the synthesis of a closely related and commercially significant triaminopyrimidine derivative, which serves as a key intermediate for guanine synthesis.

Reaction Scheme:

G 2,4-diamino-6-hydroxy-5-nitrosopyrimidine 2,4-diamino-6-hydroxy-5-nitrosopyrimidine Product 2,4,5-Triamino-6-hydroxypyrimidine sulfate 2,4-diamino-6-hydroxy-5-nitrosopyrimidine->Product Reduction & Sulfation Sodium Dithionite Sodium Dithionite Sodium Dithionite->Product Sulfuric Acid Sulfuric Acid Sulfuric Acid->Product G 5-nitroso-2,4,6-triaminopyrimidine 5-nitroso-2,4,6-triaminopyrimidine Product 2,4,5,6-Tetraaminopyrimidine sulfate 5-nitroso-2,4,6-triaminopyrimidine->Product Reduction & Sulfation Reducing Agent (e.g., Zinc dust) Reducing Agent (e.g., Zinc dust) Reducing Agent (e.g., Zinc dust)->Product Acid Acid Acid->Product Sulfuric Acid Sulfuric Acid Sulfuric Acid->Product

Caption: Synthesis of 2,4,5,6-Tetraaminopyrimidine sulfate.

Experimental Protocol: [6][7]

  • Reaction Setup: In a suitable reactor, create a slurry of one molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine (NTAP) in water.

  • Reduction: Add 2.0 to 2.5 molecular proportions of zinc dust and 4.0 to 4.7 molecular proportions of a suitable acid (e.g., hydrochloric acid) to the slurry. The reaction temperature should be maintained between 20°C and 65°C.

  • pH Adjustment: After the reduction is complete, adjust the pH of the reaction mixture to 2.0-2.5 with the same acid to form a solution of the acid salt of 2,4,5,6-tetraaminopyrimidine.

  • Filtration: Separate any insoluble materials by filtration.

  • Sulfation and Precipitation: To the mother liquor, add sulfuric acid to adjust the pH to 0.2-0.5, while maintaining the temperature between 20°C and 60°C.

  • Isolation: Cool the reaction mixture to 0-10°C to precipitate the 2,4,5,6-tetraaminopyrimidine sulfate. Recover the precipitate by filtration.

Applications in Pharmaceutical Synthesis

The primary utility of this compound and its derivatives lies in their role as precursors for the synthesis of purines and related heterocyclic systems, which are of immense pharmaceutical importance.

Guanine Synthesis

This compound (specifically, the 6-hydroxy derivative) is a key starting material for the synthesis of guanine, a fundamental component of nucleic acids. [8] Reaction Scheme:

G 2,4,5-Triamino-6-hydroxypyrimidine sulfate 2,4,5-Triamino-6-hydroxypyrimidine sulfate Guanine Guanine 2,4,5-Triamino-6-hydroxypyrimidine sulfate->Guanine Cyclization Formamide Formamide Formamide->Guanine

Caption: Synthesis of Guanine from a Triaminopyrimidine derivative.

Experimental Protocol: [8]

  • Reaction Setup: In a one-liter flask equipped with a condenser, place 50 g of 2,4,5-triamino-6-hydroxypyrimidine sulfate and 250 mL of formamide.

  • Cyclization: Heat the flask in an oil bath at approximately 170-180°C for 2 hours.

  • Isolation: Cool the reaction mixture and filter the precipitated guanine.

  • Purification: Dissolve the crude product in a sodium hydroxide solution, add activated carbon, and stir at 60°C for 1 hour. Filter the solution and add formic acid dropwise to the supernatant until the pH reaches 9.5. The precipitated guanine is then filtered.

Rationale for Reagent Choice: Formamide serves a dual purpose in this synthesis. It acts as a solvent and also as the source of the one-carbon unit required to form the imidazole ring fused to the pyrimidine core, thus completing the purine structure.

Methotrexate Synthesis

2,4,5,6-Tetraaminopyrimidine sulfate is a crucial building block in the multi-step synthesis of methotrexate, a widely used anticancer and immunosuppressive drug. [4][8][9] Synthetic Pathway Overview:

G cluster_0 Pteridine Ring Formation cluster_1 Side Chain Attachment 2,4,5,6-Tetraaminopyrimidine sulfate 2,4,5,6-Tetraaminopyrimidine sulfate 2,4-diamino-6-hydroxymethylpteridine 2,4-diamino-6-hydroxymethylpteridine 2,4,5,6-Tetraaminopyrimidine sulfate->2,4-diamino-6-hydroxymethylpteridine Reaction with dihydroxyacetone Methotrexate Methotrexate 2,4-diamino-6-hydroxymethylpteridine->Methotrexate Multi-step conversion and coupling p-(N-methyl)aminobenzoyl-L-glutamic acid p-(N-methyl)aminobenzoyl-L-glutamic acid p-(N-methyl)aminobenzoyl-L-glutamic acid->Methotrexate

Caption: Overview of Methotrexate synthesis pathway.

Key Synthetic Steps:

  • Pteridine Ring Formation: 2,4,5,6-Tetraaminopyrimidine sulfate is first converted to its hydrochloride salt to improve solubility. [4][8]This is then reacted with dihydroxyacetone under controlled pH conditions (around 5.5) to form the pteridine ring system, yielding 2,4-diamino-6-hydroxymethylpteridine. [4]2. Functional Group Transformation: The hydroxymethyl group on the pteridine ring is then converted to a bromomethyl group, a more reactive species for subsequent coupling. [9]3. Coupling: The bromomethylpteridine derivative is then coupled with p-(N-methyl)aminobenzoyl-L-glutamic acid to form the final methotrexate molecule. [9] Mechanism of Action of Methotrexate:

Methotrexate functions as a folate antagonist, primarily by inhibiting the enzyme dihydrofolate reductase (DHFR). [6][7]This inhibition disrupts the folate metabolic pathway, which is essential for the synthesis of purines and thymidylate, the building blocks of DNA and RNA. [6]

G Dihydrofolate (DHF) Dihydrofolate (DHF) DHFR Dihydrofolate Reductase Dihydrofolate (DHF)->DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Purine & Thymidylate Synthesis Purine & Thymidylate Synthesis Tetrahydrofolate (THF)->Purine & Thymidylate Synthesis DHFR->Tetrahydrofolate (THF) Methotrexate Methotrexate Methotrexate->DHFR Inhibits

Caption: Mechanism of action of Methotrexate.

Application as a Corrosion Inhibitor

Recent research has explored the use of pyrimidine derivatives as corrosion inhibitors for metals, particularly steel in acidic environments. [10][11]The effectiveness of these compounds stems from the presence of heteroatoms (nitrogen) and the aromatic ring system, which can adsorb onto the metal surface and form a protective layer.

Pyrimidine DerivativeMetalMediumInhibition Efficiency (%)Source(s)
7-methoxypyrido[2,3-d]pyrimidin-4-amineMild Steel15% HCl97.8[12]
1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl) pyrimidin-2 (1H)-thioneMild Steel1 M HCl84.1
5-styryl-2,7-dithioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d] pyrimidin-4(1H) oneN80 Steel15% HCl87.0

Mechanism of Corrosion Inhibition: The nitrogen atoms in the pyrimidine ring and the amino substituents possess lone pairs of electrons, which can coordinate with the vacant d-orbitals of iron atoms on the steel surface. This adsorption process blocks the active sites for corrosion, thereby reducing the rate of both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. The planar structure of the pyrimidine ring allows for effective surface coverage.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. [13] Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [14]* Ventilation: Use only outdoors or in a well-ventilated area. [14]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [14]* Spills: In case of a spill, avoid creating dust. Use personal protective equipment and take up the material mechanically, placing it in appropriate containers for disposal. [9]

Conclusion

This compound is a compound of significant synthetic utility, particularly in the pharmaceutical industry. Its role as a key precursor for guanine and methotrexate underscores its importance in the production of life-saving medicines. While its application as a corrosion inhibitor is still an emerging field, the inherent properties of the aminopyrimidine scaffold suggest considerable potential. This guide has provided a detailed overview of the synthesis, applications, and underlying chemical principles related to this compound, offering a valuable resource for researchers and professionals in the field.

References

Sources

An In-depth Technical Guide to 4,5,6-Pyrimidinetriamine, Sulfate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,6-Pyrimidinetriamine, sulfate, a pivotal heterocyclic organic compound, serves as a critical building block in the synthesis of a diverse array of biologically active molecules. Its inherent chemical reactivity and structural features make it a valuable precursor in the development of pharmaceuticals, particularly in the fields of oncology and hair growth stimulation. This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, analytical methodologies, and key applications of 4,5,6-pyrimidinetriamine, sulfate, offering a vital resource for researchers and professionals in the pharmaceutical and chemical industries.

Physicochemical Properties

4,5,6-Pyrimidinetriamine, sulfate is the sulfate salt of the pyrimidine derivative 4,5,6-triaminopyrimidine. The presence of the sulfate group enhances its stability and modifies its solubility profile compared to the free base.

Structure and Nomenclature
  • IUPAC Name: pyrimidine-4,5,6-triamine;sulfuric acid[1][2][3]

  • Synonyms: 4,5,6-Triaminopyrimidine sulfate, Pyrimidine-4,5,6-triamine sulfate[1][2]

  • CAS Number: 49721-45-1[4]

  • Molecular Formula: C₄H₉N₅O₄S[1][2][3][4][5]

  • Molecular Weight: 223.21 g/mol [1][2][3][4][5]

Table 1: Key Physicochemical Properties of 4,5,6-Pyrimidinetriamine, Sulfate

PropertyValueSource(s)
Appearance White to light yellow to light orange crystalline powder.[6]
Melting Point >300 °C (decomposes)[4][7]
Solubility Soluble in Dimethyl Sulfoxide (DMSO).[7][8][9] Qualitative data suggests some solubility in water.[7][8][9]
pKa (Predicted for free base) 5.60 ± 0.30[10]
Spectral Data

Detailed spectral characterization is crucial for the unambiguous identification and quality control of 4,5,6-pyrimidinetriamine, sulfate. While a comprehensive set of spectra for the sulfate salt is not publicly available, data for the free base and related compounds provide valuable insights.

  • ¹H NMR and ¹³C NMR: Specific experimental NMR data for 4,5,6-pyrimidinetriamine, sulfate is not readily found in the literature. However, analysis of related pyrimidine structures suggests that in a solvent like DMSO-d₆, the aromatic proton of the pyrimidine ring would appear in the downfield region of the ¹H NMR spectrum, while the amine protons would likely present as broad signals. The ¹³C NMR spectrum would show distinct signals for the carbon atoms of the pyrimidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching of the amine groups, C=N and C=C stretching of the pyrimidine ring, and strong absorptions characteristic of the sulfate anion.

  • UV-Vis Spectroscopy: Pyrimidine derivatives typically exhibit strong UV absorption. For instance, the related compound 2,4,5,6-tetraaminopyrimidine sulfate shows absorption maxima at 202 nm and 274 nm.[11]

Synthesis and Purification

The synthesis of 4,5,6-pyrimidinetriamine, sulfate typically involves the formation of the 4,5,6-triaminopyrimidine free base followed by its conversion to the sulfate salt. A common route to the free base is through the reduction of a nitro or nitroso pyrimidine derivative.

Experimental Protocol: Synthesis of 4,5,6-Triaminopyrimidine and its Conversion to the Sulfate Salt

This protocol is based on established methods for the synthesis of aminopyrimidines and their salts.[12][13]

Part 1: Synthesis of 4,5,6-Triaminopyrimidine

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reduction of 4,6-diamino-5-nitrosopyrimidine: To the flask, add 4,6-diamino-5-nitrosopyrimidine and a suitable solvent such as methanol.

  • Catalyst Addition: Carefully add a catalytic amount of 5% palladium on carbon.

  • Hydrogenation: Stir the mixture at room temperature under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to yield crude 4,5,6-triaminopyrimidine.[12]

Part 2: Formation of the Sulfate Salt

  • Dissolution: Dissolve the crude 4,5,6-triaminopyrimidine in a minimal amount of hot distilled water.

  • Acidification: Slowly add a stoichiometric amount of concentrated sulfuric acid dropwise to the stirred solution. The pH should be adjusted to be acidic.

  • Crystallization: Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate the precipitation of 4,5,6-pyrimidinetriamine, sulfate.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold ethanol.[13]

  • Drying: Dry the product in a vacuum oven at an appropriate temperature (e.g., 80 °C) to obtain the final product.[13]

SynthesisWorkflow A 4,6-Diamino-5-nitrosopyrimidine B Reduction (H₂, Pd/C, Methanol) A->B C 4,5,6-Triaminopyrimidine B->C D Sulfation (H₂SO₄, Water) C->D E 4,5,6-Pyrimidinetriamine, Sulfate D->E

Caption: Synthetic workflow for 4,5,6-Pyrimidinetriamine, Sulfate.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quality control and characterization of 4,5,6-pyrimidinetriamine, sulfate. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reverse-phase HPLC method can be employed for the analysis of 4,5,6-triaminopyrimidine.[14]

  • Column: A C18 stationary phase is commonly used.

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., phosphate or formate buffer) is typically used. For Mass Spectrometry (MS) compatibility, a volatile buffer like formic acid is preferred.[14]

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound is suitable.

HPLCanalysis cluster_sample Sample Preparation cluster_hplc HPLC System Sample Dissolve 4,5,6-Pyrimidinetriamine, Sulfate in Mobile Phase Injector Injector Auto-sampler Sample->Injector Column Column C18 Reverse Phase Injector->Column Pump Pump Mobile Phase (Acetonitrile/Buffer) Pump->Injector Detector Detector UV-Vis Column->Detector Data Data System Chromatogram Detector->Data

Caption: HPLC analysis workflow for 4,5,6-Pyrimidinetriamine, Sulfate.

Applications in Drug Discovery and Development

4,5,6-Pyrimidinetriamine, sulfate is a valuable intermediate in the synthesis of several active pharmaceutical ingredients (APIs). The triaminopyrimidine core is a privileged scaffold in medicinal chemistry due to its ability to form multiple hydrogen bonds and participate in various biological interactions.

Precursor for Anticancer Agents

The pyrimidine scaffold is a fundamental component of many anticancer drugs.[15] Pyrimidine analogs can act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells.[16] 4,5,6-Pyrimidinetriamine, sulfate serves as a starting material for the synthesis of more complex heterocyclic systems, such as purines and pteridines, which are key components of many anticancer agents. For example, it can be used in the synthesis of methotrexate, an antineoplastic agent.[17]

Intermediate in the Synthesis of Minoxidil

Minoxidil, a well-known medication for the treatment of androgenic alopecia (hair loss), is a pyrimidine derivative. While several synthetic routes to minoxidil exist, they often involve the use of substituted pyrimidines.[6] The synthesis of minoxidil can start from pyrimidine precursors, which are subsequently functionalized to introduce the desired piperidino and N-oxide groups.[6] Although not a direct precursor in all published routes, the triaminopyrimidine scaffold provides a versatile platform for the elaboration of structures like minoxidil.

DrugDevelopment cluster_intermediate Key Intermediate cluster_applications Therapeutic Areas A 4,5,6-Pyrimidinetriamine, Sulfate B Anticancer Agents (e.g., Methotrexate precursors) A->B C Hair Growth Stimulants (e.g., Minoxidil synthesis) A->C

Caption: Key applications of 4,5,6-Pyrimidinetriamine, Sulfate in drug development.

Safety and Handling

4,5,6-Pyrimidinetriamine, sulfate is classified as a hazardous substance and should be handled with appropriate safety precautions.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Precautionary Statements: Avoid breathing dust. Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area.[4]

  • Personal Protective Equipment (PPE): A dust mask (e.g., N95), eye shields, and gloves should be worn when handling this compound.[4]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

4,5,6-Pyrimidinetriamine, sulfate is a compound of significant interest to the pharmaceutical and chemical industries. Its well-defined, albeit not fully quantitatively characterized, physicochemical properties, coupled with its versatile reactivity, make it a crucial intermediate in the synthesis of important therapeutic agents. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, analytical methods, and key applications, underscoring its importance in modern drug discovery and development. Further research into its quantitative solubility, experimental pKa, and detailed spectral characterization would be beneficial for its broader application and process optimization.

References

  • PubChem. 4,5,6-Pyrimidinetriamine, sulfate (1:1). National Center for Biotechnology Information. [Link]

  • ScienceOpen. Supporting Information: Dispersion NMR Spectroscopy. [Link]

  • The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

  • ResearchGate. Synthesis of minoxidil. [Link]

  • Quest Journals. Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. [Link]

  • The Royal Society of Chemistry. 1H NMR (DMSO-d6). [Link]

  • National Center for Biotechnology Information. Pyrimidine Analogues. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • National Center for Biotechnology Information. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

  • MDPI. Recent Advances in Pyrimidine-Based Drugs. [Link]

  • Google Patents.
  • Quest Journals. Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. [Link]

  • Amerigo Scientific. This compound. [Link]

  • PrepChem.com. Synthesis of 2,4,5,6-tetraaminopyrimidine. [Link]

  • Google Patents.
  • GSRS. This compound. [Link]

  • SIELC Technologies. 4,5,6-Triaminopyrimidine. [Link]

  • 4IR Solutions. Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. [Link]

  • TSI Journals. Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. [Link]

  • Fisher Scientific. This compound hydrate, 98+% (dry wt.), water <8%. [Link]

  • PubChem. 4,5,6-Pyrimidinetriamine, sulfate (1:1). [Link]

  • National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs. [Link]

  • Google Patents. Pyridopyrimidines and their therapeutic use.
  • PubChem. 4,5,6-Pyrimidinetriamine, sulfate (1:1). [Link]

  • CP Lab Safety. 4, 5, 6-Triaminopyrimidine sulfate, min 98%, 1 gram. [Link]

  • Solubility Data Series. [Link]

  • European Commission. Opinion of the SCCNFP on A53 - 2,4,5,6-Tetraaminopyrimidine. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • pKa Data Compiled by R. Williams. [Link]

  • Table of Acids with Ka and pKa Values. [Link]

  • European Commission. Opinion of the SCCNFP on A53 - 2,4,5,6-Tetraaminopyrimidine. [Link]

  • ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Navigating the Chemistry of 4,5,6-Triaminopyrimidine Sulfate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,6-Triaminopyrimidine sulfate is a versatile heterocyclic building block with significant applications in pharmaceutical and chemical synthesis.[1] Its unique molecular architecture makes it a valuable precursor for the synthesis of various biologically active molecules, including antimicrobial and anti-cancer agents.[1] As with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for its safe and effective use in a research and development setting. This guide provides a comprehensive overview of the safety and hazards associated with this compound, offering field-proven insights and detailed protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and storage.

PropertyValueSource(s)
Molecular Formula C₄H₇N₅·H₂SO₄ (may also be hydrated, xH₂O)[2][3][4]
Molecular Weight 223.21 g/mol [2][3][4]
Appearance White to light yellow to light orange crystalline powder[1]
Melting Point >300 °C (decomposes)[3][5][6]
Solubility Water soluble[7]
CAS Number 49721-45-1[2][3][4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][5] The primary hazards are associated with its irritant properties.

GHS Hazard Statements:

  • H315: Causes skin irritation. [2][5]

  • H319: Causes serious eye irritation. [2][5]

  • H335: May cause respiratory irritation. [2][5]

Signal Word: Warning[2][5]

Hazard Pictogram:



The causality behind these classifications lies in the chemical nature of the compound. The amino groups can interact with biological tissues, leading to irritation. The fine crystalline powder form also poses a risk of airborne dust, which can be readily inhaled.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical when working with this compound. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls
  • Ventilation: All handling of solid this compound should be conducted in a well-ventilated area.[8][9] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Eyewash Stations and Safety Showers: Readily accessible and regularly tested eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.[7][10]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationRationale
Eye and Face Protection Tight-sealing safety goggles or a face shield.[9]To prevent eye contact with the powder, which can cause serious irritation.[2][5]
Skin Protection Wear protective gloves (e.g., nitrile) and a lab coat.[9][11]To prevent skin irritation upon contact.[2][5]
Respiratory Protection For operations that may generate significant dust, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be worn.[5][9]To prevent respiratory tract irritation from inhaled particles.[2][5]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to preventing accidental exposure and ensuring the stability of the compound.

Handling
  • Avoid contact with skin and eyes.[12]

  • Avoid breathing dust.[8][13]

  • Use only in a well-ventilated area, preferably a chemical fume hood.[8]

  • Wash hands thoroughly after handling.[8]

  • Minimize dust generation and accumulation.[13]

Storage
  • Store in a tightly closed container.[8][9]

  • Keep in a dry, cool, and well-ventilated place.[9][11]

  • Store at room temperature.[9][11]

  • Incompatible materials include strong oxidizing agents.[11][13]

First Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[8]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[8]
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[8]
Emergency Workflow: Accidental Spill

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain cleanup Clean Up Spill (Sweep or vacuum, avoid creating dust) contain->cleanup dispose Dispose of Waste (In a sealed, labeled container) cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate end Incident Reported decontaminate->end

Caption: Workflow for responding to an accidental spill of this compound.

Fire and Explosion Hazards

  • Flammability: Not considered a significant fire risk; however, containers may burn.[14] The compound is a combustible solid.[5]

  • Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[15]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOx).[11][15][16]

  • Firefighting Procedures: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand and full protective gear.[8][9]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[11]

  • Conditions to Avoid: Extremes of temperature and direct sunlight.[11] Dust generation.[13]

  • Incompatible Materials: Strong oxidizing agents.[11][13]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides.[11][15]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[11][15]

Toxicological Information

Conclusion

This compound is a valuable chemical intermediate whose safe utilization hinges on a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By adhering to the guidelines outlined in this technical guide, researchers and drug development professionals can mitigate the risks associated with its handling and create a secure laboratory environment conducive to scientific advancement.

References

  • PubChem. 4,5,6-Pyrimidinetriamine, sulfate (1:1). National Center for Biotechnology Information. [Link]

  • Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH). 6-Hydroxy-2,4,5-triaminopyrimidine sulfate. (2020). [Link]

  • Occupational Safety and Health Administration. (n.d.). Section 5: Firefighting Measures. Hazard Communication. [Link]

  • European Commission. (2015). OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate (Colipa No. A143). [Link]

  • PubChem. 2,5,6-Triamino-4-pyrimidinol sulfate. National Center for Biotechnology Information. [Link]

  • 3E. (n.d.). This compound - Free SDS search. [Link]

  • CP Lab Safety. (n.d.). 4, 5, 6-Triaminopyrimidine sulfate, min 98%, 1 gram. [Link]

  • European Commission. (2008). OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate. [Link]

  • 3E. (n.d.). This compound. [Link]

Sources

4,5,6-Triaminopyrimidine sulfate stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 4,5,6-Triaminopyrimidine Sulfate

Introduction

This compound is a pivotal chemical intermediate, extensively utilized as a precursor in the synthesis of a diverse range of biologically active molecules and pharmaceuticals, including antimicrobial and anti-cancer agents.[1] Its unique molecular architecture, featuring a pyrimidine core with three amino groups, makes it a valuable building block in medicinal chemistry and biochemical research.[1][2] However, the very reactivity that makes this compound useful also renders it susceptible to degradation, impacting its purity, potency, and the integrity of downstream applications.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stability profile of this compound. We will delve into its physicochemical properties, explore potential degradation pathways, and offer field-proven protocols for its proper storage, handling, and stability assessment. The causality behind each recommendation is explained to empower users to make informed decisions in their experimental and developmental workflows.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use and storage. The compound is typically supplied as a hydrate salt, which influences its behavior.[1][2]

PropertyValueSource(s)
CAS Number 6640-23-9 (hydrate); 49721-45-1[2][3][4]
Molecular Formula C₄H₇N₅·H₂SO₄·xH₂O[1]
Molecular Weight 223.21 g/mol (anhydrous)[1][4]
Appearance White to light yellow or light orange crystalline powder[1]
Melting Point >300 °C (decomposes)[2][3]
Purity (Typical) ≥ 98% (HPLC)[1]
Solubility Soluble in water[2]

Stability Profile and Degradation Pathways

While generally described as relatively stable under normal storage conditions, the term "normal" lacks the specificity required for rigorous scientific applications.[2][5] The presence of multiple amino groups on an electron-deficient pyrimidine ring makes the molecule susceptible to specific environmental factors. Long-term exposure to air and moisture, in particular, should be avoided.[2]

Factors Influencing Stability

Several environmental factors can compromise the chemical and physical integrity of this compound.[6]

  • Humidity/Moisture: As a sulfate salt and often a hydrate, the compound is hygroscopic. Absorbed moisture can act as a medium for hydrolytic degradation. The European Commission's Scientific Committee on Consumer Products (SCCP) noted that a related compound, 2,5,6-triamino-4-pyrimidinol sulfate, is stable in water for up to 24 hours only when mixed with a suitable antioxidant, highlighting the role of water in potential degradation pathways.[7][8]

  • Air/Oxygen: The amino groups are prone to oxidation, which can be accelerated by exposure to atmospheric oxygen. This oxidative degradation is a common pathway for aromatic amines and can lead to the formation of colored impurities, explaining the potential light yellow to orange appearance of the powder.[1]

  • Light: Photosensitive compounds can absorb light energy, leading to the formation of excited-state molecules that can undergo degradation reactions. While specific photostability data for this compound is scarce, it is a common stress factor for complex organic molecules.[6]

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation. Although the compound has a high melting point, thermal decomposition can occur at temperatures below this, generating hazardous gases such as nitrogen and sulfur oxides.[9][10]

  • pH: The stability of aminopyrimidines can be pH-dependent. In strongly acidic or alkaline solutions, hydrolysis of the amino groups or cleavage of the pyrimidine ring can occur, especially upon heating.[11]

Potential Degradation Pathways

While specific degradation products for this compound are not extensively documented in public literature, we can postulate logical pathways based on the principles of pyrimidine chemistry. Understanding these potential routes is crucial for developing stability-indicating analytical methods.

G cluster_main Potential Degradation of this compound cluster_stress Stress Factors cluster_products Potential Degradation Products A This compound E Oxidized Derivatives (e.g., Nitroso, Nitro compounds, Colored Polymers) A->E Oxidation F Hydrolyzed Products (e.g., Hydroxypyrimidines) A->F Hydrolysis G Ring-Opened Products A->G Ring Cleavage B Oxygen (Air) C Moisture (H₂O) / pH D Light (hν) / Heat (Δ)

Caption: Conceptual pathways for the degradation of this compound.

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the integrity of this compound. The following guidelines are based on synthesizing information from safety data sheets and supplier recommendations.[1][9][12]

Storage Conditions
  • Temperature: Store at ambient room temperature.[1][12] For long-term storage, maintaining a consistent, cool temperature is advisable to minimize thermal degradation.[9]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) whenever possible. If not feasible, ensure the container is tightly sealed immediately after each use to minimize exposure to air and moisture.[2][9]

  • Container: Use a tightly closed, opaque or amber-colored container to protect the compound from light and moisture.[6][9]

  • Location: Store in a cool, dry, well-ventilated place away from incompatible materials, particularly strong oxidizing agents.[9][13]

G start Receiving Compound storage_check Long-term or Short-term Storage? start->storage_check long_term Store in tightly sealed, opaque container. Inert atmosphere (Ar, N₂). Cool, dry, ventilated area. storage_check->long_term Long-term short_term Store in original, tightly sealed container. Cool, dry place away from direct light. storage_check->short_term Short-term use Handling for Use long_term->use short_term->use handling Weigh quickly in a low-humidity environment or glove box. Minimize dust generation. Use appropriate PPE. use->handling reseal Immediately and tightly reseal container. Purge with inert gas if possible. handling->reseal reseal->storage_check Return to Storage

Caption: Decision workflow for the optimal storage and handling of the compound.

Handling Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[9][12][13]

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust particles.[9] The compound is classified as an irritant to the skin, eyes, and respiratory system.[14]

  • Dispensing: Minimize dust generation during handling and weighing.[9] Avoid creating dust clouds which could be an explosion hazard.[13]

  • Spills: In case of a spill, sweep or vacuum the material into a suitable disposal container. Avoid generating dust and ensure the area is well-ventilated.[9]

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for research and development, it is crucial to perform stability assessments. The following protocols provide a framework for these evaluations.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a general reverse-phase HPLC method, adapted from literature on analyzing this and similar compounds, to determine purity and detect degradation products.[15][16]

1. Objective: To quantify the purity of this compound and separate it from potential impurities and degradation products.

2. Materials & Reagents:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Phosphoric acid or Formic acid (for MS compatibility)

  • Volumetric flasks, pipettes, and autosampler vials

3. Chromatographic Conditions (Starting Point):

  • Column: C18, 5 µm, 4.6 x 250 mm (or similar)

  • Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid)

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (or Formic Acid)

  • Gradient: 5% B for 5 min, ramp to 95% B over 15 min, hold for 5 min, return to 5% B and equilibrate for 5 min.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

4. Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in Mobile Phase A to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Prepare a sample solution at the same concentration as the primary standard.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Interpretation: Calculate the purity of the sample by area normalization (% Area = [Area of Main Peak / Total Area of All Peaks] x 100). Identify any new peaks in aged or stressed samples as potential degradation products.

Protocol: Forced Degradation Study Workflow

Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[17] This workflow subjects the compound to harsh conditions to accelerate degradation.

1. Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

2. Procedure:

  • Prepare solutions of the compound (e.g., 1 mg/mL) in appropriate solvents. Expose the solid material to thermal and photolytic stress.

  • Acid Hydrolysis: Add 1N HCl and heat at 60-80 °C for several hours.

  • Base Hydrolysis: Add 1N NaOH and heat at 60-80 °C for several hours.[11]

  • Oxidative Degradation: Add 3-6% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Degradation (Solid): Store the solid powder at a high temperature (e.g., 105 °C) for several days.

  • Photolytic Degradation (Solid): Expose the solid powder to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using the developed HPLC method (Protocol 4.1).

  • Mass Balance: Ensure that the decrease in the main peak area is approximately balanced by the increase in the area of degradation product peaks.

G cluster_conditions Forced Degradation Conditions start Prepare Sample (Solid & Solution) stress Apply Stress Conditions start->stress acid Acid Hydrolysis (HCl, Δ) stress->acid base Base Hydrolysis (NaOH, Δ) stress->base ox Oxidation (H₂O₂) stress->ox therm Thermal (Solid, Δ) stress->therm photo Photolytic (Solid, hν) stress->photo analysis Analyze via Stability- Indicating HPLC Method acid->analysis base->analysis ox->analysis therm->analysis photo->analysis results Identify Degradants (LC-MS) Assess Mass Balance Determine Degradation Pathway analysis->results

Caption: A systematic workflow for conducting forced degradation studies.

Conclusion

This compound is a cornerstone intermediate whose stability is critical for its successful application in research and pharmaceutical development. While relatively stable when stored correctly, it is susceptible to degradation from moisture, air, light, and heat. The key to preserving its integrity lies in meticulous adherence to proper storage and handling protocols: specifically, storing the compound in a tightly sealed, opaque container in a cool, dry, and preferably inert environment. For applications requiring stringent quality control, the implementation of analytical methods such as HPLC for purity checks and forced degradation studies is essential to understand its stability profile comprehensively. By following the guidelines and protocols outlined in this guide, researchers can ensure the reliability and reproducibility of their work involving this versatile compound.

References

  • ChemBK. (2024). 6640-23-9. Retrieved from [Link]

  • Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925. Retrieved from [Link]

  • Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365–14376. Retrieved from [Link]

  • PubChem. (n.d.). 4,5,6-Pyrimidinetriamine, sulfate (1:1). Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 6-Hydroxy-2,4,5-triaminopyrimidine sulfate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. ResearchGate. Retrieved from [Link]

  • Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. PMC - NIH. Retrieved from [Link]

  • G. Weber. (1979). Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. Pharmacology & Therapeutics. Retrieved from [Link]

  • European Commission. (n.d.). OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate (Colipa No. A143). Retrieved from [Link]

  • European Commission. (2008). OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • ARL Bio Pharma. (n.d.). What Factors Influence Stability?. Retrieved from [Link]

  • Campbell Jr, L. L. (1957). REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. Journal of Bacteriology, 73(2), 225-229. Retrieved from [Link]

  • CN101968471B. (n.d.). Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method. Google Patents.
  • Kim, S., et al. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of Bacteriology. Retrieved from [Link]

  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]

  • Van Gennip, A. H., et al. (1994). Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. Retrieved from [Link]

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC - NIH. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4, 5, 6-Triaminopyrimidine sulfate, min 98%, 1 gram. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Theoretical Investigation of Triaminopyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Triaminopyrimidine Scaffold

The triaminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of a multitude of biologically active molecules. These derivatives have garnered significant attention from researchers in drug development due to their diverse pharmacological activities. Theoretical and computational studies play a pivotal role in elucidating the structure-activity relationships (SAR) of these compounds, thereby accelerating the design of more potent and selective therapeutic agents. This guide provides an in-depth exploration of the key theoretical methods employed in the study of triaminopyrimidine derivatives, offering insights for researchers, scientists, and drug development professionals. Triaminopyrimidine derivatives are recognized for their potential as inhibitors of various enzymes, including caspases, dihydrofolate reductase (DHFR), and protein kinases, making them promising candidates for the treatment of inflammatory diseases, cancer, and infectious diseases.[1][2][3]

This guide will delve into the core computational techniques that have proven invaluable in the study of triaminopyrimidine derivatives: Density Functional Theory (DFT), Molecular Docking, and Quantitative Structure-Activity Relationship (QSAR) analysis. We will explore the theoretical underpinnings of each method, present practical workflows, and showcase how these computational tools are leveraged to predict and rationalize the biological activity of this important class of molecules.

Section 1: Elucidating Electronic Structure and Reactivity with Density Functional Theory (DFT)

Expertise & Experience: Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. In the context of triaminopyrimidine derivatives, DFT is not just about calculating energies; it's about understanding the fundamental electronic properties that govern their interactions with biological targets. By calculating properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distributions, we can gain insights into their reactivity, stability, and non-covalent interaction capabilities. For instance, understanding the protonation state of the triaminopyrimidine ring is crucial for its interaction with amino acid residues in a protein's active site, a question that can be directly addressed by DFT calculations.[4][5]

The "Why" Behind DFT in Triaminopyrimidine Research

The application of DFT to triaminopyrimidine derivatives is driven by the need to understand their intrinsic chemical properties, which are directly linked to their biological function. Key questions that DFT can help answer include:

  • Protonation Sites and pKa: The basicity of the amino groups and the pyrimidine ring nitrogens is critical for physiological activity. DFT calculations can predict the most likely sites of protonation and estimate pKa values, which is essential for understanding how the molecule will behave in the aqueous environment of the body and at the active site of a target protein.[4][5][6]

  • Molecular Geometry and Conformational Analysis: The three-dimensional shape of a molecule is paramount for its ability to bind to a biological target. DFT provides accurate predictions of bond lengths, bond angles, and dihedral angles, allowing for a detailed understanding of the preferred conformations of triaminopyrimidine derivatives.[7][8]

  • Electronic Properties and Reactivity: The distribution of electrons within the molecule, characterized by parameters such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, dictates its reactivity. These calculations can help in understanding the molecule's ability to participate in charge-transfer interactions and its susceptibility to metabolic transformations.[9]

  • Vibrational Analysis: Theoretical vibrational spectra (IR and Raman) calculated using DFT can be compared with experimental spectra to confirm the structure of synthesized compounds.[7]

A Step-by-Step DFT Workflow

A typical DFT study on a triaminopyrimidine derivative involves a series of well-defined steps. The choice of functional and basis set is a critical decision that balances computational cost with accuracy. The B3LYP functional combined with a basis set like 6-31G(d,p) is a commonly used and reliable combination for organic molecules.[4][5][6][7]

Experimental Protocol: DFT Geometry Optimization and Electronic Property Calculation

  • Molecule Building: Construct the 3D structure of the triaminopyrimidine derivative using a molecular modeling software (e.g., GaussView, Avogadro).

  • Input File Preparation: Create an input file for the DFT software package (e.g., Gaussian, ORCA). This file specifies the coordinates of the atoms, the level of theory (e.g., B3LYP/6-31G(d,p)), the type of calculation (e.g., geometry optimization followed by frequency calculation), and the desired properties to be calculated.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a crucial step to ensure that all subsequent calculations are performed on a realistic molecular structure.

  • Frequency Calculation: Following optimization, a frequency calculation should be performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. This calculation also provides thermodynamic data and the theoretical vibrational spectrum.

  • Electronic Property Analysis: From the output of the DFT calculation, analyze key electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP) maps, and Mulliken or Natural Bond Orbital (NBO) charge distributions.

Visualizing the DFT Workflow

DFT_Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis Build 1. Build 3D Structure Input 2. Prepare Input File (e.g., B3LYP/6-31G(d,p)) Build->Input Opt 3. Geometry Optimization Input->Opt Freq 4. Frequency Calculation Opt->Freq Analysis 5. Analyze Electronic Properties (HOMO, LUMO, MEP, Charges) Freq->Analysis

Caption: A generalized workflow for performing DFT calculations on triaminopyrimidine derivatives.

Section 2: Predicting Binding Interactions with Molecular Docking

Expertise & Experience: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For triaminopyrimidine derivatives, this means predicting how they will bind to the active site of a target protein. A successful docking study not only predicts the binding pose but also provides a semi-quantitative estimation of the binding affinity (e.g., docking score). This information is invaluable for understanding the key interactions that drive binding and for guiding the design of new derivatives with improved potency. It has been shown that computational techniques can strongly support and help in the design of novel, more potent inhibitors by revealing the mechanism of drug-receptor interaction.[10]

The "Why" Behind Molecular Docking in Triaminopyrimidine Research

Molecular docking is a cornerstone of structure-based drug design. For triaminopyrimidine derivatives, it is used to:

  • Identify Potential Biological Targets: Docking can be used to screen a library of triaminopyrimidine derivatives against various protein targets to identify potential hits.

  • Elucidate Binding Modes: It provides a detailed 3D model of the ligand-protein complex, revealing the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the binding. This is crucial for understanding the SAR of a series of compounds.[1][10][11]

  • Guide Lead Optimization: By visualizing the binding pose, medicinal chemists can identify opportunities to modify the structure of a lead compound to enhance its interactions with the target, thereby improving its potency and selectivity.[12]

  • Explain Observed Biological Activity: Docking can provide a rational explanation for why certain derivatives are more active than others. For example, a study on diaminopyrimidine derivatives as DHFR inhibitors used molecular docking to understand their binding orientations and interactions.[10]

A Step-by-Step Molecular Docking Workflow

A typical molecular docking workflow involves preparing the protein and ligand structures, defining the binding site, running the docking simulation, and analyzing the results.

Experimental Protocol: Molecular Docking of a Triaminopyrimidine Derivative

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein using software like AutoDock Tools or Maestro (Schrödinger). This typically involves removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation:

    • Generate the 3D structure of the triaminopyrimidine derivative. This can be done using a molecular builder or from a DFT optimization.

    • Assign partial charges and define rotatable bonds.

  • Binding Site Definition:

    • Identify the active site of the protein. This can be based on the location of a co-crystallized ligand or from literature information.

    • Define a grid box that encompasses the binding site to guide the docking simulation.

  • Docking Simulation:

    • Run the docking simulation using software such as AutoDock Vina, Glide, or GOLD. The software will explore different conformations and orientations of the ligand within the binding site and score them based on a scoring function.

  • Results Analysis:

    • Analyze the predicted binding poses and their corresponding docking scores.

    • Visualize the ligand-protein interactions to identify key hydrogen bonds, hydrophobic contacts, and other interactions.

Visualizing the Molecular Docking Workflow

Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Prot_Prep 1. Prepare Protein Structure Grid 3. Define Binding Site (Grid) Prot_Prep->Grid Lig_Prep 2. Prepare Ligand Structure Lig_Prep->Grid Dock 4. Run Docking Simulation Grid->Dock Analysis 5. Analyze Poses and Scores Dock->Analysis Visualize 6. Visualize Interactions Analysis->Visualize

Caption: A standard workflow for performing molecular docking studies.

Data Presentation: Summarizing Docking Results

For a series of triaminopyrimidine derivatives, it is crucial to present the docking results in a clear and concise manner. A table summarizing the docking scores and key interactions is highly effective.

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Tria-1-8.5Asp120, Leu150, Phe180Asp120 (O), Leu150 (NH)
Tria-2-9.2Asp120, Val152, Phe180Asp120 (O), Val152 (O)
Tria-3-7.8Leu150, Phe180Leu150 (NH)

Section 3: Building Predictive Models with Quantitative Structure-Activity Relationship (QSAR)

Expertise & Experience: Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. In the context of triaminopyrimidine derivatives, QSAR models can be used to predict the activity of newly designed compounds, thereby prioritizing which ones to synthesize and test. The predictive power of a QSAR model is highly dependent on the quality of the biological data, the choice of molecular descriptors, and the statistical method used to build the model.

The "Why" Behind QSAR in Triaminopyrimidine Research

QSAR is a powerful tool in drug discovery for several reasons:

  • Predictive Modeling: A well-validated QSAR model can predict the biological activity of novel triaminopyrimidine derivatives before they are synthesized, saving time and resources.[13][14]

  • Mechanistic Insights: QSAR models can help to identify the key molecular properties (descriptors) that are most important for the biological activity of triaminopyrimidine derivatives. This can provide valuable insights into the mechanism of action.

  • Virtual Screening: QSAR models can be used to screen large virtual libraries of compounds to identify those with the highest predicted activity.

  • Lead Optimization: QSAR can guide the modification of lead compounds by suggesting which structural features should be altered to improve activity. A study on aminopyrimidine-based CXCR4 antagonists successfully used QSAR to develop predictive models.

A Step-by-Step QSAR Workflow

Building a robust QSAR model involves several stages, from data collection to model validation.

Experimental Protocol: Developing a QSAR Model for Triaminopyrimidine Derivatives

  • Data Collection:

    • Compile a dataset of triaminopyrimidine derivatives with their experimentally determined biological activities (e.g., IC50, Ki). The data should be of high quality and span a reasonable range of activity.

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, calculate a set of molecular descriptors. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electronic fields) descriptors.

  • Data Splitting:

    • Divide the dataset into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to evaluate its predictive performance.

  • Model Building:

    • Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical model that relates the molecular descriptors to the biological activity.

  • Model Validation:

    • Rigorously validate the QSAR model using various statistical parameters, such as the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE). External validation using the test set is also crucial.

Visualizing the QSAR Workflow

QSAR_Workflow cluster_data Data Preparation cluster_model Modeling cluster_validation Validation Data 1. Collect Biological Data Descriptors 2. Calculate Molecular Descriptors Data->Descriptors Split 3. Split into Training/Test Sets Descriptors->Split Build 4. Build QSAR Model (e.g., MLR) Split->Build Validate 5. Validate the Model Build->Validate Predict 6. Predict Activity of New Compounds Validate->Predict

Caption: A schematic representation of the QSAR model development process.

Data Presentation: Summarizing QSAR Model Performance

The performance of a QSAR model is typically summarized in a table that includes key statistical parameters.

ModelN (training)N (test)RMSE (training)R² (test)
MLR2580.850.780.250.82
PLS2580.880.810.220.86

Conclusion: An Integrated Computational Approach

The theoretical study of triaminopyrimidine derivatives is a multifaceted endeavor that benefits greatly from an integrated computational approach. Density Functional Theory provides a fundamental understanding of their electronic properties, molecular docking elucidates their binding interactions with biological targets, and QSAR modeling enables the prediction of their biological activities. By leveraging these powerful computational tools in a synergistic manner, researchers can accelerate the discovery and development of novel triaminopyrimidine-based therapeutics. This guide has provided a comprehensive overview of these methods, offering both the theoretical rationale and practical workflows to empower scientists in this exciting field of drug discovery.

References

  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC. (n.d.). NIH. [Link]

  • Németh, B., Wéber, C., Veszprémi, T., Gáti, T., & Demeter, Á. (2006). Carbon Protonation of 2,4,6-Triaminopyrimidines: Synthesis, NMR Studies, and Theoretical Calculations. The Journal of Organic Chemistry, 71(13), 4893–4900. [Link]

  • Németh, B., Wéber, C., Veszprémi, T., Gáti, T., & Demeter, Á. (2006). Carbon protonation of 2,4,6-triaminopyrimidines: synthesis, NMR studies, and theoretical calculations. PubMed. [Link]

  • Vibrational spectroscopic studies supported by HF/DFT calculations of 2,4,6-triaminopyrimidine. (2009). ResearchGate. [Link]

  • Rosowsky, A., Cody, V., Li, R., & Queener, S. F. (1998). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase. Antimicrobial Agents and Chemotherapy, 42(1), 169–173. [Link]

  • Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (2022). [Link]

  • Kashyap, S., Suling, W. J., & Bansal, M. (2008). Molecular docking studies on DMDP derivatives as human DHFR inhibitors. Medicinal Chemistry Research, 17(2-7), 211–223. [Link]

  • Friedemann, R., & Neef, H. (1998). Theoretical studies on the electronic and energetic properties of the aminopyrimidine part of thiamin diphosphate. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1385(2), 245–250. [Link]

  • Gálico, D. A., et al. (2019). Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. New Journal of Chemistry, 43(1), 226-236. [Link]

  • El-Naggar, A. M., et al. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2198163. [Link]

  • Tabti, K., et al. (2022). Statistical QSAR investigations using QSAR techniques to study Aminopyrimidine-Based CXCR4 antagonists. RHAZES: Green and Applied Chemistry, 12(2), 1-15. [Link]

  • Hasanein, A. A., & Senior, S. A. E. (2007). Ab Initio and DFT Calculations on 2-Aminopyrimidine, 2-Amino-4,6-dichloropyrimidine, and Their Dimers. International Journal of Quantum Chemistry, 107(5), 1180-1191. [Link]

  • Al-Wahaibi, L. H., et al. (2021). Structural Insights of Three 2,4-Disubstituted Dihydropyrimidine-5-carbonitriles as Potential Dihydrofolate Reductase Inhibitors. Molecules, 26(11), 3267. [Link]

  • Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. (2022). ResearchGate. [Link]

  • Masoomi Sefiddashti, F., Asadpour, S., Haddadi, H., & Ghanavati Nasab, S. (2021). QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. Research in Pharmaceutical Sciences, 16(5), 481–491. [Link]

  • Haddad, M., & Karver, M. (2022). Synthesis of Triaminopyrimidine Derivatives for Inhibition of Inflammatory Caspases. DePaul Discoveries, 11(1), 1-10. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and 3D-QSAR analysis of novel thiopyranopyrimidine derivatives as potential antitumor agents inhibiting A549 and Hela cancer cells. European Journal of Medicinal Chemistry, 185, 111809. [Link]

  • Holt, R. A., & Seybold, P. G. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 27(2), 385. [Link]

  • Kashyap, S., Suling, W. J., & Bansal, M. (2008). Molecular docking studies on DMDP derivatives as human DHFR inhibitors. ResearchGate. [Link]

  • Baragaña, B., et al. (2015). A novel antimalarial class of compounds with a unique mechanism of action against Plasmodium falciparum. Nature Communications, 6, 6805. [Link]

  • Khamouli, S., Belaidi, S., Belaidi, H., & Belkhiri, L. (2018). QSAR Studies of amino-pyrimidine derivatives as Mycobacterium tuberculosis Protein Kinase B inhibitors. Turkish Computational and Theoretical Chemistry, 2(2), 16-27. [Link]

  • QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. (2023). ChesterRep. [Link]

  • Kumar, A., et al. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Journal of Applied Pharmaceutical Science, 11(05), 093-100. [Link]

  • Al-Ostath, A. I., et al. (2022). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 27(19), 6610. [Link]

  • Kilic-Kurt, Z., et al. (2018). Receptor Tyrosine Kinase Inhibitory Activities and Molecular Docking Studies of Some Pyrrolo[2, 3-d]pyrimidine Derivatives. Marmara Pharmaceutical Journal, 22(3), 396-405. [Link]

  • Ottridge, K. A., et al. (1993). Synthesis and anticancer activity of various 3'-deoxy pyrimidine nucleoside analogues and crystal structure of 1-(3-deoxy-beta-D-threo-pentofuranosyl)cytosine. Journal of Medicinal Chemistry, 36(10), 1421-1427. [Link]

  • Balupuri, A., Balasubramanian, P. K., & Cho, S. J. (2015). Molecular modeling study on Mer kinase inhibitors using 3D-QSAR and docking approaches. Medicinal Chemistry Research, 24(11), 3849-3863. [Link]

  • Al-Obaidi, Z., et al. (2022). Molecular docking studies of tyrosine kinase inhibitors. Pharmacy Education, 22(1), 33-38. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Utility of 4,5,6-Triaminopyrimidine Sulfate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,5,6-Triaminopyrimidine sulfate is a cornerstone reagent in medicinal chemistry and pharmaceutical development. Its unique molecular architecture, featuring three strategically positioned amino groups on a pyrimidine ring, renders it an exceptionally valuable precursor for the synthesis of complex heterocyclic systems. This guide provides an in-depth exploration of its primary application: the construction of the purine scaffold, which is fundamental to a vast array of clinically significant drugs, including antiviral and anticancer agents. We will delve into the mechanistic principles, provide detailed, field-tested protocols, and present logical workflows to empower researchers in leveraging this versatile intermediate for drug discovery and development.

Introduction: Why 4,5,6-Triaminopyrimidine is a Privileged Scaffold

In the landscape of pharmaceutical synthesis, the pyrimidine ring is a recurring motif found in numerous bioactive molecules. This compound stands out due to the vicinal amino groups at the C4 and C5 positions. This specific arrangement is the key to its utility, providing the necessary nucleophilic centers for the annulation of a second ring, most commonly an imidazole, to form the purine core structure.[1]

The most renowned application of this chemistry is the Traube purine synthesis , a classic and still widely used method for preparing purines by reacting a 4,5-diaminopyrimidine with a one-carbon source like formic acid.[2][3][4] The sulfate salt form of the triaminopyrimidine is often preferred in laboratory and industrial settings due to its enhanced stability and handling characteristics compared to the free base. This guide will focus on the practical application of this chemistry in the synthesis of guanine, a direct precursor to potent antiviral drugs like Acyclovir.[5]

Application Note I: The Traube Purine Synthesis - Constructing the Core

Principle: The Traube synthesis is a cyclocondensation reaction. The process begins with the formylation of the most nucleophilic amino group (at C5) of the diaminopyrimidine. The resulting formamide intermediate then undergoes an intramolecular cyclization via nucleophilic attack from the C4 amino group, followed by dehydration to yield the aromatic purine ring system.[4] The choice of the one-carbon electrophile (e.g., formic acid, formamide, diethoxymethyl acetate) can influence reaction conditions and outcomes.[1]

The general transformation is illustrated below:

G pyrimidine 4,5,6-Triaminopyrimidine (Sulfate Salt) intermediate N-Formyl Intermediate pyrimidine->intermediate Formylation one_carbon One-Carbon Source (e.g., Formic Acid) one_carbon->intermediate purine Purine Derivative intermediate->purine Cyclodehydration G start Step A: Nitrosation (2,4-Diamino-6-hydroxypyrimidine) stepB Step B: Reduction (Formation of Triaminopyrimidine) start->stepB NaNO2, Acid stepC Step C: Cyclization (Ring Closure to Guanine) stepB->stepC Reducing Agent (e.g., Sodium Dithionite) purification Purification & Analysis stepC->purification Formamide, Heat

Sources

Synthesis of Adenine from 4,5,6-Triaminopyrimidine Sulfate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Adenine, a fundamental purine nucleobase, is a cornerstone of life, integral to the structure of DNA and RNA.[1][2][3] Its derivatives, such as adenosine triphosphate (ATP), are the primary energy currency of the cell, driving countless metabolic processes.[1][2][3] The ability to synthesize high-purity adenine is crucial for a wide range of applications in biomedical research and drug development. This guide provides a detailed protocol for the synthesis of adenine from 4,5,6-triaminopyrimidine sulfate, a common and effective method. The process involves a cyclization reaction with a one-carbon source, typically formamide or formic acid, to form the imidazole ring fused to the pyrimidine core.[4][5]

This document is intended for researchers, scientists, and drug development professionals. It offers not only a step-by-step protocol but also insights into the underlying chemical principles, safety considerations, and methods for purification and analysis of the final product.

Reaction Principle and Mechanism

The synthesis of adenine from 4,5,6-triaminopyrimidine proceeds via a cyclization reaction, which forms the purine ring system.[5] The 4,5,6-triaminopyrimidine provides the pyrimidine ring and the amino groups at positions 4, 5, and 6. A one-carbon donor, such as formamide, provides the final carbon atom to complete the imidazole ring.

The generally accepted mechanism involves the nucleophilic attack of the amino groups of the triaminopyrimidine on the carbonyl carbon of formamide. This is followed by a series of condensation and cyclization steps, ultimately leading to the formation of the aromatic purine ring of adenine. While the detailed mechanism can be complex and is a subject of ongoing study, the overall transformation is a robust and reliable method for adenine synthesis.[6][7][8]

Experimental Protocol

This protocol details the synthesis of adenine from this compound and formamide.

Materials and Equipment
Reagent/EquipmentGrade/Specification
This compound≥98% purity
FormamideAnhydrous, ≥99.5%
Activated CarbonDecolorizing grade
Deionized WaterHigh-purity
Reaction FlaskRound-bottom, appropriate size
Heating Mantle with Stirrer
Condenser
Buchner Funnel and Flask
Filter Paper
Beakers and Graduated Cylinders
pH meter or pH paper
Synthesis Procedure
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and formamide. A typical ratio is 90 g of 4,5,6-triaminopyrimidine to 10 mL of formamide.[9]

  • Heating and Reaction : Heat the mixture to 140-150°C with continuous stirring.[9] Maintain this temperature for approximately 4 hours to ensure the reaction goes to completion.[9]

  • Crystallization : After the reaction period, cool the mixture to 15-25°C.[9] As the solution cools, crude adenine will crystallize out of the solution.

  • Filtration and Washing : Filter the crystalline product using a Buchner funnel. Wash the collected crystals sequentially with a small amount of cold formamide and then with deionized water to remove residual reactants and byproducts.[9]

Purification of Crude Adenine

The crude adenine obtained from the synthesis often contains colored impurities and byproducts.[10][11][12] Recrystallization is a common and effective method for purification.

  • Dissolution : Transfer the crude adenine to a beaker and add deionized water. The amount of water should be about 40 to 50 times the mass of the adenine.[10][12]

  • Decolorization : Heat the suspension to boiling with stirring to dissolve the adenine. Once dissolved, add a small amount of activated carbon to the hot solution to decolorize it.[9][10][12]

  • Hot Filtration : Maintain the solution at a high temperature and filter it through a pre-heated funnel with filter paper to remove the activated carbon. This step should be performed quickly to prevent premature crystallization of adenine.

  • Recrystallization : Allow the hot, clear filtrate to cool slowly to room temperature, and then further cool it in an ice bath to maximize the yield of pure adenine crystals.

  • Final Filtration and Drying : Collect the white crystalline adenine by filtration, wash with a small amount of cold deionized water, and dry the product in an oven or vacuum desiccator. A typical yield of high-purity adenine is around 81.8%, with a purity of 99.9% as determined by HPLC.[9]

Workflow Diagram

Adenine_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A 1. Combine this compound and Formamide in a reaction flask B 2. Heat mixture to 140-150°C for 4 hours with stirring A->B C 3. Cool the reaction mixture to 15-25°C for crystallization B->C D 4. Filter and wash the crude adenine crystals C->D E 1. Dissolve crude adenine in hot deionized water D->E Crude Adenine F 2. Add activated carbon for decolorization E->F G 3. Perform hot filtration to remove activated carbon F->G H 4. Cool the filtrate to induce recrystallization G->H I 5. Filter, wash, and dry the pure adenine crystals H->I J Final Product I->J Pure Adenine

Caption: Experimental workflow for the synthesis and purification of adenine.

Characterization of Adenine

To confirm the identity and purity of the synthesized adenine, several analytical techniques can be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the final product.[9][13] A reversed-phase C18 column is commonly used with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile.[1][13] Detection is typically performed using a UV detector at approximately 260 nm, the wavelength of maximum absorbance for adenine.[13]

ParameterCondition
Column Reversed-phase C18
Mobile Phase Gradient of aqueous buffer (e.g., 0.1% formic acid in water) and organic solvent (e.g., acetonitrile)[1]
Flow Rate 0.3 - 1.0 mL/min[1][14]
Detection UV at 260 nm[13][14]
Injection Volume 5 µL[1]
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized adenine.[13] Techniques like electrospray ionization (ESI) can be used to generate ions for mass analysis.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of adenine. For more detailed structural information, especially regarding the nitrogen atoms, ¹⁵N NMR can be employed if isotopically labeled precursors are used.[1][13]

Characterization Workflow

Adenine_Characterization cluster_analysis Analytical Techniques Input Synthesized Adenine HPLC HPLC (Purity Assessment) Input->HPLC MS Mass Spectrometry (Molecular Weight Confirmation) Input->MS NMR NMR Spectroscopy (Structural Elucidation) Input->NMR Purity Purity HPLC->Purity Purity > 99% MW MW MS->MW Correct Molecular Weight Structure Structure NMR->Structure Confirmed Structure Final Final Purity->Final Verified Pure Adenine MW->Final Structure->Final

Caption: Analytical workflow for the characterization of synthesized adenine.

Safety Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • This compound : Handle with care, avoiding dust inhalation and contact with skin and eyes.[15][16] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][16]

  • Formamide : Formamide is a reproductive toxin and an irritant.[17][18] It should be handled in a well-ventilated chemical fume hood.[17] Avoid contact with skin and eyes, and wear appropriate PPE.[17][18]

  • Heating : Use a heating mantle with proper temperature control to avoid overheating and potential decomposition of reagents.

  • Waste Disposal : Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Ensure the reaction temperature is maintained at 140-150°C for the full duration. Check the purity of the starting materials.
Loss of product during purification.Avoid using excessive amounts of solvent during recrystallization. Ensure the hot filtration step is performed quickly.
Colored Product Impurities in the starting materials or formed during the reaction.Use a sufficient amount of activated carbon for decolorization. A second recrystallization may be necessary.
Product Fails to Crystallize Solution is too dilute.Concentrate the solution by evaporating some of the solvent.
Presence of impurities inhibiting crystallization.Ensure proper washing of the crude product before recrystallization.

Conclusion

The synthesis of adenine from this compound is a well-established and efficient method for producing this vital biomolecule. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably synthesize high-purity adenine for their scientific endeavors. The analytical techniques described are essential for verifying the quality of the final product, ensuring its suitability for downstream applications in research and development.

References

  • EP0118597B1 - Process for preparing adenine - Google Patents. (n.d.).
  • Adenine-15N5: A Technical Guide to Isotopic Purity and Analysis - Benchchem. (n.d.).
  • Adenine synthesis - ChemicalBook. (n.d.).
  • Process for the purification of adenine - US5089618A - Google Patents. (n.d.).
  • Synthesis and Characterization of Adenine-№⁵N₅: An In-depth Technical Guide - Benchchem. (n.d.).
  • US4997939A - Process for preparing adenine - Google Patents. (n.d.).
  • Synthetic method for adenine - CN103709164A - Google Patents. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (n.d.).
  • 4 - SAFETY DATA SHEET. (n.d.).
  • Formamide. (n.d.).
  • Adenine Synthesis in a Model Prebiotic Reaction: Connecting Origin of Life Chemistry with Biology - PMC - PubMed Central. (2011, October 17).
  • Chemical evolution: The mechanism of the formation of adenine under prebiotic conditions - PMC - NIH. (n.d.).
  • Adenine synthesis in interstellar space: mechanisms of prebiotic pyrimidine-ring formation of monocyclic HCN-pentamers - PubMed. (n.d.).
  • CN102887899A - Novel chemical synthesis method for adenine - Google Patents. (n.d.).
  • HPLC Method for Separation of Adenine, Deoxyadenosine and Adenosine on BIST B+ Column | SIELC Technologies. (n.d.).
  • 4-Hydroxy-2,5,6-triaminopyrimidine sulphate - Apollo Scientific. (2022, September 16).
  • SOP for Formamide - University of Washington. (n.d.).
  • 7.1.1. Synthesis. (n.d.).
  • HPLC Methods for analysis of Adenosine - HELIX Chromatography. (n.d.).
  • From formamide to adenine: a self-catalytic mechanism for an abiotic approach - PubMed. (n.d.).
  • Determination of Adenine Nucleotide Concentrations in Cells and Tissues by High-Performance Liquid Chromatography - PubMed. (n.d.).
  • A Prebiotic Synthesis of Canonical Pyrimidine and Purine Ribonucleotides - PMC. (n.d.).
  • Adenine: Biosynthesis, production and function - ChemicalBook. (2023, May 16).
  • What is the mechanism of Adenine? - Patsnap Synapse. (2024, July 17).

Sources

Experimental Protocols for Modern Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Researcher and Drug Development Professional

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from anticancer to antimicrobial drugs.[1][2][3][4] Its prevalence as a core component of nucleobases in DNA and RNA has made it a privileged structure in drug design. This technical guide provides an in-depth exploration of key experimental protocols for pyrimidine synthesis, designed for researchers, scientists, and drug development professionals. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, offering field-proven insights into both classic and modern synthetic methodologies. This document details robust, self-validating protocols for the Biginelli, Pinner, and advanced microwave-assisted synthesis, complete with troubleshooting guides, catalyst comparisons, and visualizations to empower the efficient discovery of novel therapeutics.

The Strategic Importance of the Pyrimidine Core in Drug Discovery

The enduring interest in pyrimidine chemistry is driven by its remarkable biological significance and synthetic versatility. Pyrimidine derivatives are integral to a wide range of pharmaceuticals, acting on targets such as dihydrofolate reductase (antimicrobials), various kinases (anticancer), and calcium channels (antihypertensives).[4][5] The ability to functionalize the pyrimidine ring at multiple positions allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making it an ideal scaffold for generating diverse chemical libraries for high-throughput screening.

Modern synthetic chemistry has evolved to meet the demand for more efficient, sustainable, and diverse routes to these vital compounds. Methodologies have shifted from harsh, classical conditions to sophisticated catalytic systems and green chemistry approaches, such as microwave-assisted synthesis, which dramatically reduce reaction times and improve yields.[1][2][6] This guide will focus on the practical application of these pivotal methods.

Foundational Multicomponent Reactions: The Biginelli Synthesis

First reported in 1891, the Biginelli reaction remains a highly relevant and efficient one-pot, three-component synthesis for producing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable precursors to fully aromatic pyrimidines.[5][7][8][9] Its operational simplicity and atom economy make it a staple in medicinal chemistry.

Mechanistic Rationale and Causality

The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea.[5] Understanding the mechanism is key to optimizing conditions and troubleshooting. The most widely accepted pathway begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine ion intermediate. This electrophilic intermediate is then attacked by the enol form of the β-ketoester. The final step is a cyclization via nucleophilic attack of the free amine onto the ketone carbonyl, followed by dehydration to yield the DHPM.[8]

The choice of catalyst is critical.[10] While traditional Brønsted acids (like HCl) are effective, they can lead to side reactions. Lewis acids (e.g., Yb(OTf)₃, InCl₃, FeCl₃) are often superior as they more effectively activate the aldehyde carbonyl towards nucleophilic attack and promote the key C-N bond formations under milder conditions.[10]

Biginelli_Mechanism Aldehyde Aldehyde + Urea Iminium N-Acylimine Ion (Electrophile) Aldehyde->Iminium Acid-Catalyzed Condensation Adduct Open-Chain Adduct Iminium->Adduct Nucleophilic Addition Ketoester β-Ketoester (Enol form) (Nucleophile) Ketoester->Adduct DHPM 3,4-Dihydropyrimidinone (DHPM) Adduct->DHPM Cyclization & Dehydration

Caption: The accepted iminium ion-based mechanism of the Biginelli reaction.

Detailed Experimental Protocol: Biginelli Synthesis of a Model DHPM

This protocol describes the synthesis of 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester.

Materials:

  • 4-Methoxybenzaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%)

  • Ethanol (3-5 mL per mmol of aldehyde)

Procedure:

  • To a 50 mL round-bottom flask, add 4-methoxybenzaldehyde (1.36 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), urea (0.90 g, 15 mmol), and Yb(OTf)₃ (0.62 g, 1 mmol).

  • Add ethanol (30 mL) and a magnetic stir bar.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with stirring.

  • Causality Check: The use of a Lewis acid like Yb(OTf)₃ accelerates the reaction, allowing for shorter reaction times and often higher yields compared to uncatalyzed or Brønsted acid-catalyzed methods.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the mobile phase. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude solid from hot ethanol to yield the pure DHPM as a white crystalline solid.

ReagentMolar Eq.Catalyst LoadingSolventTime (h)Typical Yield (%)
Aldehyde/Ketoester/Urea1.0 / 1.0 / 1.510 mol% Yb(OTf)₃Ethanol2-485-95%
Aldehyde/Ketoester/Urea1.0 / 1.0 / 1.520 mol% InCl₃Acetonitrile3-580-90%
Troubleshooting the Biginelli Reaction
IssueProbable Cause(s)Recommended Solution(s)
Low Yield / Incomplete Reaction Inactive or insufficient catalyst; Low reaction temperature; Steric hindrance from bulky substrates.Increase catalyst loading (e.g., to 15 mol%). Ensure the reaction reaches a steady reflux. For sterically hindered aldehydes, consider extending the reaction time or switching to a more potent catalyst.[10][11]
Formation of Fluorescent Byproduct Hantzsch-type 1,4-dihydropyridine formation, favored at higher temperatures where urea decomposes to ammonia.Run the reaction at a slightly lower temperature for a longer duration. Ensure high-purity urea is used.[11]
Difficult Purification Formation of N-acylurea or bis-ureide byproducts.Use a slight excess of the β-ketoester relative to urea. Purification can be aided by column chromatography (silica gel, hexane/ethyl acetate gradient).[11]

The Pinner Synthesis: A Versatile Route to Substituted Pyrimidines

Mechanistic Rationale

The reaction proceeds via a condensation mechanism. The amidine, being a strong bis-nucleophile, first attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the second nitrogen of the amidine attacks the remaining carbonyl group. A final dehydration step yields the aromatic pyrimidine ring. The choice of base is important to deprotonate the amidine hydrochloride salt and facilitate the initial nucleophilic attack.

Detailed Experimental Protocol: Pinner Synthesis

Materials:

  • Acetylacetone (1,3-dicarbonyl compound, 1.0 eq)

  • Benzamidine hydrochloride (amidine, 1.2 eq)

  • Sodium ethoxide (Base, 1.2 eq)

  • Anhydrous Ethanol

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (0.82 g, 12 mmol) in anhydrous ethanol (40 mL).

  • Add benzamidine hydrochloride (1.88 g, 12 mmol) to the solution and stir for 30 minutes at room temperature.

  • Add acetylacetone (1.00 g, 10 mmol) dropwise to the mixture.

  • Heat the reaction to reflux for 4-6 hours, monitoring progress by TLC.

  • Causality Check: Anhydrous conditions are crucial to prevent hydrolysis of the intermediates and starting materials.[11] The base deprotonates the amidinium salt to generate the free, nucleophilic amidine required for the reaction.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude material by column chromatography or recrystallization to obtain 2-phenyl-4,6-dimethylpyrimidine.

Workflow Start Combine Reagents & Catalyst in Microwave-Safe Vessel Seal Seal Vessel Start->Seal Irradiate Microwave Irradiation (Controlled Temp & Pressure) Seal->Irradiate Rapid Heating Cool Cool to Room Temperature Irradiate->Cool Reaction Complete (Minutes) Workup Work-up & Purification (Extraction, Chromatography) Cool->Workup Product Pure Pyrimidine Derivative Workup->Product

Caption: General workflow for microwave-assisted organic synthesis (MAOS).

High-Efficiency Synthesis: Microwave-Assisted Protocols

Microwave-Assisted Organic Synthesis (MAOS) has revolutionized pyrimidine synthesis by leveraging dielectric heating to achieve dramatic reductions in reaction times (from hours to minutes), often with improved yields and cleaner product profiles.[1] This aligns with the principles of green chemistry by reducing energy consumption and solvent use.[1]

Rationale for Microwave Enhancement

Unlike conventional heating which relies on thermal conductivity, microwave irradiation directly couples with polar molecules in the reaction mixture, causing rapid and uniform heating. This can overcome large activation energy barriers and accelerate reaction rates far beyond what is possible with a standard oil bath. Sealed-vessel microwave reactors also allow for temperatures to be safely raised above the solvent's boiling point, further accelerating the reaction.

Detailed Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a three-component synthesis of a pyrido[2,3-d]pyrimidine derivative, a scaffold of significant pharmacological interest.[12][13]

Materials:

  • 4-Aminouracil (1.0 mmol)

  • An aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)

  • Malononitrile (1.2 mmol)

  • N,N-Dimethylformamide (DMF, 3 mL)

Procedure:

  • In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, combine 4-aminouracil (127 mg, 1.0 mmol), benzaldehyde (106 mg, 1.0 mmol), and malononitrile (79 mg, 1.2 mmol).

  • Add 3 mL of DMF.

  • Seal the vessel with a septum cap.

  • Place the vessel in the cavity of a dedicated microwave synthesizer.

  • Causality Check: DMF is an excellent solvent for MAOS due to its high boiling point and high dielectric constant, allowing it to absorb microwave energy efficiently and solubilize a wide range of reagents.

  • Irradiate the mixture at a constant temperature of 150°C for 5-10 minutes with a maximum power of 250 W.[12]

  • After irradiation is complete, cool the vessel to room temperature using compressed air.

  • Pour the reaction mixture into ice-cold water (20 mL).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and a small amount of cold ethanol, then dry under vacuum to yield the desired product. Further purification can be achieved by recrystallization if necessary.

Conclusion and Future Outlook

The synthesis of pyrimidines is a dynamic and evolving field critical to the advancement of drug discovery. While classical methods like the Biginelli and Pinner reactions provide a robust foundation, modern techniques such as microwave-assisted synthesis offer unparalleled speed and efficiency. For the drug development professional, a deep understanding of the causality behind these protocols—from catalyst selection to the principles of dielectric heating—is essential for troubleshooting, optimization, and the rational design of novel synthetic routes. The ability to rapidly and reliably generate diverse libraries of pyrimidine derivatives will continue to fuel the discovery of next-generation therapeutics.

References

  • Title: Application Notes & Protocols: Microwave-Assisted Synthesis of Pyrimidine Derivatives - Benchchem Source: Benchchem URL
  • Title: A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers - Benchchem Source: Benchchem URL
  • Title: Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2 - Benchchem Source: Benchchem URL
  • Title: Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI Source: MDPI URL
  • Title: Biginelli Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL
  • Title: Biginelli reaction - Wikipedia Source: Wikipedia URL
  • Title: Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - OUCI Source: OUCI URL
  • Title: (PDF)
  • Title: Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem Source: Benchchem URL
  • Title: The Evolving Landscape of Pyrimidine Synthesis: A Technical Guide to Discovery and Application - Benchchem Source: Benchchem URL
  • Title: Pyrimidine synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL
  • Title: Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline Source: Pharmaguideline URL
  • Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: Elsevier URL
  • Title: Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog.
  • Title: Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem Source: Benchchem URL
  • Title: Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC - PubMed Central Source: PubMed Central URL
  • Title: The Biginelli Dihydropyrimidine Synthesis - Organic Reactions Source: Organic Reactions URL
  • Title: Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids | ACS Combinatorial Science - ACS Publications Source: ACS Publications URL
  • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI Source: MDPI URL
  • Title: Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PubMed Central Source: PubMed Central URL
  • Title: Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives | ACS Omega Source: ACS Omega URL
  • Title: Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central Source: PubMed Central URL

Sources

Application Notes & Protocols: 4,5,6-Triaminopyrimidine Sulfate as a Cornerstone Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and essential biological molecules.[1][2] Among the vast array of pyrimidine-based building blocks, 4,5,6-triaminopyrimidine and its stable sulfate salt stand out as exceptionally versatile precursors. The strategic arrangement of three amino groups, particularly the ortho-diamine functionality at the C4 and C5 positions, provides a reactive handle for the construction of fused heterocyclic systems. This guide offers an in-depth exploration of 4,5,6-triaminopyrimidine sulfate, detailing its properties, synthetic applications, and step-by-step protocols for its use in constructing key pharmacophores such as purines and pteridines, which are central to the development of novel therapeutics, including kinase inhibitors.[1][3]

Introduction: The Significance of the Aminopyrimidine Scaffold

Heterocyclic compounds are the bedrock of modern drug discovery. The pyrimidine ring system, a fundamental component of nucleic acids (DNA and RNA), is a particularly attractive scaffold for the design of new anticancer, antimicrobial, and antiviral agents.[1][3] Its nitrogen atoms provide key hydrogen bonding points, enabling potent and selective interactions with biological targets like protein kinases.[1] Many kinase inhibitors, for example, utilize the pyrimidine core to mimic the adenosine moiety of ATP, forming crucial hydrogen bonds with amino acid residues in the enzyme's hinge region.[1]

This compound serves as a critical intermediate, providing a robust platform for generating molecular diversity through the construction of fused ring systems.[4] Its primary utility lies in its ability to undergo cyclocondensation reactions to form purines, pteridines, and other fused heterocycles of significant pharmacological interest.[5][6]

Precursor Profile: this compound

The sulfate salt is the preferred form of 4,5,6-triaminopyrimidine for laboratory use due to its enhanced stability compared to the free base.

Physicochemical and Safety Data

Proper handling and storage are paramount for maintaining the integrity of the reagent. The compound should be stored in a cool, dry place, away from oxidizing agents.

PropertyValueReference(s)
CAS Number 49721-45-1[7]
Molecular Formula C₄H₇N₅ · H₂SO₄ (or C₄H₉N₅O₄S)[8]
Molecular Weight 223.21 g/mol [7][8]
Appearance Off-white to light yellow powder
Melting Point >300 °C
Solubility Soluble in water.[9]
Signal Word Warning[8]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[8]
Personal Protective Equipment (PPE) Dust mask (N95), eye shields, gloves.
Overview of Synthetic Utility

The vicinal diamines at the C4 and C5 positions are the key to the precursor's reactivity, allowing for the annulation of a second ring. This is most commonly exploited in reactions with reagents that can provide one or two carbon atoms to form a new five- or six-membered ring.

G cluster_precursor Core Precursor cluster_products Key Heterocyclic Scaffolds Precursor 4,5,6-Triaminopyrimidine Sulfate Purines Purines (e.g., Guanine, Adenine analogs) Precursor->Purines + C1 Reagent (e.g., Formic Acid) Traube Synthesis Pteridines Pteridines (e.g., Biopterin analogs) Precursor->Pteridines + C2 Reagent (e.g., 1,2-Dicarbonyl) Gabriel-Isay Synthesis Pyrimidodiazepines Fused Diazepines (e.g., Pyrimido[4,5-b][1,4]diazepines) Precursor->Pyrimidodiazepines + C3 Reagent (e.g., Propiophenones)

Caption: Synthetic utility of this compound.

Application & Protocols: Synthesis of Fused Pyrimidines

This section provides detailed, self-validating protocols for the synthesis of key heterocyclic systems derived from this compound.

Protocol 1: Traube Purine Synthesis

The Traube synthesis is a classical, robust, and widely applicable method for constructing the purine ring system.[5] It involves the cyclization of a 4,5-diaminopyrimidine with a one-carbon electrophile, which bridges the N4 and N5 amino groups to form the imidazole portion of the purine.[5][10]

Causality: Formic acid is the most common C1 source, serving as a formylating agent. The initial N-formylation at the more nucleophilic C5-amino group is followed by an acid-catalyzed intramolecular cyclodehydration to yield the purine.[10] Using other carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) can lead to 8-substituted purines.[5]

G Start 1. Start with 4,5,6-Triaminopyrimidine Sulfate Step1 2. React with Formic Acid (90-98%) (C1 Source) Start->Step1 Step2 3. Heat under Reflux (Promotes formylation and cyclization) Step1->Step2 Intermediate 4. Isolate Formylated Intermediate (Optional) or Drive to Completion Step2->Intermediate Step3 5. Cyclodehydration (Forms Imidazole Ring) Intermediate->Step3 Step4 6. Workup & Purification (Precipitation, Crystallization) Step3->Step4 End 7. Obtain Purine Product Step4->End

Caption: Workflow for the Traube Purine Synthesis.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in 98% formic acid (10-15 mL per gram of starting material).

  • Reaction Execution: Heat the mixture to reflux (oil bath temperature ~110-120 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Dichloromethane:Methanol 9:1).

  • Workup: After completion, cool the reaction mixture to room temperature and evaporate the excess formic acid under reduced pressure.

  • Isolation: To the residue, add water and adjust the pH to ~6-7 with concentrated ammonium hydroxide. The purine product often precipitates.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water and then a small amount of cold ethanol. Dry the product under vacuum. If necessary, the product can be further purified by recrystallization.

Self-Validation:

  • Expected Results: The reaction should yield the corresponding 6-aminopurine derivative as a solid. Yields can range from 60-85% depending on the specific substrate and reaction scale.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The disappearance of the two distinct ortho-amino proton signals and the appearance of a new C8-H proton signal in the aromatic region of the ¹H NMR spectrum are indicative of successful cyclization.

  • Troubleshooting: If the reaction stalls at the formylated intermediate stage (identified by MS), prolong the reflux time or add a stronger dehydrating agent like polyphosphoric acid (PPA) carefully. Incomplete removal of formic acid can result in a product that is difficult to purify; ensure complete evaporation.

Protocol 2: Pteridine Synthesis via Gabriel-Isay Condensation

Pteridines are synthesized by condensing a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound (e.g., a glyoxal, α-keto-aldehyde, or α-diketone).[6][11] This reaction constructs the pyrazine ring fused to the pyrimidine core.

Causality: The reaction is a double condensation. The more nucleophilic 5-amino group typically attacks the more electrophilic carbonyl first.[11] The subsequent cyclization and dehydration are often sensitive to pH. Controlling the pH can be crucial for achieving regioselectivity when using unsymmetrical dicarbonyls.[11] For example, protonating the C5-amino group under acidic conditions can sometimes favor reaction at the C4-amino group, leading to the 7-substituted isomer.[11]

G Start 1. Dissolve 4,5,6-Triaminopyrimidine Sulfate in H₂O/EtOH Step1 2. Add 1,2-Dicarbonyl Compound (1.0 - 1.1 eq) (e.g., Phenylglyoxal) Start->Step1 Step2 3. Adjust pH (if needed) (Controls regioselectivity) Step1->Step2 Step3 4. Stir at Room Temp or Gentle Heat (40-60 °C) Step2->Step3 Step4 5. Monitor by TLC (Precipitation may occur) Step3->Step4 Step5 6. Isolate & Purify (Filtration, Washing) Step4->Step5 End 7. Obtain Pteridine Product Step5->End

Caption: Workflow for Gabriel-Isay Pteridine Synthesis.

Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of water and ethanol (e.g., 1:1 v/v) in a round-bottom flask. Gentle heating may be required to achieve dissolution.

  • Reagent Addition: Add the 1,2-dicarbonyl compound (1.0-1.1 eq), such as phenylglyoxal monohydrate, to the solution.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 1-6 hours. The product often precipitates from the reaction mixture as it forms.

  • Monitoring: Follow the consumption of the starting material by TLC.

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid sequentially with cold water, cold ethanol, and diethyl ether to remove impurities. Dry the pteridine product under vacuum.

Self-Validation:

  • Expected Results: This protocol should afford the corresponding pteridine derivative. Yields are typically good to excellent. For example, reaction with phenylglyoxal yields 2,4-diamino-6-phenylpteridine.

  • Characterization: Verify the structure by NMR and MS. UV-Vis spectroscopy is also a valuable tool for characterizing pteridine systems due to their distinct chromophores.

  • Troubleshooting: The formation of regioisomers is the most common issue with unsymmetrical dicarbonyls.[11] Careful control of pH and temperature is necessary. If isomers form, they often require chromatographic separation (e.g., column chromatography or preparative HPLC). If the product is too soluble for precipitation, extraction with an organic solvent (e.g., ethyl acetate) followed by evaporation and purification may be necessary.

Application Spotlight: Kinase Inhibitors

The 2,4-diaminopyrimidine scaffold is a cornerstone of many clinically approved and investigational kinase inhibitors.[1][3] These compounds act as ATP-competitive inhibitors by forming key hydrogen bonds in the kinase hinge region.[1] this compound is an ideal starting point for synthesizing fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, which are potent inhibitors of various kinases, including tyrosine kinases (TKs) and cyclin-dependent kinases (CDKs).[12]

The synthesis of these more complex scaffolds often begins with a condensation reaction analogous to the pteridine synthesis, using the triaminopyrimidine precursor to build the core heterocyclic structure, which is then further functionalized.[12] The development of Aurora kinase inhibitors, for example, has utilized pyrimidine-based derivatives to target cancer cell proliferation.[13][14]

References

  • Eicher, T., Hauptmann, S., & Speicher, A. (2013). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. [URL: https://www.wiley.com/en-us/The+Chemistry+of+Heterocycles%3A+Structure%2C+Reactions%2C+Syntheses%2C+and+Applications%2C+3rd%2C+Completely+Revised+and+Enlarged+Edition-p-9783527327478]
  • Chem-Impex International. (n.d.). This compound hydrate. Retrieved from [URL: https://chem-impex.com/item/01738]
  • Bhatt, D., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/26/17/5207]
  • Choudhary, A. (n.d.). Synthesis and Medicinal Uses of Purine. Pharmaguideline. Retrieved from [URL: https://www.pharmaguideline.com/2011/04/synthesis-and-medicinal-uses-of-purine.html]
  • Bhatt, D., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/354146747_Synthetic_Strategies_of_Pyrimidine-Based_Scaffolds_as_Aurora_Kinase_and_Polo-like_Kinase_Inhibitors]
  • Debnath, S., et al. (2023). A Green Approach for the Synthesis of 5,6-Dihydropyrimido[4,5-d]Pyrimidines From N-Uracil Amidines in Water. Journal of Heterocyclic Chemistry. [URL: https://www.researchgate.
  • Merck & Co. (n.d.). Traube Purine Synthesis. Merck Index. Retrieved from [URL: https://www.rsc.org/Merck-Index/monograph/m398]
  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00484]
  • PratikKapse8. (2023). TRAUBE PURINE SYNTHESIS.pptx. SlideShare. [URL: https://www.slideshare.
  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8164583/]
  • PratikKapse8. (2023). Traube purine synthesis. SlideShare. [URL: https://pt.slideshare.
  • Al-Ostath, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9988941/]
  • Sayed A. Ahmed, et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica. [URL: https://www.scholarsresearchlibrary.com/articles/synthesis-of-pteridines-derivatives-from-different-heterocyclic-compounds.pdf]
  • Sigma-Aldrich. (n.d.). This compound 98%. Retrieved from [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/307181]
  • Santa Cruz Biotechnology. (n.d.). 4,5,6-Triaminopyrimidine sulphate. Retrieved from [URL: https://www.scbt.
  • Chem-Impex International. (n.d.). 2,4,5,6-Tetraaminopyrimidine Sulfate: A Key Intermediate in Pharmaceutical Synthesis and Chemical Research. Retrieved from [URL: https://chem-impex.com/blog/post/2-4-5-6-tetraaminopyrimidine-sulfate-a-key-intermediate-in-pharmaceutical-synthesis-and-chemical-research]
  • N. V. Philips' Gloeilampenfabrieken. (1981). U.S. Patent No. 4,247,693. Google Patents. [URL: https://patents.google.
  • ChemicalBook. (n.d.). 4,5,6-TRIAMINOPYRIMIDINE synthesis. Retrieved from [URL: https://www.chemicalbook.com/synthesis/118-70-7.htm]
  • G. Heinisch, et al. (1993). Reaction of 4,5,6-Triaminopyrimidine and 2,4,5,6-Tetraaminopyrimidine with 3-Dimethylaminopropiophenones. Synthesis of New 4-Aryl-2,3-dihydropyrimido[4,5-b][5][15]diazepines. ResearchGate. [URL: https://www.researchgate.net/publication/250073062_Reaction_of_456-Triaminopyrimidine_and_2456-Tetraaminopyrimidine_with_3-Dimethylaminopropiophenones_Synthesis_of_New_4-Aryl-23-dihydropyrimido45-b14diazepines]

  • Parkinson, J. A., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8048624/]
  • Deady, L. W., et al. (2012). Structure-Based Design and Synthesis of Antiparasitic Pyrrolopyrimidines Targeting Pteridine Reductase 1. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3327914/]
  • BenchChem. (n.d.). The Strategic Role of 2,4,5,6-Tetraaminopyrimidine in Pteridine Synthesis: A Technical Guide. Retrieved from [URL: https://www.benchchem.com/pdf/The-Strategic-Role-of-2-4-5-6-Tetraaminopyrimidine-in-Pteridine-Synthesis.pdf]
  • Pizzorno, G., et al. (2001). Purine Analogs. Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK12678/]
  • Gomaa, A. M. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [URL: https://growingscience.com/ccl/Vol11/ccl_2022_27.pdf]
  • C. D. Bailey, et al. (2017). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152285/]
  • Lister, J. H. (1961). REDUCTION OF PTERIDINES. Australian National University. [URL: https://openresearch-repository.anu.edu.au/handle/1885/132801]
  • Global Substance Registration System. (n.d.). This compound. Retrieved from [URL: https://gsrs.
  • Al-Suwaidan, I. A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/28/11/4557]
  • PubChem. (n.d.). 2,5,6-Triamino-4-pyrimidinol sulfate. Retrieved from [URL: https://pubchem.ncbi.nlm.nih.gov/compound/135443549]
  • PubChem. (n.d.). 4,5,6-Pyrimidinetriamine, sulfate (1:1). Retrieved from [URL: https://pubchem.ncbi.nlm.nih.gov/compound/111544]
  • Degussa-Huels Aktiengesellschaft. (2001). U.S. Patent No. 6,242,599. Google Patents. [URL: https://patents.google.
  • Saladino, R., et al. (2022). Multicomponent Synthesis of Diaminopurine and Guanine PNA's Analogues Active against Influenza A Virus from Prebiotic Compounds. MDPI. [URL: https://www.mdpi.com/1422-0067/23/23/14986]
  • Amarante, G. W., et al. (2022). 4,5,6-Trichloropyrimidine-2-carboxamide. MDPI. [URL: https://www.mdpi.com/1422-8599/2022/2/M1380]
  • Grice, S. L., et al. (2023). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10499298/]
  • Degussa-Huels Aktiengesellschaft. (2000). Process for the preparation of guanine. Justia Patents. [URL: https://patents.justia.
  • Bera, P. P., et al. (2017). Mechanisms of the Formation of Adenine, Guanine, and their Analogs in UV-Irradiated Mixed NH3:H2O Molecular Ices Containing Purine. The Astrophysical Journal. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5788220/]
  • Albert, D. A., & Gudas, L. J. (1988). Guanine for DNA synthesis. A compulsory route through ribonucleotide reductase. The Biochemical journal. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1135346/]

Sources

The Strategic Role of 4,5,6-Triaminopyrimidine Sulfate in Agricultural Chemistry: A Guide to Synthesis and Application Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

In the landscape of modern agricultural chemistry, the pursuit of novel, effective, and environmentally benign active ingredients is relentless. Within this context, 4,5,6-Triaminopyrimidine sulfate emerges not as a direct-use agrochemical, but as a pivotal and versatile precursor for the synthesis of a diverse array of biologically active compounds. Its unique trifunctional pyrimidine core provides a reactive scaffold for the construction of molecules with potent herbicidal, fungicidal, and plant growth-regulating properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic applications of this compound, complete with detailed synthetic considerations and robust protocols for bioactivity screening. We will delve into the causality behind experimental choices, ensuring a thorough understanding of how to leverage this precursor in the discovery and development of next-generation agrochemicals.

Part 1: The Synthetic Versatility of the Triaminopyrimidine Core

The strategic value of this compound lies in the differential reactivity of its three amino groups, which allows for regioselective derivatization to construct complex heterocyclic systems. This section explores its application as a foundational element in the synthesis of prominent classes of agrochemicals.

Gateway to Purine-Analog Plant Growth Regulators

The structural similarity of the 4,5,6-triaminopyrimidine core to the purine biosynthetic pathway intermediates makes it an ideal starting point for creating purine analogs with potential plant growth-regulating activities. By mimicking endogenous phytohormones like cytokinins, these synthetic analogs can influence cell division, differentiation, and overall plant development.

Conceptual Synthetic Pathway: Traube Purine Synthesis

A classic approach to constructing the purine ring system from 4,5,6-triaminopyrimidine involves the Traube purine synthesis. This methodology typically involves the condensation of the pyrimidine with a one-carbon donor, such as formic acid or a derivative, followed by cyclization.

G A 4,5,6-Triaminopyrimidine Sulfate C Intermediate (Formylated Diaminopyrimidine) A->C Formylation B Formic Acid or other C1 donor B->C D Purine Analog (Potential Plant Growth Regulator) C->D Cyclization (Heat or Acid Catalyst)

Caption: Conceptual workflow for the synthesis of purine analogs from 4,5,6-Triaminopyrimidine.

Precursor to Anilinopyrimidine Fungicides

Anilinopyrimidine fungicides are a significant class of agricultural chemicals that act by inhibiting the biosynthesis of methionine in fungal pathogens. This compound can serve as a key intermediate in the synthesis of the core pyrimidine structure of these fungicides.

Illustrative Synthetic Approach

The synthesis of anilinopyrimidine fungicides often involves the condensation of a substituted aniline with a pyrimidine derivative. While direct synthesis from this compound is complex, it can be chemically modified to a suitable intermediate for this reaction.

Foundation for Sulfonylurea and Other Herbicides

Aminopyrimidines are crucial building blocks for several classes of herbicides, most notably the sulfonylureas, which are known for their high efficacy at low application rates. These herbicides inhibit the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants.

General Synthetic Route to Sulfonylurea Herbicides

The synthesis of sulfonylurea herbicides typically involves the reaction of a sulfonyl isocyanate with an amino-heterocycle. 4,5,6-Triaminopyrimidine can be derivatized to provide the necessary amino-pyrimidine moiety for this coupling reaction.

Part 2: Protocols for Bioactivity Screening

The following protocols are designed as robust, self-validating systems for the initial screening of novel compounds derived from this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Protocol for Plant Growth Regulator (PGR) Activity Screening

This protocol is designed to identify compounds with auxin-like or cytokinin-like activity, which can promote root and shoot growth, respectively. Arabidopsis thaliana is used as a model plant due to its rapid life cycle and well-characterized genetics.

Objective: To assess the effect of synthesized pyrimidine derivatives on seedling growth and development.

Materials:

  • Synthesized pyrimidine derivatives

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium, including vitamins

  • Sucrose

  • Agar

  • Petri dishes (90 mm)

  • Growth chamber with controlled light and temperature

Experimental Workflow:

G A Seed Sterilization C Seed Plating A->C B Preparation of Test Media (MS agar with compounds) B->C D Stratification (4°C for 2-3 days) C->D E Incubation in Growth Chamber (16h light/8h dark) D->E F Data Collection (Root length, shoot fresh weight, etc.) E->F G Data Analysis F->G G cluster_0 Pre-emergence cluster_1 Post-emergence A Sow Seeds B Apply Compound Solution A->B C Incubate in Greenhouse B->C D Assess Germination and Growth C->D E Sow Seeds and Grow to 2-3 Leaf Stage F Apply Compound Solution E->F G Incubate in Greenhouse F->G H Assess Phytotoxicity G->H

Caption: Workflow for pre- and post-emergence herbicide screening.

Step-by-Step Methodology:

Pre-emergence:

  • Fill pots with sterile soil mix and sow a known number of weed seeds.

  • Prepare solutions of the test compounds at various concentrations (e.g., 100, 250, 500 g a.i./ha equivalent) in a suitable solvent with a surfactant.

  • Evenly spray the soil surface with the test solutions.

  • Place the pots in a greenhouse and water as needed.

  • After 14-21 days, count the number of emerged seedlings and assess their vigor.

Post-emergence:

  • Sow weed seeds and allow them to grow to the 2-3 leaf stage.

  • Spray the seedlings with the test solutions as described above.

  • Return the pots to the greenhouse.

  • After 7-14 days, visually assess the phytotoxicity on a scale of 0 (no effect) to 100 (complete kill).

Data Presentation:

CompoundApplication Rate (g a.i./ha)Pre-emergence Inhibition (%) - E. crus-galliPost-emergence Phytotoxicity (%) - A. retroflexus
Control000
Derivative D2504530
Derivative D5008575
Herbicide Std.2509895

Conclusion: A Foundation for Innovation

This compound stands as a testament to the power of strategic precursor selection in the discovery of novel agrochemicals. Its inherent chemical functionalities provide a rich platform for the synthesis of diverse molecular architectures targeting various biological pathways in plants and their pathogens. The protocols outlined in this guide offer a robust framework for the systematic evaluation of these synthesized derivatives, enabling researchers to identify promising lead compounds for further development. By understanding the synthetic potential of this versatile building block and applying rigorous screening methodologies, the scientific community can continue to innovate and deliver effective and sustainable solutions for global agriculture.

References

The references provided here are illustrative and should be supplemented with specific literature relevant to the synthesized compounds and screening methods.

  • Synthesis of Pyrimidine Derivatives

    • Title: Recent Advances in the Synthesis of Pyrimidine Derivatives and Their Biological Applic
    • Source: Molecules
    • URL: [Link]

  • Plant Growth Regulator Screening

    • Title: Methods for Discovering and Characterizing Plant Growth Regul
    • Source: Plant Growth Regul
    • URL: [Link]

  • Fungicide Bioassays

    • Title: Fungicide Resistance in Plant Pathogens: Principles and a Guide to Practical Management
    • Source: The American Phytop
    • URL: [Link]

  • Herbicide Screening

    • Title: Herbicide Discovery and Development
    • Source: Weed Science
    • URL: [Link]

  • Chemical Properties of this compound

    • Title: PubChem - 4,5,6-Pyrimidinetriamine, sulf
    • Source: National Center for Biotechnology Inform
    • URL: [Link]

Application Notes and Protocols for 4,5,6-Triaminopyrimidine Sulfate: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Key Synthetic Intermediate

4,5,6-Triaminopyrimidine sulfate is a pivotal building block in synthetic organic and medicinal chemistry. Its unique trifunctional pyrimidine core makes it an invaluable precursor for the synthesis of a wide array of fused heterocyclic systems, most notably purines and pteridines. These scaffolds are central to the structure of nucleic acids, coenzymes, and a multitude of biologically active molecules. Consequently, this compound is a frequently utilized intermediate in the development of pharmaceuticals, including antimicrobial, anti-cancer, and antiviral agents.[1] This guide provides an in-depth exploration of the reaction conditions for the synthesis and application of this compound, offering detailed protocols and insights to aid researchers in its effective utilization.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application in research.

PropertyValue
Appearance White to light yellow or light orange crystalline powder.[1]
Molecular Formula C₄H₇N₅·H₂SO₄
Molecular Weight 223.21 g/mol
Melting Point >300 °C.[2][3]
Solubility Soluble in Dimethyl Sulfoxide (DMSO).[2][4][5] Limited solubility in water and other common organic solvents.
Storage Store at room temperature in a dry, well-ventilated place.[5]

Safety and Handling: this compound may cause skin, eye, and respiratory tract irritation. It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, flush the affected area with copious amounts of water.

Synthesis of this compound: A Two-Step Approach

The most common and efficient synthesis of this compound involves a two-step process starting from 4,6-diaminopyrimidine. The first step is the nitrosation of the 5-position, followed by the reduction of the nitroso group to an amino group.

SynthesisWorkflow Start 4,6-Diaminopyrimidine Step1 Step 1: Nitrosation (NaNO₂, Acid) Start->Step1 Intermediate 4,6-Diamino-5-nitrosopyrimidine Step1->Intermediate Step2 Step 2: Reduction (e.g., Catalytic Hydrogenation) Intermediate->Step2 Product 4,5,6-Triaminopyrimidine Step2->Product FinalProduct 4,5,6-Triaminopyrimidine Sulfate Product->FinalProduct SulfuricAcid H₂SO₄ SulfuricAcid->FinalProduct Salt Formation

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol is divided into two main stages: the synthesis of the intermediate 4,6-diamino-5-nitrosopyrimidine and its subsequent reduction to 4,5,6-triaminopyrimidine, followed by salt formation.

Part A: Synthesis of 4,6-Diamino-5-nitrosopyrimidine

This intermediate is crucial for the synthesis of the final product.

Materials:

  • 4,6-Diaminopyrimidine

  • Sodium nitrite (NaNO₂)

  • Acetic acid (or hydrochloric acid)

  • Deionized water

Procedure:

  • In a reaction vessel, dissolve 1.0 mole of 4,6-diaminopyrimidine in deionized water and acetic acid (approximately 1.5 moles).

  • Cool the solution to 0-10 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.0-1.05 moles) in deionized water, ensuring the temperature is maintained below 20 °C.[6]

  • Stir the reaction mixture at this temperature for 1-2 hours. The formation of a colored precipitate (often red or purple) indicates the formation of the nitroso compound.

  • Filter the precipitate, wash with cold water, and then with ethanol to aid in drying. The resulting 4,6-diamino-5-nitrosopyrimidine can be used in the next step, often without further purification.

Part B: Reduction and Salt Formation

Materials:

  • 4,6-Diamino-5-nitrosopyrimidine (from Part A)

  • Methanol (or ethanol/water mixture)

  • 5% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Sulfuric acid (H₂SO₄)

Procedure:

  • In a hydrogenation vessel (e.g., a Parr apparatus), suspend the wet 4,6-diamino-5-nitrosopyrimidine in methanol.[7]

  • Carefully add the 5% Pd/C catalyst (typically 5-10% by weight of the starting material).

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by the uptake of hydrogen. The reaction is typically complete within a few hours.

  • Once the hydrogen uptake ceases, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • To the filtrate, slowly add a stoichiometric amount of concentrated sulfuric acid dissolved in methanol while stirring.

  • The this compound will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Filter the white to off-white solid, wash with cold methanol, and dry under vacuum to yield the final product. A typical yield for this process is around 95%.[7]

Applications in Heterocyclic Synthesis

The strategic placement of three amino groups on the pyrimidine ring makes this compound a versatile precursor for the construction of fused heterocyclic systems.

Protocol 2: Traube Purine Synthesis - Preparation of Adenine

The Traube purine synthesis is a classic and widely used method for constructing the purine ring system.[8] This protocol details the synthesis of adenine from this compound.

TraubeSynthesis Start 4,5,6-Triaminopyrimidine Sulfate Step1 Cyclization (Formic Acid or Formamide) Start->Step1 Product Adenine Step1->Product

Caption: The Traube synthesis of adenine from 4,5,6-triaminopyrimidine.

Materials:

  • This compound

  • Formamide (or 90% Formic Acid)

  • Deionized water

  • Activated charcoal

Procedure using Formamide:

  • In a round-bottom flask, combine this compound and formamide. A common ratio is 1:15 to 1:20 by mass.[9]

  • Heat the mixture to 130-170 °C and maintain this temperature for 1.5-2.5 hours.[9]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature, which should induce crystallization.

  • Filter the crude adenine, and wash it with a small amount of cold formamide, followed by water.

  • For purification, dissolve the crude product in hot water, treat with activated charcoal to decolorize, and filter while hot.

  • Allow the filtrate to cool slowly to room temperature, then in an ice bath to effect recrystallization.

  • Filter the purified white crystalline adenine and dry under vacuum.

Alternative Procedure using Formic Acid:

  • A solution of 4,5,6-triaminopyrimidine in 90% formic acid is heated under reflux for 4-5 hours.[10]

  • After the reaction, the excess formic acid is removed by evaporation under reduced pressure.

  • The residue is then dissolved in a minimal amount of hot water, decolorized with charcoal, and the adenine is precipitated by the addition of aqueous ammonia to adjust the pH.[10]

  • The product is collected by filtration, washed with cold water, and dried.

Cyclizing AgentTemperatureReaction TimeNotes
Formamide130-170 °C1.5-2.5 hoursGood yields, direct crystallization of the product.[9]
90% Formic AcidReflux4-5 hoursRequires removal of excess acid and pH adjustment for precipitation.[10]
Protocol 3: Synthesis of Pteridines

Pteridines are another important class of bicyclic heterocycles with significant biological activity. They can be synthesized by the condensation of 4,5,6-triaminopyrimidines with 1,2-dicarbonyl compounds.

General Procedure:

  • Dissolve this compound in a suitable solvent, which may require the addition of a base to liberate the free amine.

  • Add a stoichiometric amount of a 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl, or a substituted derivative).

  • The reaction is often carried out at room temperature or with gentle heating.

  • The pteridine product may precipitate from the reaction mixture or can be isolated by standard workup procedures, including extraction and chromatography.

Conclusion

This compound is a cornerstone intermediate for the synthesis of purines, pteridines, and other valuable heterocyclic compounds. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for the successful synthesis and application of this versatile molecule. A clear understanding of the reaction conditions, safety precautions, and synthetic pathways is crucial for leveraging its full potential in drug discovery and development.

References

  • Taylor, E. C., et al. (1959). Pteridines. II. The Synthesis of 2-(3-Pyridyl)-9H-purin-6-amine and Related Compounds. Journal of the American Chemical Society, 81(10), 2442-2448.
  • BenchChem. (2025).
  • Houben-Weyl. (Year not specified). Methods of Organic Chemistry, Vol. E5.
  • Scribd. (n.d.). Traube Purine Synthesis.
  • ChemicalBook. (n.d.). 4,5,6-TRIAMINOPYRIMIDINE synthesis.
  • US Patent 4,247,693. (1981).
  • Chem-Impex. (n.d.).
  • Fisher Scientific. (n.d.). This compound hydrate, 98+% (dry wt.)
  • ChemicalBook. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • CN103709164A. (2014). Synthetic method for adenine.
  • US Patent 4,167,633. (1979).
  • Hemmati, S., et al. (Year not specified). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals.
  • CP Lab Safety. (n.d.).
  • PubChem. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2,4,5,6-tetraaminopyrimidine.
  • Santa Cruz Biotechnology. (n.d.).
  • European Patent EP0115324B1. (1987).
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 748.
  • ResearchGate. (n.d.). Cyclocondensation Reactions of Heterocyclic Carbonyl Compounds VIII. Synthesis of some[10][11][12]triazino[6,5-b]quinoline Derivatives.

  • MDPI. (2025). 4,5,6-Trichloropyrimidine-2-carboxamide. Molbank, 2025(4), M1433.
  • ResearchGate. (n.d.). Transformation of methyl N-methyl- N-(6-substituted-5-nitro-4-pyrimidinyl)aminoacetates into 4-methylamino-5-nitrosopyrimidines and 9-methylpurin-8-ones.
  • TOKU-E. (n.d.).
  • PubChem. (n.d.). 4,6-Diamino-5-nitropyrimidine.
  • ChemicalBook. (n.d.). 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.).
  • unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine synthesis via 4,6-bis(tosyl
  • BenchChem. (2025). Technical Support Center: Purification of 2,4,6-Triaminopyrimidine-5-carbonitrile.

Sources

A Comprehensive Guide to the Analytical Purity Assessment of 4,5,6-Triaminopyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the comprehensive purity assessment of 4,5,6-Triaminopyrimidine Sulfate, a critical intermediate in pharmaceutical synthesis.[1] Recognizing the stringent quality requirements in drug development, this document moves beyond mere procedural lists to explain the scientific rationale behind method selection and validation. We present a primary High-Performance Liquid Chromatography (HPLC) method for the simultaneous assay and determination of related substances, complemented by a robust potentiometric titration method for orthogonal assay confirmation. All methodologies are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[2][3] This guide is designed to equip researchers and quality control analysts with the expertise to develop, validate, and implement reliable analytical protocols for this key compound.

Introduction: The Imperative for Purity

This compound (TAPS) is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its molecular structure, rich in amino groups, makes it a versatile precursor for constructing more complex heterocyclic systems. As with any raw material intended for pharmaceutical use, its purity is not a trivial parameter; it is a critical quality attribute (CQA) that directly influences the safety and efficacy of the final drug product. The presence of impurities, even at trace levels, can lead to downstream reaction failures, the formation of toxic byproducts, or compromised stability of the API.

Therefore, a robust analytical control strategy is paramount. This guide provides the methodologies to quantify the main component (assay) and to detect and quantify any process-related or degradation impurities. The validation of these methods is non-negotiable and must demonstrate that the analytical procedure is fit for its intended purpose.[3]

Chapter 1: The Foundation of Trustworthy Data: Analytical Method Validation

Before implementing any analytical method for routine use, it must undergo a rigorous validation process. This process is a documented system that provides a high degree of assurance that the method will consistently yield results that are accurate, reproducible, and specific. The validation framework is authoritatively defined by the ICH Q2(R2) guideline, which establishes the necessary performance characteristics to be investigated for each type of analytical procedure.[2][4]

The core principle of validation is to establish, through objective evidence, that the performance of the method meets the requirements for its intended analytical application.[3] This involves a systematic evaluation of several key parameters.

The Analytical Procedure Lifecycle

Method validation is not a one-time event but part of a lifecycle that includes method development, validation, and ongoing verification to ensure the method remains suitable over time.

Analytical Method Lifecycle cluster_legend *ATP: Analytical Target Profile Dev 1. Analytical Procedure Development Val 2. Method Validation (ICH Q2) Dev->Val Define ATP* & prove suitability Routine 3. Routine Use & Ongoing Verification Val->Routine Transfer to QC Change Change Control Routine->Change Performance drift or scope change Change->Dev Re-development or Re-validation key

Caption: The lifecycle of an analytical method, from development to routine use.

Chapter 2: The Workhorse of Purity Analysis: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound. Its high resolving power allows for the separation of the main component from closely related structural impurities and degradation products. A reversed-phase method is particularly suitable for this polar, aromatic amine.

Principle of Separation

In reversed-phase HPLC, the stationary phase (e.g., C18-silica) is nonpolar, while the mobile phase is polar (typically a mixture of water and a less polar organic solvent like acetonitrile). This compound, being a polar molecule, will have a relatively low affinity for the nonpolar stationary phase and will elute relatively quickly. The separation is modulated by adjusting the polarity of the mobile phase. The addition of an acid (e.g., phosphoric or formic acid) to the mobile phase is crucial; it protonates the silanol groups on the stationary phase to reduce peak tailing and ensures the analyte is in a single ionic form, leading to sharp, symmetrical peaks.[5]

Experimental Protocol: HPLC Assay and Related Substances

This protocol is designed to be a starting point for method development and validation.

Step 1: Reagent and Sample Preparation

  • Mobile Phase A: Prepare a 20 mM solution of monobasic potassium phosphate in HPLC-grade water. Adjust pH to 3.0 using phosphoric acid. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Diluent: Prepare a 95:5 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent. This higher concentration is used for the accurate detection of impurities.

Step 2: Chromatographic Conditions The following conditions have been found suitable for the analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Gradient elution (see Table 2)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 1: Recommended HPLC System Parameters.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.05050
25.05050
25.1955
30.0955

Table 2: Mobile Phase Gradient Program.

Step 3: Data Analysis

  • Assay Calculation: Calculate the percentage of this compound in the sample using the external standard method.

    • % Assay = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100

  • Impurity Calculation: Determine the percentage of each impurity using the area percent method, assuming a relative response factor of 1.0 for unknown impurities.

    • % Impurity = (Area_Impurity / Total_Area_All_Peaks) × 100

HPLC Method Validation Protocol

The developed HPLC method must be validated by assessing the parameters outlined in ICH Q2(R2).[2]

HPLC_Validation_Workflow cluster_Validation HPLC Method Validation Protocol (ICH Q2) Specificity Specificity (Peak Purity, Spiked Samples) Linearity Linearity & Range (5-6 concentrations) Specificity->Linearity Accuracy Accuracy (% Recovery of Spiked Samples) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD / LOQ (Signal-to-Noise or Slope) Precision->Limits Robustness Robustness (Small variations in method) Limits->Robustness

Caption: Key parameters for HPLC method validation as per ICH guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6] This is demonstrated by showing no interference from diluents (blanks) and by spiking the sample with known potential impurities. A critical impurity to consider for TAPS is any residual sulfamate from certain synthetic routes.[7] Peak purity analysis using a photodiode array (PDA) detector is also essential.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.[6] This is typically evaluated by analyzing a series of at least five concentrations across the intended range (e.g., 50% to 150% of the target assay concentration).

  • Accuracy: The closeness of test results to the true value.[6] It is determined by applying the method to a sample of known purity (e.g., a reference standard) or by spiking a sample matrix with known amounts of analyte and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6] It is assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).[3]

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% – 102.0%
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%
LOQ Precision (RSD) ≤ 10.0%
Robustness System suitability parameters must pass at all conditions.

Table 3: Example Acceptance Criteria for HPLC Method Validation.[6]

Chapter 3: Orthogonal Confirmation by Potentiometric Titration

To ensure the highest confidence in the assay value, an orthogonal method—one based on a different chemical principle—should be employed. For this compound, an acid-base titration is an excellent choice. This technique provides a direct measure of the basic amino groups, offering a fundamentally different analytical perspective from the chromatographic separation. A similar approach has been proven effective for related pyrimidine compounds.[8]

Principle of Titration

The multiple amino groups on the pyrimidine ring are basic. In a non-aqueous solvent like glacial acetic acid, their basicity is enhanced, allowing for direct titration with a strong acid, such as perchloric acid. The progress of the titration is monitored using a pH electrode, and the endpoint is determined from the point of maximum inflection in the titration curve. This potentiometric approach is more precise and less subjective than using a colored indicator.

Experimental Protocol: Non-Aqueous Potentiometric Titration

Step 1: Reagent Preparation

  • Titrant (0.1 N Perchloric Acid): Add 8.5 mL of 70% perchloric acid to 900 mL of glacial acetic acid. Add 20 mL of acetic anhydride, mix, and allow to stand for 24 hours. Standardize against potassium hydrogen phthalate (KHP).

  • Solvent: Glacial Acetic Acid.

Step 2: Titration Procedure

  • Accurately weigh approximately 150 mg of the this compound sample into a 150 mL beaker.

  • Dissolve the sample in 50 mL of glacial acetic acid. Gentle warming may be required.

  • Immerse the calibrated pH electrode into the solution.

  • Titrate with the standardized 0.1 N perchloric acid, recording the potential (mV) or pH reading against the volume of titrant added.

  • Continue the titration past the equivalence point.

  • Determine the endpoint by calculating the first or second derivative of the titration curve.

  • Perform a blank titration using 50 mL of the solvent and subtract the blank volume from the sample titration volume.

Step 3: Calculation

  • % Assay = [(V_Sample - V_Blank) × N_Titrant × Eq. Wt. × 100] / W_Sample

    • Where:

      • V = Volume of titrant in mL

      • N = Normality of the titrant

      • Eq. Wt. = Equivalent weight of this compound (Molecular Weight / n, where n is the number of reacting protons)

      • W = Weight of the sample in mg

Chapter 4: Identity and Other Key Attributes

Beyond purity and assay, a complete analytical profile includes identity confirmation and the quantification of other potential components like water.

  • Identity Confirmation: The identity of the material should be confirmed to match the reference standard.

    • HPLC: The retention time of the major peak in the sample chromatogram must match that of the reference standard.

    • FTIR Spectroscopy: The infrared spectrum of the sample should be concordant with the spectrum of the reference standard.

  • Water Content: As the compound is often supplied as a hydrate, determining the water content is crucial for an accurate, on-as-is basis assay calculation.[1][9] The Karl Fischer titration method is the gold standard for this measurement.

Conclusion

The analytical assessment of this compound requires a meticulous, multi-faceted approach. A validated, stability-indicating HPLC method serves as the core of the control strategy, capable of providing both an accurate assay value and a detailed profile of related substances. This primary method should be supported by an orthogonal technique, such as potentiometric titration, to provide an independent confirmation of the assay result. By grounding these protocols in the authoritative principles of the ICH guidelines, researchers and drug development professionals can ensure the generation of reliable, defensible data, thereby safeguarding the quality of the final pharmaceutical product.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • RAPS. (2022). ICH releases draft guidelines on analytical method development. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 4,5,6-Pyrimidinetriamine, sulfate (1:1). Retrieved from [Link]

  • Google Patents. (n.d.). CN102141562A - Method for analyzing purity of 2,4,5-triamino-6-hydroxy pyrimidine sulfate sample by utilizing titration.
  • Google Patents. (n.d.). US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate.
  • Thermo Fisher Scientific. (n.d.). This compound hydrate, 98+% (dry wt.), water <8%. Retrieved from [Link]

Sources

A Robust, Stability-Indicating HPLC Method for the Quantification of 4,5,6-Triaminopyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analysis of 4,5,6-Triaminopyrimidine by Reverse-Phase HPLC

Abstract

This application note details a precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4,5,6-Triaminopyrimidine, commonly handled as its sulfate salt. 4,5,6-Triaminopyrimidine is a critical intermediate in the synthesis of numerous pharmaceutical compounds, including antiviral agents and folic acid derivatives, making its purity and stability paramount.[1] This method utilizes a reverse-phase C18 column with a simple isocratic mobile phase consisting of a phosphate buffer and acetonitrile, coupled with UV detection. The protocol has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and specificity.[2] Furthermore, forced degradation studies were conducted to confirm the method's ability to separate the parent analyte from potential degradation products, ensuring its utility for stability testing.[3][4]

Introduction and Scientific Rationale

4,5,6-Triaminopyrimidine (4,5,6-TAP) is a key building block in organic and medicinal chemistry. Its molecular structure, featuring a pyrimidine core with three amine groups, makes it a versatile precursor for synthesizing more complex heterocyclic systems. The quality control of such intermediates is a non-negotiable aspect of drug development and manufacturing. A reliable analytical method is required to assess purity, quantify the active component, and monitor its stability over time.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[5][6] The choice of a reverse-phase (RP) method is based on the polarity of 4,5,6-TAP. A C18 stationary phase provides a nonpolar surface that retains the analyte based on hydrophobic interactions.

The critical determinant in the chromatography of ionizable compounds like pyrimidines is the mobile phase pH.[7] The multiple amine groups on 4,5,6-TAP are basic and will exist in a protonated, cationic state at acidic pH. By employing a phosphate buffer at a controlled acidic pH (e.g., 3.5-4.5), we can ensure consistent protonation of the analyte. This suppresses the silanol interactions on the silica-based C18 column and yields a sharp, symmetrical peak shape with reproducible retention. Acetonitrile is selected as the organic modifier for its favorable UV transparency and elution strength.

This document provides a comprehensive guide, from instrument setup to full method validation, enabling researchers and quality control analysts to implement this method with confidence.

Experimental Workflow and Methodology

The logical flow of this analytical procedure ensures a systematic and reproducible analysis, from initial preparation to final data interpretation.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Validation A Mobile Phase & Diluent Preparation B Standard Stock Solution Preparation C Sample Solution Preparation D System Equilibration & Suitability E Inject Standards & Samples F Data Acquisition (Chromatogram) G Peak Integration & Quantification H Method Validation (Linearity, Accuracy, etc.) I Report Generation

Caption: High-level workflow for the HPLC analysis of 4,5,6-Triaminopyrimidine.

  • Reference Standard: 4,5,6-Triaminopyrimidine Sulfate (Purity ≥98%)[8]

  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC or Milli-Q Grade)

  • Buffer Salts: Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

  • Acids: Orthophosphoric Acid (85%, Analytical Grade)

  • Sample Diluent: Prepared by mixing Mobile Phase A and Mobile Phase B in a 95:5 (v/v) ratio.

This method is suitable for any standard HPLC system equipped with a UV detector.

ParameterSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector
Stationary Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 20 mM KH₂PO₄ buffer, pH adjusted to 3.5 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 95% Mobile Phase A / 5% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm[1]
Injection Volume 10 µL
Run Time Approximately 10 minutes

Rationale for Conditions:

  • C18 Column: Provides universal applicability for this class of polar heterocyclic compounds.[1]

  • pH 3.5 Buffer: Ensures consistent protonation of the amine groups, leading to sharp peaks and stable retention times.[7]

  • Isocratic Elution: Simplifies the method, enhancing its robustness and transferability between different HPLC systems.[9]

  • 30 °C Temperature: Provides stable chromatographic conditions and reduces viscosity, improving efficiency.

  • 265 nm Wavelength: Offers good sensitivity for pyrimidine-based structures.[1] A UV scan of the analyte in the diluent is recommended to confirm the absorbance maximum (λmax).

Detailed Protocols

  • Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.5 using dropwise addition of 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. (Note: Adjust weight based on the free base content if using the sulfate salt).

  • Working Standard Solutions: Prepare a series of working standards (e.g., 20, 40, 60, 80, 100, 120 µg/mL) by serial dilution of the Standard Stock Solution with the sample diluent. These will be used for the linearity study.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 4,5,6-TAP sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.

  • System Startup: Purge all solvent lines to remove air bubbles.

  • Equilibration: Equilibrate the column with the mobile phase (95:5 A:B) at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the 100 µg/mL working standard solution six times. The system is deemed ready if the following criteria are met:

    • Tailing Factor: ≤ 1.5

    • Theoretical Plates: ≥ 2000

    • %RSD for Peak Area: ≤ 1.0%

Method Validation Framework

A validated method provides documented evidence of its reliability.[10] The following parameters must be assessed according to ICH Q2(R1) guidelines.[2]

G Method Validated HPLC Method Specificity Specificity (Selectivity) Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Sensitivity Sensitivity Method->Sensitivity Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Key parameters for HPLC method validation as per ICH guidelines.

Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.

Protocol:

  • Inject the diluent (blank) to ensure no interfering peaks at the retention time of 4,5,6-TAP.

  • Perform forced degradation studies on the sample solution.[4] Analyze the stressed samples against a non-degraded standard.

    • Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60°C for 2 hours, then neutralize.

    • Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 60°C for 2 hours, then neutralize.

    • Oxidative Degradation: Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.

    • Thermal Degradation: Expose solid sample to 105°C for 48 hours, then prepare solution.[11]

    • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

Acceptance Criteria: The method is stability-indicating if the analyte peak is well-resolved from all degradation product peaks, and the peak purity index (if using a PDA detector) is greater than 0.999.[12] A degradation of 5-20% is generally considered suitable for demonstrating method specificity.[4]

Protocol: Inject the prepared linearity standards (20-120 µg/mL) in triplicate. Analysis: Plot a calibration curve of mean peak area versus concentration. Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Protocol:

  • Repeatability (Intra-day): Analyze six replicate preparations of the sample solution (100 µg/mL) on the same day.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. Acceptance Criteria: Relative Standard Deviation (%RSD) ≤ 2.0%.[12]

Protocol: Spike a known amount of the sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). Analyze each level in triplicate. Analysis: Calculate the percentage recovery of the added standard. Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.[13]

Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve). Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.[2]

Conclusion

The reverse-phase HPLC method described herein is a robust, reliable, and validated procedure for the quantitative determination of 4,5,6-Triaminopyrimidine. The simple isocratic mobile phase and standard C18 column make it easily transferable and suitable for routine quality control environments. The successful validation, including forced degradation studies, confirms that the method is stability-indicating and specific for the analyte. This application note provides the necessary framework for researchers and drug development professionals to accurately assess the quality and stability of this vital pharmaceutical intermediate.

References

  • SIELC Technologies. (n.d.). Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

  • Markelj, J., Zupančič, T., & Pihlar, B. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 63(1), 8–17. Retrieved from [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Page 1. Retrieved from [Link]

  • Jain, D., et al. (n.d.). Forced degradation and impurity profiling. ScienceDirect. Retrieved from [Link]

  • Li, K., et al. (2018). Copolymerization with 2,4,6-Triaminopyrimidine for the Rolling-up the Layer Structure, Tunable Electronic Properties, and Photocatalysis of g-C3N4. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Homepage. Retrieved from [Link]

  • Sahu, P. K., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal, 8(1), 15. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Hydroxy-2,4,5-triaminopyrimidine. Retrieved from [Link]

  • Ravisankar, P., et al. (2015). Development and Validation of Rapid RP- HPLC Method for the Determination of Azathioprine in Bulk and Pharmaceutical Dosage Form. Der Pharmacia Lettre, 7(3), 85-95. Retrieved from [Link]

  • U.S. Food & Drug Administration. (n.d.). This compound. Global Substance Registration System. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies. Download Table. Retrieved from [Link]

  • RSC Publishing. (n.d.). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. (2021). Degradation Profiling by RP- HPLC: A Review. Retrieved from [Link]

  • PubChem. (n.d.). 4,5,6-Pyrimidinetriamine, sulfate (1:1). Retrieved from [Link]

  • Google Patents. (n.d.). CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method.
  • Zebrowska, M., et al. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Acta Poloniae Pharmaceutica, 69(1), 29-36. Retrieved from [Link]

  • Uddin, M. N., et al. (2016). A stability indicating RP-HPLC method development and validation for simultaneous quantification for assay of rifampicin in pharmaceutical solid dosage form. Journal of Applied Pharmaceutical Science, 6(11), 160-165. Retrieved from [Link]

  • Patel, D. B., et al. (2021). Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage Form Using RP-HPLC. Research Journal of Pharmacy and Technology, 14(9), 4783-4788. Retrieved from [Link]

  • Wagh, A., et al. (2022). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine, 7(11), 9-32. Retrieved from [Link]

  • Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. Wiley-Interscience. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of 4,5,6-Triaminopyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of 4,5,6-triaminopyrimidine sulfate, a critical intermediate in the synthesis of numerous pharmacologically active molecules.[1] Recognizing the stringent purity requirements for downstream applications in drug development, this document outlines systematic approaches to achieve high-purity this compound. The primary focus is on recrystallization, a robust and scalable purification technique. Additionally, alternative chromatographic methods and essential analytical protocols for purity verification are presented. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Criticality of Purity for this compound

This compound serves as a pivotal building block in the synthesis of a diverse range of therapeutic agents. Its applications span from the development of antimicrobial agents to its use as a precursor in the synthesis of complex heterocyclic compounds.[1] The purity of this intermediate is paramount, as even trace impurities can lead to the formation of undesirable side products, impact reaction yields, and introduce potential toxicological risks in the final active pharmaceutical ingredient (API).

Common impurities in the synthesis of this compound can originate from starting materials, intermediates (such as 5-nitroso-2,4,6-triaminopyrimidine), or byproducts from the reduction step.[2][3] These impurities may possess similar chemical properties to the desired product, making their removal a significant challenge. Therefore, robust and validated purification protocols are essential to ensure the quality and consistency of this key intermediate.

Recrystallization: The Primary Purification Technique

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[4] The principle of this method relies on the differential solubility of the compound of interest and its impurities in a chosen solvent or solvent system at varying temperatures. For this compound, a polar compound, a polar solvent system is generally effective.

Causality of Solvent System Selection

The ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at reduced temperatures. This differential solubility ensures maximum recovery of the purified product upon cooling. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at elevated temperatures (allowing for removal by hot filtration).

Based on the polar nature of aminopyrimidines, a mixture of a protic solvent like ethanol and an anti-solvent like water is a logical starting point. Ethanol provides good solubility for the aminopyrimidine at its boiling point, while the addition of water decreases its solubility, promoting crystallization upon cooling.

Experimental Protocol: Two-Solvent Recrystallization of this compound

This protocol outlines a two-solvent recrystallization procedure using an ethanol/water system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (decolorizing carbon)

  • Erlenmeyer Flasks

  • Heating Mantle or Hot Plate with Stirring Capability

  • Büchner Funnel and Flask

  • Filter Paper

  • Glass Stirring Rod

  • Ice Bath

Protocol Steps:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. To this, add a minimal amount of hot ethanol (near boiling) while stirring to dissolve the solid.[5] The goal is to create a saturated or near-saturated solution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% w/w of the crude product) to the solution.[6] The charcoal will adsorb colored impurities. Gently heat the solution with stirring for 5-10 minutes.

  • Hot Gravity Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. This step is crucial to remove the charcoal and any other solid impurities before crystallization.[5][6] Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.

  • Inducing Crystallization: To the hot, clear filtrate, add deionized water dropwise while maintaining the solution at an elevated temperature.[7] Continue adding water until the solution becomes faintly cloudy, indicating the point of saturation. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvents.

Troubleshooting Common Recrystallization Issues
Problem Potential Cause Solution
Oiling Out The compound is melting before dissolving, or the solubility of the compound in the solvent is too high.Re-heat the solution to dissolve the oil, add more of the primary solvent (ethanol), and cool slowly. Consider a different solvent system.[6][8]
No Crystal Formation The solution is not saturated (too much solvent was added), or the solution is supersaturated.If unsaturated, evaporate some of the solvent. If supersaturated, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[9]
Low Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure adequate cooling time in the ice bath.[4]

Alternative Purification Technique: Cation-Exchange Chromatography

For challenging separations where recrystallization is ineffective, cation-exchange chromatography can be a viable alternative. This technique is particularly useful for separating basic compounds like aminopyrimidines from non-basic or less basic impurities.

Principle of Cation-Exchange Chromatography

In cation-exchange chromatography, the stationary phase consists of a solid support with covalently attached anionic functional groups. At an appropriate pH, the basic 4,5,6-triaminopyrimidine will be protonated and carry a positive charge, allowing it to bind to the negatively charged stationary phase. Impurities that are neutral or anionic will not bind and will be washed through the column. The purified compound can then be eluted by changing the pH or increasing the ionic strength of the mobile phase.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

The purity of the final product must be rigorously assessed. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective analytical technique for this purpose.

HPLC Method Parameters

The following HPLC method can be used for the analysis of this compound.

Parameter Condition
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Phosphoric Acid or 0.1% Formic AcidB: Acetonitrile
Gradient Isocratic or a shallow gradient depending on the impurity profile
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 25-30 °C

Note: For Mass Spectrometry (MS) compatibility, formic acid should be used in the mobile phase instead of phosphoric acid.

Sample Preparation for HPLC Analysis
  • Accurately weigh approximately 1 mg of the purified this compound.

  • Dissolve the sample in 1 mL of the mobile phase (or a compatible solvent).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualization of Workflows

Recrystallization Workflow

G cluster_0 Recrystallization Process Crude Product Crude Product Dissolution\n(Hot Ethanol) Dissolution (Hot Ethanol) Crude Product->Dissolution\n(Hot Ethanol) 1 Decolorization\n(Activated Charcoal) Decolorization (Activated Charcoal) Dissolution\n(Hot Ethanol)->Decolorization\n(Activated Charcoal) 2 (Optional) Hot Gravity Filtration Hot Gravity Filtration Decolorization\n(Activated Charcoal)->Hot Gravity Filtration 3 Induce Crystallization\n(Add Water) Induce Crystallization (Add Water) Hot Gravity Filtration->Induce Crystallization\n(Add Water) 4 Slow Cooling\n& Crystallization Slow Cooling & Crystallization Induce Crystallization\n(Add Water)->Slow Cooling\n& Crystallization 5 Vacuum Filtration Vacuum Filtration Slow Cooling\n& Crystallization->Vacuum Filtration 6 Washing\n(Cold Solvent) Washing (Cold Solvent) Vacuum Filtration->Washing\n(Cold Solvent) 7 Drying Drying Washing\n(Cold Solvent)->Drying 8 Pure Crystals Pure Crystals Drying->Pure Crystals

Caption: Workflow for the purification of this compound by recrystallization.

Purity Analysis Workflow

G cluster_1 HPLC Purity Analysis Purified Crystals Purified Crystals Sample Preparation\n(Dissolution & Filtration) Sample Preparation (Dissolution & Filtration) Purified Crystals->Sample Preparation\n(Dissolution & Filtration) 1 HPLC Injection HPLC Injection Sample Preparation\n(Dissolution & Filtration)->HPLC Injection 2 Chromatographic Separation\n(C18 Column) Chromatographic Separation (C18 Column) HPLC Injection->Chromatographic Separation\n(C18 Column) 3 UV Detection UV Detection Chromatographic Separation\n(C18 Column)->UV Detection 4 Data Analysis\n(Purity Calculation) Data Analysis (Purity Calculation) UV Detection->Data Analysis\n(Purity Calculation) 5 Purity Report Purity Report Data Analysis\n(Purity Calculation)->Purity Report

Caption: Workflow for the HPLC analysis of purified this compound.

Conclusion

The purification of this compound is a critical step in the synthesis of many important pharmaceutical compounds. The protocols and guidelines presented in this document provide a robust framework for achieving high-purity material. By understanding the principles behind each step, researchers can effectively implement, adapt, and troubleshoot these purification techniques to meet the stringent quality requirements of the pharmaceutical industry.

References

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • (n.d.). recrystallization.pdf. Retrieved from [Link]

  • (n.d.). Recrystallization. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization [Video]. YouTube. [Link]

  • MicroCombiChem GmbH. (n.d.). Purification, Preparative HPLC-MS. Retrieved from [Link]

  • Ardena. (n.d.). Preparative HPLC Purification. Retrieved from [Link]

  • Weldon School of Biomedical Engineering. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Strategy for Preparative LC Purification. Retrieved from [Link]

  • Google Patents. (n.d.). US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate.
  • Google Patents. (n.d.). US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine.
  • Justia Patents. (n.d.). Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,4,5,6-tetraaminopyrimidine. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4, 5, 6-Triaminopyrimidine sulfate, min 98%, 1 gram. Retrieved from [Link]

  • Google Patents. (n.d.). EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.
  • Reddit. (2024, October 17). Recrystallization Issues. r/Chempros. Retrieved from [Link]

  • Gsrs. (n.d.). This compound. Retrieved from [Link]

Sources

Application Note: Leveraging 4,5,6-Triaminopyrimidine Sulfate for the Synthesis of Novel Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,5,6-Triaminopyrimidine sulfate is a highly versatile and pivotal starting material in the synthesis of biologically active heterocyclic compounds.[1] Its intrinsic chemical architecture, characterized by a pyrimidine core functionalized with three amino groups, including a critical vicinal diamine moiety at the C5 and C6 positions, makes it an ideal precursor for constructing fused-ring systems. This application note provides an in-depth guide for researchers and drug development professionals on the strategic utilization of this compound in the synthesis of two major classes of anticancer drugs: purine analogs, which act as potent antimetabolites, and pteridine derivatives, often developed as kinase inhibitors. We will explore the underlying chemical rationale, provide detailed, field-tested protocols, and discuss the characterization of the resulting compounds.

The Chemical Rationale: A Scaffold Primed for Cyclization

The efficacy of 4,5,6-triaminopyrimidine as a synthetic building block stems from the arrangement of its amino groups. The adjacent amines at the C5 and C6 positions are nucleophilic and perfectly poised for condensation reactions with bifunctional electrophiles. This reactivity is the cornerstone of the Traube purine synthesis and related cyclization strategies, allowing for the facile construction of a second, five- or six-membered ring fused to the pyrimidine core.

  • Formation of Purines: Reaction with a one-carbon (C1) electrophile, such as formic acid or its derivatives, leads to the formation of an imidazole ring, yielding the purine scaffold.[2][3][4] Purine analogs can mimic endogenous purines (adenine, guanine), leading to their incorporation into DNA or RNA, or inhibition of key enzymes in nucleotide metabolism, thereby disrupting the replication of rapidly dividing cancer cells.[5][6]

  • Formation of Pteridines: Condensation with 1,2-dicarbonyl compounds (e.g., glyoxal, diacetyl) forms a pyrazine ring, resulting in the pteridine scaffold. Pteridine-based molecules are prominent in the development of kinase inhibitors, which target specific signaling pathways that are often hyperactive in cancer.[7]

The sulfate salt form (CAS 49721-45-1) enhances the compound's stability and handling properties compared to the free base, making it a preferred reagent in many laboratory settings.[8][9]

G cluster_start Core Precursor cluster_pathways Synthetic Pathways cluster_reagents Key Reagents cluster_targets Resulting Drug Class start 4,5,6-Triaminopyrimidine Sulfate c1 + C1 Electrophile (e.g., Formic Acid) start->c1 dicarbonyl + 1,2-Dicarbonyl (e.g., Glyoxal) start->dicarbonyl purine Purine Scaffold antimetabolite Antimetabolites purine->antimetabolite Mechanism of Action pteridine Pteridine Scaffold kinase_inhibitor Kinase Inhibitors pteridine->kinase_inhibitor Mechanism of Action c1->purine Imidazole Ring Formation dicarbonyl->pteridine Pyrazine Ring Formation

Figure 1: Synthetic utility of this compound.

Application I: Synthesis of Purine Analogs as Antimetabolites

Purine antimetabolites represent one of the earliest and most successful classes of chemotherapy agents.[5] By mimicking natural purines, they disrupt the de novo purine synthesis pathway or get incorporated into nucleic acids, triggering cell cycle arrest and apoptosis. The protocol below details a generalized Traube synthesis to produce a 2,6-diaminopurine derivative, a common core for many therapeutic candidates.

Protocol 1: Synthesis of a 2,6-Diaminopurine Analog

This protocol describes the cyclization of this compound with formic acid to form the purine core, followed by a representative functionalization step.

Materials and Reagents:

  • This compound (CAS: 49721-45-1)

  • Formic Acid (≥95%)

  • Sodium Hydroxide (NaOH)

  • Phosphorus Oxychloride (POCl₃)

  • Substituted Amine (R-NH₂)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Step 1: Free Base Generation & Cyclization to Form Guanine Analog

    • In a round-bottom flask equipped with a reflux condenser, suspend 10 mmol of this compound in 50 mL of water.

    • Carefully neutralize the solution by adding 2M NaOH dropwise until the pH is ~7, which precipitates the free base. Filter the solid, wash with cold water, and dry under vacuum.

    • Transfer the dried 4,5,6-triaminopyrimidine free base to a flask containing 30 mL of formic acid.

    • Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Rationale: Refluxing in formic acid serves a dual purpose: it acts as both the solvent and the C1 electrophile required to form the imidazole ring, yielding the purine scaffold.

    • Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

    • Filter the resulting solid, wash with cold ethanol, and dry to yield the intermediate, a 2,6-diamino-purine analog.

  • Step 2: Chlorination of the Purine Core

    • Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.

    • Suspend 5 mmol of the dried purine analog from Step 1 in 15 mL of phosphorus oxychloride.

    • Heat the mixture to reflux for 2-3 hours. The solution should become homogeneous.

    • Rationale: This step converts the hydroxyl group (if tautomerization occurs) or activates the purine ring for nucleophilic substitution, typically at the 6-position, creating a reactive chloro-intermediate.

    • Carefully remove the excess POCl₃ under reduced pressure. Co-evaporate with toluene twice to remove residual traces.

    • The crude 6-chloro-2-aminopurine derivative is used directly in the next step.

  • Step 3: Nucleophilic Aromatic Substitution (SₙAr)

    • Dissolve the crude chloro-intermediate in 25 mL of DMF.

    • Add 7.5 mmol of the desired substituted amine (R-NH₂) and 15 mmol of triethylamine (TEA) to the solution.

    • Rationale: The amine acts as a nucleophile, displacing the chloride at the C6 position. TEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving it to completion.

    • Heat the reaction to 80-100 °C and stir for 8-12 hours, monitoring by TLC.

    • After completion, cool the mixture and pour it into 100 mL of ice water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with saturated NaHCO₃ solution and then brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Step 4: Purification and Validation

    • Purify the crude solid by column chromatography (silica gel, typically with a dichloromethane/methanol or ethyl acetate/hexane gradient) or recrystallization.

    • Validation Checkpoint: The final product should be characterized to confirm its identity and purity.

      • ¹H NMR: Expect characteristic peaks for the purine core protons and the protons of the 'R' group.

      • Mass Spectrometry (MS): The observed molecular ion peak [M+H]⁺ should match the calculated molecular weight of the target compound.[10]

      • HPLC: Purity should be ≥95% for use in biological assays.

Application II: Synthesis of Pteridine Scaffolds for Kinase Inhibitors

Kinase inhibitors have revolutionized cancer treatment by targeting specific enzymes that drive tumor growth.[11][12] The pteridine scaffold is a "privileged" structure in kinase inhibitor design, capable of forming key hydrogen bonds within the ATP-binding pocket of many kinases.

Protocol 2: Synthesis of a Pteridine-based Scaffold

This protocol outlines the condensation of 4,5,6-triaminopyrimidine with a 1,2-dicarbonyl compound to form the core pteridine ring system.

Materials and Reagents:

  • This compound

  • A 1,2-dicarbonyl compound (e.g., Glyoxal, 40% in H₂O)

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Acetic Acid

Step-by-Step Methodology:

  • Step 1: Preparation of the Reaction Mixture

    • In a flask, dissolve 10 mmol of this compound in 40 mL of 10% aqueous ethanol.

    • Neutralize the solution with 2M NaOH to generate the free base in situ.

    • Add 11 mmol of the 1,2-dicarbonyl compound (e.g., 1.6 mL of 40% aqueous glyoxal) to the pyrimidine solution.

    • Rationale: The vicinal diamines of the pyrimidine will react with the two carbonyl groups of the glyoxal in a condensation reaction to form the pyrazine ring.

  • Step 2: Condensation and Cyclization

    • Heat the mixture to 70-80 °C for 3-4 hours. The reaction progress can be monitored by TLC.

    • A precipitate, often brightly colored, should form as the pteridine product is generated.

    • Rationale: Heating provides the necessary activation energy for the double condensation and subsequent cyclization to the thermodynamically stable aromatic pteridine system.

  • Step 3: Isolation and Purification

    • Cool the reaction mixture to room temperature, then in an ice bath for 30 minutes to maximize precipitation.

    • Filter the solid product and wash sequentially with cold water, cold ethanol, and finally diethyl ether.

    • Dry the product under vacuum.

    • Validation Checkpoint: The purity can often be high, but recrystallization from a suitable solvent (e.g., water or ethanol/water mixture with a few drops of acetic acid) can be performed if needed.

  • Step 4: Characterization

    • Confirm the structure of the resulting pteridine scaffold using standard analytical techniques (NMR, MS). This core can then be further functionalized through reactions targeting the remaining amino group or the pyrimidine/pyrazine rings to build a library of potential kinase inhibitors.[7]

G reagents Reagent Preparation (Pyrimidine, Electrophile, Solvent) reaction Reaction Setup (Mixing, Heating, Reflux) reagents->reaction monitor Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup Quenching & Workup (Extraction, Washing) monitor->workup Complete purify Purification (Chromatography or Recrystallization) workup->purify characterize Characterization (NMR, MS, HPLC) purify->characterize product Final Product (>95% Purity) characterize->product

Figure 2: General experimental workflow for synthesis.

Data Summary and Expected Outcomes

The following table summarizes typical data for the synthesis of a representative purine analog as described in Protocol 1.

ParameterExpected Value / ObservationRationale / Checkpoint
Starting Material This compoundWhite to light yellow powder.[13]
Intermediate 1 2,6-Diamino-purine analogOff-white to tan solid.
Intermediate 2 6-Chloro-2-aminopurine derivativeTypically a reactive solid, used immediately.
Final Product N⁶-substituted-2,6-diaminopurineCrystalline solid or powder, color varies with substituent.
Reaction Monitoring TLC (e.g., 10% MeOH in DCM)Disappearance of starting material spot and appearance of a new, less polar product spot.
Typical Yield 40-70% (over 3 steps)Yield is dependent on the specific amine used in the SₙAr step.
Purity (Post-HPLC) >98%Essential for accurate biological screening and dose-response studies.
MS (ESI+) [M+H]⁺ matches calculated massConfirms the molecular weight of the synthesized compound.[14]
¹H NMR (DMSO-d₆) Signals correspond to purine & substituent protonsConfirms the chemical structure and absence of major impurities.

Conclusion

This compound is an indispensable tool in the arsenal of medicinal chemists focused on oncology. Its pre-organized reactive sites provide a direct and efficient route to the core heterocyclic scaffolds of purines and pteridines. The protocols outlined herein demonstrate robust and reproducible methods for synthesizing precursors to high-value anticancer agents, from DNA-disrupting antimetabolites to targeted kinase inhibitors. By understanding the fundamental reactivity of this key building block, researchers can continue to design and develop the next generation of life-saving therapeutics.

References

  • A Novel Synthesis of Some New Pyrimidine and Thiazolo pyrimidine Derivatives for Anticancer Evaluation | Request PDF - ResearchGate. Available from: [Link]

  • Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC - NIH. National Center for Biotechnology Information. Available from: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. SpringerLink. Available from: [Link]

  • Purine antagonists used as drugs in cancer therapies. - ResearchGate. Available from: [Link]

  • Experiments on the synthesis of purine nucleosides. Part V. The coupling of pyrimidine derivatives with diazonium salts. A method for the preparation of 5-aminopyrimidines - Journal of the Chemical Society (Resumed) (RSC Publishing). Royal Society of Chemistry. Available from: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. MDPI. Available from: [Link]

  • US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents. Google Patents.
  • Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E - NIH. National Center for Biotechnology Information. Available from: [Link]

  • Purine Synthesis - Microbe Notes. Microbe Notes. Available from: [Link]

  • Purine and Pyrimidine synthesis pathway made easy! - YouTube. YouTube. Available from: [Link]

  • 2,5,6-Triamino-4-pyrimidinol sulfate | C4H9N5O5S | CID 135443549 - PubChem. National Center for Biotechnology Information. Available from: [Link]

  • Biosynthesis of purine & pyrimidine | PPTX - Slideshare. Slideshare. Available from: [Link]

  • 4, 5, 6-Triaminopyrimidine sulfate, min 98%, 1 gram - CP Lab Safety. CP Lab Safety. Available from: [Link]

  • Identification of Kinase Inhibitors that Target Transcription Initiation by RNA Polymerase II. PLOS ONE. Available from: [Link]

  • Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][1][2]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents - MDPI. MDPI. Available from: [Link]

  • Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - NIH. National Center for Biotechnology Information. Available from: [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC - PubMed Central. National Center for Biotechnology Information. Available from: [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - MDPI. MDPI. Available from: [Link]

Sources

role of 4,5,6-Triaminopyrimidine sulfate in biochemical research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Core Heterocycle

4,5,6-Triaminopyrimidine sulfate is a highly functionalized pyrimidine derivative that serves as a cornerstone building block in synthetic and medicinal chemistry.[1][2] Its structure, featuring a pyrimidine core with three reactive amino groups, makes it an exceptionally versatile precursor for the synthesis of a wide array of complex bicyclic heterocyclic molecules.[2] This guide provides an in-depth exploration of its primary applications in biochemical research, focusing on its role in synthesizing biologically active molecules like pteridines and 8-azapurines, which are instrumental in drug discovery and the study of metabolic pathways.[1][3] We will delve into the causality behind synthetic strategies and provide detailed protocols for researchers, scientists, and drug development professionals.

Application I: Synthesis of Pteridines and Folate Analogs

The pteridine ring system, composed of fused pyrimidine and pyrazine rings, is a critical scaffold in numerous biological cofactors, including folates and biopterin.[4][5] Folate pathway enzymes are essential for the synthesis of nucleic acids and amino acids, making them validated targets for antimicrobial and anticancer therapies.[6][7][8] this compound is a key starting material for constructing this pteridine core, enabling the development of novel folate pathway inhibitors.[6][9]

Biochemical Rationale: Targeting the Folate Pathway

Prokaryotes synthesize folate de novo, a pathway absent in humans who obtain it from their diet.[8] This fundamental difference allows for the selective targeting of bacterial folate enzymes, such as Dihydropteroate Synthase (DHPS) and Dihydrofolate Reductase (DHFR), without affecting the human host.[8][10] By synthesizing pteridine-based molecules that mimic the natural substrates of these enzymes, researchers can create potent and selective inhibitors. 4,5,6-Triaminopyrimidine provides the essential diaminopyrimidine moiety required for building these folate analogs.

The primary synthetic route to pteridines from 4,5,6-triaminopyrimidine is the Gabriel-Isay condensation, which involves the reaction of a 1,2-dicarbonyl compound with the adjacent amino groups at positions 5 and 6 of the pyrimidine ring.[5] The choice of the dicarbonyl component is critical as it dictates the substitution pattern on the resulting pyrazine ring, allowing for the tailored synthesis of specific inhibitors or probes.

G cluster_workflow Pteridine Synthesis Workflow start Start: 4,5,6-Triaminopyrimidine Sulfate reagents React with 1,2-Dicarbonyl Compound (e.g., methylglyoxal) start->reagents Step 1 condensation Gabriel-Isay Condensation (Control pH for regioselectivity) reagents->condensation Step 2 cyclization Spontaneous Cyclization & Dehydration condensation->cyclization Step 3 product Crude Pteridine Product cyclization->product Step 4 purification Purification (e.g., Column Chromatography) product->purification Step 5 final_product Pure Pteridine Analog purification->final_product Step 6

Caption: Workflow for pteridine synthesis via Gabriel-Isay condensation.

Protocol: Synthesis of 6-Methylpterin via Gabriel-Isay Condensation

This protocol describes a representative synthesis of a simple pteridine from this compound. The reaction's regioselectivity can be influenced by pH; neutral conditions often yield the 7-substituted isomer, while the presence of certain reagents like hydrazine or bisulfite can favor the 6-substituted product.[11]

Materials:

  • This compound (C₄H₇N₅·H₂SO₄)

  • Methylglyoxal (40% solution in water)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: In the 250 mL round-bottom flask, dissolve 2.23 g (10 mmol) of this compound in 100 mL of deionized water. Stir until fully dissolved.

  • pH Adjustment: Carefully adjust the pH of the solution to approximately 4.0 using 1M NaOH. This step is crucial for controlling the regioselectivity of the condensation.[11]

  • Reactant Addition: While stirring vigorously, slowly add 1.80 g (12.5 mmol, assuming a density of ~1.44 g/mL for the 40% solution) of methylglyoxal solution dropwise to the pyrimidine solution at room temperature.

  • Reaction: Attach the reflux condenser and heat the mixture to 80-90°C for 2-3 hours. The solution will typically change color, indicating product formation.

  • Cooling and Precipitation: After the reaction is complete, cool the flask in an ice bath. The pteridine product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water (2 x 20 mL) and then with cold ethanol (2 x 20 mL) to remove unreacted starting materials and impurities.

  • Drying: Dry the product under vacuum to yield the final 6-methylpterin.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR, Mass Spectrometry, and HPLC.

Application II: Synthesis of 8-Azapurine Derivatives

8-Azapurines (1,2,3-triazolo[4,5-d]pyrimidines) are purine analogs that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antiviral, antitumor, and antiplatelet properties.[3][12] The synthesis of these compounds often begins with a triaminopyrimidine derivative, which undergoes diazotization to form the fused triazole ring.

Biochemical Rationale: Purine Analogs as Therapeutic Agents

Purines are fundamental to life, forming the basis of nucleic acids (adenine, guanine) and energy currency (ATP).[3] Analogs that mimic the structure of natural purines can interfere with metabolic processes that depend on them. 8-Azapurine derivatives can act as antagonists in nucleic acid synthesis or enzyme function, leading to cytotoxic or antiviral effects.[12][13] For example, novel N6 derivatives of 8-azapurine have been designed and synthesized as potent antiplatelet agents, with some showing significantly better activity than the reference drug ticagrelor.[3]

The key synthetic step is the conversion of the 5,6-diamino groups on the pyrimidine ring into a triazole ring. This is typically achieved by treating the triaminopyrimidine with nitrous acid (generated in situ from sodium nitrite and an acid), which converts one of the amino groups into a diazonium salt that subsequently cyclizes.[3]

G cluster_workflow 8-Azapurine Synthesis Workflow start Start: 4,5,6-Triaminopyrimidine Derivative reagents Add Hydrochloric Acid & Cool to 0°C start->reagents Step 1 diazotization Add Sodium Nitrite (NaNO₂) Dropwise (Diazotization) reagents->diazotization Step 2 cyclization In Situ Cyclization to form Triazole Ring diazotization->cyclization Step 3 product Crude 8-Azapurine cyclization->product Step 4 workup Neutralization & Filtration product->workup Step 5 final_product Pure 8-Azapurine Derivative workup->final_product Step 6

Caption: General workflow for the synthesis of 8-azapurines.

Protocol: General Synthesis of an 8-Azapurine Scaffold

This protocol outlines the fundamental diazotization and cyclization reaction to form the 8-azapurine core. Note that specific reaction conditions and subsequent modifications would be required to synthesize targeted derivatives like those with antiplatelet activity.[3]

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (concentrated and 1M)

  • Deionized water

  • Ice bath

  • Beaker (500 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Filtration apparatus

Procedure:

  • Suspension: Suspend 2.23 g (10 mmol) of this compound in 50 mL of deionized water in the 500 mL beaker.

  • Acidification & Cooling: Add 5 mL of concentrated hydrochloric acid to the suspension. Cool the mixture to 0-5°C using an ice bath while stirring continuously.

  • Nitrite Solution: In a separate container, prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold deionized water.

  • Diazotization: Transfer the sodium nitrite solution to a dropping funnel. Add the nitrite solution dropwise to the cold pyrimidine suspension over 30 minutes. Maintain the temperature below 5°C throughout the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. A precipitate of the 8-azapurine product should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the product with copious amounts of cold water to remove residual acid and salts, followed by a small amount of cold ethanol.

  • Drying: Dry the product in a desiccator or vacuum oven. The resulting solid is the basic 8-azapurine scaffold, which can be further modified.

Application III: Use in Enzymatic Assays

Compounds synthesized from this compound, particularly folate analogs, are essential tools for studying the kinetics and inhibition of enzymes within the folate pathway.[6] These assays are fundamental in drug discovery for determining the potency (e.g., IC₅₀) of new inhibitor candidates.

Biochemical Rationale: Measuring Enzyme Inhibition

Enzyme assays for folate pathway targets like DHFR often rely on spectrophotometry. The DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) uses NADPH as a cofactor. NADPH absorbs light strongly at 340 nm, while its oxidized form, NADP+, does not. By monitoring the decrease in absorbance at 340 nm over time, one can measure the rate of the enzymatic reaction.[7] When an inhibitor (synthesized from a pterin precursor) is introduced, it competes with the natural substrate (DHF), slowing the reaction rate. The extent of this slowing is proportional to the inhibitor's concentration and potency.

Table 1: Example Inhibition Data for a Hypothetical DHFR Inhibitor

Inhibitor Conc. (nM) Reaction Rate (ΔAbs/min) % Inhibition
0 (Control) 0.100 0%
10 0.085 15%
50 0.060 40%
100 0.048 52%
250 0.025 75%

| 500 | 0.012 | 88% |

Data is hypothetical for illustrative purposes. Plotting % Inhibition vs. log[Inhibitor] allows for calculation of the IC₅₀ value.

Protocol: General DHFR Inhibition Assay

This protocol provides a general framework for testing a pteridine-based inhibitor against Dihydrofolate Reductase (DHFR).[14][15][16]

Materials:

  • Recombinant DHFR enzyme

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • Test inhibitor (dissolved in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UV-transparent 96-well plate or cuvettes

  • Microplate reader or spectrophotometer capable of reading at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHF, NADPH, and the test inhibitor at known concentrations. The final concentration of DMSO in the assay should be kept low (<1%) to avoid affecting enzyme activity.

  • Assay Setup: In the wells of the microplate, add the following in order:

    • Assay Buffer

    • NADPH solution (to a final concentration of ~100 µM)

    • DHF solution (to a final concentration near its Kₘ value)

    • Varying concentrations of the test inhibitor (and a DMSO-only control).

  • Pre-incubation: Gently mix and pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation: Initiate the reaction by adding the DHFR enzyme to each well.

  • Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • For each concentration of inhibitor, calculate the initial reaction rate by determining the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each concentration relative to the control (no inhibitor).

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for biochemical research and drug development. Its utility as a precursor for pteridines and 8-azapurines provides a direct route to synthesizing potent, biologically active molecules. The protocols and principles outlined in this guide demonstrate its central role in creating inhibitors for critical enzymatic targets and facilitating the assays needed to evaluate them. For researchers aiming to explore the folate pathway or develop novel therapeutics, a thorough understanding of the chemistry and application of this versatile building block is indispensable.

References

  • PubMed. Analogues of 8-azaguanosine. [Link]

  • PubMed Central. Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents. [Link]

  • PubMed. Acyclic nucleotide analogs derived from 8-azapurines: synthesis and antiviral activity. [Link]

  • PubMed Central. Pterin chemistry and its relationship to the molybdenum cofactor. [Link]

  • Moleqube. 2,4,5,6-Tetraaminopyrimidine Sulfate: A Key Intermediate in Pharmaceutical Synthesis and Chemical Research. [Link]

  • LinkedIn. Sourcing this compound: A Guide for Procurement Managers. [Link]

  • Der Pharma Chemica. Synthesis of pteridines derivatives from different heterocyclic compounds. [Link]

  • ResearchGate. 8-Aza Derivatives of 3-Deazapurine Nucleosides. Synthesis and in vitro Evaluation of Antiviral and Antitumor Activity. [Link]

  • GSRS. This compound. [Link]

  • PubChem. 4,5,6-Pyrimidinetriamine, sulfate (1:1). [Link]

  • PubMed Central. New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. [Link]

  • CP Lab Safety. 4, 5, 6-Triaminopyrimidine sulfate, min 98%, 1 gram. [Link]

  • Google Patents. Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts.
  • Molecules. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. [Link]

  • Google Patents.
  • PubMed. Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. [Link]

  • PubMed. Folate-synthesizing enzyme system as target for development of inhibitors and inhibitor combinations against Candida albicans-synthesis and biological activity of new 2,4-diaminopyrimidines and 4'-substituted 4-aminodiphenyl sulfones. [Link]

  • Georg-August-Universität Göttingen. Protocol for Extracellular Enzyme Assays. [Link]

  • News-Medical. What are Folate inhibitors and how do they work? [Link]

  • University of California, San Diego. Enzyme Assay Protocol. [Link]

  • PubMed Central. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery. [Link]

  • ResearchGate. Enzyme assay techniques and protocols. [Link]

  • PubMed Central. Dual-Target Inhibitors of the Folate Pathway Inhibit Intrinsically Trimethoprim-Resistant DfrB Dihydrofolate Reductases. [Link]

  • PubMed. Folate Pathway Inhibitors, An Underestimated and Underexplored Molecular Target for New Anti-tuberculosis Agents. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4,5,6-Triaminopyrimidine Sulfate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 4,5,6-Triaminopyrimidine Sulfate (TAPS). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established synthetic route involves the reduction of a 5-nitroso or 5-nitro pyrimidine precursor. A typical starting material is 4,6-diamino-5-nitrosopyrimidine, which is then reduced to the triamine. The resulting 4,5,6-triaminopyrimidine is often not isolated as the free base due to its instability but is directly converted to the more stable sulfate salt.

Q2: Why is 4,5,6-Triaminopyrimidine isolated as a sulfate salt?

A2: The free base of 4,5,6-triaminopyrimidine is highly susceptible to aerial oxidation. The electron-rich aromatic ring with three amino groups is easily attacked by atmospheric oxygen, leading to colored degradation products and a loss of purity. The sulfate salt protonates the basic nitrogen atoms of the pyrimidine ring, which withdraws electron density and significantly enhances the compound's stability against oxidation, allowing for easier handling and storage.

Q3: What are the critical parameters to control during the synthesis?

A3: The two most critical parameters to control are the exclusion of oxygen and the choice of reducing agent. Due to the high sensitivity of the triaminopyrimidine to oxidation, all steps following the reduction should be performed under an inert atmosphere (e.g., nitrogen or argon). The choice of reducing agent can significantly impact the impurity profile of the final product.

Troubleshooting Guide

Issue 1: The final product is discolored (pink, brown, or black).

Cause: This is a classic sign of oxidation. The ortho- and para-diaminobenzene-like functionality of the 4,5,6-triaminopyrimidine ring system makes it extremely sensitive to oxidation, which can occur at various stages of the synthesis and workup.

Troubleshooting Steps:

  • Inert Atmosphere is Non-Negotiable: Ensure that all solvents are thoroughly de-gassed prior to use. This can be achieved by bubbling an inert gas (nitrogen or argon) through the solvent for at least 30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.

  • Reaction Workup under Inert Conditions: Perform the filtration of the catalyst (if used) and the precipitation of the sulfate salt under a blanket of inert gas.

  • Antioxidants: For a related compound, 2,5,6-triamino-4-pyrimidinol sulfate, the use of an antioxidant was reported to enhance its stability in water.[1] While not a standard procedure for TAPS, in cases of severe oxidation, the addition of a small amount of a suitable antioxidant during workup could be explored.

Issue 2: The yield is low, and the product purity is poor, with multiple unidentified peaks in the HPLC.

Cause: This can be due to a combination of factors including incomplete reaction, side reactions from the reducing agent, and product degradation.

Troubleshooting Steps:

  • Optimize the Reduction Step:

    • Catalytic Hydrogenation (e.g., Pd/C): Ensure the catalyst is active and that the hydrogen pressure is adequate. The reaction should be monitored by a suitable technique (e.g., TLC or HPLC) to ensure it goes to completion.

    • Chemical Reductants:

      • Sodium Dithionite: While effective, it is known to produce undesirable sulfamate impurities that can be difficult to remove.[2] If using this reagent, be prepared for a more challenging purification.

      • Hydrazine Hydrate: A common and effective reducing agent.[3] Ensure the reaction temperature is controlled as the reduction can be exothermic.

      • Zinc Dust: Can be used in acidic conditions.[2] The reaction rate and temperature should be carefully controlled.

  • Control of pH during Precipitation: The precipitation of the sulfate salt should be done at a controlled pH to ensure complete precipitation of the desired product while leaving some impurities in the solution.

Issue 3: My HPLC analysis shows a significant peak that is not the starting material or the product.

Cause: This could be a specific impurity arising from a side reaction. The identity of the impurity will depend on the reagents and conditions used.

Common Impurities and Their Identification:

Impurity Potential Cause Identification and Mitigation
Unreacted 4,6-diamino-5-nitrosopyrimidine Incomplete reduction.Compare the retention time with an authentic sample of the starting material. Increase reaction time, temperature, or amount of reducing agent.
Oxidation Products (e.g., dihydropyrimidines, hydroxylated species) Exposure to air during synthesis or workup.These are often colored compounds. Their identification can be challenging without mass spectrometry. Strict adherence to inert atmosphere techniques is the best mitigation.
Sulfamate Impurities Use of sodium dithionite as a reducing agent.These impurities are often highly polar and can be difficult to separate from the product by simple recrystallization.[2] Consider using an alternative reducing agent if these impurities are problematic.
Hydrolysis Products (e.g., 4,5-diamino-6-hydroxypyrimidine) Use of strong basic or acidic conditions, especially at elevated temperatures.Can be identified by mass spectrometry. Avoid harsh pH conditions and prolonged reaction times at high temperatures.

Analytical Workflow for Impurity Identification:

A robust analytical method is crucial for identifying and quantifying impurities.

  • HPLC Method:

    • Column: A reverse-phase C18 column is generally suitable.

    • Mobile Phase: A gradient of acetonitrile in water with an acidic modifier like formic acid or phosphoric acid is a good starting point.[4]

    • Detection: UV detection is standard. For more detailed analysis, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for impurity identification.

Visualizing the Synthesis and Potential Pitfalls

Workflow for this compound Synthesis

G cluster_0 Synthesis cluster_1 Purification & Isolation cluster_2 Potential Impurity Formation A 4,6-Diamino-5-nitrosopyrimidine B Reduction (e.g., Pd/C, H2 or Hydrazine) A->B C 4,5,6-Triaminopyrimidine (in solution) B->C I Incomplete Reaction B->I J Side reactions from reducing agent (e.g., sulfamates from dithionite) B->J D Addition of Sulfuric Acid C->D H Oxidation (Air Exposure) C->H E Precipitation D->E F Filtration & Drying E->F G This compound F->G

Caption: Synthetic workflow and common impurity sources.

Troubleshooting Logic for Discolored Product

G A Is the final product discolored? B Yes A->B C No A->C D Indication of Oxidation B->D E Product is likely of high purity C->E F Review inert atmosphere techniques. - Degas solvents? - Inert gas blanket during workup? D->F G Consider alternative workup procedures (e.g., use of antioxidants). F->G

Caption: Troubleshooting flowchart for product discoloration.

References

  • Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate. (1981). Google Patents.
  • 4-Hydroxy-2,4,5-triaminopyrimidine. (2023). In Wikipedia. Retrieved from [Link]

  • Hydrolysis cascade from diaminopyrimidine (D) to C to U. (n.d.). ResearchGate. Retrieved from [Link]

  • Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • [Oxidation of 2,4,5-triamino-6-hydroxypyrimidine by cytochrome C and 2,6-dichlorophenolindophenol]. (1981). Josai Shika Daigaku Kiyo, 10(1), 15-20.
  • OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate (Colipa No. A143). (2015). European Commission. Retrieved from [Link]

  • Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method. (2012). Google Patents.
  • Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. (2022). Molecules, 27(24), 9005.
  • 4,5,6-Trichloropyrimidine-2-carboxamide. (2019). Molbank, 2019(4), M1091.
  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. (2023). Pharmaceuticals, 16(11), 1581.
  • Regioselective synthesis and oxidation of a new series of 6-nitro-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines. (2020). Chemistry of Heterocyclic Compounds, 56(10), 1289-1297.
  • This compound. (n.d.). GSRS. Retrieved from [Link]

Sources

Technical Support Center: 4,5,6-Triaminopyrimidine Sulfate Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4,5,6-Triaminopyrimidine Sulfate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your experiments.

I. Understanding the Stability of this compound

This compound is a versatile intermediate in pharmaceutical and chemical synthesis.[1] However, the presence of three amino groups on the pyrimidine ring makes it susceptible to degradation, primarily through oxidation and photodegradation. The stability of its solutions is critically influenced by environmental factors such as pH, light exposure, temperature, and the presence of oxidizing agents.[2][3]

A key to successful experimentation is understanding and controlling these factors. This guide will provide you with the necessary knowledge and tools to achieve this.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound solutions.

Scenario 1: You observe a rapid color change (e.g., to yellow or brown) in your freshly prepared aqueous solution.

  • Question: Why is my this compound solution changing color, and how can I prevent it?

  • Answer: A rapid color change is a strong indicator of oxidative degradation. The amino groups on the pyrimidine ring are electron-rich and can be easily oxidized, leading to the formation of colored byproducts. This process can be accelerated by dissolved oxygen, exposure to light, and the presence of trace metal ions.

    Immediate Actions:

    • Protect from Light: Immediately wrap your container in aluminum foil or use an amber-colored vial to minimize light exposure. Photodegradation can generate reactive species that accelerate oxidation.

    • De-gas Your Solvent: Before preparing your solution, sparge the solvent (e.g., water, buffer) with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Work Quickly: Prepare the solution immediately before use to minimize its exposure to atmospheric oxygen.

    Preventative Measures:

    • Use Antioxidants: For applications where it won't interfere with your downstream process, consider adding a small amount of an antioxidant, such as sodium sulfite or ascorbic acid. A related compound, 2,5,6-Triamino-4-pyrimidinol Sulfate, is reported to be stable in water for up to 24 hours when mixed with a suitable antioxidant.[4][5]

    • Control pH: Maintain a slightly acidic pH (around 3-5). In a more acidic environment, the amino groups are protonated, which can reduce their susceptibility to oxidation. A patent for a related compound suggests that a pH between 3.4 and 4.4 enhances stability in HPLC analysis.[6]

Scenario 2: You are seeing unexpected peaks in your HPLC analysis of a stored solution.

  • Question: My HPLC chromatogram shows multiple new peaks that were not present in the initial analysis. What are these, and is my sample degraded?

  • Answer: The appearance of new peaks in your HPLC chromatogram is a classic sign of chemical degradation. For aminopyrimidines, these new peaks could correspond to several degradation products.

    Potential Degradation Products:

    • Oxidation Products: These could include N-oxides or hydroxylated derivatives of the parent compound. The oxidation of a similar compound, 5-nitroso-2,4,6-triaminopyrimidine, is known to produce N-oxide and di-N-oxide species.[7]

    • Photodegradation Products: Exposure to light, especially UV, can lead to the formation of various photoproducts, including hydroxylated species.[8]

    • Hydrolysis Products: While less common for the pyrimidine ring itself under mild conditions, extreme pH and temperature could potentially lead to the hydrolysis of the amino groups, although this is less likely than oxidation.[2]

    Troubleshooting and Verification:

    • Review Storage Conditions: Ensure your solution was stored protected from light and at the recommended temperature (cool or room temperature as specified by the supplier).[1]

    • Re-analyze a Freshly Prepared Standard: This will help you confirm that the new peaks are not artifacts of your analytical system.

    • Perform Stress Testing: To tentatively identify the degradation pathway, you can perform forced degradation studies on a fresh sample. Expose it to controlled conditions of acid, base, oxidation (e.g., with H₂O₂), heat, and light. Analyzing the resulting chromatograms can help you match the degradation peaks to specific stress conditions.

Scenario 3: You are experiencing poor solubility of this compound in your desired solvent.

  • Question: I am having trouble dissolving this compound. What are the recommended solvents?

  • Answer: this compound is known to be soluble in dimethyl sulfoxide (DMSO) and aqueous acids.[7] Its solubility in water is limited.

    Solubilization Strategy:

    • For Organic Reactions: DMSO is a good first choice. Gentle warming may aid dissolution.

    • For Aqueous Solutions: If you need to prepare an aqueous solution, it is best to dissolve the compound in a dilute acidic solution (e.g., 0.1 N HCl). The protonation of the amino groups in an acidic environment increases the compound's polarity and, therefore, its solubility in water.

III. Frequently Asked Questions (FAQs)

  • Q1: What are the optimal storage conditions for solid this compound?

    • A1: The solid compound should be stored in a tightly sealed container in a cool, dry place, protected from light. Some suppliers recommend storage at room temperature.[1]

  • Q2: What is the expected shelf-life of a this compound solution?

    • A2: The shelf-life in solution is highly dependent on the solvent, pH, concentration, and storage conditions (light and temperature). It is strongly recommended to prepare solutions fresh for each experiment. If storage is necessary, store in an inert atmosphere (e.g., under argon or nitrogen), protected from light, and at a low temperature (2-8 °C).

  • Q3: How does pH affect the stability of this compound in solution?

    • A3: pH is a critical factor.[9] Acidic conditions (pH 3-5) can enhance stability by protonating the amino groups, making them less susceptible to oxidation.[6] Neutral to alkaline conditions may increase the rate of oxidative degradation.

  • Q4: Is this compound sensitive to light?

    • A4: Yes, aminopyrimidines can be sensitive to light, particularly UV radiation.[8] Photodegradation can occur, leading to the formation of byproducts. It is essential to protect solutions from light during storage and handling.

  • Q5: What analytical techniques are suitable for monitoring the stability of this compound?

    • A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for stability testing. A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products.

IV. Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol outlines the steps to prepare an aqueous stock solution of this compound with enhanced stability for short-term storage.

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q)

  • Dilute Hydrochloric Acid (HCl) or Phosphoric Acid (H₃PO₄)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials or clear vials with aluminum foil

Procedure:

  • Solvent Preparation: Take the required volume of high-purity water and de-gas it by sparging with an inert gas for 15-20 minutes.

  • pH Adjustment: Adjust the pH of the de-gassed water to approximately 4 with dilute HCl or H₃PO₄.

  • Weighing: Accurately weigh the required amount of this compound in a clean weighing boat.

  • Dissolution: Add the weighed compound to the acidified, de-gassed water and stir until fully dissolved. Gentle sonication can be used to aid dissolution.

  • Storage: Transfer the solution to an amber glass vial. Purge the headspace of the vial with the inert gas before sealing. Store at 2-8 °C.

Protocol 2: Stability-Indicating HPLC Method Development (General Guideline)

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.

1. Initial Chromatographic Conditions:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. A Newcrom R1 column has also been reported for the analysis of 4,5,6-Triaminopyrimidine.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient: Start with a high aqueous percentage (e.g., 95% A) and gradually increase the organic phase (e.g., to 90% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for the UV absorbance maximum of this compound (typically in the range of 250-280 nm).

  • Injection Volume: 10 µL

2. Forced Degradation Study:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Degradation: Add 1 N HCl and heat at 60 °C for 2 hours.

  • Base Degradation: Add 1 N NaOH and heat at 60 °C for 2 hours.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 2 hours.

  • Thermal Degradation: Heat the solution at 80 °C for 24 hours.

  • Photodegradation: Expose the solution to direct sunlight or a photostability chamber for 24 hours.

  • Analyze all stressed samples by HPLC, comparing the chromatograms to that of an unstressed sample.

3. Method Optimization:

  • Adjust the mobile phase composition, gradient, and pH to achieve good separation between the parent peak and all degradation peaks.

  • Ensure the method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

V. Visualizations

Degradation Pathway of this compound

cluster_main Potential Degradation Pathways 4,5,6-Triaminopyrimidine 4,5,6-Triaminopyrimidine Oxidized_Products Oxidized Products (N-oxides, hydroxylated derivatives) 4,5,6-Triaminopyrimidine->Oxidized_Products Oxidizing agents (O₂, H₂O₂) Photodegradation_Products Photodegradation Products (hydroxylated species) 4,5,6-Triaminopyrimidine->Photodegradation_Products Light (UV/Visible) cluster_workflow Stability Testing Workflow Prepare_Solution Prepare Solution (control pH, de-gas solvent) Stress_Conditions Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) Prepare_Solution->Stress_Conditions HPLC_Analysis Analyze by Stability-Indicating HPLC Method Stress_Conditions->HPLC_Analysis Identify_Degradants Identify and Quantify Degradation Products HPLC_Analysis->Identify_Degradants Assess_Stability Assess Stability and Determine Shelf-life Identify_Degradants->Assess_Stability

Caption: General workflow for stability testing of this compound.

VI. References

  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (n.d.). ACS Omega. Retrieved January 6, 2026, from [Link]

  • Degradation of anilinopyrimidine fungicides photoinduced by iron(III)-polycarboxylate complexes. (2006). Journal of Agricultural and Food Chemistry, 54(19), 7266-7272. Retrieved January 6, 2026, from [Link]

  • Pyrimidine N‐oxides. Oxidation of 5‐nitroso‐2,4,6‐triaminopyrimidine. (1976). Journal of Heterocyclic Chemistry, 13(4), 865-867. Retrieved January 6, 2026, from [Link]

  • Hydrolysis cascade from diaminopyrimidine (D) to C to U. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 6, 2026, from [Link]

  • [Oxidation of 2,4,5-triamino-6-hydroxypyrimidine by cytochrome C and 2,6-dichlorophenolindophenol]. (1981). Josai Shika Daigaku Kiyo, 10(1), 15-20. Retrieved January 6, 2026, from [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. (2024, May 1). Ibis Scientific, LLC. Retrieved January 6, 2026, from [Link]

  • OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate (Colipa No. A143). (2015). European Commission. Retrieved January 6, 2026, from [Link]

  • OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate. (2008). European Commission. Retrieved January 6, 2026, from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). Journal of Chemistry and Chemical Sciences, 3(2), 21-30. Retrieved January 6, 2026, from [Link]

  • Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. (1994). Biochemistry, 33(33), 9875-9880. Retrieved January 6, 2026, from [Link]

  • Role of pH in Regulating Cancer Pyrimidine Synthesis. (2022). International Journal of Molecular Sciences, 23(19), 11817. Retrieved January 6, 2026, from [Link]

  • This compound. (n.d.). Gsrs. Retrieved January 6, 2026, from [Link]

  • Method Development and Validation of a New Stability Indicating Reverse Phase Ultra-fast Liquid Chromatographic Method for the D. (2021). Research Journal of Pharmacy and Technology, 14(12), 6333-6338. Retrieved January 6, 2026, from [Link]

  • One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA. (2014). Free Radical Biology and Medicine, 63, 194-206. Retrieved January 6, 2026, from [Link]

  • Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate. (1981). Google Patents. Retrieved January 6, 2026, from

  • Stabilities of intrastrand pyrimidine motif DNA and RNA triple helices. (2000). Nucleic Acids Research, 28(3), 735-741. Retrieved January 6, 2026, from [Link]

  • Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method. (2011). Google Patents. Retrieved January 6, 2026, from

  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. (2019). Pharmaceutics, 11(7), 307. Retrieved January 6, 2026, from [Link]

  • Scheme of pyrimidine degradation pathways showing the four steps and... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Factors affecting the stability of drugs and drug metabolites in biological matrices. (2012). Bioanalysis, 4(13), 1645-1667. Retrieved January 6, 2026, from [Link]

Sources

Technical Support Center: Navigating Unexpected Side Reactions in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for troubleshooting unexpected side reactions encountered during their experimental work. Pyrimidine scaffolds are fundamental in medicinal chemistry, and mastering their synthesis is crucial for the timely advancement of research and development projects. This document offers in-depth troubleshooting guides and frequently asked questions (FAQs) to address common and uncommon challenges, ensuring the integrity and efficiency of your synthetic protocols.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions and common issues that researchers frequently encounter during pyrimidine synthesis.

Q1: My Biginelli reaction is yielding a significant amount of a yellow, highly fluorescent byproduct. What is this compound, and how can I prevent its formation?

A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This side product arises from a competing pathway where two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia can be generated in situ from the decomposition of urea, especially at elevated temperatures.[1]

Prevention Strategies:

  • Temperature Control: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Certain Lewis acids may preferentially promote the desired dihydropyrimidinone (DHPM) formation.[1]

  • Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia.[1]

Q2: I am observing a low yield in my pyrimidine synthesis, with a significant amount of unreacted starting materials. What are the likely causes, and how can I improve the conversion?

A2: Low conversion in pyrimidine synthesis can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[1]

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, confirm that the concentration is appropriate.[1]

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

  • Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.

Q3: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?

A3: N-acylureas can form as byproducts in the Biginelli reaction, complicating the purification process. These arise from a competing reaction between the β-ketoester and urea.

Identification and Prevention:

  • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[2]

  • Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.

  • Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired DHPM product.[3]

Q4: I am performing a Pinner pyrimidine synthesis and am struggling with side reactions. What are the common pitfalls and how can I avoid them?

A4: The Pinner synthesis can be prone to side reactions such as self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[1]

Mitigation Strategies:

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[1]

  • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[1]

  • Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.

II. Troubleshooting Guides: In-depth Analysis and Solutions

This section provides detailed, question-and-answer-formatted guides for specific pyrimidine synthesis methods, offering deeper insights into the causality of side reactions and providing actionable protocols.

A. The Biginelli Reaction: A Closer Look at Competing Pathways

The Biginelli reaction, a cornerstone of multicomponent reactions, condenses an aldehyde, a β-ketoester, and urea (or thiourea) to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). While robust, its one-pot nature can lead to a complex mixture of products if not properly controlled.

Issue 1: The Hantzsch Dihydropyridine - An Unwanted Fluorescent Guest

  • Question: My reaction mixture is intensely yellow and fluorescent, and my yield of the desired DHPM is low. How can I confirm the presence of the Hantzsch DHP and effectively separate it from my product?

  • Answer: The Hantzsch DHP is a common byproduct with distinct spectroscopic properties.

    • Confirmation:

      • TLC Analysis: The DHP byproduct is often more non-polar than the corresponding DHPM and will exhibit a higher Rf value on a silica gel TLC plate. It will also appear as a bright fluorescent spot under UV light.

      • Spectroscopic Analysis:

        • ¹H NMR: The DHP will show characteristic signals for two equivalent ester groups and a symmetrical arrangement of protons on the dihydropyridine ring. In contrast, the DHPM will have signals corresponding to a single ester group and the characteristic protons of the dihydropyrimidinone core.

        • Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the molecular weight of the Hantzsch product, which differs from that of the Biginelli product.

    • Separation Protocol:

      • Column Chromatography: Flash column chromatography using a silica gel stationary phase is the most effective method for separating the DHP from the DHPM. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will allow for the separation of the less polar DHP from the more polar DHPM.[3]

      • Recrystallization: If the DHP is a minor impurity, careful recrystallization of the crude product from a suitable solvent (e.g., ethanol) can yield the pure DHPM, as the DHP may remain in the mother liquor.[3]

Issue 2: The Persistent N-Acylurea and Other Open-Chain Intermediates

  • Question: My purification is challenging due to a persistent impurity with similar polarity to my product. I suspect it's an N-acylurea or another uncyclized intermediate. How can I definitively identify it and adjust my reaction to favor cyclization?

  • Answer: The formation of N-acylureas and other open-chain intermediates arises from incomplete cyclization.

    • Identification:

      • ¹H and ¹³C NMR: N-acylureas will exhibit characteristic signals for both the β-ketoester and urea moieties, but will lack the signals corresponding to the cyclized dihydropyrimidinone ring. Specifically, the absence of the characteristic methine proton signal of the C4 position of the DHPM ring is a key indicator.

      • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the sum of the masses of the β-ketoester and urea, minus a molecule of water.

    • Promoting Cyclization:

      • Catalyst Choice: Stronger Brønsted or Lewis acids can more effectively catalyze the final cyclization and dehydration steps.

      • Reaction Time and Temperature: Prolonging the reaction time or moderately increasing the temperature can provide the necessary energy to overcome the activation barrier for cyclization. Monitor the reaction by TLC to avoid decomposition.

      • Solvent Effects: The choice of solvent can influence the solubility of intermediates and the transition state energies. Experimenting with different solvents may improve the yield of the cyclized product.

Diagram: Competing Pathways in the Biginelli Reaction

Biginelli_vs_Hantzsch Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium Knoevenagel Knoevenagel Adduct (from Aldehyde + β-Ketoester) Aldehyde->Knoevenagel BetaKetoester β-Ketoester Enamine Enamine (from β-Ketoester + NH3) BetaKetoester->Enamine + NH3 BetaKetoester->Knoevenagel Biginelli Biginelli Product (Dihydropyrimidinone) BetaKetoester->Biginelli Urea Urea Urea->Acyliminium Acyliminium->Biginelli + β-Ketoester (Nucleophilic Attack) Hantzsch Hantzsch Product (Dihydropyridine) Enamine->Hantzsch Knoevenagel->Hantzsch + Enamine (Michael Addition) Pinner_Troubleshooting Start Low Yield in Pinner Synthesis Check_Purity Check Purity of Amidine and Dicarbonyl Start->Check_Purity Check_Anhydrous Ensure Strictly Anhydrous Conditions Check_Purity->Check_Anhydrous [Purity OK] Purify_Amidine Purify/Dry Amidine Check_Purity->Purify_Amidine [Impure] Incomplete_Cyclization Incomplete Cyclization? Check_Anhydrous->Incomplete_Cyclization [Anhydrous] Dry_Solvents Use Anhydrous Solvents Check_Anhydrous->Dry_Solvents [Moisture Present] Side_Reactions Evidence of Side Reactions? Incomplete_Cyclization->Side_Reactions [No] Add_Catalyst Add Acid Catalyst for Cyclization Incomplete_Cyclization->Add_Catalyst [Yes] Optimize_Base Optimize Base (Stoichiometry, Type) Side_Reactions->Optimize_Base [Yes] Success Improved Yield Side_Reactions->Success [No] Optimize_Temp Optimize Temperature and Reaction Time Optimize_Base->Optimize_Temp Optimize_Temp->Success Add_Catalyst->Success Purify_Amidine->Check_Anhydrous Dry_Solvents->Incomplete_Cyclization

Caption: Troubleshooting workflow for the Pinner pyrimidine synthesis.

III. Data Interpretation and Characterization

Accurate identification of side products is paramount for effective troubleshooting. This section provides a summary of expected spectroscopic data for common byproducts.

Table 1: Spectroscopic Data for Common Pyrimidine Synthesis Byproducts

Byproduct¹H NMR Key Signals¹³C NMR Key SignalsMass Spectrometry (ESI+)
Hantzsch Dihydropyridine Symmetrical signals for two ester groups; characteristic dihydropyridine ring protons.Signals for two equivalent ester carbonyls; symmetrical signals for the dihydropyridine ring carbons.[M+H]⁺ corresponding to the DHP molecular formula.
N-Acylurea Signals for both β-ketoester and urea moieties; absence of the C4-H signal of the DHPM ring.Signals for the keto and ester carbonyls of the β-ketoester and the urea carbonyl.[M+H]⁺ corresponding to the uncyclized adduct.
Michael Adduct Presence of signals from both the β-ketoester and the α,β-unsaturated intermediate; complex multiplets in the aliphatic region.Multiple carbonyl signals; complex signals in the aliphatic region.[M+H]⁺ corresponding to the Michael adduct.

IV. Less Common Side Reactions and Advanced Troubleshooting

Beyond the usual suspects, other side reactions can occur depending on the specific substrates and conditions.

  • Self-Condensation of Aldehydes: Aliphatic aldehydes, in particular, can undergo self-condensation under acidic conditions, leading to the formation of oligomeric or polymeric byproducts. This can often be mitigated by using milder catalysts or by slow addition of the aldehyde to the reaction mixture.

  • Formation of Alternative Heterocycles: In syntheses starting from chalcones and guanidine, Michael addition of guanidine can occur without subsequent cyclization, or alternative cyclization pathways may lead to different heterocyclic systems. Careful control of reaction temperature and stoichiometry is key to directing the reaction towards the desired pyrimidine product.

V. References

  • Indian Academy of Sciences. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. [Link]

Sources

Technical Support Center: Optimization of Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction parameters. Here, we address common experimental challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction yield is consistently low, with significant unreacted starting materials. What are the most likely causes?

A1: Low conversion is a common issue that can typically be traced back to one of four key areas: catalyst inefficiency, suboptimal reaction conditions, reactant purity, or an inappropriate solvent choice.[1]

  • Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may need regeneration, and the concentration of acid catalysts must be optimized.[2]

  • Reaction Time & Temperature: These reactions may require longer durations or a moderate temperature increase to reach completion. It is critical to monitor progress using Thin Layer Chromatography (TLC).[1][3]

  • Reactant Purity: Impurities in your aldehyde, β-ketoester, or urea/thiourea can inhibit the reaction.[1]

  • Solvent: The solvent affects reactant solubility and reaction rate. While ethanol is common, other solvents like DMF, acetonitrile, or even solvent-free conditions can dramatically improve yields for specific substrates.[3]

Q2: My reaction produces a significant amount of a yellow, highly fluorescent byproduct. What is it, and how can I prevent its formation?

A2: This is a classic sign of Hantzsch-type 1,4-dihydropyridine (DHP) formation. This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea at elevated temperatures.[1]

  • Prevention Strategies:

    • Temperature Control: The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature is the most effective way to reduce DHP formation.[1]

    • Order of Addition: Adding the urea last to the reaction mixture can help minimize its premature decomposition.[1]

    • Catalyst Selection: Certain Lewis acids may show higher selectivity for the desired Biginelli pathway over the Hantzsch pathway.[1]

Q3: The reaction seems to stall before all starting material is consumed, and I'm isolating an uncyclized intermediate. How can I drive the reaction to completion?

A3: Incomplete cyclization suggests insufficient activation of a carbonyl group for the final ring-closing step, or potential steric hindrance.[2][4]

  • Troubleshooting Steps:

    • Add or Strengthen the Catalyst: If you are not using a catalyst, adding a catalytic amount of a Brønsted acid (e.g., HCl, p-TSA) or a Lewis acid can facilitate the final cyclization and dehydration. If you are already using one, consider increasing the loading or using a stronger acid.[2][4]

    • Increase Temperature/Time: Providing more thermal energy by increasing the temperature or extending the reaction time can supply the necessary activation energy for ring closure.[4]

    • Consider Substrate Reactivity: If steric hindrance is a suspected issue, using a more reactive 1,3-dicarbonyl equivalent might be necessary.[2]

Q4: My crude product from a Biginelli reaction is very difficult to purify. I suspect N-acylurea byproducts. How can I deal with this?

A4: N-acylureas are common byproducts that arise from a competing reaction between the β-ketoester and urea, complicating purification.[2] Careful control of reaction conditions, particularly temperature and the order of reactant addition, can help minimize their formation. For purification, column chromatography with a carefully selected solvent system is typically required to separate these closely related impurities.

In-Depth Troubleshooting Guides

Symptom 1: Low Product Yield and High Unreacted Starting Materials

Low conversion is a multifaceted problem. The following logical workflow can help diagnose and solve the issue.

start Low Yield Detected check_purity Verify Reactant Purity (Aldehyde, Ketoester, Urea) start->check_purity check_catalyst Evaluate Catalyst (Type, Loading, Activity) check_purity->check_catalyst If pure fail Issue Persists check_purity->fail Impure optimize_temp Optimize Temperature (Too low? Too high?) check_catalyst->optimize_temp If active check_catalyst->fail Inactive optimize_solvent Screen Solvents (Ethanol, DMF, MeCN, Solvent-free) optimize_temp->optimize_solvent If optimized optimize_temp->fail No improvement monitor_time Monitor Reaction Over Time (via TLC) optimize_solvent->monitor_time If optimized optimize_solvent->fail No improvement success Yield Improved monitor_time->success Conversion improves monitor_time->fail Stalled

Caption: Troubleshooting workflow for low reaction yield.

Causality and Solutions
  • Catalyst Inefficiency: The catalyst is crucial for activating the reactants. Both Brønsted and Lewis acids are commonly used.[3] Lewis acids like Yb(OTf)₃, FeCl₃, or NiCl₂ can significantly accelerate the reaction, often under milder conditions than traditional Brønsted acids.[3][5] If you observe low yield, screening different catalysts is a primary optimization step.

    Table 1: Effect of Various Catalysts on a Model Biginelli Reaction

    Catalyst Catalyst Loading (mol%) Solvent Time (h) Yield (%) Reference
    None (Uncatalyzed) - Ethanol 18 45 [4]
    HCl 10 Ethanol 4 91 [2]
    Yb(OTf)₃ 10 None 0.5 95 [5]
    FeCl₃ 15 None 1.5 96 [3]
    NiCl₂ 10 Ethanol 5 92 [3]

    Conditions may vary based on specific substrates. Data is illustrative.

  • Suboptimal Reaction Temperature: Temperature is a double-edged sword. While higher temperatures increase reaction rates, they can also promote side reactions and decomposition of starting materials like urea.[1][3] The optimal temperature balances reaction speed with selectivity. For some Biginelli reactions, 100°C has been identified as optimal, but this must be determined empirically for each new substrate combination.[3]

  • Incorrect Solvent Choice: The solvent medium dictates the solubility of reactants and can influence the transition states of key reaction steps. Polar protic solvents like ethanol are standard, but polar aprotic solvents (DMF, acetonitrile) or solvent-free (neat) conditions have proven superior for certain substrates.[3][6]

    Table 2: Effect of Solvent on a Model Pyrimidine Synthesis

    Solvent Reaction Condition Yield (%) Reference
    Ethanol Reflux 85 [4]
    Acetonitrile Reflux 88 [3]
    Dichloromethane (DCM) Reflux 35 [7]
    Tetrahydrofuran (THF) Reflux 50 [4]
    Dimethylformamide (DMF) 100 °C 92 [3]
    Solvent-Free 100 °C 95 [3][8]

    Yields are illustrative and highly substrate-dependent.

Symptom 2: Pervasive Byproduct Formation in the Biginelli Reaction

The one-pot nature of the Biginelli reaction opens the door to several competing pathways. Understanding the mechanism is key to suppressing them.

cluster_pathways Reaction Pathways cluster_biginelli Desired Pathway cluster_hantzsch Side Reaction 1 cluster_knoevenagel Side Reaction 2 reactants Aldehyde + Urea + β-Ketoester iminium N-Acyliminium Ion (Key Intermediate) reactants->iminium Acid Catalyst urea_decomp Urea → NH₃ (High Temp) reactants->urea_decomp knoevenagel_cond Knoevenagel Condensation (Aldehyde + Ketoester) reactants->knoevenagel_cond biginelli_add Addition of Ketoester Enol iminium->biginelli_add biginelli_cyclize Cyclization & Dehydration biginelli_add->biginelli_cyclize dhpm Product (DHPM) biginelli_cyclize->dhpm hantzsch_react Aldehyde + 2x Ketoester + NH₃ urea_decomp->hantzsch_react dhp Byproduct (Hantzsch DHP) hantzsch_react->dhp uncyclized Byproduct (α,β-Unsaturated Dicarbonyl) knoevenagel_cond->uncyclized

Caption: Competing pathways in the Biginelli reaction.

The key intermediate is an N-acyliminium ion formed from the aldehyde and urea.[9][10] The desired pathway involves the nucleophilic addition of the β-ketoester enol to this ion, followed by cyclization.[9] However, side reactions like the Knoevenagel condensation can form an unreactive intermediate, while urea decomposition can trigger the Hantzsch reaction.[1]

Detailed Experimental Protocols

Protocol 1: Optimized Lewis Acid-Catalyzed Biginelli Reaction (Solvent-Free)

This protocol is adapted from modern, high-yield procedures for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[5]

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and urea or thiourea (1.5 mmol).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%) to the mixture.

  • Reaction: Heat the reaction mixture to the predetermined optimal temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) until the starting aldehyde spot has disappeared (typically 30-90 minutes).

  • Work-up: Cool the reaction mixture to room temperature. Add cold water and stir for 10-15 minutes. The solid product will precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. If necessary, recrystallize the crude product from hot ethanol to obtain the pure DHPM.[11]

Protocol 2: Pinner Synthesis of 2-Substituted Pyrimidines

The Pinner synthesis requires anhydrous conditions to prevent hydrolysis of the amidine starting material.[4]

  • Preparation: Assemble oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon). To a round-bottom flask, add anhydrous solvent (e.g., ethanol) and the 1,3-dicarbonyl compound (1.0 eq).[4]

  • Reactant Addition: Add the amidine hydrochloride (1.2 eq) and a suitable base (e.g., sodium ethoxide, 1.2 eq) to the solution. Stir at room temperature for 15 minutes.

  • Reaction: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[4][11]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture carefully with dilute acid (e.g., 1M HCl) if necessary.[2]

  • Purification: Remove the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel or by recrystallization to afford the pure pyrimidine derivative.[4]

start Assemble Anhydrous Apparatus (N₂) add_reagents Add Anhydrous Solvent, 1,3-Dicarbonyl, Amidine, and Base start->add_reagents reflux Heat to Reflux add_reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool, Neutralize, and Remove Solvent monitor->workup Reaction Complete purify Purify by Column Chromatography or Recrystallization workup->purify product Pure Pyrimidine purify->product

Caption: General experimental workflow for the Pinner synthesis.

References

Sources

identifying and minimizing byproducts in triaminopyrimidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for triaminopyrimidine reactions. This guide is designed to provide you, our fellow researchers, with in-depth troubleshooting strategies and practical solutions to common challenges encountered during the synthesis of triaminopyrimidine and its derivatives. As Senior Application Scientists, we understand that minimizing byproducts and maximizing yield is paramount. This resource, structured in a user-friendly question-and-answer format, offers insights grounded in mechanistic principles and field-proven experience to help you navigate the complexities of your experimental work.

Troubleshooting Guide: Identifying and Mitigating Byproducts

This section addresses specific issues that can arise during the synthesis of triaminopyrimidines, particularly the common route involving the condensation of guanidine with malononitrile to form 2,4,6-triaminopyrimidine.

Question 1: My reaction mixture has turned a dark brown or black color, and the purity of the isolated 2,4,6-triaminopyrimidine is low. What is the likely cause?

Answer:

The development of a dark coloration in your reaction mixture is a strong indicator of oxidation . 2,4,6-Triaminopyrimidine is highly susceptible to oxidation, especially when exposed to air.[1] This degradation process can lead to a variety of colored byproducts, significantly compromising the purity of your final product.

Causality: The electron-rich nature of the triaminopyrimidine ring makes it prone to oxidative degradation. The presence of atmospheric oxygen, particularly at elevated temperatures or in the presence of certain metal impurities, can accelerate this process.

Mitigation Strategies:

  • Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon.[2] This can be achieved by using standard Schlenk line techniques or by working in a glovebox.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be done by sparging with an inert gas or by the freeze-pump-thaw method.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial, although this should be carefully evaluated for compatibility with your reaction conditions and downstream applications.

Question 2: I'm observing a significant amount of an insoluble, sticky byproduct in my reaction. What could this be and how can I prevent it?

Answer:

The formation of an insoluble, often polymeric, byproduct in reactions involving malononitrile is frequently due to the base-catalyzed self-condensation or polymerization of malononitrile . Malononitrile is a highly reactive C-H acid, and in the presence of a base (like the sodium ethoxide often used in this synthesis), it can readily undergo self-reaction.[3]

Causality: The methylene protons of malononitrile are acidic and can be deprotonated by a base to form a resonance-stabilized carbanion. This carbanion can then act as a nucleophile, attacking another molecule of malononitrile, leading to dimerization, trimerization, and eventually polymerization.[1][4] This process is often exothermic and can be difficult to control if the base is added too quickly or if localized high concentrations of base occur.

dot

Fig. 2: Potential side reactions of guanidine.

Troubleshooting and Prevention:

  • Anhydrous Conditions: To minimize hydrolysis, ensure that your reaction is carried out under anhydrous conditions. Use dry solvents and reagents.

  • Temperature Management: Avoid excessively high reaction temperatures that could promote self-condensation. Monitor the reaction progress to determine the optimal temperature for the desired cyclization without significant byproduct formation.

  • Purity of Guanidine: Use high-purity guanidine or a stable salt like guanidine hydrochloride. If using a salt, ensure the in-situ generation of free guanidine is efficient and complete.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to identify byproducts in my triaminopyrimidine reaction?

A1: A combination of chromatographic and spectroscopic techniques is ideal for identifying byproducts:

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and detecting the presence of multiple components. [5][6][7]* High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of your product and the relative amounts of byproducts. [5][7]* Mass Spectrometry (MS): Essential for determining the molecular weight of byproducts, which is a critical piece of information for structure elucidation. [8]* Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for determining the detailed chemical structure of both your desired product and any isolated byproducts.

Q2: How can I effectively purify my triaminopyrimidine product from the byproducts mentioned?

A2: The choice of purification method will depend on the nature of the impurities.

  • Recrystallization: Often the most effective method for removing small amounts of impurities and obtaining a highly crystalline product. [9]Water or ethanol are commonly used solvents for the recrystallization of 2,4,6-triaminopyrimidine. [1]* Column Chromatography: Useful for separating the desired product from byproducts with different polarities. Normal-phase silica gel chromatography can be employed, but care must be taken as the basicity of triaminopyrimidines can lead to streaking. Using a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) can improve separation.

  • Acid-Base Extraction: The basic nature of the amino groups on the pyrimidine ring can be exploited. The crude product can be dissolved in a dilute acidic solution, washed with an organic solvent to remove non-basic impurities, and then the desired product can be precipitated by neutralizing the aqueous solution.

Q3: Can the choice of base influence the formation of byproducts?

A3: Absolutely. The strength and steric bulk of the base can have a significant impact on the reaction outcome.

  • Strong, Non-nucleophilic Bases: Bases like sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS) can be effective in deprotonating malononitrile while being less likely to participate in side reactions.

  • Alkoxide Bases: Sodium ethoxide (NaOEt) and sodium methoxide (NaOMe) are commonly used, but as discussed, their concentration and addition rate must be carefully controlled to prevent malononitrile polymerization.

  • Organic Bases: In some cases, non-nucleophilic organic bases like 1,8-diazabicycloundec-7-ene (DBU) can be used to promote the reaction under milder conditions.

Q4: Are there alternative "greener" synthesis methods that might reduce byproduct formation?

A4: Yes, green chemistry approaches are increasingly being applied to pyrimidine synthesis and can offer advantages in terms of byproduct reduction and simplified workup. [10]* Microwave-Assisted Synthesis: Can significantly reduce reaction times and, in some cases, improve yields and selectivity by minimizing the time the reactants are exposed to high temperatures.

  • Ultrasound-Promoted Reactions: Sonication can enhance reaction rates and yields, often under milder conditions than conventional heating. [11]* Solvent-Free Reactions: Performing the reaction in the absence of a solvent can reduce waste and sometimes lead to cleaner product formation.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Triaminopyrimidine Synthesis by TLC

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethanol or ethyl acetate).

  • TLC Plate: Use a silica gel 60 F254 TLC plate.

  • Spotting: Carefully spot the diluted reaction mixture, along with standards of your starting materials (guanidine and malononitrile), onto the baseline of the TLC plate.

  • Eluent: A common mobile phase is a mixture of ethyl acetate and hexane (e.g., 7:3 v/v). The polarity can be adjusted as needed.

  • Development: Place the TLC plate in a chamber saturated with the eluent and allow the solvent front to ascend near the top of the plate.

  • Visualization: Visualize the spots under UV light (254 nm). The triaminopyrimidine product is typically UV-active. Staining with potassium permanganate can also be used.

  • Analysis: Compare the Rf values of the spots in the reaction mixture to those of the starting materials to assess the progress of the reaction and the formation of new spots which may correspond to byproducts.

Protocol 2: Purification of 2,4,6-Triaminopyrimidine by Recrystallization

  • Dissolution: Dissolve the crude 2,4,6-triaminopyrimidine in a minimum amount of hot water or ethanol with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent (the same solvent used for recrystallization) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

References

  • datapdf.com. Chemistry of malononitrile. Accessed January 6, 2026.
  • Snider, M. J., & Wolfenden, R. (2014). The nonenzymatic decomposition of guanidines and amidines. PubMed Central. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8010, Malononitrile. [Link]

  • Pérez-Fernández, D., et al. (2022). Prebiotic Origin of Pre-RNA Building Blocks in a Urea “Warm Little Pond” Scenario. ResearchGate. [Link]

  • Ferreira, V. F., et al. (2018). Formaldehyde-aminoguanidine condensation and aminoguanidine self-condensation products: syntheses, crystal structures and characterization. PubMed. [Link]

  • Safaei Ghomi, J., et al. (2021). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. PubMed Central. [Link]

  • Google Patents. New process for producing 5-nitroso-2,4,6-triamino-pyrimidine. Accessed January 6, 2026.
  • Wikipedia. Guanidine. Accessed January 6, 2026.
  • Scribd. Chemistry of Malononitrile Review. Accessed January 6, 2026.
  • Google Patents. Method for the production of 5-nitroso-2,4,6-triaminopyrimidine. Accessed January 6, 2026.
  • Haddad, M. C., & Karver, C. (2022). Synthesis of Triaminopyrimidines as Inhibitors of Inflammatory Caspases. Digital Commons@DePaul. [Link]

  • Kalita, E. A., et al. (2018). On the Reaction of Malononitrile with Acetylacetone. ResearchGate. [Link]

  • de la Torre, M. C., & Gotor, V. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Overman, L. E., et al. (2013). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PubMed Central. [Link]

  • Karver, M. R., et al. (2022). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PubMed Central. [Link]

  • Google Patents.
  • Adejoro, I. A., et al. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Journal of Chemistry. [Link]

  • Kumar, A., & Singh, A. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Journal of Pharmaceutical Research International. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Chen, Y., et al. (2021). Identification and characterization of enzymes involved in the biosynthesis of pyrimidine nucleoside antibiotics. Natural Product Reports. [Link]

  • Stojanović, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI. [Link]

Sources

Technical Support Center: 4,5,6-Triaminopyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Stability, Degradation, and Experimental Troubleshooting

Welcome to the technical support resource for 4,5,6-Triaminopyrimidine sulfate. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively. The inherent reactivity of the multiple amine groups on the pyrimidine ring makes this compound susceptible to specific degradation pathways that can impact purity, reaction yields, and analytical results. This document will address these challenges head-on.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the handling, storage, and basic properties of this compound.

Q1: What is this compound and what are its primary applications?

This compound is a heterocyclic aromatic amine, typically supplied as a stable sulfate salt[1]. Its unique structure, featuring three reactive amine groups on a pyrimidine core, makes it a valuable building block in organic synthesis. It serves as a key precursor in the development of various pharmaceuticals, including antimicrobial and anti-cancer agents, and is also explored in agricultural chemistry for formulating new agrochemicals[2].

Q2: How should I properly store and handle the solid compound?

Proper storage is critical to maintain the integrity of the compound.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The material is a combustible solid.

  • Atmosphere: While the sulfate salt form provides stability, the amine groups can still be susceptible to slow air oxidation over time. For long-term storage, consider keeping it under an inert atmosphere (e.g., argon or nitrogen).

  • Handling: Use standard personal protective equipment (PPE), including gloves, eye shields, and a dust mask, as the compound may cause skin, eye, and respiratory irritation[3].

Q3: My solid this compound has changed color from off-white to yellow. Is it still usable?

A slight color change to light yellow is common and may not significantly impact purity for some applications. However, a pronounced yellow or brown discoloration is a strong indicator of oxidation.

  • Causality: The electron-rich pyrimidine ring, activated by three amino groups, is highly susceptible to oxidation. This process can form highly conjugated, colored impurities.

  • Recommendation: Before use, you MUST re-analyze the material's purity via HPLC. For sensitive synthetic steps where stoichiometry and purity are critical, using discolored material is not recommended without purification.

Q4: What are the best practices for preparing solutions of this compound?

Solution-state stability is a major concern. The compound is soluble in DMSO[4].

  • Solvent Choice: Use high-purity, degassed solvents to minimize dissolved oxygen.

  • Fresh Preparation: Always prepare solutions immediately before use. Do not store solutions, even at low temperatures, for extended periods unless stability has been explicitly verified.

  • Inert Atmosphere: When preparing solutions for reactions, purging the solvent with nitrogen or argon and maintaining an inert headspace in the reaction vessel is a highly effective preventative measure against oxidative degradation.

Section 2: Troubleshooting Guide for Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct, problem-solution format.

Issue 1: Rapid solution discoloration (yellowing/browning) upon dissolution or during a reaction.

  • Probable Cause: Aggressive oxidative degradation. This is the most common failure mode. The rate of oxidation is significantly accelerated in solution compared to the solid state and can be catalyzed by trace metal impurities, light, or elevated temperatures.

  • Recommended Solutions:

    • Atmospheric Control: Immediately implement inert atmosphere techniques. Use Schlenk lines or a glovebox for preparing solutions and running reactions.

    • Solvent Preparation: Use solvents that have been freshly sparged with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

    • Temperature Control: Avoid unnecessarily heating solutions containing the aminopyrimidine. If heat is required for a reaction, ensure an inert atmosphere is in place before the temperature is increased.

    • pH Considerations: The stability of the compound can be pH-dependent. In highly basic conditions, the free base form is more susceptible to oxidation than the protonated salt form.

Issue 2: Appearance of new, unexpected peaks in my HPLC chromatogram, especially when samples are re-analyzed.

  • Probable Cause: In-situ degradation of the analyte in the sample vial or on the HPLC system.

  • Recommended Solutions:

    • Control Autosampler Temperature: Use a refrigerated autosampler set to 4-10 °C. This slows down degradation kinetics while the sample is waiting for injection.

    • Use Amber Vials: The pyrimidine ring system can be susceptible to photodegradation. Using amber or UV-protected vials minimizes this risk.

    • Evaluate Sample Solvent: Ensure the sample is stable in your chosen diluent. Acidic diluents (e.g., water/acetonitrile with 0.1% formic acid) can improve stability by keeping the amines protonated.

    • Perform an "Autosampler Stability" Study: Inject the same sample vial at regular intervals (e.g., T=0, 2h, 4h, 8h, 24h). A progressive decrease in the main peak area with a corresponding increase in impurity peaks confirms on-instrument instability.

Issue 3: Inconsistent reaction yields and the presence of multiple, difficult-to-separate byproducts.

  • Probable Cause: Degradation of the this compound starting material, either before the reaction or during the reaction itself, leading to a cascade of side reactions.

  • Recommended Solutions:

    • Pre-Reaction Purity Check: Never assume the purity stated on the bottle. Run a quick HPLC or NMR on your starting material before each new set of experiments to confirm its integrity.

    • Investigate Reaction Conditions: Beyond inert atmosphere, consider the role of your reagents. Strong oxidants, certain metal catalysts, or extreme pH conditions can actively degrade the aminopyrimidine substrate.

    • Order of Addition: In some cases, the order in which reagents are added can be critical. Consider adding the aminopyrimidine sulfate to the reaction mixture last, after all other components are present and the desired atmosphere and temperature are established.

Section 3: Protocols for Stability Assessment

To proactively understand the stability profile of your compound, a forced degradation study is essential. This is a standard practice in pharmaceutical development mandated by guidelines like ICH Q1A[5].

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol provides a framework to identify potential degradants and establish the intrinsic stability of this compound.

Objective: To systematically expose a solution of the compound to hydrolytic, oxidative, photolytic, and thermal stress and analyze the resulting degradation using a stability-indicating HPLC method.

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution (e.g., 1 mg/mL in Water/ACN) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Photo Photolytic (ICH Q1B Light Box) Start->Photo Thermal Thermal (Solution, 60°C) Start->Thermal Neutralize Neutralize/Quench (if necessary) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Photo->Neutralize Thermal->Neutralize Dilute Dilute to Target Concentration Neutralize->Dilute Analysis HPLC-UV/MS Analysis Dilute->Analysis Degradation_Pathways cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway Parent 4,5,6-Triaminopyrimidine Oxidized1 Quinone-imine Intermediates Parent->Oxidized1 [O] (H₂O₂, Air, Light) Hydrolyzed 4-Hydroxy-2,5,6-triaminopyrimidine Parent->Hydrolyzed H₂O / H⁺ or OH⁻ (Heat) Oxidized2 Ring-Opened Products Oxidized1->Oxidized2 Polymer Colored Polymers Oxidized1->Polymer

Caption: Proposed degradation pathways for 4,5,6-Triaminopyrimidine.

  • Oxidative Degradation: This is the most significant pathway. The amine groups readily lose electrons to form radical cations, which can then react to form dimers, polymers, or quinone-imine type structures. These products are often highly colored and can be complex to fully characterize. Ring-opening is also possible under harsh oxidative conditions.

  • Hydrolytic Degradation: Under acidic or basic conditions, particularly with heat, the amine groups can be susceptible to nucleophilic substitution by water (hydrolysis) to form hydroxylated pyrimidines.[6] For example, one of the amino groups could be replaced by a hydroxyl group to form a triaminohydroxypyrimidine derivative, such as 4-Hydroxy-2,5,6-triaminopyrimidine.[7]

Section 5: Analytical Methodologies

A robust analytical method is required to separate the parent compound from its potential degradants.

Protocol 2: Recommended HPLC-UV Method for Stability Indicating Analysis

This reverse-phase HPLC method is a good starting point for purity testing and stability analysis.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm and 280 nm. A Photo Diode Array (PDA) detector is highly recommended to assess peak purity.

Causality Behind Method Choices:

  • C18 Column: Provides good retention for the moderately polar parent compound.

  • Acidified Mobile Phase: The formic acid ensures that the basic amine groups are protonated (exist as -NH₃⁺). This minimizes peak tailing and provides sharp, reproducible chromatography. Using a buffer is crucial for consistent retention times.[8]

  • Gradient Elution: Necessary to elute both the polar parent compound and potentially more non-polar degradation products within a reasonable run time.

References

  • SIELC Technologies. (n.d.). Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]

  • European Commission, Scientific Committee on Consumer Products. (2008). OPINION ON tetra-Aminopyrimidine sulfate. Retrieved from [Link]

  • Kim, S., et al. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of Bacteriology.
  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4230–4242. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis cascade from diaminopyrimidine (D) to C to U. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways. Retrieved from [Link]

  • Bajaj, S., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). Retrieved from [Link]

  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-51. Retrieved from [Link]

  • GSRS. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate.
  • PubChem. (n.d.). 4,5,6-Pyrimidinetriamine, sulfate (1:1). Retrieved from [Link]

  • Google Patents. (n.d.). Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method.
  • Zgoła-Grześkowiak, A., et al. (2020). Solar Photocatalytic Degradation of Sulfamethoxazole by TiO2 Modified with Noble Metals.
  • Putri, R. A., et al. (2020). Degradation and mineralization of violet-3B dye using C-N-codoped TiO2 photocatalyst. Environmental Engineering Research, 25(6), 845-853.
  • Kuznetsov, A., et al. (2022). A Comparative Study of the Synthesis and Hydrolysis of sym-Triaminobenzene Homologues. Molecules, 27(24), 8731.
  • Google Patents. (n.d.). Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine.

Sources

how to increase the solubility of 4,5,6-Triaminopyrimidine sulfate for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,5,6-Triaminopyrimidine Sulfate (CAS: 49721-45-1). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical synthesis. This guide provides field-proven insights and validated protocols to help you navigate solubility issues and ensure the success of your reactions.

Troubleshooting Guide: Enhancing Solubility for Reactions

This section addresses the most common and critical issue faced by researchers: the poor solubility of this compound. The questions below represent frequent user queries and provide detailed, actionable solutions.

Q1: My this compound won't dissolve in my aqueous reaction medium. How can I get it into solution?

This is the most prevalent challenge. The sulfate salt form, while excellent for stability, significantly limits aqueous solubility. Direct dissolution in water or common buffers is often unsuccessful.

Root Cause Analysis: 4,5,6-Triaminopyrimidine is a polar molecule, but the strong ionic interactions in the sulfate salt crystal lattice make it difficult for water molecules to effectively solvate it.

Recommended Solution Workflow:

  • Primary Solvent - Dimethyl Sulfoxide (DMSO): The most effective and widely documented solvent for this compound is DMSO.[1][2][3] It readily dissolves this compound at room temperature.

  • Aqueous Introduction via Co-Solvent Method: For reactions requiring an aqueous environment, a co-solvent approach is necessary.

    • First, prepare a concentrated stock solution of the pyrimidine sulfate in the minimum required volume of anhydrous DMSO.

    • In a separate vessel, prepare your aqueous reaction buffer.

    • While vigorously stirring the aqueous buffer, add the DMSO stock solution dropwise. This rapid dilution into the stirred aqueous phase often prevents immediate precipitation.

  • Critical Consideration: Be aware of the final DMSO concentration in your reaction. While often necessary, DMSO can affect reaction kinetics, enzyme activity, or cell viability in biological assays. Always run a control with an equivalent amount of DMSO to validate your results.

Q2: I've added my DMSO stock solution to my aqueous buffer, but a precipitate formed. What's happening and how can I fix it?

Precipitation upon addition to an aqueous system indicates that you have exceeded the compound's solubility limit in the final solvent mixture.

Root Cause Analysis: The solubility in a DMSO/water mixture is not linear. Once the percentage of water becomes too high, the compound will crash out of the solution.

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest solution is to lower the target molarity of the pyrimidine sulfate in your final reaction volume.

  • Optimize the Co-Solvent Ratio: Experiment with different final percentages of DMSO. Sometimes, increasing the final DMSO concentration from 1% to 5% (v/v) is sufficient to maintain solubility without adversely affecting the reaction.

  • Gentle Heating: Gently warming the aqueous buffer (e.g., to 30-40°C) before and during the addition of the DMSO stock can sometimes help. However, be cautious, as the triaminopyrimidine core can be susceptible to oxidation and degradation at elevated temperatures, especially in aqueous media. Always use the lowest effective temperature.

  • pH Adjustment (Advanced): The solubility of amine salts is highly pH-dependent. Please see the next question for a detailed exploration of this strategy.

Q3: Can I improve solubility by adjusting the pH or converting the sulfate salt to its free base form?

Yes, this is a viable but more advanced chemical strategy. It requires careful control and an understanding of the implications for your reaction. The sulfate salt is acidic. By adding a base, you can neutralize the salt and generate the 4,5,6-triaminopyrimidine free base in situ.

Causality: The free base is no longer an ionic salt and will have a completely different solubility profile. It may be less soluble in water but more soluble in organic co-solvents. More importantly, the free amine groups are more nucleophilic and may be more reactive in your desired transformation.

Experimental Protocol: In-Situ Free Base Generation

  • Initial Suspension: Suspend the this compound in your reaction solvent (e.g., an anhydrous organic solvent like THF or a mixed aqueous system).

  • Base Selection: Choose a suitable non-nucleophilic base. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are common choices. You will need at least 2 equivalents of the base to neutralize the sulfuric acid.

  • Base Addition: Slowly add the base to the stirred suspension. The solid may dissolve as the free base is formed.

  • Immediate Use: The free base can be less stable than the sulfate salt, particularly towards oxidation. It is best practice to use the resulting solution immediately in the next step of your reaction.

Trustworthiness Check: Before committing your main reaction, perform a small-scale test. Suspend a few milligrams of the pyrimidine sulfate in your solvent, add your chosen base, and observe if it dissolves. This validates the approach without risking your bulk materials.

cluster_0 Solubilization Troubleshooting Workflow Start Start with 4,5,6-Triaminopyrimidine Sulfate Solid TryDMSO Attempt to Dissolve in Anhydrous DMSO Start->TryDMSO SuccessDMSO Soluble? TryDMSO->SuccessDMSO ReactionType Aqueous Reaction? SuccessDMSO->ReactionType Yes UseDirectly Use DMSO Solution Directly for Reaction SuccessDMSO->UseDirectly No AddDropwise Add DMSO Stock Dropwise to Stirred Aqueous Buffer ReactionType->AddDropwise Yes ReactionType->UseDirectly No Precipitate Precipitate Forms? AddDropwise->Precipitate Troubleshoot Reduce Concentration Increase Co-Solvent Ratio Consider pH Adjustment Precipitate->Troubleshoot Yes Proceed Proceed with Reaction Precipitate->Proceed No Troubleshoot->AddDropwise cluster_1 Chemical Logic: Salt vs. Free Base Salt This compound (Stable, Poorly Soluble Salt) Base + 2 eq. Base (e.g., Triethylamine) Salt->Base Neutralization FreeBase 4,5,6-Triaminopyrimidine (Reactive, Different Solubility) Base->FreeBase Byproduct + (Base-H)₂SO₄ (Salt Byproduct) Base->Byproduct Forms

Caption: Conceptual diagram of converting the sulfate salt to the free base.

References
  • Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate.
  • Synthesis of 2,4,5,6-tetraaminopyrimidine. PrepChem.com. [Link]

  • OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate (Colipa No. A143). European Commission. [Link]

  • OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate. European Commission. [Link]

  • This compound hydrate, 98+% (dry wt.), water <8%. Thermo Fisher Scientific. [Link]

  • Sourcing this compound: A Guide for Procurement Managers. LinkedIn. [Link]

  • 4,5,6-Pyrimidinetriamine, sulfate (1:1). PubChem. [Link]

Sources

Technical Support Center: Purification of 4,5,6-Triaminopyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4,5,6-Triaminopyrimidine Sulfate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this critical intermediate. Here, we provide in-depth, field-proven insights and troubleshooting protocols to help you achieve high purity and yield in your experiments.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound, offering step-by-step solutions and the scientific rationale behind them.

Question 1: My final product of this compound is discolored (yellow to orange or even brownish). What is causing this, and how can I obtain a white to off-white crystalline powder?

Answer:

Discoloration in this compound is a common issue primarily caused by oxidation and the presence of residual impurities. The amino groups on the pyrimidine ring are highly susceptible to oxidation, which can lead to the formation of colored byproducts.

Root Causes and Solutions:

  • Oxidation: Exposure to air (oxygen) during the reaction, work-up, or isolation can lead to the formation of colored oxidized species.

    • Troubleshooting Protocol:

      • Inert Atmosphere: Conduct the reaction and filtration steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

      • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

      • Antioxidants: In some cases, a small amount of a suitable antioxidant, such as sodium sulfite, may be added during the work-up, although this may introduce other impurities if not carefully controlled[1].

  • Residual Starting Materials or Intermediates: Incomplete reaction or inefficient removal of starting materials like 4,6-diamino-5-nitrosopyrimidine can lead to discoloration.

    • Troubleshooting Protocol:

      • Reaction Monitoring: Monitor the reaction to completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[2][3].

      • Washing: Ensure thorough washing of the crude product with appropriate solvents to remove unreacted starting materials.

  • Heavy Metal Traces: If a metal catalyst (e.g., Palladium on carbon) is used for hydrogenation, trace amounts of the metal may remain in the product, causing discoloration[4].

    • Troubleshooting Protocol:

      • Efficient Filtration: Ensure complete removal of the catalyst by filtration through a fine filter aid like Celite®.

      • Charcoal Treatment: A treatment with activated charcoal can be effective in adsorbing colored impurities and trace metals. Add a small amount of activated charcoal to the solution of the product, stir for a short period, and then filter it off.

Question 2: I am having difficulty with the crystallization of this compound, resulting in a poor yield or an oily product. What can I do to improve crystallization?

Answer:

Crystallization is a critical step for obtaining a pure product. Difficulties in crystallization can arise from supersaturation issues, the presence of impurities that inhibit crystal formation, or using an inappropriate solvent system.

Improving Crystallization:

  • Solvent System: The choice of solvent is crucial. The product should be soluble in the solvent at an elevated temperature and sparingly soluble at a lower temperature.

    • Recommended Solvents: Aqueous solutions are commonly used for the precipitation of the sulfate salt[5][6]. Experiment with different concentrations and cooling rates.

  • Controlled Cooling: Rapid cooling can lead to the formation of small crystals or an amorphous solid.

    • Troubleshooting Protocol:

      • Allow the hot, saturated solution to cool slowly to room temperature.

      • Once at room temperature, further cool the solution in an ice bath or refrigerator to maximize precipitation[5][7].

  • Seeding: Introducing a small crystal of the pure product can induce crystallization.

    • Troubleshooting Protocol:

      • If you have a small amount of pure this compound, add a tiny crystal to the supersaturated solution.

      • Alternatively, gently scratch the inside of the flask with a glass rod to create nucleation sites.

  • pH Adjustment: The solubility of this compound is pH-dependent.

    • Troubleshooting Protocol:

      • Ensure the pH is adjusted correctly to precipitate the sulfate salt. A pH range of 0.2 to 0.5 is often used[5].

Question 3: My HPLC analysis shows the presence of significant impurities. How can I identify and remove them?

Answer:

Impurities can originate from starting materials, side reactions, or degradation of the product. Identifying the nature of the impurity is key to devising an effective removal strategy.

Common Impurities and Removal Strategies:

Impurity TypePotential SourceRecommended Purification Method
Unreacted Starting MaterialsIncomplete reactionRecrystallization, Slurry washing
Sulfamate ImpuritiesUse of sodium dithionite as a reducing agent[5]Recrystallization, consider alternative reducing agents like catalytic hydrogenation[4][6]
By-products from side reactionsNon-optimized reaction conditionsRecrystallization, Column chromatography (less common for this compound)

Troubleshooting Workflow for Impurity Removal:

G start Impure Product Detected by HPLC identify Identify Impurity (e.g., LC-MS) start->identify recrystallization Recrystallization from appropriate solvent identify->recrystallization Known impurity, different solubility slurry Slurry wash with a suitable solvent identify->slurry Surface adsorbed impurities charcoal Activated Charcoal Treatment identify->charcoal Colored impurities reassess Re-analyze purity by HPLC recrystallization->reassess slurry->reassess charcoal->reassess pass Purity Acceptable reassess->pass Yes fail Purity Not Acceptable reassess->fail No fail->identify Re-evaluate impurity profile

Caption: Troubleshooting workflow for impurity removal in this compound purification.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and purity of high-quality this compound?

A1: High-quality this compound should be a white to light yellow or light orange crystalline powder[8][9]. The purity should be ≥98% as determined by HPLC[8][10].

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store the compound at room temperature in a tightly sealed container to protect it from light and moisture[8][11].

Q3: Is this compound a hydrate?

A3: The compound can exist as a hydrate[8]. It is important to check the certificate of analysis for the specific lot to determine the water content. Some suppliers may not specify the hydration state in the product name[9].

Q4: What analytical methods are suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for purity assessment[2][3]. A reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier (like phosphoric acid or formic acid for MS compatibility) is a typical setup[2].

Q5: What are some of the key synthetic routes to 4,5,6-Triaminopyrimidine, and how do they impact purification?

A5: A common route is the reduction of 4,6-diamino-5-nitropyrimidine or 4,6-diamino-5-nitrosopyrimidine. The choice of reducing agent can significantly impact the impurity profile. For example, using sodium dithionite can lead to sulfamate impurities, which can be difficult to remove[5][7]. Catalytic hydrogenation is often a cleaner alternative, leading to a product that is easier to purify[4][6].

III. Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound to improve its purity.

Materials:

  • Crude this compound

  • Deionized water

  • Heating mantle with a stirrer

  • Erlenmeyer flask

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of deionized water to the flask.

  • Gently heat the mixture with stirring until the solid is completely dissolved. Avoid boiling for extended periods to prevent degradation.

  • If the solution is colored, consider an activated charcoal treatment at this stage.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the purified crystals under vacuum at a moderate temperature.

IV. References

  • SIELC Technologies. (n.d.). Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (1981). US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate. Retrieved from

  • Google Patents. (1979). US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine. Retrieved from

  • Google Patents. (1988). EP0115324B1 - Process for the preparation of 2,4,5,6-tetraaminopyrimidine-sulphate. Retrieved from

  • Justia Patents. (1979). Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine. Retrieved from [Link]

  • Google Patents. (2012). CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method. Retrieved from

  • CP Lab Safety. (n.d.). 4, 5, 6-Triaminopyrimidine sulfate, min 98%, 1 gram. Retrieved from [Link]

  • PubChem. (n.d.). 2,5,6-Triamino-4-pyrimidinol sulfate. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • European Commission. (2015). OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate (Colipa No. A143). Retrieved from [Link]

  • PubChem. (n.d.). 4,5,6-Pyrimidinetriamine, sulfate (1:1). Retrieved from [Link]

  • Google Patents. (1975). Method for the production of 5-nitroso-2,4,6-triaminopyrimidine. Retrieved from

  • ResearchGate. (2011). (PDF) The Problems Associated with Enzyme Purification. Retrieved from [Link]

  • European Commission. (2008). OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate. Retrieved from [Link]

Sources

Technical Support Center: Ensuring Sample Integrity Through Proper Handling and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical advice to prevent the degradation of valuable research materials. By understanding the principles behind proper handling and storage, you can ensure the integrity and reproducibility of your experimental results.

Section 1: Foundational Principles of Sample Stability

Q1: What are the primary factors that lead to the degradation of biological and chemical samples?

The stability of research samples is influenced by a combination of environmental and intrinsic factors. Understanding these is the first line of defense against degradation. The most common culprits include:

  • Temperature: Both elevated and fluctuating temperatures can accelerate degradation.[1][2] For instance, enzymatic activity and microbial growth are significantly reduced at lower temperatures.[3] Conversely, repeated freeze-thaw cycles can physically damage molecules like proteins and DNA.[4][5][6]

  • Light: Exposure to light, particularly UV and blue light, can induce photodegradation in sensitive compounds.[7][8][9] This is a significant concern for many small molecules and some biologicals.

  • pH: The pH of the storage buffer is critical for the stability of many molecules, especially proteins, which can denature or aggregate at non-optimal pH levels.[1][2]

  • Oxidation: Reactive oxygen species can damage a wide range of molecules.[2] For sensitive compounds, the presence of oxygen can be a major degradation pathway.

  • Enzymatic Degradation: Contamination with proteases, nucleases (RNases and DNases), and other enzymes can rapidly degrade proteins and nucleic acids.[10]

  • Moisture: For lyophilized powders and hygroscopic materials, moisture absorption can lead to chemical instability and degradation.[5][11]

  • Microbial Contamination: Bacteria and fungi can proliferate in improperly stored samples, leading to both direct degradation of the sample and the introduction of contaminating enzymes.[12][13]

Section 2: Molecule-Specific Handling and Storage Protocols

This section details the best practices for handling and storing common classes of research molecules.

Proteins and Peptides

The ideal storage temperature for proteins is highly dependent on the specific protein and the intended duration of storage.[14]

  • Short-Term Storage (Days to Weeks): For proteins that will be used frequently, storage at 4°C in a suitable buffer is often recommended to avoid repeated freeze-thaw cycles.[14][15] However, this is only suitable for proteins that are stable at this temperature and when microbial growth can be prevented.[14]

  • Long-Term Storage (Months to Years): For long-term preservation, storing proteins at -80°C or in liquid nitrogen (-150°C to -196°C) is the gold standard.[4][15][16] At these cryogenic temperatures, virtually all biological activity ceases, preventing degradation.[4]

Freeze-thaw cycles are a major cause of protein degradation and loss of activity.[6] To mitigate this:

  • Aliquot: Upon receiving or purifying a protein, it is crucial to divide it into smaller, single-use aliquots.[4][15][17] This minimizes the number of times the main stock is subjected to freezing and thawing.[5]

  • Use Cryoprotectants: Adding cryoprotectants like glycerol (typically 25-50% v/v) or ethylene glycol can help prevent the formation of damaging ice crystals and stabilize the protein structure during freezing.[14][15][18]

  • Flash Freezing: Rapidly freezing the protein aliquots in liquid nitrogen or a dry ice/ethanol bath can minimize the formation of large ice crystals that can denature the protein.[19]

  • Rapid Thawing: When ready to use, thaw the protein aliquot quickly in a water bath at room temperature, then immediately transfer it to ice.[19]

The composition of the storage buffer is critical for maintaining protein stability.[15] Key considerations include:

  • pH: The buffer should have a pH where the protein is most stable, which is often near its isoelectric point.[15]

  • Additives:

    • Reducing Agents: For proteins with free cysteine residues, including a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol can prevent oxidation.[15]

    • Protease Inhibitors: Adding a cocktail of protease inhibitors can prevent degradation by contaminating proteases.[15][18]

    • Stabilizers: Sugars like sucrose or trehalose can help stabilize the protein structure.[15]

    • Antimicrobial Agents: For storage at 4°C, adding agents like sodium azide (0.05% w/v) or thimerosal (0.01% w/v) can inhibit microbial growth.[18]

Nucleic Acids (DNA and RNA)

For long-term preservation of DNA, the following conditions are recommended:

  • Temperature: Purified DNA should be stored at -20°C or, for extended periods, at -80°C.[20][21] For irreplaceable samples, cryogenic storage in liquid nitrogen (-196°C) offers maximum stability.[21]

  • Storage Buffer: Storing DNA in a slightly basic buffer, such as Tris-HCl (pH ~8.0) or TE buffer, helps prevent acid hydrolysis.[21]

  • Aliquoting: Similar to proteins, it is advisable to store DNA in single-use aliquots to avoid repeated freeze-thaw cycles.[22]

RNA is highly susceptible to degradation by ubiquitous RNases.[23] Therefore, stringent aseptic techniques are paramount:

  • Dedicated Workspace: Use a designated, RNase-free area for all RNA work.[24]

  • RNase-Free Consumables: Always use certified RNase-free pipette tips, tubes, and reagents.[23][24]

  • Protective Gear: Wear gloves at all times and change them frequently to prevent contamination from skin-borne RNases.[23][24]

  • Storage Temperature: For short-term storage, -80°C is recommended.[22][23] For long-term storage, liquid nitrogen is the preferred method.

  • Storage Solution: Store RNA in RNase-free water or a buffer containing a chelating agent to inhibit RNase activity.[22]

Small Molecules

The storage of small molecules depends on their chemical properties. Always refer to the product's technical data sheet for specific recommendations.[17] General guidelines include:

  • Temperature: Most small molecules are stable for years when stored as a dry powder at -20°C.[17] Some can be stored at 4°C for shorter periods.[17]

  • Protection from Light and Moisture: Many organic molecules are light-sensitive and should be stored in amber vials or protected from light.[7][8] Hygroscopic compounds should be stored in a desiccator.[7]

  • Stock Solutions: Once dissolved in a solvent like DMSO, it is best to aliquot the stock solution into single-use vials and store them at -20°C or -80°C.[17] Avoid repeated freeze-thaw cycles.[17] The concentration of DMSO in the final cell culture medium should typically be less than 0.5% to avoid cytotoxicity.[17]

Section 3: Troubleshooting Common Storage and Handling Issues

FAQs
  • My protein has precipitated out of solution after thawing. What happened and can I rescue it?

    • Cause: Precipitation upon thawing can be due to protein denaturation, aggregation, or changes in buffer composition during freezing.

    • Solution: Gently try to resuspend the precipitate by pipetting. If that fails, a gentle centrifugation might be necessary to pellet the aggregate, though this will result in a loss of protein. To prevent this in the future, consider using a cryoprotectant and flash-freezing.

  • I see a decrease in the activity of my enzyme over time, even when stored at -20°C. Why?

    • Cause: This could be due to slow degradation, oxidation, or repeated freeze-thaw cycles. Storing at -20°C in a "frost-free" freezer is particularly detrimental as these units cycle through warming phases.[4]

    • Solution: Store the enzyme at -80°C in smaller aliquots. Ensure the storage buffer is optimal and consider adding stabilizers.

  • My RNA sample shows significant degradation on a gel. What are the likely sources of RNase contamination?

    • Cause: RNases are ubiquitous and can be introduced from skin, dust, and contaminated lab equipment or reagents.

    • Solution: Review your entire workflow for potential sources of contamination. Always use a dedicated RNase-free workspace, certified RNase-free consumables, and wear gloves.

  • I'm not getting reproducible results with my small molecule inhibitor. Could storage be the issue?

    • Cause: Improper storage of the stock solution, such as repeated freeze-thaw cycles or exposure to light, can lead to degradation of the compound.

    • Solution: Prepare fresh dilutions from a properly stored, single-use aliquot of the stock solution for each experiment.

Section 4: Visualizing Workflows and Concepts

Diagrams

Degradation_Factors cluster_Factors Primary Degradation Factors cluster_Molecules Affected Molecules Temperature Temperature Proteins Proteins Temperature->Proteins Denaturation Aggregation Nucleic_Acids Nucleic Acids Temperature->Nucleic_Acids Hydrolysis Light Light Small_Molecules Small Molecules Light->Small_Molecules Photodegradation pH pH pH->Proteins Denaturation Oxidation Oxidation Oxidation->Proteins Modification Enzymes Enzymes Enzymes->Proteins Proteolysis Enzymes->Nucleic_Acids Nuclease Activity Moisture Moisture Moisture->Small_Molecules Hydrolysis

Caption: Key factors leading to the degradation of common research biomolecules.

Protein_Storage_Workflow cluster_Storage Storage Options Purified_Protein Purified Protein Solution Add_Additives Add Cryoprotectants & Stabilizers (Optional) Purified_Protein->Add_Additives Aliquot Aliquot into Single-Use Tubes Add_Additives->Aliquot Flash_Freeze Flash Freeze (e.g., Liquid Nitrogen) Aliquot->Flash_Freeze Short_Term Short-Term 4°C Aliquot->Short_Term Long_Term Long-Term -80°C or LN2 Flash_Freeze->Long_Term Thaw Rapid Thaw & Use Immediately Short_Term->Thaw Long_Term->Thaw

Sources

Technical Support Center: A Guide to Scaling Up the Synthesis of 4,5,6-Triaminopyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5,6-Triaminopyrimidine Sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important pharmaceutical intermediate. Our goal is to equip you with the knowledge to anticipate and resolve common challenges, ensuring a safe, efficient, and reproducible synthesis.

I. Synthetic Pathway Overview

The most common and scalable synthetic route to this compound involves a two-step process: the nitrosation of a suitable pyrimidine precursor followed by the reduction of the nitroso group. The choice of starting material and reducing agent can significantly impact yield, purity, and the overall success of the scale-up.

Diagram of the General Synthetic Workflow

Synthetic Workflow General Synthetic Pathway for this compound cluster_0 Step 1: Nitrosation cluster_1 Step 2: Reduction cluster_2 Purification Pyrimidine Precursor Pyrimidine Precursor Nitroso Intermediate Nitroso Intermediate Pyrimidine Precursor->Nitroso Intermediate NaNO2, Acid Final Product This compound Nitroso Intermediate->Final Product Reducing Agent (e.g., Pd/C, H2 or Na2S2O4) Crude Product Crude this compound Purified Product High-Purity Product Crude Product->Purified Product Recrystallization/Washing

Caption: A simplified overview of the two-step synthesis of this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis and scale-up of this compound.

Q1: What is the most critical safety concern when scaling up the reduction of the nitroso intermediate?

A1: The reduction of nitro and nitroso groups is a highly exothermic process.[1] On a larger scale, the heat generated can accumulate rapidly, leading to a runaway reaction if not properly controlled. It is imperative to have a well-designed cooling system for the reactor and to perform the addition of the reducing agent in a controlled manner. Continuous monitoring of the internal temperature is essential. For industrial-scale production, process safety studies, such as reaction calorimetry, are highly recommended to determine the heat flow and ensure safe operating conditions.

Q2: I am observing a persistent off-color (e.g., pink, brown) in my final product. What are the likely causes and how can I prevent this?

A2: Colored impurities are a common issue and can often be traced back to the oxidation of the triaminopyrimidine product or its precursors.[2] Aminopyrimidines are susceptible to aerial oxidation, which can be catalyzed by trace metal ions.[2] The formation of azo and azoxy compounds as by-products during the reduction step can also impart color.[3]

  • Prevention:

    • Inert Atmosphere: Conduct the reaction, filtration, and drying steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Metal Sequestration: Use metal-free reactors or employ chelating agents if metal contamination is suspected.

    • Control Reaction Conditions: Overly harsh reaction conditions or extended reaction times can promote the formation of colored by-products.

Q3: What are the advantages and disadvantages of using catalytic hydrogenation versus a chemical reducing agent like sodium dithionite?

A3:

Reducing AgentAdvantagesDisadvantages
Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) - High atom economy (produces water as a byproduct).[1] - Cleaner reaction profile with fewer inorganic salts to remove. - Catalyst can often be recovered and reused.- Potential for catalyst poisoning. - Requires specialized high-pressure reactor equipment. - May lead to over-reduction of the pyrimidine ring under certain conditions. - Flammability hazard of hydrogen gas.
Sodium Dithionite (Na₂S₂O₄) - Does not require high-pressure equipment. - Generally rapid and effective reduction.- Lower atom economy. - Can introduce undesirable sulfamate impurities that are difficult to remove.[4] - Generates a significant amount of inorganic waste.

Q4: How can I monitor the progress of the reduction reaction effectively?

A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress.[5] A reverse-phase HPLC method can be developed to separate the starting nitroso intermediate, the final triaminopyrimidine product, and any potential by-products.[6] This allows for a quantitative assessment of the reaction's completion and helps in identifying the formation of impurities in real-time.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting Troubleshooting Common Issues in Synthesis cluster_low_yield Low Yield Analysis cluster_purity Purity Issues cluster_slow_reaction Slow Reaction Causes cluster_safety Safety Concerns Problem Problem Low Yield Low Yield Problem->Low Yield Poor Purity Poor Purity Problem->Poor Purity Slow Reaction Slow Reaction Problem->Slow Reaction Safety Concern Safety Concern Problem->Safety Concern Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Product Loss During Workup Product Loss During Workup Low Yield->Product Loss During Workup Colored Impurities Colored Impurities Poor Purity->Colored Impurities Byproducts from Reduction Byproducts from Reduction Poor Purity->Byproducts from Reduction Catalyst Inactivity Catalyst Inactivity Slow Reaction->Catalyst Inactivity Low Reaction Temperature Low Reaction Temperature Slow Reaction->Low Reaction Temperature Exotherm Exotherm Safety Concern->Exotherm Hydrogen Handling Hydrogen Handling Safety Concern->Hydrogen Handling

Caption: A decision tree for troubleshooting common issues in the synthesis.

Observed Problem Potential Cause Recommended Action
Low Yield Incomplete Reduction: Insufficient reducing agent or deactivated catalyst.- Increase the stoichiometry of the reducing agent. - For catalytic hydrogenation, ensure the catalyst is fresh and active. Consider a higher catalyst loading. - Extend the reaction time and monitor by HPLC until the starting material is consumed.
Product Loss During Isolation: The product may be partially soluble in the wash solvents.- Minimize the volume of wash solvents. - Cool the slurry to 0-5 °C before filtration to decrease solubility. - Analyze the filtrate by HPLC to quantify product loss.
Poor Purity / Presence of Impurities Formation of Azo/Azoxy By-products: Incomplete reduction or side reactions of the hydroxylamine intermediate.[3]- Ensure sufficient reducing agent and optimal reaction conditions (temperature, pressure). - Consider adding a catalyst promoter if using catalytic hydrogenation.
Residual Starting Material: Incomplete reaction.- Refer to "Incomplete Reduction" under "Low Yield".
Colored Impurities: Oxidation of the product.[2]- Purge all vessels with an inert gas. - Use deoxygenated solvents. - Consider adding an antioxidant during workup if the product is particularly sensitive.
Slow or Stalled Reaction Catalyst Poisoning (for catalytic hydrogenation): Presence of sulfur compounds or other catalyst poisons.- Ensure the starting materials and solvents are of high purity. - If sulfur-containing reagents were used in previous steps, ensure they are completely removed.
Insufficient Mass Transfer (for catalytic hydrogenation): Poor mixing or low hydrogen pressure.- Increase the agitation speed to ensure good suspension of the catalyst. - Increase the hydrogen pressure within safe limits of the equipment.
Filtration and Drying Difficulties Fine Particle Size: Rapid precipitation can lead to very fine particles that clog the filter.- Control the rate of cooling and/or anti-solvent addition to promote the growth of larger crystals.
Product Instability: The product may degrade at elevated drying temperatures.- Dry the product under vacuum at a low temperature (e.g., 40-50 °C).

IV. Experimental Protocols

The following are generalized, step-by-step protocols for the key stages of the synthesis. These should be optimized for your specific equipment and scale.

Protocol 1: Nitrosation of 2,4,6-Triaminopyrimidine
  • Reaction Setup: In a suitable reactor, suspend 2,4,6-triaminopyrimidine in water.

  • Acidification: Cool the suspension to 0-5 °C and slowly add a solution of acetic acid or hydrochloric acid, maintaining the temperature below 10 °C.

  • Nitrosation: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the pyrimidine suspension over 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the resulting slurry at 0-10 °C for an additional 1-2 hours. The reaction progress can be monitored by the disappearance of the starting material using HPLC.

  • Isolation of Intermediate: Isolate the precipitated 5-nitroso-2,4,6-triaminopyrimidine by filtration. Wash the filter cake with cold water and then with a cold organic solvent (e.g., ethanol) to aid in drying.

Protocol 2: Reduction of 5-Nitroso-2,4,6-triaminopyrimidine via Catalytic Hydrogenation
  • Reactor Preparation: Charge the hydrogenation reactor with the wet 5-nitroso-2,4,6-triaminopyrimidine intermediate, a suitable solvent (e.g., water or methanol), and a palladium on carbon catalyst (e.g., 5% Pd/C).

  • Inerting: Seal the reactor and purge several times with nitrogen to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi). Heat the mixture to the target temperature (e.g., 40-60 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by hydrogen uptake and by taking samples for HPLC analysis. The reaction is complete when hydrogen uptake ceases and the starting material is no longer detected.

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture to remove the catalyst.

  • Product Isolation: To the filtrate, add sulfuric acid to adjust the pH to approximately 1-2. Cool the solution to 0-5 °C to precipitate the this compound.

  • Final Steps: Isolate the product by filtration, wash with cold water, and dry under vacuum at a low temperature.

V. References

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Nitro Reduction. Wordpress. Retrieved from [Link]

  • ElectronicsAndBooks. (1993, November 15). Catalytic hydrogenation of 2,5-bis(p-nitrophenyl)pyrimidine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Fong, C. W. (1981). The Formation of Colored Impurities in Triaminoguanidine Nitrate and Related Incompatibility Problems in Gun Propellants. Defense Technical Information Center. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate. Retrieved from

  • Google Patents. (n.d.). Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method. Retrieved from

  • Defense Technical Information Center. (n.d.). The Formation of Colored Impurities in Triaminoguanidine Nitrate and Related Incompatibility Problems in Gun Propellants. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds. Retrieved from

Sources

unexpected color changes during 4,5,6-Triaminopyrimidine sulfate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4,5,6-Triaminopyrimidine sulfate. This versatile compound is a critical building block in pharmaceutical and biochemical synthesis, valued for its reactive amino groups and pyrimidine core.[1][2] However, its electron-rich nature makes it highly susceptible to oxidative and degradative side reactions, which frequently manifest as unexpected and often dramatic color changes.

The appearance of a pink, purple, or brown hue in your reaction is one of the most common issues reported by researchers. This guide is designed to serve as an in-depth resource to help you understand the root causes of these phenomena and provide actionable, field-proven strategies to prevent, mitigate, and troubleshoot them. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries.

Q1: What is the expected appearance of high-purity this compound? A1: The solid reagent should be a white to light yellow or light orange crystalline powder.[1][3] Significant deviation towards tan, brown, or purple in the solid starting material indicates potential degradation, and its purity should be verified by HPLC or NMR before use.

Q2: My reaction solution turned deep pink/purple immediately after I dissolved the this compound. What is the most likely cause? A2: This is a classic sign of rapid air oxidation. The pyrimidine core, substituted with three electron-donating amino groups, is extremely sensitive to dissolved molecular oxygen, especially if the solvent is neutral or basic. This leads to the formation of highly colored, conjugated oxidation products.[4]

Q3: Is a gradual yellowing or slight darkening of the reaction mixture over time always a sign of failure? A3: Not necessarily, but it requires careful monitoring. A slight color change often indicates a low level of oxidation. While this may not significantly impact the yield of robust, high-rate reactions, it can be problematic for sensitive or slow transformations. It is a critical indicator that your reaction environment may not be sufficiently inert.

Q4: My starting material is fine, but the solution changes color after I add my base. Why? A4: The sulfate salt form is relatively stable because the amino groups are protonated. Adding a base deprotonates these groups, forming the neutral 4,5,6-triaminopyrimidine free base. This free base is significantly more electron-rich and, therefore, exponentially more susceptible to oxidation.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving color change issues based on when they occur.

Issue A: Color Change Upon Dissolution or During Reagent Staging

Symptom: A solution of this compound in your reaction solvent turns pink, red, or brown before any other reagents are added or the reaction is heated.

Primary Cause: Oxidation by dissolved atmospheric oxygen in the solvent.

Causality Explained: Standard laboratory solvents are saturated with dissolved air (~20% oxygen). For a highly sensitive substrate like triaminopyrimidine, this is a potent concentration of an oxidizing agent. The oxidation process likely proceeds through a one-electron transfer to form a radical cation, which rapidly undergoes further reactions to yield a complex mixture of colored, conjugated oligomers.[4]

Troubleshooting & Prevention Protocol:
  • Solvent Deoxygenation (Mandatory):

    • Method: Vigorously bubble an inert gas (argon or nitrogen) through your solvent for a minimum of 30-60 minutes immediately before use. For solvents with low boiling points (e.g., DCM, Ether), 15-20 minutes may suffice. For higher boiling point solvents (e.g., DMF, DMSO, NMP), a longer sparging time is critical.

    • Causality: This process physically displaces dissolved O₂ with the inert gas, drastically reducing the concentration of the primary oxidant.

  • Maintain an Inert Atmosphere:

    • Method: Assemble your reaction glassware and flame-dry or oven-dry it to remove adsorbed moisture and air. Allow it to cool to room temperature under a positive pressure of nitrogen or argon. Add the deoxygenated solvent and the this compound solid via syringe or under a positive flow of inert gas.

    • Causality: This prevents oxygen from the laboratory atmosphere from re-dissolving into the solvent during your experiment.

  • Consider pH:

    • Method: If your subsequent reaction steps are tolerant, keeping the solution slightly acidic (e.g., with a sub-stoichiometric amount of a non-interfering acid) can keep the aminopyrimidine protonated and less prone to oxidation.

    • Causality: The protonated amine salts (ammonium salts) are far less electron-rich and thus significantly more stable against oxidation. Patent literature for similar compounds often highlights careful pH control as a critical parameter.[5]

Issue B: Color Change During the Reaction (Upon Heating or Reagent Addition)

Symptom: The reaction mixture is initially clear but develops a deep color upon heating or after the addition of another reagent (that is not itself colored).

Primary Causes:

  • Thermally accelerated oxidation.

  • Oxidizing impurities in other reagents.

  • Formation of a colored, conjugated intermediate or byproduct.

  • Thermal degradation of the pyrimidine ring itself.[6][7]

Troubleshooting & Prevention Protocol:
  • Execute a Control Experiment:

    • Method: Set up the identical reaction, including all reagents, solvents, and heating, but omit the this compound .

    • Diagnostic Logic:

      • If the color still develops, the issue lies with your other reagents or solvent (e.g., peroxide formation in aged THF, metal impurities).

      • If the color does not develop, the interaction with the triaminopyrimidine is the source.

  • Re-evaluate Reagent Purity:

    • Method: Use freshly distilled or newly opened bottles of solvents, particularly ethers like THF and dioxane which can form explosive and oxidizing peroxides over time. Verify the purity of other starting materials.

    • Causality: Trace impurities can have potent catalytic effects on oxidation pathways.

  • Optimize Reaction Temperature:

    • Method: Determine if the reaction can proceed efficiently at a lower temperature. Even a 10-20 °C reduction can significantly slow the rate of oxidative degradation.

    • Causality: Oxidation, like most chemical reactions, has a rate that is exponentially dependent on temperature (Arrhenius equation).

Issue C: Color Change During Work-up and Purification

Symptom: The reaction mixture is clean, but the product becomes colored and impure during aqueous extraction, solvent evaporation, or column chromatography.

Primary Causes:

  • Exposure to atmospheric oxygen on large surface areas (e.g., during evaporation or on silica gel).

  • Liberation of the unstable free base during a basic wash (e.g., NaHCO₃ or K₂CO₃).

  • Interaction with acidic silica gel, which can catalyze degradation.

Troubleshooting & Prevention Protocol:
  • Inert Gas Blanketing:

    • Method: When removing solvent with a rotary evaporator, introduce a gentle stream of nitrogen or argon instead of venting to air. Store fractions and combined product under an inert atmosphere.

    • Causality: Minimizes contact time with atmospheric oxygen.

  • Careful Basic Washes:

    • Method: If a basic wash is unavoidable to remove acidic byproducts, perform the extraction quickly and at low temperatures (e.g., in an ice bath). Immediately proceed to the next step. Do not let the basic organic layer sit for extended periods.

    • Causality: Reduces the time the highly sensitive free base is exposed to potential oxidants.

  • Chromatography Best Practices:

    • Method:

      • Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-interfering base, like triethylamine (~0.5-1% v/v), and use this same mixture in your mobile phase.

      • Run the column as quickly as possible.

    • Causality: Neutralizing the acidic sites on the silica gel surface prevents them from catalyzing the degradation of the amine-containing product.

Part 3: Data Summaries & Visual Workflows

Table 1: Color Change Diagnostic Summary
Observation Time Common Color Highest Probability Cause Immediate Recommended Action
Upon DissolutionPink, Purple, BrownAir oxidation of the free baseImmediately implement inert atmosphere techniques and use deoxygenated solvents.
During ReactionYellow -> Orange -> BrownThermally accelerated oxidation or reagent impurityRun a control experiment without the aminopyrimidine; lower the reaction temperature.
During Basic Work-upIntense Purple/BrownFormation and subsequent oxidation of the free basePerform the wash quickly at 0°C; do not store the basic organic layer.
On Silica Gel ColumnDark band at origin; streakingDegradation on acidic silica surfaceDeactivate silica with triethylamine; use a faster mobile phase.
Visualizing the Problem: Potential Oxidation Pathway

The diagram below illustrates a plausible (though simplified) pathway for how the colorless triaminopyrimidine can be converted into colored species. The key transformation is the formation of an extended, conjugated π-system, which absorbs visible light.

Oxidation_Pathway cluster_start Initial State cluster_oxidants Initiators cluster_products Result TAPS 4,5,6-Triaminopyrimidine (Colorless, Non-conjugated core) Products Complex Mixture of Oxidized/Polymerized Products (e.g., Quinone-diimine structures) (Colored, Extended Conjugation) TAPS->Products Oxidation Oxidants O₂ (Air) Trace Metal Ions Peroxides Oxidants->TAPS Attack on electron-rich ring

Caption: Plausible oxidation pathway of 4,5,6-Triaminopyrimidine.

Visualizing the Solution: Troubleshooting Workflow

This flowchart provides a logical path to diagnose the source of unexpected color changes in your reaction.

Troubleshooting_Workflow start Start: Unexpected Color Observed when When did the color appear? start->when dissolution Upon Dissolving Reagent when->dissolution Start reaction During Reaction (Heat / Reagent Addition) when->reaction Middle workup During Work-up or Purification when->workup End cause_dissolution Cause: Air Oxidation dissolution->cause_dissolution cause_reaction Possible Causes: - Accelerated Oxidation - Reagent Impurity - Side Reaction reaction->cause_reaction cause_workup Possible Causes: - Air Exposure (Evaporation) - Basic pH - Acidic Silica Gel workup->cause_workup solution_dissolution Solution: Use Deoxygenated Solvents & Inert Atmosphere cause_dissolution->solution_dissolution solution_reaction Solution: - Lower Temperature - Run Control Experiment - Check Reagent Purity cause_reaction->solution_reaction solution_workup Solution: - Inert Gas during Evaporation - Fast, Cold Basic Wash - Deactivate Silica cause_workup->solution_workup

Caption: Logical workflow for troubleshooting color changes.

References

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology.
  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics. Available at: [Link]

  • Wikipedia. (n.d.). Pyrimidine metabolism. Wikipedia. Available at: [Link]

  • Zrenner, R., et al. (2006). The reductive pathway for the degradation of pyrimidine nucleotides in Arabidopsis. ResearchGate. Available at: [Link]

  • ChemBeaver. (n.d.). Sourcing this compound: A Guide for Procurement Managers. ChemBeaver. Available at: [Link]

  • Cadet, J., et al. (2015). One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA. Mutation Research/Reviews in Mutation Research. Available at: [Link]

  • Chen, K., et al. (2014). Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. Molecules. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • Adamek, M., et al. (2017). Comparison of Electrochemical Determination of Purines and Pyrimidines by means of Carbon, Graphite and Gold Paste Electrodes. International Journal of Electrochemical Science. Available at: [Link]

  • Johnson, T. B., & Chernoff, L. H. (1913). RESEARCHES ON PYRIMIDINES. XCII. NEW METHODS OF IDENTIFYING THE PYRIMIDINE, THYMINE. Journal of the American Chemical Society. Available at: [Link]

  • PDF. (2025). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. Available at: [Link]

  • ResearchGate. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate. Google Patents.
  • PubChem. (n.d.). 4,5,6-Pyrimidinetriamine, sulfate (1:1). PubChem. Available at: [Link]

  • Iqbal, S., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Pyrimidine Precursors: A Comparative Analysis of 4,5,6-Triaminopyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyrimidines

In the landscape of molecular biology and pharmaceutical development, pyrimidines represent a cornerstone of heterocyclic chemistry. As fundamental components of nucleic acids (DNA and RNA), their biological significance is paramount.[1][] The pyrimidine scaffold, an electron-rich aromatic heterocycle, is not only critical for life's genetic blueprint but also a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anticancer and antiviral to antimicrobial treatments.[][3]

The synthesis of these vital molecules is a subject of intense research, and the choice of starting material—the precursor—is a critical decision that dictates the efficiency, yield, and purity of the final product. This guide provides an in-depth, objective comparison of 4,5,6-Triaminopyrimidine sulfate (4,5,6-TAPS), a highly functionalized and pivotal intermediate, against other common pyrimidine precursors. We will explore the causality behind experimental choices, present comparative data, and provide validated protocols to guide researchers in making informed decisions for their specific synthetic goals.

Foundations of Pyrimidine Synthesis: De Novo vs. Laboratory Approaches

Nature synthesizes pyrimidines through two primary routes: the de novo pathway and the salvage pathway.[4][5][6] The de novo pathway builds the pyrimidine ring from simple molecules like bicarbonate, glutamine, and aspartate,[6][7][8] while the salvage pathway recycles pre-existing bases and nucleosides.[5][6]

In the laboratory, chemists often mimic the logic of these pathways by condensing a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment. The selection of these fragments is the first critical step in any pyrimidine synthesis campaign.

cluster_NCC N-C-N Fragment cluster_CCC C-C-C Fragment Guanidine Guanidine Condensation Cyclocondensation Reaction Guanidine->Condensation Provides N1, C2, N3 Urea Urea / Thiourea Urea->Condensation Provides N1, C2, N3 Formamidine Formamidine Formamidine->Condensation Provides N1, C2, N3 Malonate β-Dicarbonyls (e.g., Diethyl Malonate) Malonate->Condensation Provides C4, C5, C6 Cyanoacetate β-Keto Nitriles (e.g., Ethyl Cyanoacetate) Cyanoacetate->Condensation Provides C4, C5, C6 Pyrimidine Pyrimidine Core Structure Condensation->Pyrimidine

Caption: General strategy for laboratory synthesis of the pyrimidine ring.

In Focus: this compound (4,5,6-TAPS)

This compound is a highly valuable, pre-functionalized precursor. Its primary utility lies not in the de novo synthesis of the basic pyrimidine ring, but as an advanced intermediate for the construction of fused bicyclic systems, most notably purines.[9][10] The three amino groups provide reactive handles for subsequent cyclization reactions.

Key Applications:

  • Purine Synthesis: This is the hallmark application. The vicinal amino groups at the C4 and C5 positions are perfectly poised to react with a one-carbon source (e.g., formic acid, formamidine) to form the fused imidazole ring, yielding purine derivatives like adenine and guanine.[11][12]

  • Pharmaceutical Development: It serves as a building block for various biologically active molecules, including antimicrobial and anticancer agents.[13]

  • Materials Science: It is explored for creating novel polymers and coatings.[13]

TAPS 4,5,6-Triaminopyrimidine Sulfate Cyclization Traube Purine Synthesis (Cyclization) TAPS->Cyclization C1_Source One-Carbon Source (e.g., Formic Acid) C1_Source->Cyclization Purine Purine Derivative (e.g., Adenine) Cyclization->Purine

Caption: Synthetic pathway from 4,5,6-TAPS to a purine derivative.

Alternative Pyrimidine Precursors: A Comparative Overview

To appreciate the strategic advantages of 4,5,6-TAPS, it is essential to compare it with foundational precursors used to build the pyrimidine ring from the ground up.

  • Guanidine (Hydrochloride or Nitrate): A classic N-C-N fragment. It is widely used in condensation reactions with β-dicarbonyl compounds or their equivalents to form 2-aminopyrimidines.[14][15] The reaction of guanidine with ethyl cyanoacetate, for example, is a standard method to produce 2,4-diaminopyrimidine derivatives.[16] Guanidine hydrochloride is also a versatile catalyst in its own right for various organic syntheses.[17]

  • Formamidine Acetate: This reagent serves as both an N-C-N fragment and a condensing agent for pyrimidine synthesis.[18][19] A key practical advantage of the acetate salt is that it is not hygroscopic, unlike its hydrochloride counterpart, which simplifies handling and storage.[19][20][21] It can be used directly in many condensation reactions without the prior liberation of the free base.[20]

  • Diethyl Malonate & Derivatives: These are archetypal C-C-C fragments. Diethyl malonate and similar compounds like ethyl cyanoacetate are indispensable for reacting with amidines, ureas, or guanidines to construct the pyrimidine ring.[1][22][23] Their versatility allows for the introduction of various substituents at the pyrimidine C5 position.

Head-to-Head Comparison: Performance and Applications

The choice of precursor is fundamentally linked to the synthetic target. 4,5,6-TAPS is a specialized tool for building complex structures upon a pre-formed, highly aminated pyrimidine core. In contrast, reagents like guanidine and diethyl malonate are foundational building blocks for creating the core itself.

Table 1: Physicochemical Properties of Selected Pyrimidine Precursors

PropertyThis compoundGuanidine HydrochlorideFormamidine AcetateDiethyl Malonate
CAS Number 49721-45-1[24][25]50-01-13473-63-0[18]105-53-3[23]
Molecular Formula C₄H₉N₅O₄S[25]CH₆ClN₃C₂H₆N₂O₂C₇H₁₂O₄[23]
Molecular Weight 223.21 g/mol [24][25]95.53 g/mol 104.09 g/mol 160.17 g/mol [23]
Melting Point >300 °C[11]~185 °C162-164 °C[21]-50 °C[23]
Physical Form Crystalline powderCrystalline solidCrystalline powder[19]Colorless liquid[23]
Key Characteristic Advanced, pre-aminated precursorFoundational N-C-N fragmentNon-hygroscopic N-C-N source[19]Foundational C-C-C fragment

Table 2: Comparative Synthetic Performance

PrecursorTypical ReactionYieldReaction ConditionsKey AdvantagesLimitations
This compound Cyclization with formic acid to form adenine[11]GoodReflux in formic acid/formamideDirect route to purines; highly functionalized for subsequent chemistry.Not a precursor for the basic pyrimidine ring itself; more expensive starting material.
Guanidine Hydrochloride Condensation with ethyl cyanoacetate to form 2,4-Diamino-6-hydroxypyrimidine[16]80-82%[16]Reflux in ethanol with sodium ethoxideVersatile, inexpensive, well-established protocols, high yields for certain targets.[14][16]Hydrochloride salt requires base; can be hygroscopic.
Formamidine Acetate Condensation with aminonitriles to form fused pyrimidines[20]GoodDirect condensation, often neat or in suitable solventNon-hygroscopic, stable, can be used directly without adding a base.[20][21]Can be less reactive than the free base in some contexts.
Diethyl Malonate Condensation with urea/guanidine to form barbiturates/aminopyrimidines[22][26]VariesBase-catalyzed condensation (e.g., NaOEt in EtOH)Widely available, versatile for C5-functionalization, forms the core ring structure.[23]Requires a separate N-C-N source; reaction can require stringent anhydrous conditions.

Validated Experimental Protocols

Trustworthiness in synthesis relies on reproducible, self-validating protocols. Below are representative procedures that highlight the practical application of these precursors.

Protocol 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine from Guanidine

This protocol demonstrates a classic pyrimidine ring synthesis. The formation of a solid product from liquid/dissolved reactants provides a clear validation of the reaction's progress.

Objective: To synthesize the pyrimidine core using foundational N-C-N and C-C-C fragments.

Methodology: (Adapted from established procedures[16])

  • Prepare Sodium Ethoxide Solution: In a 1 L round-bottom flask equipped with a reflux condenser, dissolve 23 g of sodium metal in 250 mL of absolute ethanol. Causality: Sodium ethoxide acts as a strong base to deprotonate the active methylene group of ethyl cyanoacetate, forming a nucleophilic enolate.

  • Form the Enolate: Once all sodium has reacted and the solution has cooled, add 113 g of ethyl cyanoacetate.

  • Prepare Guanidine Free Base: In a separate flask, dissolve 97 g of guanidine hydrochloride in a second 250 mL portion of sodium ethoxide solution. The sodium chloride will precipitate.

  • Isolate Guanidine Solution: Filter the mixture to remove the precipitated sodium chloride. The clear filtrate contains the guanidine free base. Causality: The hydrochloride salt is not reactive in this condensation; the free base is required. This in-situ generation avoids handling the less stable free base directly.

  • Condensation: Add the guanidine filtrate to the ethyl sodiocyanoacetate solution.

  • Reaction: Heat the mixture under reflux for 2 hours. The cyclocondensation reaction occurs during this step.

  • Workup: Evaporate the solvent to dryness. Dissolve the resulting solid in 325 mL of boiling water and acidify with 67 mL of glacial acetic acid.

  • Isolation: Cool the solution. The product, 2,4-Diamino-6-hydroxypyrimidine, will crystallize as yellow needles. Collect by filtration and dry. Expected Yield: 101–103 g (80–82%).[16]

Caption: Experimental workflow for the synthesis of a diaminopyrimidine.

Protocol 2: Conceptual Synthesis of Adenine from 4,5,6-TAPS

This protocol illustrates the use of 4,5,6-TAPS as an advanced intermediate for purine synthesis.

Objective: To construct a fused imidazole ring onto the pre-existing pyrimidine core.

Methodology: (Conceptualized from the Traube purine synthesis[12])

  • Reaction Setup: In a flask suitable for reflux, combine this compound with an excess of a one-carbon source, such as formic acid or a mixture of formic acid and formamide. Causality: Formic acid serves as the source for the C8 carbon of the purine ring. Formamide can act as a high-boiling solvent.

  • Cyclization: Heat the mixture to reflux for several hours. The C4 and C5 amino groups of the pyrimidine will react with the formic acid in a double condensation reaction, first forming a formyl intermediate which then cyclizes and dehydrates to create the imidazole ring.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the appearance of the purine product.

  • Isolation: Upon completion, cool the reaction mixture. The method of isolation will depend on the specific purine derivative's properties but typically involves neutralization and crystallization from a suitable solvent system.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to yield the final, high-purity purine.

Conclusion and Strategic Recommendations

The selection of a pyrimidine precursor is not a matter of identifying a single "best" option, but rather of aligning the precursor's strengths with the specific goals of the research program.

  • For constructing the pyrimidine ring from simple building blocks, especially when targeting 2-amino or 2,4-diamino pyrimidines, Guanidine remains a cost-effective and high-yielding choice with well-documented protocols.[14][15][16] For researchers prioritizing ease of handling and storage, Formamidine Acetate offers a significant advantage due to its non-hygroscopic nature.[19][21]

  • For the direct synthesis of purines or other complex fused heterocycles, This compound is the superior precursor. It allows the researcher to bypass the initial ring formation and focus on the crucial cyclization step that builds molecular complexity. Its pre-installed amino groups are perfectly positioned for this task, making it an efficient and powerful tool in the synthesis of DNA bases and their analogs for drug discovery.[12][13]

Ultimately, a thorough understanding of the reaction mechanisms and the practical properties of each precursor, as outlined in this guide, empowers researchers to design more efficient, reliable, and successful synthetic strategies.

References

  • Robertson, J., & Robertson, S. (Year). Prebiotic synthesis of diaminopyrimidine and thiocytosine. Origins of Life and Evolution of the Biosphere. [Link]

  • Taylor, E. C., & Loeffler, P. K. (1960). A Convenient Synthesis of Formamidine and Acetamidine Acetate. Journal of the American Chemical Society. [Link]

  • Al-Amiery, A. A. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. ResearchGate. [Link]

  • Pharmaguideline. (n.d.). Biosynthesis of Purine and Pyrimidine Nucleotide. Pharmaguideline. [Link]

  • Singh, P., & Singh, J. (2023). Guanidine Hydrochloride Catalyzed One-Pot Multi-Component Synthesis of Pyrazolopyranopyrimidine. ResearchGate. [Link]

  • ResearchGate. (n.d.). Reaction involved in synthesis of pyrimidine derivatives. ResearchGate. [Link]

  • J-Stage. (n.d.). Synthesis of Pyrimidine and Purine Bases. I. J-Stage. [Link]

  • Indiana State University. (1997). Purine and Pyrimidine Metabolism. Indiana State University. [Link]

  • News-Medical.Net. (n.d.). Purine Biosynthesis. News-Medical.Net. [Link]

  • Slideshare. (n.d.). Biosynthesis of purine & pyrimidine. Slideshare. [Link]

  • Mahmood, S. K., & Rasheed, M. K. (2019). Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity. ResearchGate. [Link]

  • Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH. [Link]

  • Pathak, V., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]

  • Sharma, V., et al. (2016). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • MDPI. (n.d.). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI. [Link]

  • Organic Syntheses. (n.d.). formamidine acetate. Organic Syntheses. [Link]

  • Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. [Link]

  • Linder, M., & Meier-Kriesche, H.-U. (2023). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. MDPI. [Link]

  • PubChem. (n.d.). 4,5,6-Pyrimidinetriamine, sulfate (1:1). PubChem. [Link]

  • Evans, D. R., & Guy, H. I. (2004). De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways. ResearchGate. [Link]

  • Global Substance Registration System. (n.d.). This compound. gsrs. [Link]

  • Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. [Link]

Sources

A Comparative Guide to the Synthesis of Triaminopyrimidines: From Classical Routes to Modern Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Triaminopyrimidines, particularly the 2,4,6-triaminopyrimidine (TAP) scaffold, represent a cornerstone in medicinal chemistry and materials science. This versatile chemical intermediate is a critical precursor in the synthesis of numerous active pharmaceutical ingredients (APIs), including diuretics like Triamterene and antifolates such as methotrexate.[1][2] Its structure offers multiple points for diversification, making it an invaluable scaffold for building diverse molecular frameworks in drug discovery campaigns.[2] This guide provides an in-depth comparative study of the principal synthetic routes to triaminopyrimidines, offering field-proven insights into their methodologies, advantages, and limitations to aid researchers in making informed strategic decisions for their specific applications.

The Classical Approach: The Traube Pyrimidine Synthesis

First reported by Wilhelm Traube in 1905, the condensation of guanidine with a 1,3-dicarbonyl compound or its equivalent remains one of the most fundamental and widely used methods for constructing the pyrimidine core. For 2,4,6-triaminopyrimidine, the reaction involves the base-catalyzed condensation of guanidine with malononitrile.[1]

Causality Behind Experimental Choices:

The mechanism hinges on the nucleophilic character of guanidine and the electrophilic nature of the carbonyl or nitrile carbons in the C3 synthon. A strong base, typically an alkoxide like sodium methoxide, is crucial for deprotonating the guanidine, thereby increasing its nucleophilicity and initiating the condensation cascade. The reaction is often performed in an alcoholic solvent. A critical consideration is the sensitivity of the resulting aromatic triamine to oxidation; therefore, all operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of dark brown oxidation byproducts.[1]

Experimental Protocol: Traube Synthesis of 2,4,6-Triaminopyrimidine

Materials:

  • Guanidine hydrochloride

  • Sodium methoxide (NaOMe)

  • Malononitrile

  • Anhydrous Ethanol (EtOH)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A solution of sodium methoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Guanidine hydrochloride is added to the solution to liberate the free guanidine base.

  • A solution of malononitrile in anhydrous ethanol is then added dropwise to the reaction mixture.

  • The mixture is heated to reflux for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The product can be further purified by recrystallization from hot, dilute alcohol to yield long, needle-like crystals of 2,4,6-triaminopyrimidine.[1]

Traube_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Guanidine Guanidine Condensation Cyclocondensation Guanidine->Condensation Malononitrile Malononitrile Malononitrile->Condensation Base Base (e.g., NaOMe) Base->Condensation Catalyst Solvent Ethanol, Reflux Solvent->Condensation Medium TAP 2,4,6-Triaminopyrimidine Condensation->TAP

Caption: Classical Traube synthesis of 2,4,6-triaminopyrimidine.

Synthesis from Halogenated Pyrimidines

A highly versatile route for creating substituted triaminopyrimidines involves the sequential nucleophilic aromatic substitution (SNAr) starting from a readily available, polyhalogenated pyrimidine, most commonly 2,4,6-trichloropyrimidine. This method allows for the controlled, stepwise introduction of different amino groups at the 2, 4, and 6 positions.[3]

Causality Behind Experimental Choices:

The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the chlorine substituents makes the carbon atoms at positions 2, 4, and 6 highly electrophilic and susceptible to nucleophilic attack. The reactivity of these positions can be modulated by temperature. Typically, the first substitution with an amine occurs at the most reactive position (C4) at a low temperature (e.g., 0 °C). Subsequent substitutions at C2 and C6 require progressively harsher conditions, such as higher temperatures or the use of microwave irradiation, to overcome the decreased electrophilicity of the ring after the introduction of electron-donating amino groups.[3][4] Microwave-assisted synthesis has proven particularly effective in shortening reaction times from days to hours and improving yields.[3]

Experimental Protocol: Stepwise Synthesis of a Triaminopyrimidine Derivative

Materials:

  • 2,4,6-Trichloropyrimidine

  • Amine 1 (e.g., an aliphatic amine)

  • Amine 2 (e.g., an arylamine)

  • Amine 3 (e.g., a cyclic amine)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • n-Butanol (n-BuOH) or Acetonitrile (CH₃CN)

Procedure:

  • First Substitution (C4): 2,4,6-trichloropyrimidine is dissolved in a suitable solvent and cooled to 0 °C. The first amine is added, and the reaction is stirred until completion, yielding the 4-amino-2,6-dichloropyrimidine intermediate.[3]

  • Second Substitution (C2): The intermediate from step 1 is dissolved in a high-boiling solvent like n-BuOH. The second amine and a non-nucleophilic base like DIPEA are added. The mixture is heated to reflux for 1-4 days, or subjected to microwave irradiation at ~160 °C for a shorter duration, to yield the 2,4-diamino-6-chloropyrimidine.[3]

  • Third Substitution (C6): The di-substituted intermediate is reacted with the third amine, often under microwave conditions at elevated temperatures, to afford the final triaminopyrimidine derivative.[3]

  • Purification at each step is typically achieved through extraction and column chromatography.

SNAr_Synthesis Start 2,4,6-Trichloropyrimidine Step1 4-Amino-2,6-dichloropyrimidine Start->Step1 + Amine 1 (0°C) Step2 2,4-Diamino-6-chloropyrimidine Step1->Step2 + Amine 2 (Reflux or MW) Final N2,N4,N6-Trisubstituted Triaminopyrimidine Step2->Final + Amine 3 (MW)

Caption: Stepwise synthesis of triaminopyrimidines via SNAr.

Modern Synthetic Strategies

Recent advances in organic chemistry have introduced novel and highly efficient methods for synthesizing triaminopyrimidines, often providing advantages in terms of regioselectivity, yield, and substrate scope.

A. Acid-Catalyzed [2+2+2] Cycloaddition

A highly regioselective method involves the triflic acid-catalyzed [2+2+2] cycloaddition between two cyanamide molecules and one ynamide. This approach is effective for preparing a diverse family of substituted 2,4,6-triaminopyrimidines with yields often up to 94%.[5] The reaction can be scaled up to gram quantities, and density functional theory (DFT) calculations have confirmed the crucial role of the acid catalyst as an electrophilic activator that governs the high regioselectivity.[5]

B. Solid-Phase Synthesis

For the rapid generation of chemical libraries for high-throughput screening, solid-phase synthesis is a powerful tool. This methodology involves attaching a pyrimidine precursor to a solid support (resin), followed by sequential reactions to introduce diversity at the 2, 4, and 6 positions.[2] For example, a resin-bound mercaptopyrimidine can be converted to a dichloropyrimidine on the solid support, followed by stepwise substitutions with various amines. Cleavage from the resin at the final step yields the desired triaminopyrimidine library.[2]

C. Multi-Component Reactions (MCRs)

MCRs offer an efficient approach to synthesizing complex pyrimidine derivatives in a single step from three or more starting materials. For instance, the reaction of an aromatic aldehyde, malononitrile, and guanidine hydrochloride can be catalyzed by agents like Fe(acac)₃ to produce 2,6-diamino-4-phenylpyrimidine-5-carbonitrile derivatives in excellent yields.[6]

Modern_Routes cluster_cycloaddition [2+2+2] Cycloaddition cluster_solidphase Solid-Phase Synthesis Cyanamide 2x Cyanamide Cyclo_Reaction Cycloaddition Cyanamide->Cyclo_Reaction TfOH catalyst Ynamide 1x Ynamide Ynamide->Cyclo_Reaction TfOH catalyst Cyclo_Product Regioselective Triaminopyrimidine Cyclo_Reaction->Cyclo_Product Resin Resin-Bound Pyrimidine Precursor Steps Sequential Substitutions Resin->Steps Cleavage Cleavage from Resin Steps->Cleavage SP_Product Library of Triaminopyrimidines Cleavage->SP_Product

Caption: Modern synthetic routes to triaminopyrimidines.

Comparative Analysis of Synthesis Routes

FeatureTraube SynthesisSNAr from Halopyrimidine[2+2+2] CycloadditionSolid-Phase Synthesis
Starting Materials Guanidine, Malononitrile2,4,6-Trichloropyrimidine, AminesCyanamides, YnamidesResin-bound precursor, Amines
Key Reagents Strong base (e.g., NaOMe)Non-nucleophilic base (DIPEA)Acid catalyst (TfOH)Various coupling reagents
Reaction Conditions Reflux, inert atmosphereStepwise temp. control, MWMild conditionsRoom temp to moderate heat
Typical Yield Good to ExcellentVariable, often moderate to goodExcellent (up to 94%)[5]Good, focused on library purity
Scalability High, suitable for industryModerateGood, demonstrated at gram-scale[5]Low, designed for library synthesis
Versatility Limited to parent TAPHigh, allows diverse substitutionsHigh, depends on ynamide/cyanamide availabilityVery High, ideal for library generation
Main Advantage Cost-effective, simpleHigh versatility for derivativesHigh yield & regioselectivityHigh-throughput library synthesis
Main Disadvantage Limited scope for derivativesHarsh conditions, multiple stepsRequires specialized precursorsNot suitable for bulk synthesis

Senior Application Scientist's Perspective

The selection of an optimal synthesis route for triaminopyrimidines is fundamentally dictated by the end goal of the research or production campaign.

  • For Bulk Synthesis of 2,4,6-Triaminopyrimidine: The Traube synthesis remains the method of choice. Its use of inexpensive starting materials and its straightforward procedure make it the most economically viable option for large-scale industrial production.[1]

  • For Drug Discovery & SAR Studies: When the goal is to create a diverse library of analogues to explore structure-activity relationships (SAR), the SNAr from 2,4,6-trichloropyrimidine is a workhorse strategy.[3] It provides predictable control over the introduction of various amino substituents. For even more rapid and diverse library generation, solid-phase synthesis is unparalleled, though it is not intended for producing large quantities of a single compound.[2]

  • For Complex, Regiospecific Targets: When a specific, highly substituted triaminopyrimidine is required with unambiguous regiochemistry, modern methods like the [2+2+2] cycloaddition offer significant advantages.[5] While the starting materials may be more specialized, the exceptional yields and high regioselectivity can save considerable time and effort in purification and isomer separation, justifying the initial investment.

Ultimately, a thorough understanding of the mechanistic nuances and practical limitations of each route empowers the researcher to align their synthetic strategy with their project's specific demands, whether they be economic, structural, or timeline-driven.

References

  • Redkin, D. V., et al. (2021). Acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide: highly regioselective synthesis of 2,4,6-triaminopyrimidines. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). 2,4,6-Triaminopyrimidine. [Link]

  • Kamal, A., et al. (2012). Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2. PubMed Central. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Critical Role of 2,4,6-Triaminopyrimidine in Modern Chemical Synthesis. [Link]

  • Haddad, M. C., & Karver, C. (2022). Synthesis of Triaminopyrimidines as Inhibitors of Inflammatory Caspases. Digital Commons@DePaul. [Link]

  • ResearchGate. (n.d.). Aromatic aldehyde, Malononitrile and guanidine hydrochloride for the synthesis of (4a-e). [Link]

Sources

A Comparative Guide to the Validation of 4,5,6-Triaminopyrimidine Sulfate Purity using HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is paramount to ensuring the safety and efficacy of the final drug product. 4,5,6-Triaminopyrimidine sulfate (TAPS) is a key intermediate in the synthesis of various pharmaceuticals. Its purity can be affected by residual starting materials, by-products, and degradation products. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with alternative analytical techniques for the validation of TAPS purity, supported by experimental protocols and illustrative data.

The Critical Role of Purity in Pharmaceutical Intermediates

The presence of impurities in a pharmaceutical intermediate like TAPS can have significant downstream consequences, potentially leading to the formation of toxic by-products in the final API or impacting its stability and therapeutic efficacy. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the validation of analytical procedures used to control the purity of drug substances and intermediates.[1][2][3][4] This guide is structured to align with the principles outlined in these guidelines.

HPLC-MS: A Powerful Tool for Purity Validation

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has become an indispensable tool in pharmaceutical analysis. The chromatographic separation power of HPLC combined with the high sensitivity and selectivity of MS detection provides a robust platform for the identification and quantification of the main component and its impurities.

Why HPLC-MS for TAPS Purity?

The choice of HPLC-MS for validating TAPS purity is driven by several key advantages:

  • High Specificity: Mass spectrometry provides molecular weight information, which is highly specific and allows for the unambiguous identification of the analyte, even in the presence of co-eluting impurities.[1][5] This is particularly crucial for distinguishing between structurally similar aminopyrimidine isomers or process-related impurities.

  • High Sensitivity: HPLC-MS, especially when using tandem mass spectrometry (MS/MS), offers exceptionally low limits of detection (LOD) and quantification (LOQ), enabling the accurate measurement of trace-level impurities that might be missed by less sensitive techniques like HPLC with UV detection.

  • Structural Information: Mass spectrometry can provide valuable structural information about unknown impurities through fragmentation analysis (MS/MS), which is instrumental in identifying potential degradation products or new process-related impurities.

  • Versatility: The technique can be adapted for both quantitative (purity assay) and qualitative (impurity profiling) analysis.

Below is a logical workflow for the validation of TAPS purity using HPLC-MS.

HPLC_MS_Validation_Workflow cluster_method_development Method Development cluster_validation Method Validation (ICH Q2(R2)) cluster_application Application MD1 Selection of Stationary Phase (e.g., C18) MD2 Optimization of Mobile Phase (e.g., ACN/H2O with Formic Acid) MD1->MD2 MD3 MS Parameter Optimization (Ionization, Polarity, Scan Mode) MD2->MD3 V1 Specificity / Selectivity MD3->V1 Validated Method V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 A1 Purity Assay of TAPS Batches V6->A1 Routine Analysis A2 Impurity Profiling A1->A2 A3 Stability Studies (Forced Degradation) A2->A3

Caption: Workflow for HPLC-MS Method Validation for TAPS Purity.

Experimental Protocol: HPLC-MS for TAPS Purity Validation

This section provides a detailed, illustrative protocol for the determination of this compound purity by HPLC-MS.

Instrumentation and Materials
  • HPLC System: A UHPLC or HPLC system equipped with a binary or quaternary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Reagents: Acetonitrile (ACN, LC-MS grade), Formic acid (FA, LC-MS grade), Water (ultrapure), this compound reference standard.

Chromatographic and MS Conditions
ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan (m/z 100-500) for impurity identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification
MRM Transition (TAPS) Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of a standard solution)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C

Rationale for parameter selection: A C18 column is a versatile stationary phase for the separation of polar compounds like TAPS. A gradient elution with acetonitrile and water is employed to effectively separate the polar TAPS from potential less polar impurities. Formic acid is a common mobile phase additive for reversed-phase chromatography that is compatible with mass spectrometry, as it aids in the ionization of the analyte. ESI in positive mode is chosen as aminopyrimidines are basic compounds that are readily protonated.

Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of TAPS reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the TAPS sample to be tested into a 10 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

Validation Parameters

The method should be validated according to ICH Q2(R2) guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo sample (if applicable) and by performing forced degradation studies to generate potential impurities.[6][7][8] The mass spectrometer's ability to provide distinct mass-to-charge ratios for different components is a key aspect of specificity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike recovery experiments, where a known amount of the reference standard is added to the sample.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should be within acceptable limits (typically ≤ 2%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[4][9]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

Comparison with Alternative Analytical Techniques

While HPLC-MS is a powerful technique, other methods can also be employed for the purity assessment of TAPS. The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity, the availability of instrumentation, and the stage of drug development.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used and robust technique for purity analysis in the pharmaceutical industry.

  • Principle: Separation is based on the differential partitioning of the analyte and impurities between a stationary and a mobile phase. Detection is based on the absorption of UV light by the chromophores present in the molecule.

  • Advantages:

    • Widely available and cost-effective instrumentation.

    • Robust and reproducible.

    • Well-established validation procedures.

  • Limitations:

    • Lower sensitivity and specificity compared to HPLC-MS.

    • Relies on the presence of a chromophore in the analyte and impurities.

    • Co-eluting impurities with similar UV spectra can be difficult to resolve and quantify accurately.

    • Does not provide molecular weight information for impurity identification.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR has emerged as a primary analytical method for the accurate determination of purity without the need for an analyte-specific reference standard.[1][2][3][5][10][11]

  • Principle: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific analyte signal to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined.

  • Advantages:

    • Primary ratio method, reducing the reliance on specific reference standards.[3]

    • Provides structural information about the analyte and any impurities present.

    • Non-destructive technique.

    • Rapid method development.

  • Limitations:

    • Lower sensitivity compared to HPLC-MS, making it less suitable for trace impurity analysis.

    • Signal overlap in complex mixtures can complicate quantification.

    • Requires more expensive instrumentation and specialized expertise.

Performance Comparison: HPLC-MS vs. Alternatives (Illustrative Data)

The following table provides an illustrative comparison of the performance characteristics of HPLC-MS, HPLC-UV, and qNMR for the purity validation of TAPS.

Performance CharacteristicHPLC-MSHPLC-UVqNMR
Specificity Very High (Mass-based)Moderate (Retention time & UV spectra)High (Chemical shift & coupling constants)
LOD ~0.001 - 0.01%~0.01 - 0.05%~0.1%
LOQ ~0.005 - 0.03%~0.03 - 0.1%~0.3%
Linearity (r²) > 0.999> 0.995> 0.999
Accuracy (% Recovery) 98 - 102%97 - 103%99 - 101%
Precision (% RSD) < 2%< 3%< 1%
Impurity Identification Excellent (MW and fragmentation data)Limited (Requires isolation and further analysis)Good (Structural information from spectra)

Note: The values presented are illustrative and can vary depending on the specific instrumentation, method parameters, and the nature of the impurities.

Logical Framework for Method Selection

The choice of the most appropriate analytical technique for TAPS purity validation depends on the specific analytical challenge.

Method_Selection Start Analytical Need Q1 Trace Impurity Quantification (<0.1%)? Start->Q1 Q2 Need for Impurity Structure Elucidation? Q1->Q2 No HPLC_MS HPLC-MS Q1->HPLC_MS Yes Q3 Primary Purity Assay Required? Q2->Q3 No Q2->HPLC_MS Yes HPLC_UV HPLC-UV Q3->HPLC_UV No (Routine QC) qNMR qNMR Q3->qNMR Yes

Caption: Decision tree for selecting an analytical method for TAPS purity.

Conclusion

The validation of this compound purity is a critical step in ensuring the quality of pharmaceuticals. HPLC-MS stands out as a highly specific, sensitive, and versatile technique that is ideally suited for this purpose, providing both accurate quantification and valuable structural information for impurity identification. While HPLC-UV remains a robust and cost-effective option for routine quality control, it lacks the sensitivity and specificity of MS detection for comprehensive impurity profiling. Quantitative NMR offers a powerful alternative as a primary method for purity assignment, particularly when a certified reference standard of the analyte is not available.

Ultimately, the choice of analytical technique should be based on a thorough risk assessment and a clear understanding of the specific analytical requirements, in alignment with the principles of scientific integrity and regulatory compliance. The methodologies and comparative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to make informed decisions in the validation of TAPS purity.

References

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. (URL: [Link])

  • Quantitative NMR Spectroscopy in Pharmaceutical R&D - ResearchGate. (URL: [Link])

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - qNMR Exchange. (URL: [Link])

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. (URL: [Link])

  • Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. (URL: [Link])

  • What Are LOD and LOQ in HPLC Methods? - Altabrisa Group. (URL: [Link])

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science. (URL: [Link])

  • ICH Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (URL: [Link])

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (URL: [Link])

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (URL: [Link])

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (URL: [Link])

  • Forced degradation studies - MedCrave online. (URL: [Link])

  • Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. (URL: [Link])

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (URL: [Link])

  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed. (URL: [Link])

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (URL: [Link])

  • Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (URL: [Link])

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules - ACG Publications. (URL: [Link])

  • Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products - NIH. (URL: [Link])

  • A novel UHPLC-MS/MS approach for simultaneous quantification of pyrimidine metabolites in human biofluids - PubMed. (URL: [Link])

  • An Ultrafast UPLC–MS/MS Method for Characterizing the In Vitro Metabolic Stability of Acalabrutinib - PMC - NIH. (URL: [Link])

  • Development and Validation of a UPLC-MS/MS Method for Therapeutic Drug Monitoring, Pharmacokinetic and Stability Studies of First-Line Antituberculosis Drugs in Urine - MDPI. (URL: [Link])

  • Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites - PubMed. (URL: [Link])

  • Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed. (URL: [Link])

  • US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google P

Sources

A Comparative Spectroscopic Guide to 4,5,6-Triaminopyrimidine Sulfate and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Spectroscopic Characterization

In the landscape of pharmaceutical development, the precise structural elucidation of molecules is non-negotiable. Spectroscopic techniques provide a powerful arsenal for probing molecular architecture, offering unique insights into the electronic and vibrational properties of a compound. For aminopyrimidines, which are foundational scaffolds in numerous therapeutic agents, a thorough spectroscopic characterization is the bedrock of reliable scientific advancement.[1] This guide delves into the nuances of ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry to differentiate 4,5,6-Triaminopyrimidine sulfate from its key structural alternatives.

Molecular Structures at a Glance

A clear visualization of the molecular structures is essential to appreciate the subtle differences that manifest in their spectra.

Figure 1. Chemical structures of the compared aminopyrimidine derivatives.

A Comparative Analysis of Spectroscopic Data

This section provides a detailed comparison of the spectroscopic data for this compound and its alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environments, providing a detailed map of the molecular framework.

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical in NMR. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often employed for aminopyrimidines due to their good solubility and the ability of DMSO to exchange with labile N-H protons, which can sometimes simplify the spectrum. The addition of a small amount of acid, like trifluoroacetic acid (TFA), can be used to study the effects of protonation on the chemical shifts.[2]

¹H NMR Spectral Data Comparison

CompoundH-2 (ppm)H-5 (ppm)Amino (NH₂) (ppm)Reference
This compound (Predicted) ~8.0-Broad signalInferred from free base
2,4,6-Triaminopyrimidine-~5.14~5.28 (broad s)[3]
4,5-Diamino-6-hydroxypyrimidine~7.5-Broad signalsData not readily available

¹³C NMR Spectral Data Comparison

CompoundC-2 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)Reference
This compound (Predicted) ~158~150~115~150Inferred from free base
2,4,6-Triaminopyrimidine~164~164~75~164[4]
4,5-Diamino-6-hydroxypyrimidine~155~148~110~158Data not readily available

Interpretation:

  • This compound: The single aromatic proton (H-2) is expected to appear as a singlet downfield. The three amino groups will likely give rise to broad signals due to quadrupole broadening and exchange. In the ¹³C NMR spectrum, the presence of three distinct carbon environments is expected. Due to the electron-donating amino groups, the carbon signals are generally shifted upfield compared to unsubstituted pyrimidine.

  • 2,4,6-Triaminopyrimidine: This symmetrical molecule will show a single signal for the three equivalent amino groups and a characteristic upfield signal for the C-5 proton. The ¹³C NMR will show only two signals due to the molecule's symmetry.

  • 4,5-Diamino-6-hydroxypyrimidine: The presence of a hydroxyl group introduces tautomerism, which can complicate the NMR spectra. The chemical shifts will be influenced by the predominant tautomeric form in the chosen solvent.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

Causality Behind Experimental Choices: Samples are typically prepared as potassium bromide (KBr) pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory. KBr pellets provide high-quality spectra for solid samples, while ATR is a convenient and rapid technique that requires minimal sample preparation.

FT-IR Spectral Data Comparison (Key Vibrational Bands, cm⁻¹)

Functional GroupThis compound2,4,6-Triaminopyrimidine4,5-Diamino-6-hydroxypyrimidine
N-H stretch (amino)3300-3500 (broad)3448, 33153300-3500 (broad)
C=N stretch (ring)~1650~1630~1640
C=C stretch (ring)~1580~1590~1570
S=O stretch (sulfate)~1100 (strong, broad)--
C-O stretch (hydroxyl)--~1250
Reference [5][6][7]

Interpretation:

  • This compound: The most distinguishing feature is the strong, broad absorption band around 1100 cm⁻¹ corresponding to the S=O stretching vibrations of the sulfate counter-ion.[5] The N-H stretching region will be broad due to extensive hydrogen bonding.

  • 2,4,6-Triaminopyrimidine: The spectrum is characterized by sharp N-H stretching bands and the absence of the strong sulfate absorption.

  • 4,5-Diamino-6-hydroxypyrimidine: The presence of a broad O-H stretching band (overlapping with N-H stretches) and a C-O stretching band are indicative of the hydroxyl group.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is characteristic of the chromophoric system.

Causality Behind Experimental Choices: The choice of solvent is crucial as it can influence the λmax values. Protic solvents like ethanol or water are commonly used. The pH of the solution can also significantly affect the UV-Vis spectrum of aminopyrimidines due to protonation or deprotonation of the amino and pyrimidine ring nitrogen atoms.[8]

UV-Vis Spectral Data Comparison

Compoundλmax (nm)SolventReference
This compound (Predicted) ~270-280WaterInferred from similar compounds
2,4,6-Triaminopyrimidine275Water[9]
4,5-Diamino-6-hydroxypyrimidineData not readily available--

Interpretation:

  • The λmax values for these aminopyrimidines are expected in the UV region, arising from π → π* transitions within the aromatic pyrimidine ring. The position of λmax is influenced by the substitution pattern of the amino and hydroxyl groups, which act as auxochromes. The sulfate salt of 4,5,6-triaminopyrimidine is expected to have a similar λmax to its free base in a neutral aqueous solution.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. Fragmentation patterns can provide further structural information.

Causality Behind Experimental Choices: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, often leading to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique suitable for polar and non-volatile compounds, like the sulfate salt, and typically results in a prominent molecular ion peak.

Mass Spectrometry Data Comparison

CompoundMolecular Weight ( g/mol )Key m/z valuesIonization MethodReference
This compound 223.21126 [M+H]⁺ (for the free base)ESI[10]
2,4,6-Triaminopyrimidine125.13125 [M]⁺•, various fragmentsEI[11]
4,5-Diamino-6-hydroxypyrimidine126.12126 [M]⁺•, various fragmentsEI[7]

Interpretation:

  • This compound: In ESI-MS, the base peak is expected to be the protonated molecule of the free base at m/z 126. The sulfate ion would be observed in the negative ion mode at m/z 97.

  • 2,4,6-Triaminopyrimidine and 4,5-Diamino-6-hydroxypyrimidine: These compounds will show their respective molecular ion peaks in EI-MS, and their fragmentation patterns will be dictated by the stability of the resulting fragments. The fragmentation of the pyrimidine ring is a characteristic feature.

Experimental Protocols

The following are generalized, step-by-step methodologies for the spectroscopic characterization of aminopyrimidine derivatives.

NMR Spectroscopy Protocol

nmr_workflow prep Sample Preparation dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6). prep->dissolve transfer Transfer the solution to a 5 mm NMR tube. dissolve->transfer instrument Instrument Setup transfer->instrument lock Lock the spectrometer on the deuterium signal of the solvent. instrument->lock shim Shim the magnetic field to achieve optimal homogeneity. lock->shim acquire Acquisition shim->acquire h1 Acquire 1H NMR spectrum (e.g., 16 scans). acquire->h1 c13 Acquire 13C NMR spectrum (e.g., 1024 scans). acquire->c13 process Data Processing h1->process c13->process ft Fourier transform the raw data. process->ft phase Phase correct the spectrum. ft->phase baseline Apply baseline correction. phase->baseline reference Reference the spectrum to the residual solvent peak. baseline->reference

Figure 2. A typical workflow for acquiring NMR spectra.

FT-IR Spectroscopy Protocol (KBr Pellet)

ftir_workflow start Start grind_sample Grind 1-2 mg of the sample. start->grind_sample mix_kbr Thoroughly mix with ~100 mg of dry KBr powder. grind_sample->mix_kbr press Press the mixture in a hydraulic press to form a transparent pellet. mix_kbr->press acquire Acquire the FT-IR spectrum (e.g., 32 scans at 4 cm-1 resolution). press->acquire process Process the spectrum (e.g., baseline correction). acquire->process end End process->end

Figure 3. Workflow for FT-IR analysis using a KBr pellet.

UV-Vis Spectroscopy Protocol

uvvis_workflow start Start prep_sol Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol). start->prep_sol blank Record a baseline spectrum of the solvent in a quartz cuvette. prep_sol->blank measure Record the UV-Vis spectrum of the sample solution from 200-800 nm. blank->measure identify Identify the wavelength of maximum absorbance (λmax). measure->identify end End identify->end

Figure 4. A standard workflow for UV-Vis spectroscopic analysis.

Mass Spectrometry Protocol (ESI)

esi_ms_workflow start Start prep_sol Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water). start->prep_sol infuse Infuse the solution into the ESI source via a syringe pump. prep_sol->infuse acquire Acquire the mass spectrum in both positive and negative ion modes. infuse->acquire analyze Analyze the resulting spectrum to identify the molecular ion and key fragments. acquire->analyze end End analyze->end

Figure 5. Workflow for Electrospray Ionization Mass Spectrometry.

Conclusion

References

  • Stimson, M. M. (1949). The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Journal of the American Chemical Society, 71(4), 1470-1474.
  • PubChem. (n.d.). 2,4,6-Triaminopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • This reference is not available.
  • PubChem. (n.d.). 4,5-Diaminohypoxanthine. National Center for Biotechnology Information. Retrieved from [Link]

  • Gál, M., et al. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1097-1101.
  • Wang, X., et al. (2015). Copolymerization with 2,4,6-Triaminopyrimidine for the Rolling-up the Layer Structure, Tunable Electronic Properties, and Photocatalysis of g-C3N4. ACS Applied Materials & Interfaces, 7(34), 19029–19036.
  • This reference is not available.
  • This reference is not available.
  • Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. (2015). Indian Journal of Science and Technology, 8(32).
  • Singh, P., & Kumar, R. (2011). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 819-825.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • PubChem. (n.d.). 4,5,6-Pyrimidinetriamine, sulfate (1:1). National Center for Biotechnology Information. Retrieved from [Link]

  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • ResearchGate. (n.d.). Infrared spectrum of 2,4,6-triaminopyrimidine. Retrieved from [Link]

Sources

A Researcher's Guide to the Structural Confirmation of 4,5,6-Triaminopyrimidine Sulfate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the unambiguous structural confirmation of heterocyclic compounds is a cornerstone of reliable and reproducible science. The 4,5,6-triaminopyrimidine scaffold is a key building block in the synthesis of various biologically active molecules, including certain pharmaceuticals.[1] This guide provides an in-depth comparison of analytical techniques for confirming the structure of 4,5,6-triaminopyrimidine sulfate and its derivatives, grounded in the principles of scientific integrity and supported by experimental insights.

The Importance of a Multi-Faceted Analytical Approach

Relying on a single analytical technique for structural elucidation is fraught with risk. Isomers can present similar data in one-dimensional analyses, and impurities can be easily missed. A robust, self-validating system of characterization employs multiple, complementary techniques. For a molecule like this compound (C₄H₇N₅·H₂SO₄)[2][3], we must confirm the core pyrimidine structure, the positions of the three amino groups, and the presence of the sulfate salt.

Our approach will be centered around three core techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each provides a unique piece of the structural puzzle.

Experimental Workflow for Structural Confirmation

A logical workflow ensures that each experimental result builds upon the last, leading to a confident structural assignment.

G FTIR FTIR 1H_NMR ¹H NMR FTIR->1H_NMR Functional Groups Confirmed MS MS MS->1H_NMR Molecular Weight Confirmed 13C_NMR ¹³C NMR 1H_NMR->13C_NMR Proton Environment Mapped 2D_NMR 2D NMR (COSY, HSQC) 13C_NMR->2D_NMR Carbon Skeleton Mapped Elemental_Analysis Elemental Analysis 2D_NMR->Elemental_Analysis Full Structure Hypothesized XRC X-ray Crystallography (If single crystal) Elemental_Analysis->XRC

Caption: A typical experimental workflow for comprehensive structural confirmation.

Mass Spectrometry (MS): The First Step in Identification

Mass spectrometry provides the molecular weight of the target compound, offering the first piece of concrete evidence for its identity. For this compound, the expected molecular weight of the free base is 125.13 g/mol .[4][5] The sulfate salt itself will not typically be observed as a single entity in most MS techniques.

Experimental Causality: We choose Electrospray Ionization (ESI) as the ionization method. ESI is a "soft" ionization technique that is well-suited for polar, non-volatile compounds like aminopyrimidines, minimizing fragmentation and maximizing the likelihood of observing the protonated molecular ion [M+H]⁺.

Anticipated Results and Interpretation
IonExpected m/zInterpretation
[M+H]⁺ 126.1The protonated molecular ion of the 4,5,6-triaminopyrimidine free base. This is the primary indicator of the correct core structure.
[M+Na]⁺ 148.1An adduct with sodium ions, commonly observed in ESI-MS, providing further confidence in the molecular weight.
Fragment Ions VariableWhile ESI is soft, some fragmentation can occur. Common losses from aminopyrimidines include the loss of HCN or NH₃, which can provide clues about the ring structure.[6][7]
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the this compound derivative in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) to a final concentration of ~100 µg/mL.

  • Instrument Setup:

    • Set the mass spectrometer to positive ion detection mode.

    • Calibrate the instrument using a standard calibrant solution to ensure mass accuracy.

    • Set the capillary voltage (typically 3-5 kV), cone voltage, and desolvation gas flow and temperature to optimal values for the instrument and solvent system.

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Identify the [M+H]⁺ peak and any other significant adducts or fragment ions. Compare the observed m/z values to the theoretically calculated values.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[8][9] For this compound, we expect to see characteristic vibrations for the amino groups, the pyrimidine ring, and the sulfate counter-ion.

Experimental Causality: Attenuated Total Reflectance (ATR) is often preferred over traditional KBr pellets for its simplicity and speed, requiring minimal sample preparation.

Anticipated Vibrational Modes
Wavenumber (cm⁻¹)Vibrational ModeInterpretation
3400-3200N-H StretchingA broad and strong absorption in this region is characteristic of the N-H bonds in the three primary amino groups.[8][10] This is a key signature for this class of compounds.
1650-1600NH₂ ScissoringBending vibration of the amino groups, confirming their presence.[8]
1620-1570C=N StretchingVibrations from the C=N bonds within the pyrimidine ring.[8]
1575-1525C=C StretchingAromatic C=C stretching from the pyrimidine ring.[10]
~1100S=O StretchingA strong, broad absorption characteristic of the sulfate ion (SO₄²⁻), confirming the presence of the salt.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Process the resulting spectrum to identify the key vibrational bands and compare them to expected values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides the most detailed information about the chemical environment of individual atoms within a molecule. For this compound, ¹H and ¹³C NMR are essential for confirming the connectivity and substitution pattern of the pyrimidine ring.

Experimental Causality: We use a deuterated solvent like Dimethyl Sulfoxide-d₆ (DMSO-d₆) because it can dissolve the polar sulfate salt and its exchangeable protons (from the amino groups) will not obscure the signals from the molecule's protons. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

Anticipated NMR Spectra

Caption: Predicted NMR shifts for 4,5,6-Triaminopyrimidine in DMSO-d₆.

  • ¹H NMR:

    • Aromatic Proton (H2): A singlet is expected for the single proton on the pyrimidine ring. Its downfield shift is due to the electron-withdrawing nature of the nitrogen atoms in the ring.[11]

    • Amino Protons (NH₂): The protons on the amino groups will appear as broad singlets due to quadrupole broadening from the nitrogen atoms and chemical exchange with any residual water in the solvent. The amino groups at the 4 and 6 positions are chemically equivalent, likely appearing as one signal, while the C5-amino group will be in a different chemical environment and may appear as a separate signal.

  • ¹³C NMR:

    • Ring Carbons: Three distinct signals are expected for the carbon atoms of the pyrimidine ring. The carbons bonded to the amino groups (C4, C5, C6) will be significantly shielded compared to the C2 carbon. The chemical shifts will be influenced by the electron-donating effect of the amino groups.

Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ containing 0.03% TMS in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typically, 8-16 scans are sufficient.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform a baseline correction.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for ¹H and ¹³C.

    • Integrate the ¹H signals and pick the peaks for both spectra.

Summary and Conclusion

By systematically applying MS, FTIR, and NMR spectroscopy, a comprehensive and validated structural confirmation of this compound derivatives can be achieved. Mass spectrometry confirms the molecular weight, FTIR identifies the essential functional groups, and NMR spectroscopy provides the definitive map of the atomic connectivity. This multi-technique approach ensures the scientific integrity of the data, providing a trustworthy foundation for further research and development.

References

  • Chaudhary, J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Preprints.org. [8]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Indian Journal of Pharmaceutical Sciences. [9]

  • IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [10]

  • 2,4,6-Triaminopyrimidine. PubChem, National Institutes of Health. [Link][4]

  • 4,5,6-Pyrimidinetriamine, sulfate (1:1). PubChem, National Institutes of Health. [Link][12]

  • Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. [Link][11]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry. [https://www.scirp.org/html/1-9 organicchem2014040915155585.htm]([Link] organicchem2014040915155585.htm)[6]

  • Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society. [Link][7]

Sources

A Senior Application Scientist's Guide to the Biological Activity of 4,5,6-Triaminopyrimidine Sulfate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among these, 4,5,6-triaminopyrimidine and its analogs are a class of compounds demonstrating a remarkable breadth of biological activities. This guide provides an in-depth comparison of the biological activities of 4,5,6-triaminopyrimidine sulfate analogs, supported by experimental data and detailed protocols to empower your research and development endeavors. This versatile compound serves as a crucial intermediate in the synthesis of various biologically active molecules, including antimicrobial and anticancer drugs.[1]

Introduction to the 4,5,6-Triaminopyrimidine Scaffold

The 4,5,6-triaminopyrimidine core is a privileged structure in drug discovery due to its ability to engage in multiple hydrogen bonding interactions with biological targets, a key feature for potent and selective inhibition. The sulfate salt of this compound is often utilized in synthesis. The arrangement of its three amino groups provides a versatile platform for chemical modification, allowing for the generation of diverse libraries of analogs with tailored biological activities. Our exploration will focus on three key areas of biological activity: anticancer, antioxidant, and kinase inhibition.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Numerous pyrimidine derivatives have been investigated for their potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[2][3][4] The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.

Comparative Analysis of Anticancer Potency

The following table summarizes the in vitro anticancer activity of various pyrimidine derivatives, highlighting their potency against different cancer cell lines. It is important to note that these compounds are not all direct analogs of 4,5,6-triaminopyrimidine but represent the broader class of pyrimidine derivatives, offering insights into the structure-activity relationships that govern anticancer efficacy.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound (2) HT-1080 (Fibrosarcoma)13.89[2]
MCF-7 (Breast)19.43[2]
MDA-MB-231 (Breast)-[2]
A549 (Lung)-[2]
Compound (5) A549 (Lung)15.3[2]
MCF-7 (Breast)15.6[2]
Compound (6) A549 (Lung)21.4[2]
MCF-7 (Breast)10.9[2]
Compound (20) HCT-116 (Colon)Potent (superior to doxorubicin)[2]
Derivative 2d A549 (Lung)Strong cytotoxicity at 50 µM[5][6]
Compound 10c Panc1 (Pancreatic, KRAS-G12D)1.40[7]
Compound 10k KRAS-G12D (enzymatic)0.009[7]
Compound 3a Hela (Cervical)3.5 µg/mL[8]
MCF7 (Breast)4.5 µg/mL[8]

Note: A direct comparison is challenging as experimental conditions may vary between studies. The data presented should be used as a guide to understand the potential of different pyrimidine scaffolds.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of pyrimidine analogs on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in a complete culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with serial dilutions of pyrimidine analogs A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization buffer E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Antioxidant Activity: Combating Oxidative Stress

Certain pyrimidine derivatives have demonstrated notable antioxidant properties, which are crucial in mitigating cellular damage caused by reactive oxygen species (ROS). This activity is often attributed to the electron-donating nature of the amino and hydroxyl substituents on the pyrimidine ring.

Comparative Analysis of Antioxidant Potential

The antioxidant capacity of pyrimidine analogs can be evaluated using various in vitro assays. The following table summarizes the findings from different studies.

Compound/DerivativeAssayActivityReference
4-Hydroxy-2,5,6-triaminopyrimidine sulfate-Antioxidant activity similar to THF[9]
Pyrido[2,3-d]pyrimidine derivatives (2a, 2f)Anti-lipid peroxidation (AAPH)Strong inhibition[5][6]
Pyrido[2,3-d]pyrimidine derivativesDPPH assayNo significant interaction[5][6]
5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d] pyrimidine-7-carboxylic acids (6a, 6b)DPPH radical scavengingGood antioxidant activity[10][11]
Biginelli-type pyrimidines (3c)DPPH free radical scavengingIC50 of 0.6 mg/ml[10][11]
Thiazolopyrimidines (5a, 5b)Lipid peroxidation assayPotent antioxidative activity[10][11]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the free radical scavenging activity of pyrimidine analogs.

Objective: To measure the ability of test compounds to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Materials:

  • DPPH solution in methanol

  • Test compounds (dissolved in methanol)

  • Ascorbic acid (positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add a solution of the test compound at various concentrations to a methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm). The discoloration of the DPPH solution indicates the scavenging activity of the compound.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Kinase Inhibition: A Promising Avenue for Targeted Therapy

The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[8] Analogs of triaminopyrimidine have been shown to be potent inhibitors of various kinases, including caspases, which are key players in inflammation and apoptosis.

Comparative Analysis of Caspase-1 Inhibition

A series of triaminopyrimidine analogs have been synthesized and evaluated as inhibitors of caspase-1, an enzyme involved in the inflammatory response.[12]

Compound IDLinkageSubstituentCaspase-1 IC50 (nM)Reference
AE-2-48 Ethylene4-trifluoromethylphenyl13[12]
AE-2-21 Methyleneo-tolyl18[12]
CK-1-41 ---[12]
CA-1-11 Amide bond to piperazineElectrophilic covalent warhead134 (semi-reversible)[12]
EM-1-10 Amide bond to piperazineElectrophilic covalent warhead144 (semi-reversible)[12]

These results indicate that substitutions on the triaminopyrimidine scaffold can significantly modulate inhibitory potency against caspase-1.

Signaling Pathway: Caspase-1 and Inflammation

Caspase1_Pathway cluster_0 Inflammasome Activation cluster_1 Inhibition PAMPs PAMPs/DAMPs NLRP3 NLRP3 Inflammasome PAMPs->NLRP3 activates Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 recruits and cleaves Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation Triaminopyrimidine Triaminopyrimidine Analogs Triaminopyrimidine->Casp1 inhibit

Caption: Caspase-1 activation pathway and its inhibition.

Experimental Protocol: Caspase-1 Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of triaminopyrimidine analogs against caspase-1.

Objective: To determine the IC50 values of test compounds against recombinant human caspase-1.

Materials:

  • Recombinant human caspase-1

  • Caspase-1 substrate (e.g., a fluorogenic peptide like Ac-YVAD-AMC)

  • Assay buffer

  • Test compounds

  • 96-well black plates

  • Fluorometric microplate reader

Procedure:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, incubate recombinant caspase-1 with various concentrations of the test compound in the assay buffer for a specified pre-incubation time.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic caspase-1 substrate.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by caspase-1 releases a fluorescent molecule.

  • Data Analysis: Determine the rate of the enzymatic reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and calculate the IC50 value.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4,5,6-triaminopyrimidine analogs is intricately linked to their chemical structure. Key SAR observations include:

  • Anticancer Activity: The nature and position of substituents on the pyrimidine ring significantly influence cytotoxicity. Electron-donating groups at the 2-position and less bulky electron-donating groups at the para position of an aromatic ring substituent can enhance anticancer activity.[3]

  • Antioxidant Activity: The presence of hydroxyl and amino groups is often associated with antioxidant potential. The overall electronic properties of the molecule play a crucial role in its ability to donate electrons and scavenge free radicals.

  • Kinase Inhibition: For caspase-1 inhibitors, both alkyl and aryl groups linked to a piperazine nitrogen are well-tolerated. Interestingly, electron-withdrawing groups generally decrease potency, with some exceptions.[12] The linkage type (methylene vs. ethylene) also impacts activity.

Conclusion and Future Directions

The 4,5,6-triaminopyrimidine scaffold is a highly versatile platform for the development of novel therapeutic agents. The analogs of this core structure have demonstrated a wide spectrum of biological activities, including potent anticancer, antioxidant, and kinase inhibitory effects. The structure-activity relationships derived from various studies provide a rational basis for the design of next-generation compounds with improved potency and selectivity.

Future research should focus on the synthesis and evaluation of focused libraries of 4,5,6-triaminopyrimidine analogs to further elucidate the SAR for different biological targets. The development of dual-activity compounds, such as those with combined anticancer and antioxidant properties, could represent a promising strategy for addressing complex diseases. As our understanding of the molecular targets of these compounds deepens, so too will our ability to design and develop novel, effective, and safe medicines based on the remarkable 4,5,6-triaminopyrimidine scaffold.

References

Please note that while the following list provides sources that informed this guide, direct clickable URLs to the full text may require institutional access or purchase.

  • International Journal of Research in Pure and Applied Chemistry. Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. [Link]

  • Myriagkou, M., Papakonstantinou, E., Deligiannidou, G.-E., Patsilinakos, A., Kontogiorgis, C., & Pontiki, E. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. [Link]

  • Myriagkou, M., Papakonstantinou, E., Deligiannidou, G.-E., Patsilinakos, A., Kontogiorgis, C., & Pontiki, E. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed, 37175322. [Link]

  • ResearchGate. (2015). New pyrimidine derivatives: Synthesis, antitumor and antioxidant evaluation. [Link]

  • Nair, M. S., V, A. K., & T, S. (2016). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Indian Journal of Pharmaceutical Sciences, 78(4), 459–466. [Link]

  • Li, Y., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 28(21), 7389. [Link]

  • Grice, A. L., et al. (2024). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. ChemMedChem, e202300481. [Link]

  • Journal of Advanced Scientific Research. (2015). Pyrimidine As Anticancer Agent: A Review. [Link]

  • Rusin, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2133. [Link]

  • Google Patents. (1981).
  • Indian Journal of Pharmaceutical Sciences. Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. [Link]

  • ResearchGate. (2021). Pyrimidine: a review on anticancer activity with key emphasis on SAR. [Link]

  • Amin, K. M., et al. (2012). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 17(12), 14357-14371. [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

  • Fisher, R. P. (2018). Chemical inhibitors of transcription-associated kinases. Transcription, 9(5), 302–311. [Link]

  • Digital Commons@DePaul. (2018). Small Molecule Inhibitors of Inflammatory Caspases-1, -4, and -5. [Link]

  • Harris, P. A., et al. (2013). Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis. ACS Medicinal Chemistry Letters, 4(12), 1238–1243. [Link]

Sources

A Senior Application Scientist's Guide to the Large-Scale Synthesis of 4,5,6-Triaminopyrimidine Sulfate: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and process chemists in the pharmaceutical and fine chemical industries, the synthesis of heterocyclic intermediates is a perpetual balancing act between yield, purity, safety, and cost. 4,5,6-Triaminopyrimidine sulfate stands as a critical building block, notably as a precursor in the synthesis of various active pharmaceutical ingredients (APIs) and other biologically active molecules.[1][2] Its efficient production at scale is therefore not merely an academic exercise but a crucial economic and logistical consideration.

This guide provides an in-depth, objective comparison of the primary synthetic pathways to this compound, moving beyond simple reagent costs to evaluate the holistic cost-effectiveness of each route. We will dissect the causality behind experimental choices, ground our claims in verifiable data, and provide actionable protocols for large-scale implementation.

Defining Cost-Effectiveness in Large-Scale Synthesis

True cost-effectiveness in chemical manufacturing transcends the price of starting materials. A comprehensive analysis must weigh multiple factors, each with the potential to significantly impact the final cost per kilogram of the product.

  • Raw Material Cost & Availability: The price and supply-chain stability of precursors.

  • Molar Yield: The efficiency of converting starting materials into the final product.

  • Process Intensity: The number of synthetic steps, complexity of operations, and reaction times.

  • Capital Expenditure (CapEx): The need for specialized equipment, such as high-pressure hydrogenation reactors.

  • Operating Expenditure (OpEx): Costs associated with energy consumption, solvents, and catalysts (including recycling and replacement).

  • Safety & Environmental Impact: The use of hazardous reagents and the cost of waste treatment and disposal.

  • Downstream Processing: The ease of product isolation and purification, which directly impacts labor and solvent costs.

The following diagram illustrates the interconnectedness of these factors in determining the overall viability of a synthetic route.

Caption: Key factors influencing the cost-effectiveness of large-scale chemical synthesis.

The Primary Synthetic Precursor: 4,6-Diamino-5-nitrosopyrimidine

Most modern, scalable syntheses of this compound do not build the molecule from acyclic precursors in the final stages. Instead, they converge on a common intermediate: a 4,6-diaminopyrimidine with a nitrogen-based functional group at the C5 position, which is then reduced. The most common pathway involves the reduction of 4,6-diamino-5-nitrosopyrimidine or its nitro analogue, 4,6-diamino-5-nitropyrimidine .

The synthesis typically begins with the condensation of guanidine with a malonic acid derivative to form the pyrimidine core.[3][4][5] The resulting 4,6-diaminopyrimidine is then nitrosated or nitrated at the C5 position. The crucial final step, and the focus of our comparative analysis, is the reduction of this C5 functional group to an amine.

Caption: General synthetic pathway to this compound.

Comparative Analysis of Reduction Methodologies

The choice of reducing agent for the conversion of 4,6-diamino-5-nitro(so)pyrimidine to the final product is the single most important decision affecting the process's cost-effectiveness and environmental footprint. We will compare three primary methodologies: Catalytic Hydrogenation, Chemical Reduction with Hydrazine, and Chemical Reduction with metal/acid or dithionite systems.

FeatureCatalytic Hydrogenation (Pd/C)Chemical Reduction (Hydrazine)Chemical Reduction (Zn/Acid or Na₂S₂O₄)
Primary Reagents H₂ gas, Palladium on Carbon (Pd/C)Hydrazine Hydrate (N₂H₄·H₂O)Zinc dust, Acid (e.g., HCl) or Sodium Dithionite
Reported Yield High (95%+)[6]High (93%)[6]Moderate to High (75-88%)[7][8][9]
Purity Profile Excellent; clean reactionGood; potential for byproductsFair; potential for metal and salt impurities
Safety Concerns Flammable H₂ gas, pyrophoric catalyst, high-pressure equipmentHighly toxic and carcinogenic reagentCorrosive acids, generation of H₂S from dithionite[10]
Waste Stream Minimal; spent catalyst (recyclable)Aqueous waste, unreacted hydrazineSignificant heavy metal sludge (Zn) or high-salt aqueous waste[10]
Equipment Needs High-pressure autoclave (High CapEx)Standard glass-lined reactorStandard glass-lined reactor
Cost-Effectiveness Excellent at scale. High initial investment offset by high yield, purity, low waste, and catalyst recycling.[10][11]Moderate. Lower equipment cost but high costs associated with handling and disposal of toxic reagents.Poor for modern manufacturing. Appears cheap on paper but high waste disposal and purification costs make it uneconomical and environmentally unfriendly.[10]

Analysis & Causality:

  • Catalytic Hydrogenation: This is the industry-standard "green" approach.[10] The process is atom-economical, with water as the only theoretical byproduct. The high selectivity of the palladium catalyst leads to a cleaner product, drastically reducing the costs and solvent volumes required for downstream purification. While the initial investment in a high-pressure reactor is significant, the long-term operational savings from high yields, catalyst recycling, and minimal waste treatment make it the most cost-effective option for sustained, large-scale production.[12][13]

  • Hydrazine Reduction: Hydrazine hydrate is a powerful and effective reducing agent that does not require specialized high-pressure equipment. However, its extreme toxicity and carcinogenicity impose severe handling protocols and high costs for waste stream treatment, neutralizing its initial economic advantage. The risk associated with handling hydrazine at an industrial scale often makes this route untenable from a modern environmental, health, and safety (EHS) perspective.

  • Metal/Dithionite Reduction: Routes using zinc dust or sodium dithionite are classic, older methods.[7][8][9] They are often used in academic settings due to their simplicity and avoidance of high-pressure apparatus. However, at an industrial scale, they are highly inefficient. The use of stoichiometric amounts of metal reductants generates vast quantities of metal-contaminated waste sludge, the disposal of which is expensive and environmentally damaging.[10] Similarly, dithionite reduction produces large volumes of saline wastewater, and the final product is often contaminated with sulfur-containing impurities, requiring extensive purification.[7]

Recommended Protocol for Large-Scale Synthesis via Catalytic Hydrogenation

Based on the comparative analysis, catalytic hydrogenation of 4,6-diamino-5-nitrosopyrimidine is the most cost-effective, scalable, and environmentally responsible method.

Objective: To synthesize 4,5,6-Triaminopyrimidine via catalytic hydrogenation of 4,6-diamino-5-nitrosopyrimidine, followed by sulfation, with a target yield of >95%.

Materials:

  • 4,6-Diamino-5-nitrosopyrimidine (1.0 eq)

  • 5% Palladium on Carbon (Pd/C) catalyst (e.g., 0.5-1.0% w/w Pd to substrate)

  • Methanol or Water (as solvent)

  • Hydrogen (H₂) gas

  • Sulfuric Acid (H₂SO₄)

Experimental Workflow Diagram:

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of 4,5,6-Triaminopyrimidine Sulfate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, aminopyrimidines serve as foundational scaffolds for a vast array of biologically active molecules, from vital nucleic acids to targeted therapeutics.[1] Among these, 4,5,6-Triaminopyrimidine stands out as a highly versatile synthetic intermediate, prized for its multiple reactive centers.[2] Its sulfate salt is a common, more stable form used in laboratory settings.

This guide provides an in-depth analysis of the reactivity of 4,5,6-Triaminopyrimidine sulfate, contextualized by a direct comparison with its structural analogs. We will move beyond simple reaction schemes to explore the electronic and steric factors that govern reaction pathways, supported by experimental protocols designed to quantify and validate these differences. Our objective is to equip you, the researcher, with the predictive understanding necessary to select the optimal pyrimidine building block for your specific synthetic goals.

The Electronic Landscape of 4,5,6-Triaminopyrimidine

The reactivity of 4,5,6-Triaminopyrimidine is fundamentally dictated by the interplay between the electron-deficient pyrimidine ring and three electron-donating amino groups.

  • The Pyrimidine Core: The two nitrogen atoms within the pyrimidine ring act as electron sinks, withdrawing electron density and rendering the ring's carbon atoms electrophilic. Position 5 is generally the least electron-deficient carbon atom in an unsubstituted pyrimidine ring.[3]

  • The Amino Substituents: Conversely, the amino groups at positions 4, 5, and 6 are powerful activating groups. The lone pair of electrons on each nitrogen atom can be delocalized into the ring system, significantly increasing its electron density. This heightened electron density makes the molecule highly nucleophilic and activates the ring towards electrophilic substitution.[4]

The net result is a molecule with a rich and nuanced reactivity profile. The amino groups are potent nucleophiles, readily attacking electrophiles, while the now electron-rich pyrimidine ring can also undergo substitution, particularly at the electron-rich positions ortho and para to the amino groups.

Comparative Reactivity Profile: this compound vs. Key Analogs

The reactivity of an aminopyrimidine can be dramatically altered by changing the number, position, or type of its substituents. Understanding these structure-activity relationships is crucial for synthetic design.

Compound Structure Key Substituents Reactivity Towards Electrophiles (e.g., Nitrosation) Reactivity Towards Nucleophiles Governing Factors & Rationale
4,5,6-Triaminopyrimidine Pyrimidine-4,5,6-triamineThree adjacent amino groups (-NH₂)High Low (Ring) The three powerful electron-donating groups create a highly electron-rich system, making the C5-NH₂ group and the ring itself highly susceptible to electrophilic attack. The molecule is a strong nucleophile.
2,4,6-Triaminopyrimidine Pyrimidine-2,4,6-triamineSymmetrically placed amino groups (-NH₂)High Low (Ring) Similar to its 4,5,6-isomer, it is highly activated towards electrophiles. The reaction site (C5) is sterically accessible and electronically enriched by all three amino groups. It's a key precursor for drugs like methotrexate.[5]
2,4,5,6-Tetraaminopyrimidine Pyrimidine-2,4,5,6-tetramineFour amino groups (-NH₂)Very High Low (Ring) The addition of a fourth amino group further increases the electron density, making it one of the most nucleophilic and easily oxidized pyrimidine analogs. It is synthesized from 4,5,6-triaminopyrimidine.[6][7]
4-Hydroxy-2,5,6-triaminopyrimidine 2,5,6-Triamino-4-pyrimidinolTwo amino groups (-NH₂), one hydroxyl group (-OH)Moderate to High Low (Ring) The hydroxyl group is also electron-donating but can exist in keto-enol tautomerism (as a pyrimidone).[8] This tautomerism can alter the aromaticity and reactivity profile compared to a purely amino-substituted ring.
2,6-Diamino-4-chloropyrimidine 4-chloro-2,6-pyrimidinediamineTwo amino groups (-NH₂), one chloro group (-Cl)Moderate High (at C4) The amino groups activate the ring, but the electron-withdrawing chlorine atom partially deactivates it towards electrophilic attack. Critically, the chlorine is a good leaving group, making the C4 position susceptible to nucleophilic aromatic substitution.[9]
Visualizing the Reactivity Logic

The choice of reaction pathway is a direct consequence of the electronic properties conferred by the substituents.

G cluster_0 Substituent Effect on Pyrimidine Ring A Start with Pyrimidine Analog B Are substituents primarily electron-donating (-NH2, -OH)? A->B C Is an electron-withdrawing leaving group present (-Cl)? B->C No D High Ring Electron Density Activated towards Electrophiles B->D Yes C->B No E Reduced Ring Electron Density Susceptible to Nucleophilic Substitution C->E Yes F Primary Reaction Pathway: Electrophilic Attack at Ring/Amino Groups (e.g., Nitrosation, Acylation) D->F G Primary Reaction Pathway: Nucleophilic Aromatic Substitution at the site of the leaving group E->G

Caption: Decision workflow for predicting the primary reaction pathway of substituted pyrimidines.

Core Reactions and Mechanistic Considerations

A. Electrophilic Attack: The Case of Nitrosation

A quintessential reaction for differentiating reactivity is nitrosation, the first step in converting 4,5,6-triaminopyrimidine to 2,4,5,6-tetraaminopyrimidine.[6]

Mechanism: The reaction proceeds via attack of the nucleophilic 5-amino group on the nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite and acid. The superior electron-donating ability of the adjacent amino groups at C4 and C6 makes the C5-amino group the most nucleophilic site.

G cluster_0 Nitrosation of 4,5,6-Triaminopyrimidine Reactants 4,5,6-Triaminopyrimidine + NaNO₂/H⁺ Intermediate [Electrophilic Attack] (C5-NH₂ attacks NO⁺) Reactants->Intermediate Generates NO⁺ Product 2,4,6-Triamino-5-nitrosopyrimidine Intermediate->Product Reduction [Reduction Step] (e.g., Sodium Dithionite) Product->Reduction FinalProduct 2,4,5,6-Tetraaminopyrimidine Reduction->FinalProduct

Caption: Reaction pathway for the synthesis of 2,4,5,6-tetraaminopyrimidine.

Analogs with electron-withdrawing groups would exhibit a significantly slower rate of nitrosation due to the reduced nucleophilicity of their amino groups.

B. Nucleophilic Aromatic Substitution

Experimental Protocols for Reactivity Comparison

To move from qualitative prediction to quantitative comparison, rigorous experimental protocols are essential.

Protocol 1: Competitive Reaction Kinetics via HPLC

This protocol provides a direct, quantitative comparison of the reactivity of two different aminopyrimidines toward an electrophile.

Objective: To determine the relative reaction rates of this compound and an analog (e.g., 2,4,6-triaminopyrimidine) in a competitive acylation reaction.

Materials:

  • This compound

  • Analog (e.g., 2,4,6-triaminopyrimidine)

  • Acetic anhydride (electrophile)

  • Pyridine (base/catalyst)

  • Acetonitrile (solvent)

  • HPLC system with a C18 column and UV detector

Methodology:

  • Standard Preparation: Prepare 1 mM stock solutions of both pyrimidine substrates and the expected mono-acetylated products in acetonitrile. Use these to establish HPLC retention times and response factors.

  • Reaction Setup: In a 10 mL vial, dissolve 0.1 mmol of this compound and 0.1 mmol of the analog in 5 mL of acetonitrile with 0.11 mmol of pyridine.

  • Initiation: At time t=0, add a sub-stoichiometric amount of acetic anhydride (e.g., 0.05 mmol) to the stirred solution. This ensures the pyrimidines are in competition for the limiting reagent.

  • Time-Point Sampling: At regular intervals (e.g., 2, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot and immediately quench it in a vial containing 900 µL of a quench solution (e.g., dilute aqueous acid) to stop the reaction.

  • HPLC Analysis: Inject the quenched samples into the HPLC. Monitor at a wavelength where all species absorb (e.g., 254 nm).

  • Data Analysis: Integrate the peak areas for the starting materials and the two mono-acetylated products. The ratio of the product peak areas (corrected by response factors) at each time point directly reflects the relative reactivity of the two starting amines.

Protocol 2: Spectroscopic Analysis of Reaction Products

Objective: To structurally characterize reaction products and confirm the site of reactivity using FTIR and NMR.

A. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: Analyze a small sample of the purified reaction product as a KBr pellet or using an ATR accessory.

  • Analysis: Compare the spectrum of the product to the starting material.

    • Acylation: Look for the appearance of a strong amide C=O stretch (approx. 1650-1680 cm⁻¹) and changes in the N-H stretching region (3200-3500 cm⁻¹).[10]

    • Nitrosation: Monitor the disappearance of primary amine N-H bands and the appearance of new bands associated with the nitroso group.

  • Reference: FTIR is an indispensable tool for identifying characteristic vibrational modes of functional groups on the pyrimidine ring.[11]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Analysis:

    • Observe the chemical shifts and integration of the aromatic and NH protons. Electrophilic substitution on an amino group will typically cause a downfield shift in the signal for the remaining NH proton(s).[12]

    • Substitution on the ring will alter the chemical shift and coupling patterns of the remaining ring protons.

  • ¹³C NMR Analysis:

    • The chemical shifts of the pyrimidine ring carbons are highly sensitive to substituent effects. An electron-donating group will cause an upfield shift, while an electron-withdrawing group causes a downfield shift. This allows for precise determination of the substitution site.[9]

Conclusion for the Practicing Scientist

This compound is a highly reactive, electron-rich building block, making it an excellent nucleophile and a substrate for electrophilic substitution. Its reactivity is primarily driven by its three potent electron-donating amino groups.

When selecting a pyrimidine scaffold, the choice between 4,5,6-triaminopyrimidine and its analogs should be a deliberate one, guided by the desired reaction pathway:

  • For maximal nucleophilicity and reactivity towards electrophiles, 4,5,6-triaminopyrimidine or 2,4,5,6-tetraaminopyrimidine are superior choices.

  • To introduce functionality via nucleophilic aromatic substitution , a halogenated analog like 2,6-diamino-4-chloropyrimidine is required.

  • The presence of other functional groups, like hydroxyls, introduces additional complexity through tautomerism, which can be exploited for unique synthetic transformations.

By applying the comparative logic and validation protocols outlined in this guide, researchers can harness the rich chemistry of these foundational heterocycles with greater precision and predictability, accelerating the discovery and development of novel chemical entities.

References

  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2023). Applied Science and Biotechnology Journal for Advanced Research. Retrieved January 6, 2026, from [Link]

  • Nucleophilicities of Amines, Amino Acids and Pyridines. (2008). CORE. Retrieved January 6, 2026, from [Link]

  • Spectroscopic identification of fragment ions of DNA/RNA building blocks: the case of pyrimidine. (2020). RSC Publishing. Retrieved January 6, 2026, from [Link]

  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2024). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • 2,4,6-Triaminopyrimidine. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022). Journal of the American Chemical Society. Retrieved January 6, 2026, from [Link]

  • This compound. (n.d.). Amerigo Scientific. Retrieved January 6, 2026, from [Link]

  • Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine. (1979). Google Patents.
  • о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. (2022). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Nucleophilicities of Amines, Amino Acids and Pyridines. (2008). Ludwig-Maximilians-Universität München. Retrieved January 6, 2026, from [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • Worked example: Differentiating the types of amines. (2023). Khan Academy. Retrieved January 6, 2026, from [Link]

  • Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. (2024). MDPI. Retrieved January 6, 2026, from [Link]

  • Experimental Test and Modeling Validation for CO2 Capture with Amine Solvents in a Pilot Plant. (2024). MDPI. Retrieved January 6, 2026, from [Link]

  • Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. (2011). Gassnova. Retrieved January 6, 2026, from [Link]

  • Amines - Properties and Reactivity of Amines (A-Level Chemistry). (n.d.). Study Mind. Retrieved January 6, 2026, from [Link]

  • This compound. (n.d.). gsrs. Retrieved January 6, 2026, from [Link]

  • OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate (Colipa No. A143). (2012). European Commission. Retrieved January 6, 2026, from [Link]

  • 4,5,6-Pyrimidinetriamine, sulfate (1:1). (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2024). Journal of Chemical Reviews. Retrieved January 6, 2026, from [Link]

  • Synthesis of 2,4,5,6-tetraaminopyrimidine. (n.d.). PrepChem.com. Retrieved January 6, 2026, from [Link]

  • 4,5,6-Trichloropyrimidine-2-carboxamide. (2021). MDPI. Retrieved January 6, 2026, from [Link]

  • Evaluation of novel pyrimidine derivatives as a new class of mushroom tyrosinase inhibitor. (2019). DovePress. Retrieved January 6, 2026, from [Link]

Sources

A Comparative Performance Evaluation of 4,5,6-Triaminopyrimidine Sulfate in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the selection of an appropriate solvent is a critical parameter that can dictate the success of a reaction, the purity of a product, and the overall efficiency of a process. 4,5,6-Triaminopyrimidine sulfate (TAPS) is a versatile intermediate with significant applications in the synthesis of various biologically active molecules.[1] This guide provides an in-depth technical comparison of the performance of TAPS in different solvents, offering experimental insights and data to inform your research and development endeavors. Furthermore, we will draw comparisons with a key alternative, 2,4,5,6-tetraaminopyrimidine sulfate, to provide a broader context for your decision-making process.

The Critical Role of Solvent Selection

The choice of solvent impacts several key aspects of a chemical process involving this compound:

  • Solubility: Ensuring that TAPS is sufficiently soluble is the first step to a successful homogeneous reaction. Poor solubility can lead to low reaction rates, incomplete conversions, and difficulties in purification.

  • Stability: The solvent can influence the stability of TAPS, potentially leading to degradation under certain conditions of temperature, pH, or light exposure. Understanding this interplay is crucial for ensuring the integrity of the starting material and the final product.

  • Reactivity: The solvent can mediate the reactivity of TAPS by influencing the transition states of reactions. The polarity and protic or aprotic nature of the solvent can significantly alter reaction pathways and yields.

Experimental Evaluation of Performance

To provide a comprehensive understanding of the performance of this compound, a series of standardized experiments should be conducted. The following protocols outline the methodologies for determining solubility, stability, and reactivity.

Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound is a fundamental physicochemical property. The shake-flask method is a reliable technique for its determination.

Experimental Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, methanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant and determine the concentration of the dissolved TAPS using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Diagram of the Solubility Determination Workflow:

G cluster_0 Solubility Determination Workflow A Add excess TAPS to solvent B Equilibrate at constant temperature A->B C Centrifuge to separate solid B->C D Quantify concentration in supernatant via HPLC C->D

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability Assessment: Stress Testing

Stability testing is crucial to determine the intrinsic stability of a molecule and to identify potential degradation pathways.

Experimental Protocol:

  • Solution Preparation: Prepare solutions of this compound in the selected solvents at a known concentration.

  • Stress Conditions: Expose the solutions to various stress conditions, including:

    • Acidic/Basic Hydrolysis: Treat with HCl and NaOH solutions at elevated temperatures.

    • Oxidation: Treat with hydrogen peroxide.

    • Thermal Stress: Store at elevated temperatures.

    • Photostability: Expose to UV light.

  • Analysis: At specified time points, analyze the samples by a stability-indicating HPLC method to quantify the remaining TAPS and identify any degradation products.

Diagram of the Stability Testing Workflow:

G cluster_0 Stability Testing Workflow A Prepare TAPS solutions in different solvents B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Analyze by HPLC at time points B->C D Quantify TAPS and identify degradants C->D

Caption: Workflow for assessing the stability of this compound under stress conditions.

Reactivity Profiling: Nucleophilic and Electrophilic Reactions

The amino groups on the pyrimidine ring of TAPS are expected to be nucleophilic, while the pyrimidine ring itself can be susceptible to electrophilic attack, although it is generally electron-deficient.

Experimental Protocol:

  • Reaction Setup: In separate reaction vessels, dissolve this compound in a chosen solvent.

  • Reagent Addition:

    • Nucleophilic Reactivity: Add a model electrophile (e.g., an acyl chloride or an alkyl halide) and a suitable base if necessary.

    • Electrophilic Reactivity: Add a model electrophile (e.g., a nitrating or halogenating agent) under appropriate conditions.

  • Monitoring and Analysis: Monitor the reaction progress over time using techniques like TLC or LC-MS. Upon completion, isolate and characterize the products to determine the reaction outcome and yield.

Comparative Performance Data

Table 1: Solubility of Aminopyrimidine Sulfates

SolventThis compound2,4,5,6-Tetraaminopyrimidine Sulfate
Water Data not availableNotable solubility[2]
DMSO Soluble[3][4][5]Data not available
Ethanol Data not availableAppreciable solubility[6]
Methanol Data not availableData not available

Table 2: Stability of Aminopyrimidine Sulfates

ConditionThis compound2,4,5,6-Tetraaminopyrimidine Sulfate
General Data not availableStable under normal temperatures and pressures[6][7]
Aqueous Solution A related compound, 2,5,6-triamino-4-pyrimidinol sulfate, is stable for up to 24 hours with an antioxidant[8][9]Stable[2]
Incompatibilities Strong oxidizing agents[4]Strong oxidizing agents[7]

Table 3: Reactivity of Aminopyrimidine Sulfates

Reaction TypeThis compound2,4,5,6-Tetraaminopyrimidine Sulfate
Nucleophilic Substitution The amino groups are expected to be nucleophilic and participate in reactions with electrophiles. It is used as a precursor in the synthesis of various pharmaceuticals.[1]The amino groups are nucleophilic and the compound is a key intermediate in the synthesis of various pharmaceuticals.[2][10]
Electrophilic Substitution The pyrimidine ring is generally electron-deficient, making electrophilic substitution challenging without activating groups.Similar to TAPS, the electron-deficient nature of the pyrimidine ring makes electrophilic attack difficult.

Discussion and Comparison with Alternatives

This compound is a valuable building block in organic synthesis.[1] Its utility is, however, dependent on its performance in various solvent systems. Based on the available information, DMSO appears to be a good solvent for TAPS.[3][4][5] For reactions requiring protic solvents, further investigation into its solubility in alcohols and water is necessary.

Compared to this compound, its close analog, 2,4,5,6-tetraaminopyrimidine sulfate, appears to have better-documented solubility in water and ethanol.[2][6] This could make it a more suitable choice for reactions in these protic solvents. Both compounds are reported to be stable under normal conditions and are incompatible with strong oxidizing agents.[4][6][7]

The reactivity of both compounds is primarily centered around the nucleophilicity of their amino groups. The choice between the two would likely depend on the specific synthetic target and the desired regioselectivity of the reaction.

Conclusion and Future Outlook

This guide provides a framework for evaluating the performance of this compound in different solvents. While there is a clear need for more quantitative experimental data on its solubility and stability, the provided protocols offer a systematic approach for researchers to generate this information in their own laboratories. The comparison with 2,4,5,6-tetraaminopyrimidine sulfate highlights the importance of considering structurally similar alternatives to optimize reaction conditions. Future work should focus on generating a comprehensive, publicly available database of the physicochemical properties of these important synthetic intermediates to accelerate their application in drug discovery and development.

References

  • 2,4,5,6-Tetraaminopyrimidine Sulfate: A Key Intermediate in Pharmaceutical Synthesis and Chemical Research. (URL not available)
  • 2,4,5,6-Tetraaminopyrimidine sulfate(5392-28-9). ChemicalBook. (URL not available)
  • 2,4,5,6-Tetraaminopyrimidine sulf
  • 2,4,5,6-Tetraaminopyrimidine sulfate 5392-28-9 wiki. Guidechem. (URL not available)
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC. (URL: [Link])

  • OPINION ON tetra-Aminopyrimidine sulfate. European Commission. (URL not available)
  • Benchmarking ADME Properties of Novel Aminopyrimidine Derivatives: A Comparative Guide. Benchchem. (URL not available)
  • 2-Aminopyrimidine | C4H5N3 | CID 7978. PubChem. (URL: [Link])

  • 4-Aminopyrimidine | C4H5N3 | CID 68958. PubChem. (URL: [Link])

  • 4,5,6-TRIAMINOPYRIMIDINE SULF
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. (URL not available)
  • This compound hydrate, 98+% (dry wt.)
  • OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate (Colipa No. A143). European Commission. (URL not available)
  • OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate. European Commission. (URL: [Link])

  • 4,5,6-Pyrimidinetriamine, sulfate (1:1) | C4H9N5O4S. PubChem. (URL: [Link])

  • This compound hydrate, 98+% (dry wt.)
  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC. (URL: [Link])

  • 2,5,6-Triamino-4-pyrimidinol sulfate | C4H9N5O5S | CID 135443549. PubChem. (URL: [Link])

  • Hidrato de sulfato de 4,5,6-triaminopirimidina. Chem-Impex. (URL not available)
  • This compound hydrate, 98+% (dry wt.)
  • Opinion of the SCCNFP on A53 - 2,4,5,6-Tetraaminopyrimidine. European Commission. (URL not available)
  • Dimethyl Sulfoxide (DMSO)

Sources

A Comparative Guide to the Therapeutic Applications of Triaminopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Triaminopyrimidines, a class of heterocyclic organic compounds, have emerged as a versatile scaffold in modern medicinal chemistry. Their unique structural features allow for diverse substitutions, leading to a broad spectrum of biological activities. This guide provides a comparative analysis of peer-reviewed studies on the applications of triaminopyrimidine derivatives across various therapeutic areas, offering insights for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, compare their efficacy with existing alternatives, and provide detailed experimental protocols to support further research.

Dihydrofolate Reductase (DHFR) Inhibition: A Cornerstone of Triaminopyrimidine Activity

The inhibition of dihydrofolate reductase (DHFR) is a well-established therapeutic strategy for combating infectious diseases and cancer.[1] DHFR is a crucial enzyme in the folate pathway, responsible for regenerating tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and amino acids.[2][3] Triaminopyrimidine derivatives, particularly the 2,4-diaminopyrimidine core, have been extensively studied as DHFR inhibitors.[4]

Comparative Analysis: Triaminopyrimidines vs. Classical Antifolates

Classical antifolates like methotrexate are potent DHFR inhibitors but often suffer from a lack of selectivity, leading to toxicity in host cells.[2] Triaminopyrimidine-based inhibitors, such as trimethoprim, exhibit greater selectivity for prokaryotic DHFR over its human counterpart, rendering them effective antibacterial agents.[4]

A study on dicyclic and tricyclic diaminopyrimidine derivatives as inhibitors of Cryptosporidium parvum DHFR revealed several compounds with submicromolar IC50 values, significantly more potent than trimethoprim.[5] While these compounds showed promise, they did not exhibit the same degree of selectivity as trimethoprim for the parasite's enzyme over human DHFR.[5]

CompoundTarget OrganismIC50 (µM)Selectivity (vs. human DHFR)Reference
TrimethoprimC. parvum~4High[5]
Novel Diaminopyrimidine DerivativesC. parvum<0.1 - 10Moderate[5]
MethotrexateHuman (cancer)VariesLow[2]
Experimental Protocol: DHFR Inhibition Assay

The following protocol outlines a standard spectrophotometric assay to determine the 50% inhibitory concentration (IC50) of test compounds against DHFR.[5]

Materials:

  • Recombinant DHFR (human or from the target organism)

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and recombinant DHFR in each well of the microplate.

  • Add varying concentrations of the test compounds to the wells. Include a control with DMSO only.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding DHF to all wells.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rates for each concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting model.

Synthesis Workflow for Triaminopyrimidine DHFR Inhibitors

The synthesis of triaminopyrimidine derivatives often starts from a commercially available trichloropyrimidine. A general workflow is depicted below.

2,4,6-Trichloropyrimidine 2,4,6-Trichloropyrimidine Intermediate_1 Intermediate_1 2,4,6-Trichloropyrimidine->Intermediate_1 Nucleophilic Substitution (Amine 1) Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Nucleophilic Substitution (Amine 2) Final_Product Final_Product Intermediate_2->Final_Product Nucleophilic Substitution (Amine 3)

Caption: General synthesis scheme for triaminopyrimidine derivatives.

Antimalarial Activity: A New Frontier for Triaminopyrimidines

The emergence of drug-resistant Plasmodium falciparum strains necessitates the development of novel antimalarial agents.[6] A series of triaminopyrimidines (TAPs) has been identified as a promising new class of antimalarials with a novel mechanism of action.[6]

Performance Comparison: TAPs vs. Standard Antimalarials

A lead clinical candidate from the TAP series demonstrated rapid parasite killing and a long predicted half-life in humans.[6] This compound was efficacious in a mouse model of P. falciparum malaria, with an ED99 of less than 30 mg/kg.[6] Importantly, TAPs showed potent activity against parasite strains resistant to currently used antimalarials.[6] Whole-genome sequencing of resistant mutants suggests that the vacuolar ATP synthase is a genetic determinant of resistance to TAPs, indicating a mechanism of action distinct from that of existing drugs.[6]

CompoundKey FeatureIn Vivo Efficacy (Mouse Model)Mechanism of ActionReference
Triaminopyrimidine CandidateFast-acting, long half-lifeED99 < 30 mg/kgVacuolar ATP synthase inhibition[6]
ChloroquineStandard antimalarialResistance is widespreadHeme detoxification inhibition[6]
ArtemisininStandard antimalarialResistance is emergingOxidative stress[6]
Experimental Workflow: In Vivo Efficacy Assessment

The following workflow describes a typical in vivo efficacy study for antimalarial compounds using a mouse model.[6]

Infection Infect SCID mice with P. falciparum Treatment Administer test compound orally for 4 days Infection->Treatment Monitoring Monitor parasitemia daily by blood smear Treatment->Monitoring Endpoint Determine parasite clearance and calculate ED99 Monitoring->Endpoint

Caption: Workflow for in vivo antimalarial efficacy testing.

Anticancer Applications: Targeting Multiple Pathways

Triaminopyrimidine derivatives have shown significant promise as anticancer agents by targeting various cellular pathways involved in tumor growth and survival.[7][8][9]

Comparative Analysis of Anticancer Triaminopyrimidines

Different series of di- and triaminopyrimidine derivatives have been synthesized and evaluated for their antitumor activities. For instance, novel 2,4-diaminopyrimidine derivatives have demonstrated potent activity against several cancer cell lines, including A549 (lung), HCT-116 (colon), PC-3 (prostate), and MCF-7 (breast), with IC50 values in the low micromolar range.[7] Mechanistic studies revealed that these compounds can induce apoptosis by decreasing the mitochondrial membrane potential and can inhibit tumor cell migration.[7]

Another study focused on diaminopyrimidine derivatives as inhibitors of Focal Adhesion Kinase (FAK), a key player in tumor development. One compound, A12, exhibited potent anticancer activity against A549 and MDA-MB-231 cell lines with IC50 values of 130 nM and 94 nM, respectively.[10]

Compound SeriesTarget/MechanismCancer Cell LinesIC50 ValuesReference
2,4-DiaminopyrimidinesInduction of apoptosis, cell cycle arrestA549, HCT-116, PC-3, MCF-71.98 - 5.52 µM[7]
Diaminopyrimidine (A12)FAK inhibitorA549, MDA-MB-23194 - 130 nM[10]
Aminopyrimidine (RDS 3442 derivative)AntiproliferativeGlioblastoma, breast, oral, colon4 - 8 µM[8][9]
Experimental Protocol: Cell Viability Assay

The MTT assay is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of potential anticancer compounds.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Emerging Applications of Triaminopyrimidines

Beyond the well-established roles of triaminopyrimidines, ongoing research is uncovering their potential in other therapeutic areas.

Inhibition of Caspase-1 for Inflammatory Conditions

Triaminopyrimidines have been identified as potent, reversible, and allosteric inhibitors of caspase-1, a key enzyme in the inflammatory response.[11] This discovery opens up avenues for the development of novel treatments for inflammatory diseases. Structure-activity relationship studies have identified derivatives with IC50 values in the low nanomolar range.[11]

Modulation of Galanin Receptors for Neurological Disorders

Novel 2,4,6-triaminopyrimidine derivatives have been synthesized and found to have sub-micromolar affinity for the GalR2 galanin receptor, a target for the treatment of seizures and epilepsy.[12] This research highlights the potential of triaminopyrimidines in addressing neurological disorders.[13][14][15]

Tyrosinase Inhibition for Hyperpigmentation

Certain 2,4,6-triaminopyrimidine derivatives have demonstrated inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin production.[16] These findings suggest their potential application in cosmetic and pharmaceutical products for treating hyperpigmentation.[16]

Conclusion

The triaminopyrimidine scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents. From their well-documented role as DHFR inhibitors to their emerging applications in treating malaria, cancer, inflammation, and neurological disorders, these compounds continue to be of significant interest to the drug discovery community. The comparative data and experimental protocols presented in this guide are intended to facilitate further research and development in this exciting field.

References

[12] Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2 - PMC. (n.d.). PubMed Central. [5] Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase. (n.d.). National Institutes of Health. [6] Triaminopyrimidine is a fast-killing and long-acting antimalarial clinical candidate - PMC. (2015, March 31). PubMed Central. [11] Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC. (n.d.). National Institutes of Health. [17] 4,5,6-Triaminopyrimidine sulfate hydrate. (n.d.). Chem-Impex. [7] Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (n.d.). New Journal of Chemistry (RSC Publishing). [10] Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (n.d.). National Institutes of Health. [18] The Critical Role of 2,4,6-Triaminopyrimidine in Modern Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [8] Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (n.d.). MDPI. [4] DHFR inhibitors for treatment for PCP. (n.d.). ResearchGate. [19] 6-Hydroxy-2,4,5-triaminopyrimidine sulfate. (n.d.). Chem-Impex. [16] Evaluation of novel pyrimidine derivatives as a new class of mushroom tyrosinase inhibitor. (2019, July 8). Dove Medical Press. [9] Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021, February 2). PubMed. [2] Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. (n.d.). MDPI. [1] Dihydrofolate reductase inhibitor. (n.d.). Wikipedia. [3] Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. (2025, October 1). [13] Aminopyridines for the treatment of neurologic disorders. (n.d.). PubMed. [14] Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents - PMC. (n.d.). PubMed Central. [15] Neurological disorders of purine and pyrimidine metabolism. (n.d.). PubMed.

Sources

A Senior Application Scientist's Comparative Guide to Assessing the Antioxidant Activity of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrimidine derivatives represent a cornerstone scaffold, celebrated for their vast therapeutic potential.[1][2][3] As integral components of nucleic acids and vitamin B1, pyrimidines are fundamental to numerous biological processes.[4] Their synthetic analogues have been extensively explored for a multitude of applications, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3][5] A significant and burgeoning area of this research is the evaluation of their antioxidant capabilities, which are crucial for combating oxidative stress—a key pathological factor in a host of diseases such as cancer, diabetes, and neurodegenerative disorders.[6][7]

This guide provides an in-depth, comparative analysis of the predominant methodologies used to assess the antioxidant activity of pyrimidine derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, the inherent strengths and limitations of each assay, and the logical progression from simple chemical screening to more biologically relevant cell-based models. Our objective is to equip you with the critical insights needed to design, execute, and interpret antioxidant activity studies with scientific rigor.

Pillar 1: Understanding the Mechanisms of Antioxidant Action

Before comparing assays, it is crucial to understand the fundamental mechanisms by which a molecule, such as a pyrimidine derivative, can exert antioxidant effects. Primarily, these are categorized into two main pathways:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching it. The reaction kinetics are often rapid, and this is a key mechanism for scavenging peroxyl radicals.

  • Single Electron Transfer (SET): This pathway involves the antioxidant donating an electron to the free radical, reducing it to a more stable form. The antioxidant itself becomes a radical cation. Assays based on this mechanism often involve a color change.

It is important to note that many antioxidant compounds can act via a combination of these mechanisms, and the predominant pathway can be influenced by factors such as the solvent and pH.[8]

Caption: General mechanisms of antioxidant action.

Pillar 2: A Comparative Analysis of In Vitro Chemical Assays

The initial screening of pyrimidine derivatives for antioxidant activity is typically performed using a panel of in vitro chemical assays. These methods are cost-effective, rapid, and allow for high-throughput screening. The three most common assays are DPPH, ABTS, and FRAP. While all measure antioxidant capacity, they operate on different principles and have distinct advantages and limitations.

Parameter DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay FRAP (Ferric Reducing Antioxidant Power) Assay
Principle Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[9][10]Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.[11]Measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the intensely blue ferrous (Fe²⁺) form at low pH.[12]
Mechanism Primarily a mixed HAT/SET mechanism.[8]Primarily a SET-based mechanism.A SET-based mechanism.[8]
Wavelength 517 nm[9][13]734 nm[11]593 nm
Advantages Simple, commercially available stable radical, does not require a pre-generation step.[14]Applicable to both hydrophilic and lipophilic antioxidants, less susceptible to steric hindrance, and stable over a wide pH range.[15]Rapid, reproducible, and the reagents are inexpensive and stable.
Limitations The DPPH radical can be sterically hindered, potentially underestimating the activity of larger molecules.[8] The reaction can be slow to reach completion.The ABTS radical must be generated prior to the assay, which can take several hours.[14]The assay is conducted at an acidic pH (3.6), which is not physiologically relevant. It does not react with some antioxidants, such as thiols.
Interferences Compounds that absorb light at 517 nm.Colored compounds can interfere with the absorbance reading.Iron-chelating agents can interfere with the assay.[16]
Expert Insights on Assay Selection

The choice of assay is not arbitrary. A comprehensive assessment should ideally employ at least two methods with different mechanisms. For instance, a pyrimidine derivative might show high activity in the FRAP assay (a purely SET-based method) but lower activity in the DPPH assay, suggesting it is a more effective electron donor than a hydrogen atom donor. Comparing results across assays provides a more nuanced understanding of the compound's antioxidant profile. The ABTS assay is often favored for its versatility with different types of antioxidants and its high reproducibility.[8]

Pillar 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are presented in a detailed, step-by-step format. These protocols include the necessary controls and calibration standards for self-validation.

Protocol 1: DPPH Radical Scavenging Assay

This protocol is adapted from established methods and is designed for a 96-well plate format.[10]

1. Reagent Preparation:

  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and protected from light.
  • Test Compounds: Prepare a stock solution of the pyrimidine derivative in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL. Create a series of dilutions from this stock solution.
  • Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox, to serve as a positive control.

2. Assay Procedure:

  • In a 96-well plate, add 20 µL of each dilution of the test compound or standard to separate wells.
  • Add 200 µL of the DPPH working solution to each well.
  • For the blank, add 20 µL of the solvent used for the test compounds and 200 µL of the DPPH solution.
  • Incubate the plate in the dark at room temperature for 30 minutes.[10]
  • Measure the absorbance at 517 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
  • Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
Protocol 2: ABTS Radical Cation Decolorization Assay

This protocol is based on the method of generating the ABTS radical cation with potassium persulfate.[17][18]

1. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
  • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[18] This generates the ABTS radical cation.
  • Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 (± 0.02) at 734 nm.[19]

2. Assay Procedure:

  • Add 200 µL of the diluted ABTS•+ working solution to each well of a 96-well plate.
  • Add 5 µL of the test compound or standard at various concentrations to the wells.
  • Incubate the plate at room temperature for 5-10 minutes.[17]
  • Measure the absorbance at 734 nm.

3. Data Analysis:

  • Calculate the percentage of inhibition as described for the DPPH assay.
  • Determine the IC₅₀ value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity of the test compound to that of a Trolox standard curve.

start [label="Start: Prepare Reagents", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare_samples [label="Prepare Pyrimidine Derivative Dilutions"]; prepare_plate [label="Add Samples/Standards to 96-well Plate"]; add_reagent [label="Add Radical Solution (DPPH or ABTS•+)"]; incubate [label="Incubate in the Dark"]; read_absorbance [label="Measure Absorbance at Specific Wavelength"]; calculate [label="Calculate % Inhibition and IC50"]; end [label="End: Report Results", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prepare_samples -> prepare_plate -> add_reagent -> incubate -> read_absorbance -> calculate -> end; }

Caption: A typical workflow for spectrophotometric antioxidant assays.

Pillar 4: Case Study - Interpreting Experimental Data for Pyrimidine Derivatives

To illustrate the application of these assays, consider the following hypothetical data for a series of newly synthesized pyrimidine derivatives.

Compound DPPH IC₅₀ (µM) ABTS IC₅₀ (µM) FRAP (µM Fe²⁺/µM)
Pyrimidine-A25.815.22.1
Pyrimidine-B89.375.60.8
Pyrimidine-C18.519.11.5
Ascorbic Acid15.110.52.5
Trolox22.416.81.9

Analysis:

  • Pyrimidine-A shows strong antioxidant activity, comparable to the standards, particularly in the ABTS and FRAP assays. This suggests it is a potent electron donor.

  • Pyrimidine-B exhibits significantly weaker activity across all assays, indicating it is a poor antioxidant under these conditions.

  • Pyrimidine-C displays good activity in both the DPPH and ABTS assays, suggesting a balanced HAT and SET mechanism. Its lower FRAP value compared to Pyrimidine-A might indicate a slower electron transfer rate under acidic conditions.

These data highlight the importance of a multi-assay approach. Relying on a single method could lead to an incomplete or misleading assessment of a compound's antioxidant potential.

Pillar 5: Advancing to Biologically Relevant Models - The Cellular Antioxidant Activity (CAA) Assay

While in vitro chemical assays are invaluable for initial screening, they do not account for crucial biological factors such as cell uptake, metabolism, and localization.[20] The Cellular Antioxidant Activity (CAA) assay bridges this gap by measuring antioxidant activity within a cellular environment.[21][22]

Principle: The CAA assay utilizes a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA).[21]

  • DCFH-DA diffuses into cells, where cellular esterases deacetylate it to the non-fluorescent DCFH.

  • A free radical generator (e.g., AAPH) is added, which induces the production of reactive oxygen species (ROS).

  • ROS oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • An effective antioxidant will scavenge the ROS, thereby inhibiting the formation of DCF and reducing fluorescence.[23][24]

CAA_Workflow culture_cells Culture Adherent Cells in 96-well Plate load_probe Load Cells with DCFH-DA Probe culture_cells->load_probe Step 1 add_antioxidant Add Pyrimidine Derivative load_probe->add_antioxidant Step 2 incubate_1 Incubate add_antioxidant->incubate_1 Step 3 add_initiator Add Radical Initiator (e.g., AAPH) incubate_1->add_initiator Step 4 measure_fluorescence Measure Fluorescence Kinetically add_initiator->measure_fluorescence Step 5 analyze_data Analyze Data (Area Under Curve) measure_fluorescence->analyze_data Step 6

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 4,5,6-Triaminopyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the safety and success of the researchers who use them. The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 4,5,6-Triaminopyrimidine sulfate, grounded in established safety principles and regulatory standards. Our approach is not merely to list procedures, but to explain the scientific rationale behind them, empowering your laboratory to maintain the highest standards of safety and operational excellence.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a compound is the first step in managing it safely. This compound is classified with specific hazard warnings that dictate its handling and disposal protocols.

According to safety data sheets and chemical databases, this compound is known to:

  • Cause skin irritation (H315).[1][2]

  • Cause serious eye irritation (H319).[1][2]

  • May cause respiratory irritation (H335).[1][2]

The causality is clear: the irritant nature of this chemical necessitates procedures that prevent its release into the environment and minimize exposure to personnel. Therefore, it must be managed as a hazardous chemical waste from the moment it is designated for disposal. Standard laboratory practice and regulations from bodies like the U.S. Environmental Protection Agency (EPA) mandate that such waste be handled in a controlled and documented manner.[3][4]

Incompatible Materials: Based on general principles of chemical safety and information for similar compounds, this compound should not be mixed with strong oxidizing agents.[5][6][7] Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or other hazardous situations.[8]

Quantitative Data and Safety Summary

For quick reference, the following table summarizes key data for this compound.

PropertyValueSource(s)
CAS Number 49721-45-1[2][9][10]
Molecular Formula C₄H₉N₅O₄S[1][9]
Molecular Weight 223.21 g/mol [1][2]
Hazard Classifications Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[1][2]
Hazard Codes H315, H319, H335[2]
Required PPE Chemical-resistant gloves, safety goggles/eyeshields, dust mask (N95 or equivalent), lab coat[2][11][12]

Step-by-Step Disposal Protocol: A Self-Validating System

This protocol is designed to ensure safety and compliance at every stage, from the point of generation to final pickup. Adherence to this systematic process constitutes a self-validating system for hazardous waste management.

Step 1: Immediate Handling and Personal Protective Equipment (PPE)

Before handling the waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood, to mitigate inhalation risks.[12][13] Always wear the appropriate PPE as specified in the table above. This is a non-negotiable first line of defense.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[14][15]

  • DO: Collect this compound waste in its own designated container.

  • DO NOT: Mix this waste with other chemical streams, such as halogenated solvents, acids, bases, or oxidizers.[8][14] Keeping waste streams separate is a fundamental principle of safe laboratory practice.

Step 3: Container Selection and Management

The integrity of your waste container is essential for preventing leaks and spills.[3]

  • Container Type: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[14] The original product container is often the best choice, provided it is in good condition.[8] Do not use food-grade containers like mayonnaise or pickle jars, as this can lead to dangerous mix-ups.[8]

  • Container Status: Keep the waste container closed at all times, except when adding waste.[3][15] This minimizes the release of vapors and prevents spills.

Step 4: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and is crucial for the safety of everyone who may handle the container.[3][12] As soon as the first particle of waste is added, the container must be labeled with:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • The accumulation start date (the date the first waste was added)

  • A clear indication of the associated hazards (e.g., "Irritant")

Step 5: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[3][8]

  • Location: The SAA must be under the control of laboratory personnel. Waste should not be moved from one room to another for storage.[3]

  • Quantity Limits: Regulations limit the amount of waste that can be stored in an SAA (typically a maximum of 55 gallons of hazardous waste).[3]

  • Inspection: The SAA must be inspected weekly to check for container leakage or degradation.[8]

Step 6: Final Disposal Arrangement

Under no circumstances should this compound be disposed of down the drain or in the regular trash.[16] This is environmentally irresponsible and violates regulatory standards.

  • Action: The final step is to arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[11][17] The Safety Data Sheet explicitly states to "Dispose of contents/ container to an approved waste disposal plant."[11][17] This is the only acceptable final disposal pathway.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound gen Waste Generation (Solid or Solution) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe seg Step 2: Segregate Waste Is it pure or in a simple solution? ppe->seg container Step 3: Select Compatible and Secure Container seg->container label Step 4: Label Container 'Hazardous Waste' + Chemical Name + Date container->label store Step 5: Store in SAA (At/Near Point of Generation) label->store contact Step 6: Arrange Disposal Contact EH&S for Pickup store->contact stop STOP! DO NOT DISPOSE Down Drain or in Trash store->stop pickup Final Disposal By Approved Waste Facility contact->pickup

Caption: Decision workflow for handling this compound waste.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf, NIH. [Link]

  • SAFETY DATA SHEET - Triflumezopyrim. Chem Service. [Link]

  • 4,5,6-Pyrimidinetriamine, sulfate (1:1). PubChem, National Institutes of Health. [Link]

  • Label Review Manual - Chapter 13: Storage and Disposal. U.S. Environmental Protection Agency (EPA). [Link]

  • 4, 5, 6-Triaminopyrimidine sulfate, min 98%, 1 gram. CP Lab Safety. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

Sources

Essential Protective Measures for Handling 4,5,6-Triaminopyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 4,5,6-Triaminopyrimidine sulfate (CAS No. 5392-28-9). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety protocol. Our commitment is to build trust by providing value that extends beyond the product itself, ensuring your work is both groundbreaking and safe.

Hazard Assessment: Understanding the "Why"

This compound is a reactive chemical precursor primarily used in pharmaceutical and chemical synthesis.[1] A thorough understanding of its hazard profile is the foundation of safe handling. The primary risks are not to be underestimated.

Core Hazards:

  • Irritation: The compound is a known irritant, causing significant irritation to the skin and eyes, and may cause respiratory tract irritation upon inhalation.[2][3][4]

  • Sensitization: There is a potential for skin sensitization, which means that repeated exposure can lead to an allergic reaction.[2]

  • Dust Explosion: Like many fine organic powders, the dust of this compound can form an explosive mixture with air, creating a significant fire and explosion hazard if not handled properly.[2][3]

These hazards dictate that direct contact and aerosol generation must be rigorously controlled. The following protocols are designed as a self-validating system to mitigate these specific risks.

The Hierarchy of Controls: A Proactive Safety Paradigm

Before detailing Personal Protective Equipment (PPE), it is critical to ground our safety approach in the established Hierarchy of Controls. PPE is the last line of defense. The most effective safety measures are engineering and administrative controls that remove or minimize the hazard at its source.

  • Engineering Controls: The primary engineering control is to handle this compound within a certified chemical fume hood.[5] This contains dust and vapors, protecting the user and the lab environment. Ensure eyewash stations and safety showers are readily accessible.[4]

  • Administrative Controls: Adhere to standard operating procedures (SOPs) that minimize dust generation.[2][3] This includes careful scooping rather than pouring of the powder and using wet-wiping for decontamination instead of dry sweeping.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling this compound. The selection of this equipment is directly correlated to the hazards identified in Section 1.

PPE CategorySpecificationsRationale
Hand Protection Chemical-resistant, powder-free nitrile gloves.[5][6] For extended procedures, consider double-gloving.Prevents direct skin contact, mitigating the risk of irritation and sensitization.[2] Powder-free gloves prevent airborne contamination of the powder.[6]
Eye & Face Protection Tightly fitting chemical safety goggles meeting NIOSH or EN 166 standards.[5] A full-face shield must be worn over goggles if there is a significant risk of splashing.[5][6][7]Protects against dust particles and splashes which can cause serious eye irritation.[3][4] Standard safety glasses are insufficient.[6]
Body Protection A long-sleeved laboratory coat.[5] For larger quantities, a chemical-resistant apron or coveralls should be worn.[7] Clothing must be closed at the back.[7]Provides a barrier against accidental spills and dust contamination on personal clothing.[5]
Respiratory Protection A NIOSH-approved N95 (or higher) particulate respirator.[2][3][5]Required whenever handling the powder outside of a fume hood or when dust generation is unavoidable. This directly prevents respiratory tract irritation.[3]

Procedural Guidance: A Step-by-Step Workflow for Weighing

This protocol integrates the PPE requirements into a common laboratory task: weighing the solid compound.

Preparation:

  • Don all required PPE as specified in the table above.

  • Ensure the chemical fume hood is operational and the work surface is clean.

  • Place an analytical balance inside the fume hood.

Weighing Procedure:

  • Carefully open the container of this compound inside the fume hood.

  • Use a clean, dedicated spatula to gently scoop the desired amount of powder onto a weigh boat. Avoid any actions that could create a dust cloud.

  • Once the desired weight is achieved, securely close the primary container.

  • Proceed with your experimental work within the fume hood.

Cleanup:

  • Carefully remove the weigh boat and any contaminated items for disposal.

  • Wipe down the spatula, balance, and surrounding surfaces with a damp cloth or towel to decontaminate. Do not dry sweep.

  • Dispose of all contaminated wipes and disposable PPE as hazardous waste.

  • Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.[3][8]

G cluster_prep Preparation cluster_weigh Weighing (Inside Fume Hood) cluster_cleanup Decontamination & Disposal prep1 Don all required PPE (Gloves, Gown, Goggles) prep2 Verify Fume Hood Operation prep1->prep2 Step 1 weigh1 Carefully Open Container prep2->weigh1 Proceed weigh2 Gently Scoop Powder (Minimize Dust) weigh1->weigh2 Step 2 weigh3 Securely Close Container weigh2->weigh3 Step 3 clean1 Wet-Wipe Surfaces & Equipment weigh3->clean1 Proceed clean2 Dispose of Waste & Contaminated PPE clean1->clean2 Step 4 clean3 Remove PPE & Wash Hands clean2->clean3 Step 5

Caption: Workflow for Safely Weighing this compound.

Emergency Protocols: Spill and Exposure Management

Accidents require immediate and correct responses.

Spill Response Plan
  • Evacuate: Immediately alert others and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Contain & Clean: Gently cover the spill with an absorbent material. Carefully sweep or vacuum the material into a labeled, sealed container for hazardous waste disposal.[2][8] Avoid any actions that generate dust.[2]

  • Decontaminate: Clean the spill area thoroughly with a wet cloth.

First-Aid and Exposure Response
Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8][9]
Skin Contact Remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][8][9]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][8][9]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][9]

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling workflow.

  • PPE Decontamination: Reusable PPE such as face shields and goggles should be thoroughly cleaned after use. Disposable items, including gloves and gowns, must be disposed of as hazardous waste after handling the chemical. Contaminated clothing should be removed and washed before reuse.[2][8]

  • Waste Disposal: All waste materials, including the chemical itself, contaminated absorbents from spills, and disposable PPE, must be placed in a clearly labeled, sealed container.[8] Disposal must be carried out through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[3]

References

  • OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate (Colipa No. A143) - European Commission. (URL: [Link])

  • Safety Data Sheet: 6-Hydroxy-2,4,5-triaminopyrimidine sulfate - Chemos GmbH & Co. KG. (URL: [Link])

  • SAFETY DATA SHEET - 2,4,5,6-Tetraaminopyrimidine sulfate - Thermo Fisher Scientific. (URL: [Link])

  • OPINION ON tetra-Aminopyrimidine sulfate - European Commission. (URL: [Link])

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (URL: [Link])

  • Personal protective equipment for preparing toxic drugs - GERPAC. (URL: [Link])

  • Personal Protective Equipment for Use in Handling Hazardous Drugs - CDC. (URL: [Link])

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6-Triaminopyrimidine sulfate
Reactant of Route 2
Reactant of Route 2
4,5,6-Triaminopyrimidine sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.